4-Bromo-2-chlorophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-chloro-1-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWBEOZNMPWYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369861 | |
| Record name | 4-Bromo-2-chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-47-1 | |
| Record name | 4-Bromo-2-chlorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-chloro-1-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-chlorophenyl isocyanate chemical properties
An In-depth Technical Guide to 4-Bromo-2-chlorophenyl isocyanate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and safe handling protocols, grounding all claims in authoritative data.
Introduction and Strategic Importance
This compound (C₇H₃BrClNO) is a halogenated aromatic isocyanate. The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the highly reactive isocyanate functional group, makes it a valuable and versatile building block in organic synthesis. Its primary utility lies in its ability to act as a linker or to introduce the 4-bromo-2-chlorophenyl moiety into larger molecules. This is particularly relevant in the field of medicinal chemistry, where halogenated aromatic groups are frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, binding affinity, and lipophilicity.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical reagent are critical for its appropriate use and for the design of experimental protocols. The physicochemical characteristics of this compound are summarized below.
Data Presentation: Core Properties
| Property | Value | Source(s) |
| CAS Number | 190774-47-1 | [2],[3],[4] |
| Molecular Formula | C₇H₃BrClNO | [2],[3],[4] |
| Molecular Weight | 232.46 g/mol | [3],[5] |
| Appearance | White to beige solid/powder | [2],[6] |
| Melting Point | 71-76 °C | [2],[3] |
| Purity | Typically ≥95-99% | [2],[4] |
Spectroscopic Data
Spectroscopic analysis is essential for structure verification. For this compound, nuclear magnetic resonance (NMR) data is available. Specifically, ¹H NMR and ¹³C NMR spectra have been recorded, often using CDCl₃ as a solvent.[5][7] This data is crucial for confirming the identity and purity of the compound after synthesis or before use in a reaction.
Synthesis and Purification
Plausible Synthesis Pathway: Phosgenation of 4-Bromo-2-chloroaniline
The most common and industrially relevant method for synthesizing aryl isocyanates is the phosgenation of the corresponding aniline precursor. In this case, this compound would be synthesized from 4-bromo-2-chloroaniline.
The reaction involves treating the aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This process is hazardous due to the extreme toxicity of phosgene and must be conducted with rigorous safety precautions in a well-ventilated fume hood. The reaction typically proceeds through an intermediate carbamoyl chloride, which then eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate product.
Caption: Plausible synthesis workflow for this compound.
Experimental Protocol: General Purification
-
Crude Product Isolation : After the reaction is complete, the solvent is typically removed under reduced pressure.
-
Purification Technique : Given its solid nature and defined melting point, recrystallization is a suitable method for purification. A non-polar organic solvent in which the isocyanate has lower solubility at cooler temperatures would be an appropriate choice. Alternatively, for larger scales or if the crude product is an oil, vacuum distillation can be employed, although this is less common for solid isocyanates.
-
Drying and Storage : The purified product must be thoroughly dried under vacuum to remove any residual solvent. Crucially, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, as isocyanates are sensitive to moisture.[6]
Core Reactivity and Applications in Drug Development
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate functional group (-N=C=O). The central carbon atom is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a chemical linker.
Key Reactions with Nucleophiles
Isocyanates react exothermically with a wide range of nucleophiles, including alcohols, amines, and even water.[8] These reactions are fundamental in polymer chemistry and, more relevantly here, in the synthesis of discrete small molecules for pharmaceuticals.
-
Reaction with Alcohols : Forms carbamates (urethanes).
-
Reaction with Amines : Forms ureas.
These linkages are stable and are common structural motifs in many approved drugs. The ability to connect a molecular fragment (e.g., an alcohol or amine) with the 4-bromo-2-chlorophenyl group via a carbamate or urea bond is a powerful tool for drug discovery scientists.[1]
Caption: Key reaction pathways of this compound.
Safety, Handling, and Storage
Hazard Profile
This compound is a hazardous chemical that requires careful handling.[2] Its primary hazards are:
-
Harmful : Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
-
Irritant : Causes serious irritation to the eyes, skin, and respiratory system.[2][5]
-
Sensitizer : May cause an allergic skin reaction and potentially allergy or asthma symptoms if inhaled.[5][9]
-
Moisture Sensitive : Reacts with water, which can lead to the release of carbon dioxide gas. This can cause sealed containers to pressurize and potentially rupture.[6]
Self-Validating Safety Protocol
Adherence to a strict, self-validating safety protocol is non-negotiable when handling this compound.
-
Engineering Controls : All work must be conducted in a certified chemical fume hood to control airborne levels.[2] A safety shower and eyewash station must be immediately accessible.[2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[2]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Gloves must be inspected before use and disposed of properly after.
-
Respiratory Protection : If there is a risk of inhalation, a NIOSH-approved respirator should be used.[2][10]
-
-
Handling :
-
Avoid the formation of dust.[2]
-
Wash hands thoroughly after handling.
-
Handle and store under an inert gas like nitrogen or argon.
-
-
Storage :
-
Spill Response :
-
In case of a spill, evacuate the area.
-
Wear full PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material. Do not use water.
-
Collect the material into a suitable container for disposal.[2]
-
-
Disposal :
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[2]
-
References
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4-Bromo-2-chlorophenyl isocyanate molecular weight
An In-depth Technical Guide to 4-Bromo-2-chlorophenyl Isocyanate: Properties, Synthesis, and Applications
Introduction
This compound is a highly reactive, bifunctional aromatic compound of significant interest to researchers in synthetic organic chemistry and drug development. Its utility stems from the electrophilic isocyanate moiety, which serves as a versatile handle for constructing complex molecular architectures, particularly in the synthesis of novel urea and carbamate derivatives. The specific substitution pattern of bromine and chlorine on the phenyl ring provides a unique electronic and steric profile, enabling its use as a specialized building block for creating targeted therapeutic agents and advanced materials. This guide provides a comprehensive overview of its core properties, with a foundational focus on its molecular weight, alongside detailed discussions on its synthesis, reactivity, analytical characterization, and essential safety protocols tailored for a laboratory setting.
Section 1: Core Physicochemical Properties and Molecular Weight
The precise molecular weight of a compound is a fundamental physical constant, critical for stoichiometric calculations in synthesis, quantitative analysis, and characterization by mass spectrometry.
The molecular formula for this compound is C₇H₃BrClNO.[1][2] Its molecular weight is calculated by summing the atomic weights of its constituent atoms:
-
Carbon (C): 7 × 12.011 amu
-
Hydrogen (H): 3 × 1.008 amu
-
Bromine (Br): 1 × 79.904 amu
-
Chlorine (Cl): 1 × 35.453 amu
-
Nitrogen (N): 1 × 14.007 amu
-
Oxygen (O): 1 × 15.999 amu
Summing these values yields a molecular weight of approximately 232.46 g/mol .[2][3][4][5] This value is the cornerstone for all quantitative work involving this reagent.
Key Property Summary
| Property | Value | Source(s) |
| Molecular Weight | 232.46 g/mol | [2][3][4][5] |
| Molecular Formula | C₇H₃BrClNO | [1][2] |
| CAS Number | 190774-47-1 | [1][2][6] |
| Synonyms | 4-bromo-2-chloro-1-isocyanatobenzene, 2-Chloro-4-bromophenylisocyanate | [3][5] |
| Physical Form | White to beige powder/crystals | [7] |
| Melting Point | 71-76 °C | [4] |
Chemical Structure
The arrangement of the functional groups on the aromatic ring dictates the reagent's reactivity and steric hindrance.
Figure 1. 2D structure of this compound.
Section 2: Synthesis Pathway and Mechanistic Insight
Isocyanates are typically synthesized from their corresponding primary amines. The most established industrial and laboratory method involves the reaction of an amine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene. The logical precursor for this compound is therefore 4-bromo-2-chloroaniline.
The choice of the phosgenation route is driven by its efficiency and high yield.[8] The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently eliminates hydrogen chloride (HCl) upon heating to yield the final isocyanate product.
Figure 2. Conceptual workflow for synthesizing the target isocyanate.
Experimental Protocol (Conceptual)
This protocol is conceptual and requires rigorous safety measures due to the extreme toxicity of phosgene. All work must be conducted in a certified fume hood with appropriate monitoring.
-
Inert Atmosphere Setup: A multi-neck, oven-dried flask is equipped with a mechanical stirrer, condenser (with a gas outlet connected to a scrubber containing NaOH solution), and an addition funnel. The system is purged with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Preparation: 4-bromo-2-chloroaniline is dissolved in a dry, high-boiling inert solvent like chlorobenzene.[9]
-
Phosgenation: A solution of phosgene or triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature (typically 0-10 °C). The choice to add the phosgene slowly to the amine minimizes side reactions and controls the exotherm.
-
Thermal Elimination: After the initial reaction, the mixture is carefully heated. The temperature is gradually increased to facilitate the elimination of HCl, driving the reaction to completion.[9] The evolution of HCl gas is monitored.
-
Isolation and Purification: Once the reaction is complete (as determined by monitoring techniques like IR spectroscopy to observe the disappearance of amine N-H stretches and the appearance of the N=C=O stretch), the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or recrystallization, to yield the pure isocyanate.
Section 3: Reactivity Profile and Key Synthetic Applications
The synthetic utility of this compound is dominated by the high electrophilicity of the central carbon atom in the isocyanate (-N=C=O) group. This makes it an excellent target for a wide range of nucleophiles.
-
Reaction with Alcohols: Forms carbamates (urethanes), which are stable linkages used in polymer chemistry and as protecting groups.
-
Reaction with Amines: Forms substituted ureas. This reaction is fundamental in medicinal chemistry, as the urea moiety is a common structural motif in biologically active molecules, acting as a rigid hydrogen bond donor/acceptor.
-
Reaction with Water: Isocyanates are moisture-sensitive.[7][10] They react with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (4-bromo-2-chloroaniline) and carbon dioxide gas. This reactivity necessitates storage in a dry, inert atmosphere.
Figure 3. Key reactions of the isocyanate functional group.
Section 4: Analytical Characterization
Confirming the identity and purity of this compound requires a multi-technique approach. The expected spectral features are derived from its unique combination of functional groups.
| Technique | Expected Observations | Rationale |
| FTIR Spectroscopy | A very strong, sharp, and characteristic absorption band around 2270-2240 cm⁻¹ . | This peak is indicative of the asymmetric stretching vibration of the -N=C=O group and is a primary diagnostic tool for confirming the presence of the isocyanate functionality. |
| ¹H NMR Spectroscopy | Three distinct signals in the aromatic region (approx. 7.0-7.8 ppm). The signals will exhibit coupling patterns (doublet, doublet of doublets) consistent with a 1,2,4-trisubstituted benzene ring. | The electronic environments of the three aromatic protons are unique due to the different neighboring substituents (Br, Cl, NCO), leading to distinct chemical shifts. |
| ¹³C NMR Spectroscopy | A signal for the isocyanate carbon around 120-130 ppm . Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegativity and resonance effects of the Br, Cl, and NCO substituents. | The unique electronic environment of each carbon atom in the molecule results in a distinct signal. |
| Mass Spectrometry | A complex molecular ion (M⁺) peak cluster around m/z 231, 233, and 235. | The presence of two halogen isotopes, Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), creates a characteristic isotopic pattern that is definitive for confirming the elemental composition. |
Section 5: Safety, Handling, and Storage Protocols
This compound is a hazardous chemical that requires strict handling procedures. It is classified as harmful and an irritant.[3][6] Chronic exposure to isocyanates can lead to respiratory and skin sensitization.[7][11]
Mandatory Safety and Handling Workflow
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6] Work must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Moisture Avoidance: This compound is highly moisture-sensitive.[7][10] Use oven-dried glassware and handle under an inert atmosphere (Nitrogen or Argon) whenever possible. Isocyanate reactions with ambient moisture can generate CO₂ gas, leading to pressure buildup in sealed containers.[7]
-
Dispensing: Weigh the solid compound rapidly. Minimize the time the container is open to the atmosphere. For solution-based work, use syringe techniques to transfer solutions via septa.
-
Spill Management: In case of a spill, do not use water. Absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). The contaminated material should be collected in a labeled, sealable container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6]
-
Inhalation: Move the individual to fresh air immediately.[6]
-
Seek immediate medical attention in all cases of exposure.
-
Storage
Store this compound in a tightly sealed container, preferably under an inert atmosphere. It should be kept in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases.[7][12] Refrigeration is recommended for long-term storage to maintain stability.[7]
Conclusion
This compound is a valuable and specialized reagent for chemical synthesis. A thorough understanding of its fundamental properties, particularly its molecular weight of 232.46 g/mol , is essential for its effective use. Its predictable reactivity, centered on the electrophilic isocyanate group, allows for the controlled formation of urea and carbamate linkages critical to drug discovery and materials science. However, its utility is balanced by significant handling and safety requirements due to its toxicity, irritancy, and moisture sensitivity. By adhering to the rigorous protocols outlined in this guide, researchers can safely and effectively leverage the synthetic potential of this important chemical intermediate.
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4-Bromo-2-chlorophenyl isocyanate structure and synthesis
An In-depth Technical Guide to 4-Bromo-2-chlorophenyl isocyanate: Structure, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic isocyanate, a class of compounds distinguished by the highly reactive –N=C=O functional group. This functional group renders the molecule a potent electrophile, making it a valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where it serves as a critical building block for constructing complex molecular architectures with desired biological activities. The specific arrangement of chloro and bromo substituents on the phenyl ring provides steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules, such as binding affinity, metabolic stability, and overall efficacy. This guide offers a comprehensive exploration of its structure, detailed synthetic methodologies, and key applications for professionals in chemical research and drug discovery.
Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a benzene ring substituted with three key functional groups: a bromine atom at position 4, a chlorine atom at position 2, and an isocyanate group at position 1. This substitution pattern leads to a unique electronic and steric profile that governs its reactivity.
Caption: Chemical structure of this compound.
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 190774-47-1 | [1][2] |
| Molecular Formula | C₇H₃BrClNO | [1][2][3] |
| Molecular Weight | 232.46 g/mol | [2][3][4] |
| Appearance | Data not consistently available; related compounds are colorless to yellow liquids or crystals. | [5] |
| Melting Point | 71-76 °C | [3] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)N=C=O | [4] |
| InChIKey | QWWBEOZNMPWYQR-UHFFFAOYSA-N | [4] |
Comprehensive Synthesis Methodologies
The synthesis of this compound is primarily achieved through the chemical transformation of its corresponding aniline precursor, 4-bromo-2-chloroaniline. The overall process can be logically divided into two major stages: the synthesis of the aniline precursor and its subsequent conversion to the target isocyanate.
Part 1: Synthesis of the Precursor, 4-Bromo-2-chloroaniline
The synthesis of 4-bromo-2-chloroaniline is a critical prerequisite. A common and instructive laboratory-scale approach involves a multi-step synthesis starting from aniline.[6] This route provides excellent control over the regioselectivity of the halogenation steps.
Causality Behind the Multi-Step Approach: The amino group (–NH₂) in aniline is a powerful activating group for electrophilic aromatic substitution, making direct, selective di-halogenation challenging. To moderate its reactivity and direct the substitution pattern, the amino group is first protected as an acetamido group (–NHCOCH₃). This protection strategy is a cornerstone of aromatic chemistry, preventing polysubstitution and oxidation side reactions.
Experimental Workflow: Aniline to 4-Bromo-2-chloroaniline
Caption: Multi-step synthesis workflow from aniline.
-
Step 1: Acetylation (Protection): Aniline is treated with acetic anhydride. The lone pair on the nitrogen atom attacks the carbonyl carbon of the anhydride, forming acetanilide. This conversion reduces the activating effect of the amino group and provides steric hindrance, favoring para-substitution in the next step.[7]
-
Step 2: Bromination: Acetanilide undergoes electrophilic aromatic substitution with bromine in a suitable solvent like acetic acid. The acetamido group is an ortho-, para-director, but due to steric bulk, the bromine is predominantly introduced at the para position to yield 4-bromoacetanilide.[6]
-
Step 3: Chlorination: 4-Bromoacetanilide is then subjected to chlorination. The existing substituents (acetamido and bromo) direct the incoming chlorine electrophile to the ortho position relative to the activating acetamido group, resulting in 4-bromo-2-chloroacetanilide.[6]
-
Step 4: Deacetylation (Deprotection): The final step is the hydrolysis of the amide bond. This is typically achieved by heating the 4-bromo-2-chloroacetanilide in the presence of acid (e.g., HCl) and ethanol.[8] Subsequent neutralization with a base (e.g., NaOH) yields the free amine, 4-bromo-2-chloroaniline.[8]
Alternative, more direct routes starting from 2-chloroaniline using various brominating agents have also been reported, offering higher atom economy.[9][10][11]
Part 2: Conversion to this compound
With the precursor amine in hand, the pivotal conversion to the isocyanate can be performed. Several methods exist, ranging from classical industrial processes to safer, modern laboratory techniques.
This is the most traditional and industrially scalable method for isocyanate synthesis. It involves the reaction of the primary amine (4-bromo-2-chloroaniline) with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
-
Mechanism: The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates HCl upon heating to form the isocyanate.
-
Trustworthiness & Causality: While highly efficient, this protocol is fraught with extreme hazard. Phosgene is a highly toxic, corrosive gas. Its use necessitates specialized equipment, rigorous safety protocols, and dedicated scrubber systems. Triphosgene, a solid, is often used as a safer alternative for handling, but it decomposes to phosgene in situ, requiring the same level of caution.
Growing concerns over the safety and environmental impact of phosgene have driven the development of alternative, phosgene-free synthetic pathways. The Curtius and Hofmann rearrangements are two of the most prominent and reliable methods.[12]
1. The Curtius Rearrangement
The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[13][14] This method is valued for its mild conditions and tolerance of a wide array of functional groups.[13][15]
-
Starting Material: 4-Bromo-2-chlorobenzoic acid.
-
Protocol:
-
Activation: The carboxylic acid is first converted to a more reactive derivative, typically an acid chloride (using SOCl₂ or (COCl)₂) or a mixed anhydride.
-
Azide Formation: The activated acid derivative is reacted with an azide source, such as sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA), to form the intermediate 4-bromo-2-chlorobenzoyl azide.[14][16]
-
Rearrangement: The acyl azide is gently heated in an inert solvent. It undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom as dinitrogen gas (N₂) is expelled.[13] This concerted mechanism ensures the retention of configuration at the migrating group.[14] The product is the desired this compound.
-
2. The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate.[17][18]
-
Starting Material: 4-Bromo-2-chlorobenzamide.
-
Protocol:
-
N-Bromination: The primary amide is treated with bromine (Br₂) in the presence of a strong base like sodium hydroxide (NaOH). This forms an N-bromoamide intermediate.[17][18]
-
Anion Formation: The base abstracts the remaining acidic proton from the nitrogen to form an N-bromoamide anion.[17]
-
Rearrangement: This anion is unstable and rearranges. The aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form the isocyanate intermediate.[17]
-
Self-Validation Note: In the context of the Hofmann rearrangement, the isocyanate is typically not isolated but is immediately hydrolyzed by the aqueous basic conditions to the corresponding amine.[19][20] However, by modifying the reaction conditions (e.g., using non-aqueous solvents and trapping agents), the isocyanate can be utilized in situ or, in some cases, isolated.
-
Caption: Comparison of Curtius and Hofmann pathways to the isocyanate.
Applications in Research and Drug Development
The synthetic value of this compound lies in the reactivity of the –N=C=O group. The central carbon is highly electrophilic and readily attacked by nucleophiles. This reactivity is the foundation of its use as a molecular scaffold.
-
Synthesis of Urea Derivatives: Reaction with primary or secondary amines yields substituted ureas. The urea moiety is a common structural motif in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets. It is a key component in many kinase inhibitors and other therapeutic agents.
-
Synthesis of Carbamates (Urethanes): Reaction with alcohols produces carbamates. This reaction is fundamental to the synthesis of polyurethanes in materials science.[21] In drug discovery, it is used to link molecular fragments or to install protecting groups on amines (e.g., Boc and Cbz groups), which are essential for multi-step syntheses.[13]
-
Pharmaceutical Intermediates: Halogenated phenyl rings are prevalent in pharmaceuticals due to their ability to modulate lipophilicity and participate in halogen bonding, enhancing binding to target proteins. For example, the discovery of Macitentan, a dual endothelin receptor antagonist, highlights the importance of bromophenyl-containing structures in modern drug design.[22] this compound is an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.[23]
-
Agrochemicals: Similar to pharmaceuticals, the isocyanate can be used to synthesize novel herbicides and pesticides where the urea or carbamate linkage is crucial for biological activity.[5]
Safety and Handling
As with all isocyanates, this compound must be handled with extreme care in a well-ventilated fume hood.
-
Toxicity: Isocyanates are potent respiratory and skin sensitizers.[24] Inhalation can cause severe irritation, allergic reactions, asthma-like symptoms, and potentially fatal pulmonary edema.[24][25] It is also harmful if swallowed or absorbed through the skin.[26]
-
Irritation: The compound is a strong irritant to the eyes, skin, and respiratory tract.[4][26]
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide gas. This reaction can cause a dangerous pressure buildup in sealed containers.[24] Therefore, the compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[25]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical safety glasses, gloves, and protective clothing, is mandatory when handling this reagent.[26] For operations with a risk of aerosol generation, respiratory protection is essential.[25]
Conclusion
This compound is a high-value chemical intermediate with a well-defined structure and a rich chemistry centered on its reactive isocyanate group. While its synthesis requires careful planning, particularly in the selection of a phosgene-free route like the Curtius rearrangement for laboratory-scale work, its utility in constructing diverse molecular frameworks is undeniable. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and handling requirements is paramount to leveraging its full potential in the creation of novel and functional molecules.
References
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Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Bae, Y. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Curtius rearrangement. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. Retrieved January 12, 2026, from [Link]
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Wikipedia. (n.d.). Hofmann rearrangement. Retrieved January 12, 2026, from [Link]
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Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved January 12, 2026, from [Link]
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Kaur, N., & Kishore, D. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 12(45), 9069-9080. Retrieved January 12, 2026, from [Link]
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Georganics. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved January 12, 2026, from [Link]
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Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved January 12, 2026, from [Link]
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Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved January 12, 2026, from [Link]
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Georganics. (2011, January 6). This compound. Retrieved January 12, 2026, from [Link]
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Chemsrc. (n.d.). 4-Bromophenyl isocyanide. Retrieved January 12, 2026, from [Link]
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Chegg.com. (2017, May 2). Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 10). 4-Bromo-2-chloroaniline. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). US3444231A - Process for the preparation of isocyanates and isothiocyanates.
-
Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved January 12, 2026, from [Link]
-
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-
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-
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A Comprehensive Technical Guide to 4-Bromo-2-chloro-1-isocyanatobenzene for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 4-bromo-2-chloro-1-isocyanatobenzene, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The official IUPAC name for this compound is 4-bromo-2-chloro-1-isocyanatobenzene [1]. This document will cover its fundamental chemical and physical properties, detailed synthesis protocols for both the isocyanate and its aniline precursor, an exploration of its characteristic reactivity, and its significant applications in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to serve as an authoritative resource for leveraging this versatile reagent in modern pharmaceutical research.
Core Compound Identification and Properties
4-Bromo-2-chloro-1-isocyanatobenzene is a disubstituted phenyl isocyanate, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers[2]. The strategic placement of the bromo and chloro substituents, combined with the reactive isocyanate group, makes it a valuable synthon for creating complex molecular architectures.
Nomenclature and Structural Information
-
IUPAC Name: 4-bromo-2-chloro-1-isocyanatobenzene[1]
-
Synonyms: 4-Bromo-2-chlorophenyl isocyanate[1]
-
CAS Number: 190774-47-1[1]
-
Molecular Formula: C₇H₃BrClNO[1]
-
Molecular Weight: 232.46 g/mol [1]
-
SMILES: C1=CC(=C(C=C1Br)Cl)N=C=O
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 4-bromo-2-chloro-1-isocyanatobenzene is presented in the table below. This data is essential for safe handling, reaction planning, and purification.
| Property | Value | Source(s) |
| Physical State | Solid | [3][4] |
| Appearance | White solid | [4] |
| Melting Point | 71 - 72 °C | [4] |
| Molecular Weight | 232.46 g/mol | [1] |
| Exact Mass | 230.90865 Da | [1] |
| Topological Polar Surface Area | 29.4 Ų | [1] |
| GHS Hazard Statements | H302, H315, H317, H319, H334, H335 | [1] |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritation, Skin Sensitization, Eye Irritation, Respiratory Sensitization | [1] |
Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene and its Precursor
The synthesis of the title compound is most efficiently achieved from its corresponding aniline, 4-bromo-2-chloroaniline. This section details the synthetic protocols for both the aniline precursor and the final isocyanate.
Synthesis of the Precursor: 4-Bromo-2-chloroaniline
The synthesis of 4-bromo-2-chloroaniline can be accomplished via the electrophilic bromination of 2-chloroaniline. The protocol below is adapted from established procedures for the halogenation of anilines[5].
Experimental Protocol: Synthesis of 4-Bromo-2-chloroaniline
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloroaniline (1 eq.) and a suitable solvent such as a 9:1 mixture of acetic acid and water[5].
-
Brominating Agent: In a separate beaker, dissolve potassium bromide (0.6 eq.) in water[5].
-
Reaction Execution: While stirring the aniline solution at room temperature (25 °C), slowly add the potassium bromide solution. Subsequently, add an oxidizing agent, such as ZnAl-BrO₃-LDHs (0.9 eq.), portion-wise over 15 minutes[5].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield 4-bromo-2-chloroaniline as a solid[5].
Diagram: Synthesis of 4-Bromo-2-chloroaniline
Caption: Synthetic scheme for the preparation of the aniline precursor.
Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene
The conversion of an aromatic amine to an isocyanate is a cornerstone of industrial and laboratory synthesis. While historically carried out with highly toxic phosgene gas, modern methods often employ safer phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate)[6]. The following protocol is adapted from general procedures for the synthesis of aryl isocyanates using triphosgene[6].
Experimental Protocol: Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-chloroaniline (1 eq.) in anhydrous dichloromethane.
-
Triphosgene Addition: In a separate flask, prepare a solution of triphosgene (0.4 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred aniline solution at 0 °C (ice bath).
-
Base Addition: Following the addition of triphosgene, add a solution of a non-nucleophilic base, such as triethylamine (2.2 eq.), in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic strong isocyanate stretch (around 2250-2270 cm⁻¹) and the disappearance of the N-H stretches of the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any precipitated salts.
-
Purification: The solvent from the filtrate is removed under reduced pressure. To ensure all traces of triphosgene and its byproducts are removed, the residue should be co-evaporated with toluene (3x). The resulting crude 4-bromo-2-chloro-1-isocyanatobenzene is often of sufficient purity for subsequent reactions. If necessary, further purification can be achieved by vacuum distillation or recrystallization.
Diagram: Synthesis of 4-Bromo-2-chloro-1-isocyanatobenzene
Caption: Conversion of the aniline precursor to the target isocyanate.
Reactivity and Mechanistic Insights
The synthetic utility of 4-bromo-2-chloro-1-isocyanatobenzene is dominated by the electrophilic nature of the isocyanate functional group. The carbon atom of the isocyanate is highly susceptible to nucleophilic attack, leading to the formation of stable adducts.
Reaction with Nucleophiles: Formation of Ureas and Carbamates
The most common and synthetically valuable reactions of isocyanates involve nucleophiles such as amines and alcohols.
-
Reaction with Amines (Urea Formation): Primary and secondary amines readily react with isocyanates to form substituted ureas. This reaction is fundamental to the synthesis of many biologically active compounds, including kinase inhibitors like Sorafenib and Regorafenib[7][8][9][10][11][12][13].
-
Reaction with Alcohols (Carbamate Formation): Alcohols react with isocyanates to form carbamates (urethanes). This transformation is crucial for creating protecting groups in organic synthesis and for the production of polyurethanes.
Diagram: General Reactivity of 4-Bromo-2-chloro-1-isocyanatobenzene
Caption: Key reactions of the isocyanate with amine and alcohol nucleophiles.
Application in Drug Development: A Gateway to Kinase Inhibitors
Aryl isocyanates are critical precursors in the synthesis of diaryl ureas, a structural motif present in numerous approved and investigational kinase inhibitors[14][15][16][17][18]. These drugs, such as Sorafenib and Regorafenib, have revolutionized the treatment of various cancers by targeting key signaling pathways involved in tumor growth and angiogenesis[19][20][21].
The synthesis of these complex molecules often involves the coupling of a substituted aniline with a substituted aryl isocyanate. For instance, the synthesis of Regorafenib involves the reaction of an amine with 4-chloro-3-(trifluoromethyl)phenylisocyanate[9][10][11][12][13]. 4-Bromo-2-chloro-1-isocyanatobenzene, with its distinct substitution pattern, serves as a valuable building block for generating novel analogs of these kinase inhibitors. Researchers can utilize this compound to probe the structure-activity relationships (SAR) of the inhibitor's binding pocket, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Diagram: Application in Kinase Inhibitor Synthesis
Caption: Use of the title compound to synthesize diaryl urea cores for kinase inhibitors.
Spectroscopic Characterization
Confirmation of the structure of 4-bromo-2-chloro-1-isocyanatobenzene is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
The proton NMR spectrum of 4-bromo-2-chloro-1-isocyanatobenzene is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, these protons are in distinct chemical environments.
-
H-3: This proton is ortho to the chlorine and meta to the isocyanate group. It is expected to appear as a doublet.
-
H-5: This proton is ortho to the bromine and meta to the chlorine atom. It will likely be a doublet of doublets.
-
H-6: This proton is ortho to the isocyanate group and meta to the bromine atom. It is expected to appear as a doublet.
The electron-withdrawing nature of the isocyanate, chlorine, and bromine atoms will cause the signals to be downfield shifted compared to unsubstituted benzene.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide further structural confirmation. Key expected signals include:
-
Isocyanate Carbon (-N=C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 120-140 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons directly attached to the electronegative substituents (C-1, C-2, C-4) will be shifted downfield, while the others will appear at relatively upfield positions within the aromatic region (δ 110-150 ppm).
Conclusion
4-Bromo-2-chloro-1-isocyanatobenzene is a highly valuable and versatile chemical intermediate for advanced organic synthesis. Its well-defined reactivity, particularly towards nucleophiles, makes it an ideal building block for creating diverse molecular libraries. Its structural similarity to intermediates used in the synthesis of blockbuster kinase inhibitors underscores its potential in modern drug discovery programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to safely and effectively utilize this compound in their synthetic endeavors.
References
-
[4-bromo-N-[(4-chlorophenyl)methyl]aniline. (n.d.). PubChem.]([Link]
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- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Chemistry of 4-Bromo-2-chlorophenyl isocyanate: A Technical Guide to Safety and Hazard Management
For Immediate Release
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, potential hazards, and emergency management related to 4-Bromo-2-chlorophenyl isocyanate (CAS No. 190774-47-1). As a senior application scientist, the following guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed risk assessment in the laboratory.
Introduction: Understanding the Compound
This compound is an aromatic isocyanate, a class of compounds characterized by the highly reactive functional group -N=C=O. This reactivity makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. However, the very properties that make isocyanates useful also render them hazardous. The electrophilic carbon atom in the isocyanate group readily reacts with nucleophiles, including water, alcohols, amines, and, critically, biological macromolecules. This reactivity is the basis for its utility and its toxicity.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with this compound is paramount. The primary risks stem from its acute toxicity, irritant properties, and its potential as a respiratory and skin sensitizer.
GHS Classification and Health Effects
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding the hazards of this compound.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] | Warning |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1] | Danger |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1] | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] | Warning |
Note: The toxicological properties of this compound have not been fully investigated. The GHS classification is based on available data and the known hazards of similar aromatic isocyanates.
Expert Insight: The most significant long-term health risk associated with isocyanates is sensitization.[3] Initial exposure may only cause mild irritation, but subsequent exposures, even at very low concentrations, can trigger a severe allergic reaction, including occupational asthma.[3][4] This is a critical consideration in risk assessment, as there is no safe exposure level for a sensitized individual. The mechanism of sensitization is thought to involve the isocyanate acting as a hapten, binding to endogenous proteins to form a neo-antigen that elicits an immune response.[5]
Physicochemical Hazards
This compound is a moisture-sensitive solid.[2] Contact with water will lead to a reaction that produces an insoluble urea derivative and carbon dioxide gas. This reaction can cause a dangerous pressure buildup in a sealed container.[6]
Thermal Decomposition: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.[7] These can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen bromide (HBr).
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation is essential, incorporating engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering and Administrative Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.[3]
-
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to trained personnel.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure.
| PPE Type | Specifications | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated. | Prevents skin contact and absorption. Latex gloves are not recommended due to potential permeability. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors. |
| Lab Coat | A flame-resistant lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | For operations with a high potential for aerosol or vapor generation, a NIOSH-approved respirator with organic vapor cartridges is required. | Protects against inhalation, the primary route of sensitization. |
Standard Operating Procedure for Handling
-
Preparation: Before starting any work, review the Safety Data Sheet (SDS) and this guide. Ensure all necessary PPE is available and in good condition.
-
Dispensing: Weigh and dispense the compound in a chemical fume hood. Use the smallest amount necessary for the experiment.
-
Reaction Setup: Keep all containers tightly closed when not in use. If heating is required, use a well-controlled heating mantle and ensure adequate ventilation.
-
Post-Reaction: Decontaminate all surfaces and equipment that have come into contact with the isocyanate.
-
Waste Disposal: Dispose of all contaminated waste in a designated, labeled, and sealed container according to institutional and local regulations for hazardous waste.
Emergency Procedures: A Step-by-Step Response
In the event of an emergency, a swift and informed response is critical.
Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill and Fire Management
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled, open container. Do not seal immediately to allow for the potential release of CO2.
-
Decontaminate the spill area with a suitable decontamination solution (e.g., 5% sodium carbonate solution).
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
-
Fire:
Storage and Waste Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.[2] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.
Waste Disposal: All waste contaminated with this compound must be treated as hazardous waste. Neutralize small amounts of residual isocyanate by reacting with a decontamination solution before disposal. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizing the Risk Management Workflow
The following diagram illustrates the logical flow for assessing and controlling the risks associated with this compound.
Caption: Risk assessment and control workflow for this compound.
Conclusion
This compound is a potent chemical intermediate that demands rigorous safety protocols. By understanding its inherent hazards, implementing a multi-layered control strategy, and being prepared for emergencies, researchers can mitigate the risks and handle this compound responsibly. A proactive and educated approach to safety is not just a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
-
Georganics. (2011). SAFETY DATA SHEET: this compound. [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. [Link]
-
SATRA. (n.d.). Isocyanates in the workplace. [Link]
-
American Chemistry Council. (n.d.). Emergency Response. [Link]
-
Wisnewski, A. V., & Herrick, C. A. (2005). Predicted mechanism for the effects of isocyanate in the development of isocyanate induced asthma. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. [Link]
-
Alfa Aesar. (2025). 4-Bromophenyl isocyanate - SAFETY DATA SHEET. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. [Link]
-
Health and Safety Authority. (2010). Isocyanates. [Link]
-
Georganics. (n.d.). This compound - High purity. [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]
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- 4. Isocyanates in the workplace [satra.com]
- 5. researchgate.net [researchgate.net]
- 6. Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. georganics.sk [georganics.sk]
An In-Depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chlorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the pivotal role that versatile chemical intermediates play in the innovation pipeline of both pharmaceutical and agrochemical industries. 4-Bromo-2-chlorophenyl isocyanate is one such building block, whose unique substitution pattern offers a nuanced reactivity profile. This guide is crafted not as a rigid set of instructions, but as a comprehensive exploration of its chemical behavior, grounded in mechanistic principles and practical insights. Our aim is to empower researchers to harness the full potential of this reagent, enabling the design and synthesis of novel molecules with significant biological impact. This document is built on the pillars of scientific integrity, providing not just protocols, but the rationale behind them, ensuring that every experimental step is a self-validating component of a successful synthesis.
Compound Profile: Physicochemical and Spectroscopic Data
This compound (CAS No. 190774-47-1) is a di-substituted aromatic isocyanate. The presence of two halogen atoms, bromine and chlorine, on the phenyl ring significantly influences its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 71-76 °C | [3] |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane, acetone. | [2] |
Synthesis of this compound
Aryl isocyanates are commonly synthesized from the corresponding primary amines via phosgenation or by using phosgene equivalents like triphosgene.[4][5] The synthesis of this compound would typically proceed from 4-bromo-2-chloroaniline.
General Synthetic Protocol using Triphosgene:
Causality: Triphosgene is a safer, solid alternative to gaseous phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then eliminates HCl to form the isocyanate. The use of a non-nucleophilic base is crucial to neutralize the HCl generated without reacting with the isocyanate product.
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
In a well-ventilated fume hood, a solution of 4-bromo-2-chloroaniline in an inert solvent (e.g., dry toluene) is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A solution of triphosgene in the same solvent is added dropwise to the aniline solution at a controlled temperature (typically 0-20 °C).
-
After the addition is complete, the reaction mixture is gradually heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or IR spectroscopy).
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield pure this compound.
Core Reactivity: Nucleophilic Addition Reactions
The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the bromo and chloro substituents on the phenyl ring of this compound further enhances this electrophilicity. However, the ortho-chloro group can exert some steric hindrance, potentially influencing the rate of reaction with bulky nucleophiles.
Reaction with Amines: Synthesis of Urea Derivatives
The reaction of isocyanates with primary or secondary amines is a robust and widely used method for the synthesis of unsymmetrical ureas.[6][7] This reaction is typically fast and proceeds with high yield.
Caption: Formation of a urea derivative.
Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer from the amine to the isocyanate nitrogen.
Representative Experimental Protocol for Urea Synthesis:
-
Dissolve the primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetone) in a reaction flask under a nitrogen atmosphere.
-
Add a solution of this compound in the same solvent dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by TLC.
-
Upon completion, the urea product, which is often a solid, may precipitate out of the solution and can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Reaction with Alcohols: Synthesis of Carbamate Derivatives
The reaction of isocyanates with alcohols yields carbamates (urethanes).[6][8] This reaction is generally slower than the reaction with amines and may require heating or the use of a catalyst.
Sources
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- 4. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility of 4-Bromo-2-chlorophenyl isocyanate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-chlorophenyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will delve into the theoretical underpinnings of its solubility, provide a detailed protocol for its empirical determination, and emphasize the critical safety measures required when handling this reactive chemical.
Introduction to this compound
This compound is a halogenated aromatic isocyanate with the chemical formula C₇H₃BrClNO.[1][2][3] It exists as a white solid at room temperature with a melting point in the range of 71-76 °C.[1][2] The presence of the highly reactive isocyanate group (-N=C=O) makes it a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. However, this reactivity also necessitates careful handling and an understanding of its stability and solubility in different solvent systems. Isocyanates are known to be moisture-sensitive and can react with water to form amines and carbon dioxide.[4] They are also incompatible with alcohols, amines, acids, and strong bases.[5]
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.
This compound is a polar molecule due to the presence of electronegative chlorine, bromine, and the isocyanate group. Therefore, it is expected to be more soluble in polar organic solvents. However, the bulky aromatic ring contributes to some nonpolar character, suggesting that it may also have some solubility in less polar solvents.
To systematically investigate the solubility of this compound, a range of organic solvents with varying polarities should be considered. A suggested list of solvents for initial screening is provided in the experimental section.
Quantitative Solubility Data
Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in common organic solvents. While related compounds like 4-chlorophenyl isocyanate are described as being "soluble in organic solvents," this information is qualitative and lacks the detail required for many research and development applications.[6] Therefore, the following sections provide a robust experimental framework for determining this crucial parameter.
The following table can be used to record experimentally determined solubility data:
| Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) at 25 °C | Observations |
| Hexane | 0.1 | 1.88 | ||
| Toluene | 2.4 | 2.38 | ||
| Dichloromethane | 3.1 | 9.08 | ||
| Diethyl Ether | 2.8 | 4.34 | ||
| Ethyl Acetate | 4.4 | 6.02 | ||
| Acetone | 5.1 | 20.7 | ||
| Acetonitrile | 5.8 | 37.5 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 |
Experimental Protocol for Determining Solubility
The following protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[7] This method involves creating a saturated solution and then quantifying the concentration of the solute.
Materials and Equipment
-
This compound (purity ≥ 99%)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Safety Precautions
Isocyanates are hazardous materials and require strict safety protocols.[8] this compound is harmful if swallowed, inhaled, or in contact with skin.[1][9] It can cause skin, eye, and respiratory irritation.[1][9]
-
Engineering Controls : All work must be conducted in a certified chemical fume hood with good ventilation.[8][10]
-
Personal Protective Equipment (PPE) :
-
Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[8] Latex gloves are not recommended.[8]
-
Eye Protection : Chemical safety goggles or a face shield must be worn.[1]
-
Lab Coat : A flame-resistant lab coat should be worn.
-
Respiratory Protection : If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.[1]
-
-
Handling : Avoid creating dust.[1] Keep the compound away from moisture.[5]
-
Waste Disposal : Dispose of all waste, including empty containers, in accordance with local, state, and federal regulations.[10]
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution :
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vial.
-
Securely cap the vials.
-
-
Equilibration :
-
Sample Collection and Preparation :
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification :
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Conclusion
This guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound in organic solvents. Due to the lack of available data, the provided protocol, rooted in the established shake-flask method, offers a reliable means for researchers to generate this critical information.[7] Adherence to the stringent safety precautions outlined is paramount when working with this reactive and hazardous compound. The systematic determination of its solubility profile will enable more precise control over reaction conditions and facilitate its effective use in various synthetic applications.
References
- General Experimental Protocol for Determining Solubility. Benchchem.
- Safe Use of Di-Isocyanates. Health and Safety Authority.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N.A.
- Safety measures for working with isocyanate. Reddit.
- This compound. Georganics.
- This compound , 0.99 , 190774-47-1. CookeChem.
- Isocyanates: Working Safely. California Department of Public Health.
- Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Sciences Europe.
- This compound. Cymit Quimica.
- This compound - High purity. Georganics.
- 4-Bromo-2-chloro-1-isocyanatobenzene. PubChem.
- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program.
- 4-Bromophenyl isocyanate 99 2493-02-9. Sigma-Aldrich.
- Isocyanates: Control measures guideline. Canada.ca.
- Guide to handling isocyanates. Safe Work Australia.
- SAFETY DATA SHEET. Fisher Scientific.
- 4-Chlorophenyl Isocyanate. PubChem.
- p-chlorophenyl isocyanate. CAMEO Chemicals.
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An In-depth Technical Guide to 4-Bromo-2-chlorophenyl isocyanate: Properties, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorophenyl isocyanate is a halogenated aromatic isocyanate that serves as a valuable reagent in organic synthesis. Its bifunctional nature, characterized by the reactive isocyanate group and the substituted phenyl ring, makes it a versatile building block for the introduction of the 4-bromo-2-chlorophenyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, safe handling procedures, and potential applications in medicinal chemistry, particularly in the context of kinase inhibitor synthesis.
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 190774-47-1 | [2][3] |
| Molecular Formula | C₇H₃BrClNO | [2][3] |
| Molecular Weight | 232.46 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 71-76 °C | [1] |
| Boiling Point | 78 °C at 0.4 mmHg | [1] |
Solubility Profile
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in readily available literature, general principles for substituted phenyl isocyanates apply. It is expected to be soluble in common aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and ethyl acetate. Its reactivity with protic solvents, such as water and alcohols, precludes their use as inert solvents. The isocyanate group will react with these solvents to form a carbamic acid (which is unstable and decarboxylates to the corresponding amine) and urethanes, respectively.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the high reactivity of the isocyanate group (-N=C=O). This functional group is an electrophile and readily reacts with nucleophiles.
Reaction with Nucleophiles
The carbon atom of the isocyanate group is highly electrophilic and is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water.
Caption: General reaction of an isocyanate with a nucleophile.
This reactivity is fundamental to its application in forming urea and urethane linkages, which are common motifs in pharmaceuticals. The reaction is typically rapid and often proceeds at room temperature without the need for a catalyst. However, in some cases, a non-nucleophilic base or a tin catalyst may be employed to accelerate the reaction.
Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis
A significant application of substituted phenyl isocyanates lies in the synthesis of diaryl ureas, a structural motif present in numerous kinase inhibitors. While direct evidence for the use of this compound in the synthesis of an FDA-approved drug is not prominent in the literature, its structural similarity to key reagents used in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib highlights its potential for the development of novel analogs for research and drug discovery.
The synthesis of Sorafenib, for instance, involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an aniline derivative.
Caption: Potential synthesis of a diaryl urea kinase inhibitor analogue.
By substituting 4-chloro-3-(trifluoromethyl)phenyl isocyanate with this compound, researchers can synthesize novel Sorafenib or Regorafenib analogs. This allows for the exploration of the structure-activity relationship (SAR) of these kinase inhibitors, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. The bromo and chloro substituents on the phenyl ring of this compound can influence the electronic and steric properties of the final molecule, which in turn can affect its binding affinity to the target kinase.
Safe Handling and Storage
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.
-
Sensitization: May cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or in case of insufficient ventilation.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong acids or bases. Due to its moisture sensitivity, it is crucial to prevent exposure to atmospheric moisture to avoid degradation.
Experimental Protocol: General Procedure for the Synthesis of a Diaryl Urea
The following is a general, illustrative protocol for the reaction of this compound with an amine to form a diaryl urea.
Materials:
-
This compound
-
Aniline derivative (1.0 equivalent)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aniline derivative and dissolve it in anhydrous dichloromethane.
-
With stirring, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly in the field of medicinal chemistry. Its ability to readily form urea linkages makes it a useful tool for the synthesis of kinase inhibitor analogs and other biologically active molecules. A thorough understanding of its physicochemical properties, reactivity, and hazards is essential for its safe and effective use in the laboratory. Researchers and drug development professionals can leverage the unique substitution pattern of this reagent to explore novel chemical space in their quest for new and improved therapeutics.
References
- Georganics. (2011).
- PubChem. 4-Bromo-2-chloro-1-isocyanatobenzene.
- CookeChem.
- Santa Cruz Biotechnology, Inc.
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Spectroscopic C-Suite: An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-chlorophenyl isocyanate
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 4-Bromo-2-chlorophenyl isocyanate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quality control of this compound. We will explore the theoretical underpinnings of spectral features, present detailed experimental protocols for data acquisition, and offer an expert interpretation of the spectral data. By integrating data from its direct precursor, 4-bromo-2-chloroaniline, with established spectroscopic principles, this guide offers a robust framework for understanding the molecule's unique spectral signature.
Introduction: The Molecular Blueprint
This compound (C₇H₃BrClNO) is a halogenated aromatic isocyanate.[1] Its utility as a synthetic building block stems from the highly reactive isocyanate (-N=C=O) functional group, which readily participates in addition reactions with nucleophiles such as alcohols, amines, and water. The bromo- and chloro-substituents on the phenyl ring further modulate the molecule's reactivity and provide additional sites for chemical modification.
Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques like IR and NMR provide a non-destructive means to probe the molecular architecture, confirming the presence of key functional groups and the specific arrangement of atoms. This guide serves as a detailed roadmap for interpreting the spectral data of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound dictates its spectral properties. The key features are the trisubstituted benzene ring and the isocyanate group.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a powerful tool for identifying functional groups. The isocyanate group provides a highly characteristic and intense absorption band.
Theoretical Principles and Data Interpretation
The IR spectrum of this compound is dominated by the asymmetric stretching vibration of the -N=C=O group. This bond possesses a large dipole moment, resulting in a very strong and sharp absorption band in a region of the spectrum where few other functional groups absorb. This peak is expected to appear in the range of 2240-2280 cm⁻¹ .
Other expected absorptions include:
-
Aromatic C-H stretch: Above 3000 cm⁻¹ (weak to medium).
-
Aromatic C=C stretch: 1400-1600 cm⁻¹ (medium, multiple bands).
-
C-Cl stretch: 800-600 cm⁻¹ (medium to strong).
-
C-Br stretch: 700-500 cm⁻¹ (medium to strong).
The spectral data for the precursor, 4-bromo-2-chloroaniline, shows characteristic N-H stretching bands around 3300-3500 cm⁻¹ and aromatic absorptions. Upon conversion to the isocyanate, the N-H bands will disappear, and the prominent -N=C=O peak will emerge.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Intensity | Notes |
| Isocyanate (-N=C=O) | 2240 - 2280 | Strong, Sharp | The most characteristic peak for this molecule. |
| Aromatic C-H | 3050 - 3150 | Weak to Medium | Stretching vibrations of hydrogens on the phenyl ring. |
| Aromatic C=C | 1450 - 1600 | Medium | Ring stretching vibrations. |
| C-Cl | 700 - 850 | Medium to Strong | Carbon-chlorine stretching. |
| C-Br | 500 - 650 | Medium to Strong | Carbon-bromine stretching. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This protocol describes the acquisition of an IR spectrum using a modern FT-IR spectrometer equipped with an ATR accessory, which is suitable for solid samples.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: With the ATR crystal clean, collect a background spectrum. This will subtract the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).
-
Sample Preparation: Place a small amount of solid this compound onto the ATR crystal.
-
Sample Engagement: Use the pressure clamp to ensure good contact between the solid sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Caption: Workflow for ATR-FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei, allowing for the precise mapping of the molecular structure.
Theoretical Principles and Data Interpretation
The NMR spectra of this compound are best understood by first considering its precursor, 4-bromo-2-chloroaniline. The conversion of the electron-donating amino group (-NH₂) to the electron-withdrawing and anisotropic isocyanate group (-NCO) will cause a downfield shift (deshielding) of the nearby aromatic protons and carbons.
The aromatic region of the ¹H NMR spectrum will show signals for the three protons on the phenyl ring. Based on the substitution pattern, we expect an AXM spin system.
-
H-3: This proton is ortho to the chlorine atom and will likely appear as a doublet.
-
H-5: This proton is ortho to the bromine atom and will likely appear as a doublet of doublets.
-
H-6: This proton is ortho to the isocyanate group and will be the most deshielded, appearing as a doublet.
Table 2: Predicted ¹H NMR Data for this compound (Based on data for 4-bromo-2-chloroaniline and expected deshielding effects of the -NCO group)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.6 | d | ~2.5 |
| H-5 | ~7.4 | dd | ~8.5, 2.5 |
| H-6 | ~7.2 | d | ~8.5 |
The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the isocyanate carbon.
-
The isocyanate carbon (-N=C=O) is highly deshielded and will appear far downfield, typically in the range of 120-130 ppm.
-
The carbon atoms attached to the halogens (C-2 and C-4) will have their chemical shifts influenced by the electronegativity and heavy atom effect of Cl and Br.
-
The carbon atom attached to the isocyanate group (C-1) will also be significantly deshielded.
Table 3: Predicted ¹³C NMR Data for this compound (Based on data for 4-bromo-2-chloroaniline and expected deshielding effects of the -NCO group)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NCO | ~125 |
| C1 | ~135 |
| C2 | ~133 |
| C3 | ~132 |
| C4 | ~120 |
| C5 | ~130 |
| C6 | ~122 |
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines the general steps for acquiring high-resolution NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.
-
¹H Spectrum Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Collect the Free Induction Decay (FID).
-
Typically, 8-16 scans are sufficient.
-
-
¹³C Spectrum Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum (all signals will be singlets).
-
A longer acquisition time and more scans (e.g., 128 or more) are usually required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Conclusion
The spectroscopic characterization of this compound is straightforward due to its distinct functional groups. IR spectroscopy provides definitive evidence for the presence of the crucial isocyanate group through its intense and unique absorption around 2260 cm⁻¹. ¹H and ¹³C NMR spectroscopy allow for the complete structural elucidation of the aromatic core, confirming the substitution pattern. By combining these techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their downstream applications.
References
-
PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-bromo-2-chloro-1-isocyanatobenzene. John Wiley & Sons, Inc. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to 4-Bromo-2-chlorophenyl Isocyanate: From Commercial Availability to Application in Kinase Inhibitor Scaffolds
Introduction: The Strategic Importance of 4-Bromo-2-chlorophenyl Isocyanate in Modern Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No: 190774-47-1) has emerged as a particularly valuable reagent, prized for its unique electronic and steric properties that lend themselves to the construction of highly functionalized molecules.[1][2] Its disubstituted phenyl ring, featuring a bromine atom at the 4-position and a chlorine atom at the 2-position, provides a scaffold with distinct reactivity and opportunities for diverse chemical modifications. The isocyanate group, a highly reactive electrophile, serves as a linchpin for the facile introduction of a urea or carbamate linkage, a common motif in a plethora of biologically active compounds.[3] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of this compound, from its commercial acquisition to its application in the synthesis of potent kinase inhibitors.
I. Commercial Availability and Procurement
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. When procuring this reagent, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control documentation. The table below summarizes the offerings from several reputable vendors.
| Supplier | Product Number | Purity | Available Quantities |
| Georganics | GEO-00409 | min. 99% | Inquire |
| Santa Cruz Biotechnology | sc-269383 | Inquire | 1 g, 5 g |
| Achemica | A17951 | >95.0% | 1g, 5g, 25g |
| BLD Pharm | BD201408 | 97% | 1g, 5g, 25g |
| Parchem | This compound | Inquire | Inquire |
Note: Availability and specifications are subject to change. It is recommended to consult the respective supplier's website for the most current information.
II. Synthesis of this compound: A Phosgene-Free Approach
The synthesis of aryl isocyanates from their corresponding anilines is a cornerstone of industrial and medicinal chemistry. While historically accomplished using the highly toxic phosgene gas, modern and safer methodologies predominantly employ phosgene surrogates such as triphosgene (bis(trichloromethyl) carbonate). The following section details a robust, two-stage synthesis pathway starting from the commercially available 2-chloroaniline.
Logical Workflow for Synthesis
The synthesis is logically divided into the halogenation of the aniline precursor followed by the conversion of the resulting aniline to the isocyanate. This multi-step approach allows for purification of the intermediate, ensuring a high-quality final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 4-Bromo-2-chloroaniline
The precursor, 4-bromo-2-chloroaniline, can be synthesized from 2-chloroaniline via electrophilic aromatic substitution.
Materials:
-
2-Chloroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Potassium Hydroxide
-
Ethanol
Step-by-Step Methodology:
-
Bromination: In a reaction vessel shielded from light, dissolve 2-chloroaniline in acetonitrile.
-
Slowly add N-bromosuccinimide to the solution at room temperature. The reaction is typically irradiated with a suitable light source to facilitate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Deacetylation (if an acetyl protecting group is used): The crude product from the previous step is refluxed with potassium hydroxide in ethanol to yield 4-bromo-2-chloroaniline.
-
After cooling, the product is isolated by filtration and can be further purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol utilizes triphosgene as a safer alternative to phosgene for the conversion of 4-bromo-2-chloroaniline to the corresponding isocyanate.
Materials:
-
4-Bromo-2-chloroaniline
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene in anhydrous DCM.
-
Amine Addition: Prepare a solution of 4-bromo-2-chloroaniline in anhydrous DCM and add it dropwise to the triphosgene solution at 0 °C (ice bath).
-
Base Addition: Following the addition of the aniline, add a solution of triethylamine in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the characteristic isocyanate stretch at ~2250-2275 cm⁻¹).
-
Work-up: Upon completion, the reaction mixture is typically filtered to remove triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
III. Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound moiety is a key structural component in a number of potent kinase inhibitors. The urea linkage formed from the isocyanate is a privileged scaffold in medicinal chemistry, capable of forming critical hydrogen bond interactions with the hinge region of kinase active sites.[3]
Targeting the VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Many approved VEGFR-2 inhibitors, such as Sorafenib, feature a bi-aryl urea structure.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Experimental Protocol: Synthesis of a 1-(4-bromo-2-chlorophenyl)-3-arylurea Derivative
The following is a representative protocol for the synthesis of a bi-aryl urea, a common structural motif in kinase inhibitors, using this compound.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-aminophenol)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline in anhydrous THF.
-
Isocyanate Addition: Slowly add a solution of this compound in anhydrous THF to the aniline solution at room temperature with stirring.
-
Reaction Progression: Stir the reaction mixture at room temperature for several hours. The reaction can be monitored by TLC until the starting materials are consumed. The product, a urea derivative, will often precipitate out of the solution.
-
Isolation: The precipitated product can be collected by filtration, washed with cold THF or another suitable solvent to remove any unreacted starting materials, and dried under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
IV. Conclusion and Future Perspectives
This compound is a versatile and commercially accessible building block with significant applications in the field of drug discovery. Its utility in the synthesis of urea-based kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway, underscores its importance for medicinal chemists. The synthetic protocols provided herein, which utilize a safer triphosgene-based approach, offer a reliable and scalable method for the preparation of this key intermediate. As the demand for novel and more selective kinase inhibitors continues to grow, the strategic application of well-designed scaffolds such as those derived from this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
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Georganics. This compound. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]
-
Nowick, J. S. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. [Link]
- Singh, H., Sen, C., Sahoo, T., & Ghosh, S. C. (2018). A General and Efficient Method for the Synthesis of 4-Bromo-2-chloroaniline from 2-Chloroaniline. European Journal of Organic Chemistry, 2018(34), 4748–4753.
-
PubChem. 4-Bromo-2-chloro-1-isocyanatobenzene. [Link]
- Patel, M., & Patel, N. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Journal of Saudi Chemical Society, 15(2), 167-171.
- Carmeliet, P. (2005). Angiogenesis in life, disease and medicine.
- Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
-
ResearchGate. Signaling pathways of VEGFR-2. [Link]
-
Bio-Rad. VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]
-
Wikimedia Commons. The VEGFR2 signaling pathways in endothelial cells.png. [Link]
- Dumas, J. (2002). Protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 5(5), 718-727.
- Fancelli, D., et al. (2006). 1,4-Disubstituted-1H-pyrazolo[4,3-d]pyrimidin-7-amines as potent and selective inhibitors of VEGFR-2 tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 16(17), 4543-4547.
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Key Reactive Sites on 4-Bromo-2-chlorophenyl isocyanate
Abstract: This guide provides a comprehensive technical analysis of the key reactive sites of 4-Bromo-2-chlorophenyl isocyanate (BCPI), a versatile aromatic isocyanate used in synthetic chemistry. We will explore the molecule's dual reactivity, dominated by the highly electrophilic isocyanate group and modulated by the electronically deactivated aromatic ring. This document will detail the mechanistic principles, regiochemical outcomes, and field-proven experimental protocols for reactions at both primary and secondary reactive centers. It is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Molecular Structure and Electronic Landscape
This compound is an aromatic compound characterized by a phenyl ring substituted with three distinct functional groups: an isocyanate (-N=C=O) group, a chlorine atom, and a bromine atom.
Chemical Structure:
-
IUPAC Name: 4-bromo-2-chloro-1-isocyanatobenzene[1]
The reactivity of BCPI is dictated by the electronic properties of these substituents.
-
Isocyanate Group (-NCO): This group is strongly electron-withdrawing through both resonance and induction, significantly decreasing the electron density of the aromatic ring.[3][4]
-
Halogens (-Br, -Cl): Both bromine and chlorine are electronegative and withdraw electron density from the ring via the inductive effect.[3] However, they possess lone pairs of electrons that can be donated into the ring through resonance.[3][5] This dual nature makes them deactivating overall, yet capable of stabilizing positive charge at ortho and para positions.[3][5]
This combination of functional groups creates two principal domains for chemical reactions: the exceptionally reactive isocyanate moiety and the deactivated, but still functional, aromatic core.
Primary Reactive Site: The Isocyanate Group
The isocyanate group is the molecule's primary center of reactivity. The carbon atom of the N=C=O group is highly electrophilic, making it a prime target for nucleophilic attack.[6][7] This reactivity is the cornerstone of its use in synthesizing a wide array of derivatives, particularly ureas and carbamates.[8][9][10]
Mechanism of Nucleophilic Attack
The general mechanism involves the attack of a nucleophile (e.g., an amine, alcohol, or water) on the carbonyl carbon of the isocyanate.[6][11] This is typically followed by a proton transfer to the nitrogen atom to yield the final stable product.[6] Electron-withdrawing groups on the phenyl ring, such as the bromo and chloro substituents in BCPI, enhance the electrophilicity of the isocyanate carbon, increasing its reactivity compared to isocyanates on electron-rich rings.[6]
Reaction with Amines: Synthesis of Substituted Ureas
The reaction between an isocyanate and a primary or secondary amine is a rapid and efficient method for forming N,N'-disubstituted ureas, which are crucial scaffolds in many pharmaceutical agents.[8][10]
General Reaction: R-NH₂ + O=C=N-Ar → R-NH-C(=O)-NH-Ar (where Ar = 4-Bromo-2-chlorophenyl)
Experimental Protocol: Synthesis of N-(4-Bromophenyl)-N'-(4-bromo-2-chlorophenyl)urea
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 eq) in anhydrous acetone (10 mL per mmol of amine).[12]
-
Reaction: To the stirred solution, add a solution of this compound (1.0 eq) in anhydrous acetone (5 mL per mmol) dropwise at room temperature.[12] Maintain the temperature below 40°C to control the exothermic reaction.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[8][12]
-
Workup: Upon completion, the solid urea product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold acetone (2 x 10 mL) to remove any unreacted starting materials and dry under vacuum to yield the pure product.[8]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Monitor the reaction's completion by FTIR spectroscopy, observing the disappearance of the strong isocyanate peak around 2270 cm⁻¹.[13]
Reaction with Alcohols: Synthesis of Carbamates
Isocyanates react with alcohols to form carbamates, also known as urethanes.[9] This reaction is fundamental in polyurethane chemistry and for installing protecting groups in organic synthesis.[14][15] Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance.[9]
General Reaction: R-OH + O=C=N-Ar → R-O-C(=O)-NH-Ar (where Ar = 4-Bromo-2-chlorophenyl)
Experimental Protocol: Synthesis of Benzyl (4-bromo-2-chlorophenyl)carbamate
-
Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (15 mL per mmol).
-
Reaction: Add benzyl alcohol (1.05 eq) to the solution. For less reactive alcohols, a catalyst such as dibutyltin dilaurate (DBTDL) or triethylamine (TEA) (0.1-1 mol%) can be added to accelerate the reaction.[11][16] Heat the mixture to 60-80°C.
-
Monitoring: Follow the reaction's progress by monitoring the disappearance of the NCO peak (~2270 cm⁻¹) using in-situ FTIR spectroscopy.[17] Alternatively, use TLC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.
-
Characterization: Verify the final product's identity and purity via NMR, MS, and FTIR analysis.
Summary of Isocyanate Reactions
| Nucleophile | Product Class | General Conditions | Key Analytical Marker (FTIR) |
| Primary/Secondary Amine | Substituted Urea | Anhydrous solvent (acetone, THF), Room Temp | Disappearance of N=C=O stretch (~2270 cm⁻¹) |
| Alcohol/Phenol | Carbamate | Anhydrous solvent (toluene), Heat, Optional catalyst | Disappearance of N=C=O stretch (~2270 cm⁻¹) |
| Water | Unstable Carbox. Acid -> Amine + CO₂ | Often an undesired side reaction | Disappearance of N=C=O stretch (~2270 cm⁻¹) |
Secondary Reactive Sites: The Aromatic Ring
The phenyl ring of BCPI can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly diminished by the three electron-withdrawing substituents.[18][19] Understanding the directing effects of these groups is critical to predicting the regiochemical outcome of any potential substitution.
Analysis of Directing Group Effects
-
Isocyanate Group (-NCO): Strongly deactivating and a meta-director .[4] It withdraws electron density via resonance, destabilizing the positively charged intermediate (arenium ion) required for ortho and para substitution.[3][20]
-
Chloro (-Cl) and Bromo (-Br) Groups: These are deactivating due to their strong inductive electron withdrawal.[3] However, they are ortho, para-directors because their lone pairs can stabilize the arenium ion intermediate via resonance when substitution occurs at these positions.[3][5]
Regioselectivity of Electrophilic Aromatic Substitution
The positions on the ring are influenced by a combination of these competing effects.
-
Position 3: meta to -NCO, ortho to -Cl, meta to -Br.
-
Position 5: meta to -NCO, meta to -Cl, ortho to -Br.
-
Position 6: ortho to -NCO, ortho to -Cl, para to -Br.
Given the powerful deactivating nature of the ring, harsh reaction conditions would be required for EAS. The directing effects can be summarized as follows:
-
The powerful meta-directing -NCO group strongly disfavors substitution at positions 2, 4, and 6.
-
The ortho, para-directing halogens direct towards positions 3, 5, and 6.
When directing groups are in conflict, the most powerful activating group typically dictates the position; however, in this case, all groups are deactivating.[18] The outcome is a consensus:
-
Positions 3 and 5 are the only sites directed meta by the isocyanate group.
-
Position 6 is sterically hindered by two adjacent bulky groups.
-
Between positions 3 and 5, Position 5 is the most likely site for substitution. It is ortho to the bromine and meta to both the isocyanate and chlorine, representing a point of convergent, albeit weak, directing influence and lower steric hindrance compared to position 3.
Caption: Directing effects for electrophilic substitution on the BCPI ring.
Experimental Workflows and Safety
General Workflow for Isocyanate Derivatization
The following diagram outlines a self-validating workflow for the synthesis of urea or carbamate derivatives from BCPI, incorporating essential monitoring and characterization steps.
Caption: A validated workflow for synthesizing derivatives from BCPI.
Safety and Handling
Aromatic isocyanates, including BCPI, are hazardous compounds that require strict safety protocols.[14][21]
-
Toxicity: BCPI is harmful if swallowed, causes skin and serious eye irritation, and may cause allergic skin reactions.[1][22] Crucially, it is a respiratory sensitizer and may cause allergy or asthma symptoms if inhaled.[1][21]
-
Handling: All manipulations must be performed in a certified chemical fume hood.[21] Personal protective equipment (PPE), including butyl rubber gloves, safety goggles or a face shield, and a lab coat, is mandatory.[23]
-
Moisture Sensitivity: Isocyanates react with water to produce an amine and carbon dioxide gas.[7][24] This can lead to pressure buildup in sealed containers.[25] Always store BCPI in a tightly sealed container in a dry, cool, well-ventilated area.[22][25]
-
Spills: In case of a minor spill, trained personnel should use a decontamination solution (e.g., aqueous ammonia or a specialized isocyanate neutralizer) and appropriate absorbent materials.[21]
Conclusion
This compound is a molecule with two distinct reactive personalities. Its primary reactivity is overwhelmingly dominated by the electrophilic isocyanate group, which readily undergoes nucleophilic addition with amines and alcohols to form ureas and carbamates, respectively. This pathway is the most synthetically valuable. The secondary reactive site, the aromatic ring, is heavily deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of all three substituents. While substitution is theoretically possible under harsh conditions, it is predicted to occur with low reactivity and regioselectively at the C5 position. A thorough understanding of these reactive sites, coupled with stringent safety protocols, allows researchers to effectively and safely utilize this compound as a versatile building block in drug discovery and materials science.
References
- Benchchem. (n.d.). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
- (2025). Understanding Aromatic Isocyanates: Properties, Applications, and Health Considerations.
- Benchchem. (n.d.). Scalable Synthesis of Substituted Ureas with Isopropyl Isocyanate: Application Notes and Protocols.
- Benchchem. (n.d.). Synthetic Routes to Carbamates Using Isopropyl Isocyanate: Application Notes and Protocols.
- MDPI. (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
- Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
- (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.
- RSC Publishing. (2024). Isocyanate-based multicomponent reactions. RSC Advances. DOI:10.1039/D4RA04152F.
- (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions.
- Chemistry Steps. (n.d.). Activating and Deactivating Groups.
- Gas-Sensing.com. (n.d.). Exploring Aromatic Isocyanates: Properties, Applications, and Safety.
- Benchchem. (n.d.). Spectroscopic Analysis of DETDA-Isocyanate Reaction Products: A Comparative Guide.
- (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
- NIH. (2020). Nucleophilic Isocyanation. PMC.
- (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- RSC Publishing. (n.d.). Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2.
- Wikipedia. (n.d.). Isocyanate.
- ResearchGate. (n.d.). Synthesis of isocyanates from carbamates.
- (n.d.). Electrophilic Aromatic Substitution.
- (2025). How to Safely Handle Isocyanates?
- OSHA. (n.d.). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques.
- Google Patents. (n.d.). US8058469B2 - Method for making carbamates, ureas and isocyanates.
- MSU chemistry. (n.d.). Aromatic Reactivity.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol....
- (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.
- YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- (n.d.). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- Save My Exams. (2025). Directing Effects. A Level Chemistry Revision Notes.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363.
- NOAA. (n.d.). p-chlorophenyl isocyanate - Report | CAMEO Chemicals.
- Georganics. (2011). This compound.
- SCBT. (n.d.). This compound | CAS 190774-47-1.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate.
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Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Bromo-2-chlorophenyl isocyanate
For Immediate Release
[City, State] – January 12, 2026 – In the dynamic landscape of chemical synthesis and drug discovery, the strategic selection of building blocks is paramount to innovation. This technical guide introduces 4-Bromo-2-chlorophenyl isocyanate, a versatile reagent poised to unlock novel molecular architectures with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity, potential research avenues, and detailed experimental frameworks for leveraging this unique compound.
Core Directive: Beyond the Datasheet
This guide is structured to provide a narrative that moves beyond simple data recitation. It is designed to illuminate the "why" behind experimental choices, offering a foundation of scientific integrity and logical progression. The inherent reactivity of the isocyanate functional group, coupled with the specific electronic and steric properties imparted by the 4-bromo and 2-chloro substituents, presents a compelling case for its exploration in the synthesis of novel bioactive agents and functional materials.
Scientific Integrity & Logic: An E-E-A-T Approach
Expertise & Experience: The protocols and research directions outlined herein are built upon established principles of organic chemistry and medicinal chemistry. The rationale behind the proposed synthetic pathways and biological targets is grounded in an understanding of structure-activity relationships (SAR) and the known pharmacophoric roles of ureas and carbamates.
Trustworthiness: Each proposed experimental protocol is designed as a self-validating system, with integrated analytical checkpoints to ensure the integrity of the synthesized compounds. This guide emphasizes the importance of rigorous characterization and purification to generate reliable and reproducible data.
Authoritative Grounding & Comprehensive References: Key claims and protocols are supported by citations to authoritative scientific literature, ensuring a foundation of established knowledge.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in research.
| Property | Value |
| CAS Number | 190774-47-1 |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 71-76 °C |
Potential Research Areas & Applications
The unique substitution pattern of this compound offers intriguing possibilities for modulating the biological activity and material properties of its derivatives. The presence of both bromine and chlorine atoms provides opportunities for halogen bonding and can influence the lipophilicity and metabolic stability of the resulting molecules.
Medicinal Chemistry: Design and Synthesis of Novel Kinase Inhibitors
The diaryl urea motif is a well-established pharmacophore in a number of approved kinase inhibitors, such as Sorafenib.[1] The ability of the urea linkage to form key hydrogen bonds within the ATP-binding site of kinases makes it a privileged scaffold in oncology drug discovery. This compound serves as an excellent starting point for the synthesis of novel diaryl ureas as potential kinase inhibitors.
The 4-bromo and 2-chloro substituents can be strategically utilized to probe specific hydrophobic pockets within the kinase active site and to modulate the overall physicochemical properties of the inhibitor.
Proposed Research Workflow:
Caption: Workflow for the synthesis and evaluation of novel kinase inhibitors.
Agrochemicals: Development of New Herbicides and Pesticides
Phenylurea derivatives have a long history of use as herbicides. The specific halogenation pattern of this compound could lead to the development of new agrochemicals with improved efficacy, selectivity, or environmental profiles.
Materials Science: Synthesis of Novel Polymers and Functional Materials
Isocyanates are key monomers in the synthesis of polyurethanes. The incorporation of the bromo- and chloro-substituted phenyl ring into a polymer backbone could impart unique properties such as flame retardancy, altered thermal stability, or modified optical properties.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key transformations involving this compound.
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding urea derivative.
Reaction Scheme:
Caption: General reaction for the synthesis of N,N'-disubstituted ureas.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq.) in anhydrous DCM or THF.
-
Under a nitrogen or argon atmosphere, add this compound (1.0 eq.) portion-wise to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the urea product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic urea carbonyl stretch (typically around 1630-1680 cm⁻¹).
Protocol 2: Synthesis of N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide
This specific example illustrates the general procedure with morpholine as the amine. The synthesis of N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide can be achieved by reacting this compound with morpholine.[2]
Materials:
-
This compound (1.0 g, 4.3 mmol)
-
Morpholine (0.375 g, 4.3 mmol)
-
Anhydrous Dichloromethane (DCM) (20 mL)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using morpholine as the amine.
-
The product is expected to precipitate from the reaction mixture.
-
Collect the white solid by filtration, wash with cold DCM, and dry under vacuum.
Data Presentation: Analytical Characterization
Thorough analytical characterization is crucial for validating the identity and purity of synthesized compounds.
Example Analytical Data for a Hypothetical N-(4-bromo-2-chlorophenyl)-N'-(aryl)urea:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, and a broad singlet for the N-H protons of the urea linkage. |
| ¹³C NMR | Resonances for all carbon atoms, including the characteristic urea carbonyl carbon (around 150-160 ppm). |
| MS (ESI+) | A molecular ion peak corresponding to [M+H]⁺ or [M+Na]⁺. |
| IR (ATR) | A strong absorption band in the region of 1630-1680 cm⁻¹ for the C=O stretch of the urea. |
Conclusion and Future Outlook
This compound represents a promising and under-explored building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The unique substitution pattern offers a handle for fine-tuning molecular properties, and its reactivity as an isocyanate provides a straightforward entry into the important classes of urea and carbamate derivatives. This guide provides a foundational framework for researchers to embark on the exploration of this versatile reagent, with the potential to contribute to the discovery of new therapeutic agents and advanced materials.
References
- N-(4-bromo-2-chlorophenyl)morpholine-4-carboxamide. Benchchem. Accessed January 12, 2026.
- Wilhelm, S. M., et al. (2004). Sorafenib (BAY 43-9006) inhibits the Raf/MEK/ERK pathway in tumor cells and has antitumor activity in vivo. Cancer Research, 64(19), 7099-7109.
Sources
A Comprehensive Technical Guide to 4-Bromo-2-chlorophenyl isocyanate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of a Halogenated Phenyl Isocyanate
4-Bromo-2-chlorophenyl isocyanate is a highly reactive organic compound that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its utility as a synthetic intermediate stems from the presence of the isocyanate functional group, which readily participates in nucleophilic addition reactions to form stable urea and carbamate linkages. These moieties are prevalent in a wide array of biologically active molecules, including potent kinase inhibitors. The strategic placement of bromo and chloro substituents on the phenyl ring further modulates the reactivity and physicochemical properties of the isocyanate, offering a valuable tool for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its practical utility in a research and development setting.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures is paramount when working with this compound.
| Property | Value | Reference |
| CAS Number | 190774-47-1 | [1] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 71 - 72 °C | [3] |
| Purity | 95% | [4] |
Safety and Handling:
This compound is classified as a toxic solid and requires careful handling in a well-ventilated fume hood.[3] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[3] In case of fire, use a carbon dioxide, dry chemical powder, or appropriate foam extinguisher.[3]
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with a phosgene equivalent, such as triphosgene. This method offers high yields and purity.
Experimental Protocol: Synthesis from 4-Bromo-2-chloroaniline
This protocol is adapted from established procedures for the synthesis of aryl isocyanates from anilines using triphosgene.[5][6][7]
Materials:
-
4-Bromo-2-chloroaniline
-
Triphosgene
-
Dry ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve triphosgene (0.33 equivalents relative to the aniline) in dry ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Aniline Addition: Dissolve 4-bromo-2-chloroaniline (1 equivalent) in dry ethyl acetate and add it slowly to the triphosgene solution via the dropping funnel, maintaining the temperature between 0 and 5 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product as a white solid.
Expected Yield: Based on similar preparations, the expected yield for this reaction is typically high, often exceeding 90%.[5]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The isocyanate group (-N=C=O) is a highly electrophilic functionality, making it susceptible to attack by a wide range of nucleophiles. The reactivity of this compound is further influenced by the electronic effects of the halogen substituents on the aromatic ring.
The primary reactions of this compound involve the nucleophilic addition to the central carbon atom of the isocyanate group.
Reaction with Amines to Form Urea Derivatives:
The reaction with primary or secondary amines is rapid and typically proceeds to completion at room temperature to yield substituted ureas. This reaction is fundamental in the synthesis of many kinase inhibitors, where the urea linkage acts as a key hydrogen bond donor and acceptor, facilitating binding to the target protein.[8][9]
Reaction with Alcohols to Form Carbamate Derivatives:
In the presence of a suitable catalyst, this compound reacts with alcohols to form carbamate derivatives. Carbamates are also important structural motifs in various pharmaceuticals.[10]
Mechanistic Considerations:
The bromo and chloro substituents on the phenyl ring are electron-withdrawing groups. Their presence increases the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles compared to unsubstituted phenyl isocyanate. The ortho-chloro group may also exert a steric influence on the approach of the nucleophile.
General Reaction Scheme:
Sources
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- 2. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. georganics.sk [georganics.sk]
- 4. labsolu.ca [labsolu.ca]
- 5. 4-Chlorophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
4-Bromo-2-chlorophenyl Isocyanate: A Linchpin in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Critical Reagent
4-Bromo-2-chlorophenyl isocyanate (CAS RN: 190774-47-1) is a highly reactive aromatic isocyanate that has garnered significant attention in the field of medicinal chemistry.[1][2][3][4] While its formal "discovery" is not marked by a singular seminal publication, its history is intrinsically woven into the modern era of targeted cancer therapy. The rise to prominence of this molecule is directly linked to the development of a class of drugs known as multi-kinase inhibitors, which have revolutionized the treatment of various cancers. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the synthesis of the groundbreaking anti-cancer drug, Sorafenib.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNO | [1][4] |
| Molecular Weight | 232.46 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Melting Point | 71-76 °C | [6] |
| CAS Number | 190774-47-1 | [1][2][3][4][6] |
Safety Information: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction or respiratory irritation.[7]
The Synthetic Pathway: From Aniline to Isocyanate
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2-chloroaniline. The overall strategy involves the regioselective bromination of the aniline ring, followed by the conversion of the amino group to the isocyanate functionality.
Part 1: Synthesis of the Precursor - 4-Bromo-2-chloroaniline
The critical first step is the synthesis of the precursor, 4-bromo-2-chloroaniline. A common laboratory-scale procedure involves the electrophilic bromination of 2-chloroaniline.
Experimental Protocol: Synthesis of 4-Bromo-2-chloroaniline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.[8]
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water. The crude 4-bromo-2-chloroaniline will precipitate out.
-
Neutralization and Isolation: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-bromo-2-chloroaniline.[9]
Characterization of 4-Bromo-2-chloroaniline: The identity and purity of the synthesized precursor should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][11] The melting point of the purified product should also be determined and compared with the literature value (approximately 70-72 °C).[10]
Part 2: Conversion to this compound
The transformation of the amino group of 4-bromo-2-chloroaniline into an isocyanate is a key step. The most common industrial and laboratory method for this conversion is phosgenation, which involves the reaction of the aniline with phosgene (COCl₂) or a phosgene equivalent like triphosgene.
Experimental Protocol: Synthesis of this compound (Phosgenation)
Caution: Phosgene is an extremely toxic gas. This reaction must be performed in a high-efficiency fume hood with appropriate safety precautions and by personnel experienced in handling such hazardous materials.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a reflux condenser connected to a scrubber system to neutralize excess phosgene.
-
Solvent and Reactant: The flask is charged with a solution of 4-bromo-2-chloroaniline (1 equivalent) in an inert, high-boiling solvent such as toluene or o-dichlorobenzene.
-
Phosgenation: Phosgene gas is bubbled through the stirred solution. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C).[12] The reaction proceeds through the formation of a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.
-
Reaction Monitoring: The reaction is monitored by IR spectroscopy, looking for the disappearance of the N-H stretching bands of the starting aniline and the appearance of the strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2275 cm⁻¹.
-
Work-up and Purification: After the reaction is complete, excess phosgene and solvent are removed by distillation under reduced pressure. The crude this compound can be further purified by vacuum distillation or recrystallization.
Application in Drug Discovery: The Synthesis of Sorafenib
The primary and most significant application of this compound is as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib's structure features a urea linkage, which is formed by the reaction of an isocyanate with a primary amine.
The synthesis of Sorafenib typically involves the reaction of this compound with 4-(4-aminophenoxy)-N-methylpicolinamide.
This reaction highlights the critical role of this compound as a bifunctional reagent. The isocyanate group provides the reactive handle for the formation of the urea linkage, while the bromo and chloro substituents on the phenyl ring are crucial for the molecule's overall biological activity and its binding to the target kinases. The development of Sorafenib and other similar kinase inhibitors has driven the demand for and the academic and industrial interest in this compound.
Conclusion
This compound, while not a household name, is a testament to the importance of key chemical building blocks in the advancement of modern medicine. Its history is intertwined with the success of targeted cancer therapies, and its synthesis, while requiring careful handling of hazardous materials, is a well-established process. For researchers and professionals in drug development, a thorough understanding of this reagent's properties, synthesis, and reactivity is essential for the continued exploration of new and improved kinase inhibitors.
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Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
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Georganics. (2011). Safety Data Sheet: this compound. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Derivatives Using 4-Bromo-2-chlorophenyl Isocyanate
Abstract
4-Bromo-2-chlorophenyl isocyanate (BCPI) is a highly versatile bifunctional reagent, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Its intrinsic reactivity, stemming from the electrophilic isocyanate group and the substituted phenyl ring, allows for the straightforward synthesis of a diverse array of derivatives. This guide provides an in-depth exploration of the synthetic utility of BCPI, offering detailed, field-proven protocols for the preparation of substituted ureas, carbamates, and thiocarbamates. We delve into the causality behind experimental choices, provide systems for self-validating protocols, and ground all claims in authoritative literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Introduction: The Chemical Versatility of this compound
The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms, such as amines, alcohols, and thiols. This compound (CAS No: 190774-47-1, Formula: C₇H₃BrClNO) combines this reactive moiety with a di-halogenated aromatic ring.[1][2][3] This substitution pattern not only influences the reactivity of the isocyanate group but also provides two distinct halogen atoms (Br and Cl) that can be utilized for subsequent cross-coupling reactions, further expanding its synthetic potential. The derivatives of BCPI, particularly aryl ureas, are of significant interest as they form the core structure of many kinase inhibitors used in oncology.[4]
Critical Safety & Handling Protocols
Isocyanates are potent lachrymators and respiratory sensitizers.[5][6] Inhalation can cause severe irritation and allergic respiratory reactions, while skin contact can lead to irritation and sensitization.[7][8] Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls : Always handle this compound and its reactions within a certified chemical fume hood with sufficient ventilation.[7] A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE) : Wear chemical safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[7][8] For operations with a high risk of aerosol generation, a respirator may be necessary.[6]
-
Moisture Sensitivity : Isocyanates react with water to form an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide gas. This can cause a dangerous pressure buildup in sealed containers.[5] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Spill & Waste Management : In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Do not use water. Dispose of all waste in accordance with local, state, and federal regulations.
General Experimental Workflow
The synthesis of derivatives from BCPI follows a consistent and logical workflow. This process ensures reproducibility, safety, and high purity of the final compounds.
Caption: General experimental workflow for BCPI derivatization.
Synthesis of N,N'-Disubstituted Urea Derivatives
The reaction between an isocyanate and a primary or secondary amine is one of the most robust and high-yielding methods for forming a urea linkage.[9][10] This reaction is central to the synthesis of numerous pharmaceuticals, including the multi-kinase inhibitor Sorafenib.[4] The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate group.
Caption: Synthesis of substituted ureas from BCPI.
Protocol 4.1: General Synthesis of an Aryl Urea Derivative
-
Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Acetone, or THF) to a concentration of approximately 0.2 M.
-
Reagent Addition : In a separate flask, prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent. Add this isocyanate solution dropwise to the stirred amine solution at room temperature. The addition is typically exothermic; for highly reactive amines, cooling the reaction mixture to 0 °C is recommended.
-
Reaction : Allow the reaction mixture to stir at room temperature. The reaction is often rapid, with the product precipitating out of solution within 30 minutes to 4 hours.
-
Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. The disappearance of the isocyanate can be confirmed by IR spectroscopy (disappearance of the strong -N=C=O stretch around 2250-2275 cm⁻¹).[4]
-
Work-up : Once the reaction is complete, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
| Parameter | Condition/Value | Rationale |
| Nucleophile | Primary/Secondary Amine (1.0 eq.) | The amine acts as the nucleophile attacking the isocyanate. |
| Solvent | Anhydrous DCM, THF, Acetone | Aprotic solvents prevent reaction with the isocyanate.[4] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side products. |
| Reaction Time | 0.5 - 4 hours | Typically rapid; monitored by TLC for completion. |
| Typical Yield | > 90% | The reaction is generally efficient and high-yielding. |
Synthesis of Carbamate Derivatives
Carbamates (or urethanes) are synthesized by the reaction of an isocyanate with an alcohol. This reaction can be slower than the corresponding reaction with amines and often requires a catalyst, such as a tertiary amine (e.g., triethylamine, DABCO) or an organotin compound (e.g., dibutyltin dilaurate), to proceed at a reasonable rate.[11] Carbamates are crucial functional groups in pharmaceuticals and polymers.
Caption: Synthesis of carbamates from BCPI.
Protocol 5.1: General Synthesis of a Carbamate Derivative
-
Preparation : To a flame-dried, three-neck flask under a nitrogen atmosphere, add the alcohol (1.0 eq.), anhydrous solvent (e.g., Toluene or THF), and a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%) or triethylamine (1.1 eq.).
-
Reagent Addition : Add this compound (1.0 eq.) dropwise to the stirred solution.
-
Reaction : Heat the reaction mixture to reflux (typically 60-110 °C, depending on the solvent) and stir until the starting alcohol is consumed, as determined by TLC.
-
Monitoring : Track the reaction by TLC and/or IR spectroscopy to observe the disappearance of the isocyanate peak.
-
Work-up : After cooling to room temperature, remove the solvent under reduced pressure. If a tertiary amine catalyst was used, wash the residue with a dilute acid (e.g., 1M HCl) and water, then extract with an organic solvent like ethyl acetate.
-
Purification : The crude product is typically purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition/Value | Rationale |
| Nucleophile | Primary/Secondary Alcohol (1.0 eq.) | The hydroxyl group acts as the nucleophile. |
| Solvent | Anhydrous Toluene, THF | Aprotic solvents that allow for heating. |
| Catalyst | DBTDL (catalytic) or Et₃N (1.1 eq.) | Increases the rate of nucleophilic attack on the isocyanate.[11] |
| Temperature | Room Temperature to Reflux | Increased temperature is often required to drive the reaction. |
| Reaction Time | 2 - 24 hours | Slower than urea formation; depends on alcohol reactivity. |
| Typical Yield | 70 - 95% | Generally good to excellent yields are achievable. |
Synthesis of S-Alkyl/Aryl Thiocarbamate Derivatives
The reaction of isocyanates with thiols provides an efficient route to S-alkyl or S-aryl thiocarbamates.[12] This transformation is particularly noteworthy as it can often be performed under solvent-free and catalyst-free conditions, representing a green chemistry approach.[13] The high nucleophilicity of sulfur facilitates a rapid reaction.
Caption: Synthesis of thiocarbamates from BCPI.
Protocol 6.1: Solvent-Free Synthesis of a Thiocarbamate Derivative
-
Preparation : In a round-bottom flask, add the thiol (1.0 eq.).
-
Reagent Addition : Carefully add this compound (1.0 eq.) to the thiol at room temperature with vigorous stirring. The reaction is often exothermic.
-
Reaction : Continue stirring the mixture at room temperature. The reaction mixture may solidify as the product forms. The reaction is typically complete within 5-30 minutes.
-
Monitoring : The reaction is so rapid that monitoring may not be necessary, but completion can be confirmed by the absence of the isocyanate stretch in the IR spectrum of the crude product.
-
Work-up : No aqueous work-up is typically required.
-
Purification : The resulting solid is usually of very high purity. It can be washed with a non-polar solvent like hexane to remove any unreacted starting materials or recrystallized if needed.
| Parameter | Condition/Value | Rationale |
| Nucleophile | Thiol (1.0 eq.) | The highly nucleophilic thiol readily attacks the isocyanate. |
| Solvent | None (Solvent-free) | Reduces waste and simplifies the procedure.[13] |
| Catalyst | None (Catalyst-free) | The inherent reactivity of the thiol makes a catalyst unnecessary.[13] |
| Temperature | Room Temperature | The reaction is typically fast and exothermic. |
| Reaction Time | 5 - 30 minutes | Extremely rapid reaction due to the high nucleophilicity of sulfur. |
| Typical Yield | > 95% | Excellent yields are common for this transformation. |
Characterization of Derivatives
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy : A key diagnostic tool is the disappearance of the strong, sharp isocyanate (-N=C=O) peak around 2250-2275 cm⁻¹ .
-
Ureas : Appearance of a C=O stretch (~1630-1680 cm⁻¹) and N-H stretches (~3300-3500 cm⁻¹).
-
Carbamates : Appearance of a C=O stretch (~1680-1730 cm⁻¹).
-
Thiocarbamates : Appearance of a C=O stretch (~1640-1680 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure, showing the aromatic signals from the BCPI moiety and signals from the newly introduced R-group.
-
Mass Spectrometry (MS) : Provides the molecular weight of the synthesized derivative, confirming successful conjugation.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of derivatives. The protocols outlined in this guide for preparing ureas, carbamates, and thiocarbamates are robust, efficient, and scalable. By understanding the underlying chemical principles and adhering to strict safety measures, researchers can effectively utilize this building block to create novel molecules for applications spanning from drug discovery to materials science.
References
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Georganics. (2011). SAFETY DATA SHEET. This compound.
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Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.
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Fisher Scientific. (2025). 4-Bromophenyl isocyanate - SAFETY DATA SHEET.
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Organic Chemistry Portal. (2013). Thiocarbamate synthesis by amination.
-
Thermo Fisher Scientific. (2025). 4-Bromophenyl isocyanate - SAFETY DATA SHEET.
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions.
-
ResearchGate. (2016). Advances in the synthesis of thiocarbamates.
-
Beilstein Journals. (2016). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
-
Organic Syntheses. (n.d.). arylureas i. cyanate method.
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National Institutes of Health. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
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National Institutes of Health. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
-
Organic Chemistry Portal. (2024). Synthesis of carbamates by carbamoylation.
-
Spectrum Chemical. (2019). SAFETY DATA SHEET - 3,4-Dichlorophenyl Isocyanate.
-
National Institutes of Health. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry.
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
-
Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
-
Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate.
-
BLD Pharm. (n.d.). This compound.
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IJPSR. (2023). heterocyclic compounds with their recent development.
-
ResearchGate. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates.
-
PCI Magazine. (2013). Additives Reference Guide.
-
PubMed. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors.
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-
ARKAT USA. (2009). One-pot synthesis of sulfur heterocycles from simple organic substrates.
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Application Notes and Protocols: 4-Bromo-2-chlorophenyl Isocyanate in Pharmaceutical Intermediate Synthesis
Foreword for the Advanced Researcher
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological activity. The diaryl urea linkage has emerged as a privileged scaffold, particularly in the design of potent kinase inhibitors that form the backbone of numerous targeted cancer therapies. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a key building block, 4-Bromo-2-chlorophenyl isocyanate , in the synthesis of these critical pharmaceutical intermediates.
Moving beyond a mere recitation of procedural steps, this guide is structured to provide a deep, mechanistic understanding of the underlying chemistry. We will explore the causality behind experimental choices, from solvent selection to reaction monitoring, ensuring that each protocol is not just a set of instructions, but a self-validating system. By grounding our discussion in authoritative references and practical insights, we aim to empower you to confidently and safely leverage the unique reactivity of this compound in your drug discovery endeavors.
Section 1: The Strategic Importance of this compound
This compound is a halogenated aromatic isocyanate that serves as a crucial reagent in the synthesis of a class of anti-cancer drugs known as multikinase inhibitors. Its structure is integral to the pharmacophore of several approved drugs, including Sorafenib and Regorafenib, which are used in the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and other malignancies.[1][2] The bromo and chloro substituents on the phenyl ring play a significant role in modulating the binding affinity of the final drug molecule to the target kinases, often through specific hydrophobic and halogen-bonding interactions within the ATP-binding pocket of the enzymes.[3]
The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack by primary and secondary amines. This reactivity is the cornerstone of its utility, enabling the facile formation of a stable urea linkage (-NH-CO-NH-), which acts as a key hydrogen-bonding motif in the interaction between the inhibitor and the kinase.[3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 190774-47-1 | [4] |
| Molecular Formula | C₇H₃BrClNO | [4] |
| Molecular Weight | 232.46 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Purity | Typically ≥98% | [4] |
Health and Safety Considerations: A Mandate for Caution
Aromatic isocyanates are potent respiratory and dermal sensitizers and should be handled with extreme caution in a well-ventilated chemical fume hood.[5][6] Inhalation can lead to occupational asthma, and skin contact can cause severe irritation and allergic reactions.
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[4]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) are required. Latex gloves offer insufficient protection.[5]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is essential.
-
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water for at least 30 minutes and seek immediate medical attention.[4]
Section 2: The Core Reaction: Diaryl Urea Synthesis
The fundamental reaction leveraging this compound is its nucleophilic addition reaction with an aromatic amine to form an N,N'-disubstituted diaryl urea. This reaction is typically high-yielding and proceeds under mild conditions.
Mechanistic Overview
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate which then undergoes a proton transfer to yield the stable urea product.
Caption: Mechanism of Diaryl Urea Formation.
The reaction is generally carried out in an inert aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate at room temperature.[2] The reaction is typically fast and often complete within a few hours.
Section 3: Protocol for the Synthesis of a Kinase Inhibitor Intermediate
This section provides a detailed, step-by-step protocol for the synthesis of a representative diaryl urea intermediate, N-(4-bromo-2-chlorophenyl)-N'-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)urea, a key precursor for various kinase inhibitors.
Materials and Reagents
-
This compound (≥98%)
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (≥97%)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexanes (for column chromatography)
-
Ethyl acetate (for column chromatography)
Experimental Procedure
Caption: Experimental workflow for diaryl urea synthesis.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Isocyanate: Dissolve this compound (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.[7][8]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[9][10]
Section 4: Analytical Characterization
Rigorous analytical characterization is crucial to confirm the structure and purity of the synthesized intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both phenyl rings, the methylene protons of the piperazine linker, and the N-H protons of the urea linkage. The N-H protons typically appear as two distinct singlets in the downfield region (δ 8-10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the urea group (δ ~150-160 ppm).[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the purity of the final product and for monitoring the progress of the reaction.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Section 5: Conclusion and Future Perspectives
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates, particularly for the development of kinase inhibitors. The straightforward and high-yielding formation of the diaryl urea linkage makes it an attractive tool for medicinal chemists. The protocols and guidelines presented herein provide a robust framework for the safe and effective utilization of this important building block. As the demand for targeted therapeutics continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in the discovery of next-generation medicines.
References
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- Conran, C. A., & B. A. K. (2009). Sorafenib: a new option for the treatment of advanced renal cell carcinoma. Annals of Pharmacotherapy, 43(3), 479–487.
- Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Adnane, L. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099–7109.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(1), 1-5.
- California Department of Public Health. (2014). Isocyanates: Working Safely.
- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
- Government of Canada. (2022). Isocyanates: Control measures guideline. [Online] Available at: [Canada.
- University of Colorado Boulder. (n.d.). Recrystallization and Crystallization.
- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
- BenchChem. (2025). Technical Support Center: Diaryl Urea Synthesis. [Online PDF] Available at: [BenchChem Diaryl Urea Synthesis PDF link]
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- Shi, X. F. (2012). Design, synthesis and anti-tumor activities of aryl urea derivatives as novel tyrosine kinase inhibitors. [Thesis] Globe Thesis.
- Kurzer, F. (1951). Arylureas. I.
- Martin, M. P., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7486–7505.
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- City University of New York. (n.d.). Purification by Recrystallization.
- Royal Society of Chemistry. (2016).
- Ali, M. R., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Scientific Reports, 8(1), 1-13.
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- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.
- Sanford, A. G., et al. (2016). Diaryl Ureas as an Antiprotozoal Chemotype. ACS infectious diseases, 2(11), 779–784.
- CN115846158A. (2023). Synthesis method for empagliflozin key intermediate.
- Reddit. (2015).
- Scott, J. D., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & medicinal chemistry letters, 23(5), 1257–1261.
- ChemicalBook. (n.d.). 1-(4-Chlorobenzhydryl)piperazine synthesis.
- Asgari, S., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(11), 7545–7553.
- PubChem. (n.d.). N-(4-Bromophenyl)urea.
- SpectraBase. (n.d.). N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea - Optional[13C NMR] - Chemical Shifts.
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Application Notes & Protocols: Leveraging 4-Bromo-2-chlorophenyl Isocyanate in Modern Agrochemical Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-2-chlorophenyl isocyanate (CAS No: 190774-47-1) as a pivotal building block in the synthesis and development of novel agrochemicals. We will delve into its chemical rationale, provide detailed synthetic protocols for creating potent bioactive molecules, and outline methodologies for their subsequent biological evaluation.
The Strategic Value of the 4-Bromo-2-chlorophenyl Moiety
The design of a successful agrochemical hinges on a molecule's ability to interact with a specific biological target, its stability in the environment, and its metabolic fate. The this compound scaffold is a highly valued starting material precisely because its unique substitution pattern addresses these critical factors.
-
Chemical Reactivity : The isocyanate group (-N=C=O) is a powerful electrophile, highly susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as amines and alcohols.[1][2] This reactivity is the cornerstone of its utility, allowing for the straightforward formation of stable urea and carbamate linkages, which are prevalent in a wide range of herbicides and insecticides.[3][4]
-
Structure-Activity Relationship (SAR) Insights :
-
Halogenation : The presence of both chlorine and bromine atoms on the phenyl ring is not coincidental. Halogens significantly influence the electronic properties and lipophilicity of the molecule. This can enhance binding affinity to the target protein, such as the D1 protein in Photosystem II for phenylurea herbicides, and can also modulate the molecule's transport into the plant and its resistance to metabolic degradation.[5][6]
-
Positional Isomerism : The ortho-chloro and para-bromo arrangement provides a specific steric and electronic profile. This precise geometry is often critical for fitting into the active site of a target enzyme or receptor, a key principle in rational pesticide design.[7]
-
Critical Safety & Handling Protocols
Isocyanates are potent chemical agents that demand rigorous safety protocols. This compound is classified as harmful and an irritant.[8][9]
-
Hazard Profile : Harmful if swallowed, inhaled, or absorbed through the skin.[8] It causes serious eye and skin irritation and may cause respiratory irritation or allergic reactions.[8][10][11] It is also a lachrymator (a substance that causes tearing).[10]
-
Handling :
-
Ventilation : Always handle this reagent within a certified chemical fume hood with high airflow.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical splash goggles. For handling larger quantities or when aerosolization is possible, a respirator is required.[8][12]
-
Moisture Sensitivity : Isocyanates react with water to form unstable carbamic acids, which decompose to form an amine and carbon dioxide gas.[1] This can cause pressure buildup in sealed containers.[10] Always handle under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents and glassware.
-
Synthetic Protocols: From Building Block to Bioactive Candidate
The primary utility of this compound is in the synthesis of phenylureas and N-aryl carbamates.
Protocol 1: Synthesis of Substituted Phenylurea Derivatives (Herbicides)
Phenylureas are a major class of herbicides that act by inhibiting photosynthesis at Photosystem II (PSII).[3][13][14][15] This protocol details the synthesis of a representative N'-(4-Bromo-2-chlorophenyl)-N,N-dimethylurea.
Reaction Principle : This is a nucleophilic addition reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the isocyanate.
Causality Behind Experimental Choices :
-
Anhydrous conditions are paramount to prevent the isocyanate from reacting with water, which would form an undesired symmetrical diaryl urea byproduct.
-
The reaction is often performed at low temperatures initially to control the exothermic nature of the nucleophilic addition, preventing side reactions.
-
An inert atmosphere prevents both the hydrolysis of the isocyanate and potential side reactions with atmospheric components.
Step-by-Step Methodology :
-
Apparatus Setup : Under a stream of dry nitrogen, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Preparation : Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.5 M solution) and add it to the flask.
-
Reaction Initiation : Cool the solution to 0°C using an ice-water bath.
-
Nucleophile Addition : Slowly add a solution of dimethylamine (1.1 eq., typically a 2.0 M solution in THF) to the stirred isocyanate solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring : Track the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the isocyanate spot.
-
Work-up :
-
Quench the reaction by slowly adding 1M HCl (aq) to neutralize any excess amine.
-
Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure N'-(4-Bromo-2-chlorophenyl)-N,N-dimethylurea.
Protocol 2: Synthesis of N-Aryl Carbamate Derivatives
N-Aryl carbamates are another important class of agrochemicals with applications as insecticides and fungicides.
Reaction Principle : This protocol utilizes the reaction of the isocyanate with an alcohol, catalyzed by a mild base, to form the corresponding carbamate.[4]
Step-by-Step Methodology :
-
Apparatus Setup : Prepare a flame-dried flask under a nitrogen atmosphere as described in Protocol 2.1.
-
Reagent Preparation : Dissolve this compound (1.0 eq.) and the desired alcohol (1.05 eq.) in anhydrous toluene.
-
Catalyst Addition : Add a catalytic amount of a tertiary amine base, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (approx. 0.1 eq.). For less reactive secondary or tertiary alcohols, a stronger catalyst like dibutyltin dilaurate (DBTDL) may be required.
-
Reaction Conditions : Heat the mixture to 60-80°C and stir for 6-12 hours.
-
Monitoring & Work-up : Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with 1M HCl (aq) to remove the catalyst, followed by brine.
-
Purification : Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify the resulting crude product by column chromatography to yield the pure N-(4-Bromo-2-chlorophenyl) carbamate.
Diagram of Synthetic Pathways
Caption: General synthetic routes from this compound.
Biological Evaluation & Screening Cascade
Once synthesized, the novel compounds must be evaluated for biological activity. High-throughput screening (HTS) is a common starting point in the agrochemical industry.[16]
Workflow for Agrochemical Candidate Screening
Caption: A typical workflow for agrochemical discovery and screening.
Protocol 3: In Vitro Herbicidal Screen (Photosystem II Inhibition Assay)
This assay quantitatively measures the ability of phenylurea compounds to inhibit the photosynthetic electron transport chain.
Principle : The herbicide binds to the D1 protein of Photosystem II, blocking electron flow. This can be measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue (oxidized) to colorless (reduced). The rate of color change is proportional to PSII activity.
Step-by-Step Methodology :
-
Chloroplast Isolation : Isolate active chloroplasts from fresh spinach leaves using standard differential centrifugation methods in a chilled sucrose buffer. Determine the chlorophyll concentration spectrophotometrically.
-
Assay Plate Preparation : In a 96-well microplate, add the reaction buffer, isolated chloroplasts (adjusted to a standard chlorophyll concentration), and varying concentrations of the synthesized test compounds (typically dissolved in DMSO). Include a positive control (e.g., Diuron) and a negative control (DMSO vehicle).
-
Reaction Initiation & Measurement : Add DCPIP solution to all wells. Immediately measure the absorbance at 600 nm (A₆₀₀) at time zero. Expose the plate to a strong light source.
-
Data Collection : Measure the A₆₀₀ at regular intervals (e.g., every 2 minutes for 10 minutes).
-
Data Analysis :
-
Calculate the rate of DCPIP reduction (ΔA₆₀₀/min) for each concentration.
-
Normalize the data to the negative control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Data Interpretation: Structure-Activity Relationship (SAR)
The data from biological assays are crucial for guiding the next round of synthesis. By comparing the activity of structurally related compounds, researchers can deduce key SAR trends.
Table 1: Hypothetical Herbicidal Activity Data for Phenylurea Analogs
| Compound ID | R₁ Group | R₂ Group | IC₅₀ (nM) for PSII Inhibition | Greenhouse Efficacy (% Weed Control) |
|---|---|---|---|---|
| Control | H | H | >10,000 | 5 |
| BCPU-01 | -CH₃ | -CH₃ | 75 | 85 |
| BCPU-02 | -CH₃ | -OCH₃ | 150 | 70 |
| BCPU-03 | -CH₂CH₃ | -CH₃ | 220 | 65 |
| Diuron | -CH₃ | -CH₃ | 50 | 90 |
(Data is illustrative and for demonstration purposes only)
From this hypothetical data, one could infer that:
-
The N,N-dimethyl substitution (BCPU-01) is more potent than the N-methoxy-N-methyl substitution (BCPU-02), suggesting the methoxy group may be detrimental to binding or uptake.[5]
-
Increasing the alkyl chain length from methyl (BCPU-01) to ethyl (BCPU-03) on one of the nitrogens decreases activity, indicating a potential steric clash in the binding pocket.
Mechanism of Action Diagram
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Application Notes and Protocols: The Synthesis and Utility of N-(4-Bromo-2-chlorophenyl)ureas via Isocyanate-Amine Reaction
Introduction: The Strategic Importance of the 4-Bromo-2-chlorophenylurea Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the N,N'-disubstituted urea moiety stands as a privileged scaffold. Its unique ability to form stable, directional hydrogen bonds allows it to effectively mimic peptide bonds and interact with key biological targets.[1][2] The reaction between an isocyanate and an amine is a robust and highly efficient method for the synthesis of these valuable urea derivatives.[3] This application note provides a detailed technical guide on the reaction of 4-Bromo-2-chlorophenyl isocyanate with various amines, a transformation that yields a structural motif of significant interest in the development of novel therapeutics, particularly kinase inhibitors.
The strategic incorporation of a 4-bromo-2-chlorophenyl group into a urea scaffold introduces specific physicochemical properties that can be advantageous in drug design. The halogen atoms, bromine and chlorine, can modulate the lipophilicity, metabolic stability, and binding affinity of the molecule. Furthermore, the bromine atom at the 4-position serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space. This is particularly relevant in the context of developing analogs of multi-kinase inhibitors like Sorafenib, where precise structural modifications are key to optimizing potency and selectivity.[4][5][6]
This guide is intended for researchers, medicinal chemists, and drug development professionals. It offers a comprehensive overview of the reaction mechanism, detailed experimental protocols, and guidance on the characterization of the resulting N-(4-bromo-2-chlorophenyl)urea products.
Reaction Mechanism and Rationale for Experimental Choices
The reaction between this compound and an amine proceeds via a nucleophilic addition mechanism. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable urea linkage.[3][7]
The presence of the electron-withdrawing chloro and bromo substituents on the phenyl ring further enhances the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles.[7] This heightened reactivity allows the reaction to proceed efficiently under mild conditions, often at room temperature and without the need for a catalyst.
Caption: Nucleophilic addition mechanism for the reaction of this compound with an amine.
Experimental Protocols
The following protocols provide a general framework for the synthesis of N-(4-bromo-2-chlorophenyl)ureas. It is recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction of the isocyanate with atmospheric moisture.
Protocol 1: General Synthesis of N-(4-Bromo-2-chlorophenyl)-N'-alkyl/aryl Ureas
This protocol is suitable for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 equivalent).
-
Dissolve the amine in a minimal amount of the chosen anhydrous solvent.
-
In a separate, dry container, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the stirred amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: General experimental workflow for the synthesis of N-(4-Bromo-2-chlorophenyl)ureas.
Data Summary: Representative Reaction Parameters
| Amine Type | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | DCM or THF | 20-25 | 2-4 | >90 |
| Secondary Aliphatic | DCM or THF | 20-25 | 4-8 | 85-95 |
| Primary Aromatic | Acetonitrile or THF | 20-50 | 6-16 | 80-95 |
| Secondary Aromatic | Acetonitrile or DMF | 50-80 | 12-24 | 70-90 |
Characterization of N-(4-Bromo-2-chlorophenyl)ureas
A self-validating protocol requires thorough characterization of the synthesized products. The following are typical spectroscopic data for N-(4-bromo-2-chlorophenyl)urea derivatives.
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-bromo-2-chlorophenyl group, typically in the range of 7.0-8.5 ppm. The N-H protons of the urea linkage usually appear as broad singlets between 6.0 and 9.0 ppm, and their chemical shift can be dependent on the solvent and concentration. Signals corresponding to the amine portion of the molecule will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the urea carbonyl carbon in the range of 150-160 ppm. Aromatic carbon signals will be observed between 110 and 140 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the formation of the urea linkage. Key vibrational bands to look for include:
-
N-H stretching: 3300-3400 cm⁻¹ (often two bands for primary ureas)
-
C=O stretching (Amide I band): 1630-1680 cm⁻¹
-
N-H bending (Amide II band): 1550-1640 cm⁻¹
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be a definitive indicator of the product's identity.
Safety and Handling Precautions
Isocyanates are toxic and potent respiratory sensitizers.[3] All manipulations involving this compound should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. In case of inhalation, move to fresh air immediately. If skin contact occurs, wash the affected area thoroughly with soap and water.
Conclusion
The reaction of this compound with amines is a highly efficient and versatile method for the synthesis of N,N'-disubstituted ureas. The resulting products, bearing the 4-bromo-2-chlorophenyl moiety, are of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The protocols and characterization data provided in this application note offer a solid foundation for researchers to synthesize and validate these valuable compounds, facilitating further exploration of their therapeutic potential.
References
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- Nucleophilic Isocyan
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Publishing.
- Isocyanate-based multicomponent reactions. (2024). RSC Advances.
- Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (n.d.). PMC - NIH.
- Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. (n.d.). PMC - NIH.
- 3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea. (n.d.). PubChem.
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- Quantum-Chemical Study on the Reaction of Phenyl Isocyanate with Linear Methanol Associates. Addition at the C = N Bond. (2016).
- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (n.d.). PMC - NIH.
- Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (n.d.).
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- Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (n.d.).
- Acetamide, N-(4-bromophenyl)-. (n.d.). the NIST WebBook.
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- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
- An In-depth Technical Guide to the Synthesis of N'-(4-chlorophenyl)-N-methyl-N-(1-methyl-2-propynyl)urea (Buturon). (n.d.). Benchchem.
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- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
- Matrix-assisted laser desorption/ionization mass spectrometry peptide sequencing utilizing selective N-terminal bromoacetyl
- Synthesis and structure of N-(4-bromophenyl)
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Application Notes & Protocols: Synthesis of N-(4-Bromo-2-chlorophenyl) Carbamates via Isocyanate-Alcohol Reaction
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-(4-bromo-2-chlorophenyl) carbamates through the reaction of 4-bromo-2-chlorophenyl isocyanate with various alcohol substrates. Carbamates are a crucial functional group in medicinal chemistry and drug development, often serving as stable bioisosteres for amides and esters, thereby enhancing the pharmacokinetic profiles of therapeutic agents.[1][2] This document details the underlying reaction mechanism, offers field-proven experimental protocols for both catalyzed and uncatalyzed reactions, presents a comparative analysis of substrate reactivity, and outlines critical safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully implement this pivotal chemical transformation.
Introduction: The Significance of Carbamate Synthesis
The formation of a carbamate (or urethane) linkage via the addition of an alcohol to an isocyanate is a robust and high-yielding chemical transformation fundamental to organic synthesis.[3] The resulting carbamate moiety is prevalent in a vast array of pharmaceuticals and agrochemicals, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[2][4]
The specific reagent, this compound, provides a scaffold decorated with two distinct halogen atoms. This substitution pattern is of significant interest in drug discovery for several reasons:
-
Modulation of Physicochemical Properties: The bromo and chloro substituents significantly impact the lipophilicity, electronic nature, and metabolic stability of the parent molecule.
-
Orthogonal Reactivity: The bromine atom offers a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), allowing for late-stage diversification of the molecular scaffold.
-
Enhanced Biological Activity: Halogenated phenyl rings are common motifs in bioactive compounds, known to enhance binding affinity to biological targets.
This guide focuses on providing a detailed, practical framework for utilizing this compound in the synthesis of diverse carbamates.
Reaction Mechanism: Nucleophilic Addition
The core of the reaction is the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of the isocyanate group (-N=C=O).[1]
Key Mechanistic Points:
-
Electrophilicity of the Isocyanate: The isocyanate carbon is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. In this compound, this effect is further amplified by the inductive electron-withdrawing properties of the bromine and chlorine atoms on the aromatic ring, enhancing its reactivity.[2]
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the isocyanate carbon.
-
Proton Transfer: A subsequent proton transfer, typically to the nitrogen atom, finalizes the formation of the stable carbamate product.[2]
The reaction can proceed without a catalyst, particularly with reactive primary alcohols. However, for less reactive or sterically hindered alcohols (secondary, tertiary, phenols), a catalyst is often required to achieve reasonable reaction rates and yields.
-
Base Catalysis (e.g., Tertiary Amines): A base catalyst, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), functions by deprotonating the alcohol, increasing its nucleophilicity. This enhances the rate of attack on the isocyanate.[5][6]
-
Lewis Acid/Metal Catalysis (e.g., Organotin or Bismuth Compounds): Metal catalysts can coordinate to either the isocyanate or the alcohol. Coordination to the isocyanate's oxygen or nitrogen atom further increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7][8][9] Organotin compounds have historically been used, but due to toxicity concerns, bismuth and zirconium catalysts are emerging as more environmentally benign alternatives.[10]
// Edges alcohol -> intermediate [label="Nucleophilic Attack", color="#4285F4"]; isocyanate -> intermediate [color="#EA4335"]; catalyst -> alcohol [label="Activates Alcohol", style=dashed, color="#5F6368"]; intermediate -> carbamate [label="Proton Transfer", color="#202124"];
{rank=same; isocyanate; alcohol; catalyst;} } .enddot Caption: Mechanism of carbamate formation from an isocyanate and an alcohol.
Safety & Handling of this compound
WARNING: Isocyanates are hazardous compounds and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye irritation and skin irritation, and may cause respiratory irritation.[11] Chronic exposure can lead to respiratory sensitization.[12][13]
-
Moisture Sensitivity: Isocyanates react readily with water (moisture) to form an unstable carbamic acid, which decomposes to the corresponding aniline and carbon dioxide gas. This can cause pressure buildup in sealed containers.[12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[11]
-
Handling:
-
Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
-
Dispense using syringes or cannulas.
-
Avoid breathing dust, fumes, or vapors.[11]
-
-
Spill & Waste: Neutralize small spills and waste with a decontaminating solution (e.g., 5% aqueous ammonia or 10% sodium carbonate solution) before disposal according to institutional guidelines.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific alcohol substrate.
Protocol 1: General Uncatalyzed Synthesis with a Primary Alcohol
This protocol is suitable for reactive, non-hindered primary alcohols.
Step-by-Step Methodology:
-
Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve the primary alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, Dichloromethane, or Toluene, approx. 0.2 M concentration).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add this compound (1.05 eq.) dropwise via syringe over 5 minutes.
-
Causality Note: Adding the isocyanate slowly at 0 °C helps to control any potential exotherm and minimizes side reactions. A slight excess of the isocyanate ensures full consumption of the potentially more valuable alcohol.
-
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is no longer detectable.
-
Workup: If unreacted isocyanate remains, quench the reaction by adding a small amount of methanol (approx. 0.2 eq.) and stirring for 30 minutes. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure carbamate product.
Protocol 2: Catalyzed Synthesis with a Secondary or Hindered Alcohol
This protocol is recommended for less reactive substrates, such as secondary alcohols or phenols.
Step-by-Step Methodology:
-
Preparation: Assemble the reaction apparatus as described in Protocol 1.
-
Reagent Addition: Under a positive pressure of nitrogen, dissolve the alcohol (1.0 eq.) and a catalyst in anhydrous solvent (e.g., Toluene or DMF).
-
Catalyst Choice: Use a tertiary amine base like triethylamine (1.2 eq.) or a catalytic amount of dibutyltin dilaurate (DBTDL, ~1-2 mol%).
-
Causality Note: For hindered alcohols, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be beneficial.[5] For reactions sensitive to base, a metal catalyst like DBTDL is preferred.
-
-
Reaction Initiation: Add this compound (1.1 eq.) dropwise at room temperature.
-
Reaction Progress: If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C. Stir for 4-24 hours.
-
Monitoring & Workup: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the product as described in Protocol 7. If a basic catalyst like triethylamine was used, an initial aqueous wash (e.g., with dilute HCl or saturated NH₄Cl) may be performed on the crude mixture (dissolved in a water-immiscible solvent like ethyl acetate) to remove the catalyst before concentration and chromatography.
Substrate Scope & Reactivity Data
The reactivity of the alcohol substrate is a critical parameter influencing reaction conditions. The data below provides a general guideline for expected outcomes.
| Alcohol Type | Example Substrate | Typical Conditions | Catalyst Required? | Approx. Reaction Time | Expected Yield |
| Primary | Benzyl Alcohol | THF, 0 °C to RT | No | 2-4 hours | >95% |
| Secondary | Cyclohexanol | Toluene, RT to 50 °C | Recommended (DABCO or DBTDL) | 6-18 hours | 80-95% |
| Tertiary | tert-Butanol | Toluene, 80 °C | Yes (DBTDL) | 24-48 hours | 40-70% |
| Phenolic | Phenol | DMF, RT | Recommended (Triethylamine) | 4-8 hours | 85-95% |
| Note: Reaction times and yields are illustrative and will vary based on specific substrate structure, concentration, and catalyst choice. |
Troubleshooting
-
Low or No Conversion:
-
Cause: Insufficiently reactive alcohol or deactivated isocyanate.
-
Solution: Add a catalyst (DABCO, DBTDL). If the reaction is still slow, increase the temperature. Ensure the isocyanate used is from a fresh or properly stored bottle, as it can be deactivated by moisture.
-
-
Formation of Symmetric Urea Byproduct:
-
Cause: Presence of water in the reaction, which hydrolyzes the isocyanate to an amine. This amine then reacts with another molecule of isocyanate to form a disubstituted urea.
-
Solution: Use rigorously dried glassware and anhydrous solvents. Perform the reaction under a strict inert atmosphere.
-
-
Difficult Purification:
-
Cause: Similar polarity of the product and urea byproduct.
-
Solution: Ensure the reaction goes to completion to minimize byproducts. If urea is present, it is often less soluble; trituration of the crude solid with a suitable solvent (e.g., diethyl ether or dichloromethane) can sometimes precipitate the urea, allowing it to be filtered off.
-
References
-
Georganics. (2011). SAFETY DATA SHEET: this compound. Retrieved from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysis conditions for isocyanate alcohol reaction. Catalyst... [Image attached to a publication]. Retrieved from [Link]
-
Turkchem. (n.d.). Catalysis of Urethane Systems. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
-
Sanda, F., et al. (1997). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Oberth, A. E., & Bruenner, R. S. (1966). Metal Catalysis in Aliphatic Isocyanate-Alcohol Reactions. Industrial & Engineering Chemistry Fundamentals. Retrieved from [Link]
-
ACS Publications. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
ACS Publications. (2024). How To Get Isocyanate?. ACS Omega. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods of carbamate synthesis. [Image attached to a publication]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 8. turkchem.net [turkchem.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. georganics.sk [georganics.sk]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Nucleophilic Addition to 4-Bromo-2-chlorophenyl isocyanate
Abstract
4-Bromo-2-chlorophenyl isocyanate is a pivotal reagent in synthetic chemistry, prized for the electrophilicity of its isocyanate moiety which readily undergoes nucleophilic addition. This reactivity profile makes it an essential building block for a diverse range of compounds, particularly substituted ureas, carbamates, and thiocarbamates, many of which are investigated for their pharmacological potential. This guide provides a comprehensive overview of the mechanistic principles, critical safety protocols, and detailed experimental procedures for reacting this isocyanate with various nucleophiles. It is designed to equip researchers with the foundational knowledge and practical insights required for the successful synthesis, optimization, and characterization of its derivatives.
Critical Safety Protocols: Handling Aryl Isocyanates
Aryl isocyanates, including this compound, are potent respiratory and skin sensitizers and are classified as hazardous substances.[1][2] Strict adherence to safety protocols is not merely recommended; it is imperative for ensuring operator safety.
Mandatory Personal Protective Equipment (PPE):
-
Respiratory Protection: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2] For situations with potential for higher exposure, a respirator may be necessary.
-
Eye Protection: Chemical safety goggles or a full-face shield are required at all times.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Isocyanates can penetrate standard latex gloves.
-
Body Protection: A lab coat must be worn. Ensure it is fully buttoned.
Handling and Storage:
-
This compound is moisture-sensitive.[3][4] The isocyanate group reacts with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide gas. This can lead to pressure buildup in sealed containers.[4]
-
Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, preferably refrigerated.[3][5]
-
Incompatible Materials: Avoid contact with water, alcohols, amines, strong acids, and strong bases.[5]
Spill and Waste Management:
-
Small spills can be neutralized with a decontaminating solution (e.g., 5% ammonia, 2% detergent, and 93% water). Allow to react for at least 10 minutes before cleanup.
-
Dispose of all waste in accordance with local, state, and federal regulations.
The Chemistry: Mechanism of Nucleophilic Addition
The reactivity of the isocyanate group (-N=C=O) is dominated by the highly electrophilic central carbon atom. This is due to the cumulative electron-withdrawing effect of the adjacent nitrogen and oxygen atoms. Nucleophiles readily attack this carbon, breaking the C=N pi bond. The resulting intermediate is then protonated (typically by the nucleophile itself or during workup) to yield the final, stable addition product.
The general mechanism can be visualized as follows:
Caption: General mechanism of nucleophilic addition to an isocyanate.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of ureas, carbamates, and thiocarbamates. A generalized experimental workflow is depicted below.
Caption: A typical experimental workflow for synthesis.
Protocol 1: Synthesis of a Substituted Urea
This protocol describes the reaction of this compound with a primary or secondary amine to form a 1-Aryl-3-alkyl/aryl-urea, a common scaffold in medicinal chemistry.[6][7]
-
Materials:
-
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C using an ice bath. This helps to moderate the initial exothermic reaction.
-
Add the isocyanate solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy, watching for the disappearance of the strong, sharp isocyanate peak around 2270 cm⁻¹.[6]
-
Isolation: In many cases, the resulting urea product is insoluble and will precipitate directly from the reaction mixture.[10][11] If so, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).
-
Dry the purified product under vacuum to obtain the final substituted urea.
-
Protocol 2: Synthesis of a Carbamate
This protocol outlines the reaction with an alcohol to form a carbamate. This reaction can be slower than urea formation and may benefit from catalysis.[12]
-
Materials:
-
This compound
-
Alcohol (e.g., methanol, phenol), 1.0-1.1 equivalents
-
Anhydrous aprotic solvent (e.g., THF, Toluene)
-
Catalyst (optional, e.g., triethylamine or dibutyltin dilaurate), 0.1-1 mol%
-
Reaction vessel with reflux condenser and inert atmosphere setup
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the alcohol (1.0-1.1 eq.), and the anhydrous solvent.
-
Add the catalyst, if used. Basic catalysts like triethylamine can activate the alcohol nucleophile.[13]
-
Stir the mixture at room temperature or heat to 50-80 °C if the reaction is sluggish. The choice of temperature depends on the reactivity of the alcohol.[12]
-
Monitor the reaction by TLC or IR spectroscopy for the disappearance of the isocyanate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up: Quench the reaction by adding a small amount of methanol to consume any remaining isocyanate. Concentrate the solution under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with 1M HCl (if a basic catalyst was used), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the pure carbamate.
-
Protocol 3: Synthesis of a Thiocarbamate
This protocol details the reaction with a thiol. Thiols are generally strong nucleophiles and react readily with isocyanates, often without a catalyst.[14]
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan), 1.0 equivalent
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Reaction vessel with inert atmosphere setup
-
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.
-
Add the thiol (1.0 eq.) to the stirred solution at room temperature. The addition can be done dropwise if the thiol is a liquid.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid.
-
Monitor the reaction by TLC or IR spectroscopy until the isocyanate is fully consumed.
-
Isolation: The thiocarbamate product may precipitate upon formation. If so, collect it by filtration and wash with cold solvent.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purify the crude material by recrystallization or column chromatography to obtain the pure S-alkyl/aryl thiocarbamate.
-
Factors Influencing Reaction Outcomes
Optimizing the nucleophilic addition requires careful consideration of several parameters. The table below summarizes key variables and their typical impact.
| Parameter | Urea Synthesis (Amine Nu:) | Carbamate Synthesis (Alcohol Nu:) | Thiocarbamate Synthesis (Thiol Nu:) | Rationale & Causality |
| Nucleophilicity | High (Primary/Secondary Amines) | Moderate (Alcohols) to Low (Phenols) | High (Thiols) | Reaction rate is directly proportional to the nucleophilicity of the attacking atom (N > S > O). |
| Solvent | Aprotic (THF, DCM, Acetone) | Aprotic (Toluene, Dioxane, THF) | Aprotic (THF, DCM) | Aprotic solvents are essential to prevent competitive reaction with the isocyanate.[12][15] Polar aprotic solvents can enhance the rate.[16] |
| Temperature | 0 °C to Room Temp | Room Temp to 80 °C | Room Temp | Highly exothermic reactions (e.g., with amines) are started cold. Less reactive nucleophiles may require heating to proceed at a reasonable rate. |
| Catalyst | Generally not required | Often beneficial (e.g., TEA, DBTDL) | Generally not required | Catalysts increase the nucleophilicity of the attacking species or activate the isocyanate. Guanidines and phosphines are also known organocatalysts.[17][18] |
| Stoichiometry | ~1:1 | 1:1 (Isocyanate:Alcohol) | ~1:1 | A slight excess of the less expensive or more volatile reagent can be used to drive the reaction to completion. |
Product Characterization
Confirmation of the desired product structure is typically achieved through a combination of spectroscopic methods:
-
Infrared (IR) Spectroscopy: The most definitive indicator of reaction completion is the disappearance of the strong, characteristic N=C=O stretching vibration at ~2250-2280 cm⁻¹ .[6] Concurrently, a new carbonyl (C=O) stretching band will appear.
-
Ureas: ~1630-1680 cm⁻¹
-
Carbamates: ~1680-1740 cm⁻¹
-
Thiocarbamates: ~1640-1680 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. The formation of the new N-H bond in ureas and carbamates gives rise to a characteristic signal in the ¹H NMR spectrum, and the new carbonyl carbon can be identified in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the nucleophile to the isocyanate.
By following these detailed protocols and considering the key reaction parameters, researchers can confidently and safely utilize this compound to synthesize a wide array of valuable chemical entities for further study and application.
References
-
Georganics Ltd. (2011). This compound Safety Data Sheet. [Link]
-
ACS Publications. Visible-Light-Mediated Nucleophilic Addition of an α-Aminoalkyl Radical to Isocyanate or Isothiocyanate. Organic Letters. [Link]
-
Avra Synthesis. Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
-
Taylor & Francis Online. Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. [Link]
-
Scientific.Net. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. [Link]
-
ACS. Enantioselective Nucleophilic Catalysis for the Synthesis of beta-Lactams and other Nitrogen Containing Heterocycles from Isocyanates. [Link]
-
BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips. [Link]
-
Reddit. Isocyanate Chemistry discussion. [Link]
-
ResearchGate. Mechanism of nucleophilic addition between isocyanate and thiol catalyzed by TEA. [Link]
-
ResearchGate. What conditions are required to react isocyanate with COOH or OH groups?. [Link]
-
ACS Publications. Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromophenyl isocyanate. [Link]
-
Organic Chemistry Portal. Thiocarbamate synthesis by carbamoylation. [Link]
-
Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]
-
Organic Syntheses. arylureas i. cyanate method. [Link]
-
ResearchGate. Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. [Link]
-
Oriental Journal of Chemistry. One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]
-
NIH National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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- 5. fishersci.com [fishersci.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Report: Enantioselective Nucleophilic Catalysis for the Synthesis of beta-Lactams and other Nitrogen Containing Heterocycles from Isocyanates (56th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Application Notes and Protocols for Reactions Involving 4-Bromo-2-chlorophenyl isocyanate
Introduction: The Unique Reactivity Profile of a Halogenated Aryl Isocyanate
4-Bromo-2-chlorophenyl isocyanate is a highly reactive aromatic isocyanate that serves as a critical building block in the synthesis of a diverse range of complex organic molecules.[1][2] Its utility is particularly pronounced in the fields of drug discovery and agricultural science, where the resulting urea and carbamate derivatives are key pharmacophores in kinase inhibitors and novel crop protection agents.[3][4][5][6]
The chemical behavior of this reagent is dictated by the electrophilic carbon atom of the isocyanate group (-N=C=O). The presence of two electron-withdrawing halogen atoms, bromine and chlorine, on the phenyl ring significantly enhances this electrophilicity, making it highly susceptible to nucleophilic attack. This heightened reactivity, however, necessitates meticulous handling and specific experimental conditions to ensure both safety and the desired reaction outcome.
This technical guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a focus on the synthesis of substituted ureas and carbamates. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to empower researchers to adapt these methods to their specific synthetic targets.
Safety First: Handling and Storage of Isocyanates
Isocyanates are potent lachrymators and respiratory sensitizers.[1] All manipulations involving this compound must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1]
Key Safety Considerations:
-
Moisture Sensitivity: Isocyanates react with water to produce an unstable carbamic acid, which decarboxylates to form an amine and carbon dioxide gas. This can lead to a dangerous pressure buildup in sealed containers. Therefore, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
-
Incompatible Materials: Avoid contact with strong acids, bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[1]
-
Spill Management: In case of a spill, do not use water. Instead, cover the spill with an inert absorbent material such as sand or vermiculite. The contaminated material should then be treated with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) before disposal.
Core Reactions and Experimental Protocols
The primary reactions of this compound involve the addition of nucleophiles across the C=N bond of the isocyanate group. The following sections provide detailed protocols for two of the most common and synthetically useful transformations: the synthesis of N,N'-disubstituted ureas and O-aryl carbamates.
Protocol 1: Synthesis of N-(4-bromo-2-chlorophenyl)-N'-(aryl)ureas
The reaction of this compound with primary or secondary aromatic amines is a robust and high-yielding method for the synthesis of diaryl ureas. These moieties are prevalent in a number of kinase inhibitors, including analogues of Sorafenib and Regorafenib.[3][4][7][8][9][10][11][12]
Reaction Scheme:
Caption: General reaction for the formation of N,N'-disubstituted ureas.
Rationale for Experimental Choices:
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for this reaction. They effectively dissolve the reactants without competing in the reaction, as they lack the acidic protons that could react with the isocyanate. The use of anhydrous solvents is critical to prevent the hydrolysis of the isocyanate.
-
Temperature: The reaction is typically exothermic and proceeds readily at room temperature. Cooling the reaction mixture initially can be beneficial, especially for large-scale reactions, to control the reaction rate and prevent the formation of side products.
-
Stoichiometry: A near-equimolar ratio of the amine and isocyanate is generally used. A slight excess of the isocyanate can be employed to ensure complete consumption of a valuable amine, but this may complicate purification.
-
Work-up and Purification: The resulting diaryl ureas are often poorly soluble in common organic solvents and frequently precipitate directly from the reaction mixture. This insolubility facilitates purification by simple filtration and washing. For more soluble ureas, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.[13]
Detailed Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the substituted aniline (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1-0.5 M concentration).
-
In a separate, dry vial, dissolve this compound (1.05 eq) in the same anhydrous solvent.
-
Slowly add the isocyanate solution to the stirred aniline solution at room temperature over 5-10 minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).[5][7][9] The reaction is typically complete within 1-4 hours.
-
Upon completion, the urea product may precipitate from the reaction mixture. If so, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The crude solid can then be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.[13]
Table 1: Example Reaction Conditions for Urea Synthesis
| Amine Reactant | Solvent | Reaction Time (h) | Purification Method |
| 4-Aminophenol | THF | 2 | Filtration |
| 3-Ethynylaniline | DCM | 3 | Recrystallization (EtOH) |
| 4-Fluoroaniline | THF | 1.5 | Filtration |
Protocol 2: Synthesis of O-(Aryl) N-(4-bromo-2-chlorophenyl)carbamates
The reaction of this compound with phenols provides a direct route to O-aryl carbamates. This reaction often requires a basic catalyst to deprotonate the phenol, increasing its nucleophilicity.
Reaction Scheme:
Caption: General reaction for the formation of O-aryl carbamates.
Rationale for Experimental Choices:
-
Catalyst: Phenols are generally less nucleophilic than amines. Therefore, a non-nucleophilic base such as pyridine or triethylamine (Et3N) is often added to facilitate the reaction by deprotonating the phenol.
-
Temperature: Depending on the reactivity of the phenol, gentle heating may be required to drive the reaction to completion.
-
Solvent: Anhydrous aprotic solvents that can be heated, such as toluene or acetonitrile, are suitable for this reaction.
-
Work-up and Purification: The work-up typically involves an aqueous wash to remove the base and any resulting salts. The carbamate product is then extracted into an organic solvent. Purification is commonly achieved by recrystallization or column chromatography on silica gel.
Detailed Step-by-Step Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous toluene (0.1-0.5 M).
-
Add a catalytic amount of pyridine or triethylamine (0.1-1.2 eq).
-
In a separate, dry vial, dissolve this compound (1.1 eq) in anhydrous toluene.
-
Slowly add the isocyanate solution to the stirred phenol solution.
-
Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl to remove the basic catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Reaction Monitoring and Product Characterization
Workflow for Reaction Monitoring and Purification:
Caption: A typical workflow for the synthesis and purification of urea derivatives.
Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of these reactions.[5][7][9] A co-spot of the starting material and the reaction mixture is recommended to accurately track the consumption of the limiting reagent and the formation of the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the progression of the reaction.
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of the starting isocyanate is a strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the N=C=O stretch. The disappearance of this peak is a clear indicator of reaction completion. The formation of a urea will show a strong C=O stretch around 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹. Carbamates will exhibit a C=O stretch at a higher frequency, typically 1700-1730 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the structure of the final product. The protons on the aromatic rings will show characteristic splitting patterns. The N-H protons of the urea or carbamate linkage will appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement.[14]
Conclusion
This compound is a versatile and highly reactive reagent for the synthesis of biologically active ureas and carbamates. The protocols outlined in these application notes provide a robust framework for researchers in drug discovery and agrochemical development. By understanding the principles behind the experimental choices and adhering to strict safety protocols, scientists can effectively utilize this key building block to construct complex molecular architectures. The methods for reaction monitoring and product characterization described herein will ensure the efficient and reliable synthesis of the desired compounds.
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Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). RSC Advances. [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
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Synthesis of sorafenib derivatives 4a–e. ResearchGate. [Link]
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New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2011). Molecules. [Link]
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The Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane in Modern Fungicide Production. (2024). LinkedIn. [Link]
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A method with safety and convenience to synthesize Regorafenib. (2022). ResearchGate. [Link]
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Synthesis of sorafenib analogues. ResearchGate. [Link]
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Synthesis of Sorafenib and Regorafenib. ResearchGate. [Link]
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3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea. PubChem. [Link]
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- Preparation method of regorafenib intermediate. (2022).
-
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. (2018). Molecules. [Link]
-
This compound Safety Data Sheet. (2011). Georganics. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2022). Molecules. [Link]
-
Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2023). ResearchGate. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]
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Recent Trends in Studies on Botanical Fungicides in Agriculture. (2011). The Plant Pathology Journal. [Link]
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Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? (2022). Journal of Medicinal Chemistry. [Link]
-
Synthesis and characterization of a series of N,N′-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). Rapid Communications in Mass Spectrometry. [Link]
-
Antifungal Agents in Agriculture: Friends and Foes of Public Health. (2018). Molecules. [Link]
-
4-Bromo-2-chloro-1-isocyanatobenzene. PubChem. [Link]
-
Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2012). Molecules. [Link]
-
N-(4-Bromo-2-chlorophenyl)-N'-methylurea. PubChem. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2021). Pharmaceuticals. [Link]
-
N-(4-bromo-3-methylphenyl)-n'-phenylurea (C14H13BrN2O). PubChemLite. [Link]
-
3-acetyl-1-(4-bromo-2-chlorophenyl)urea. Chemspace. [Link]
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Purification of 4-Bromo-2-chlorophenyl Isocyanate: Techniques and Protocols
An Application Guide for Researchers
Abstract
4-Bromo-2-chlorophenyl isocyanate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this reagent is paramount, as contaminants can lead to significant side reactions, reduced yields, and impurities in the final active ingredient. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the state-of-the-art purification techniques for this compound. It details protocols for vacuum distillation and recrystallization, methods for purity assessment, and critical safety and handling procedures. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Compound Profile
This compound (CAS 190774-47-1) is a highly reactive aromatic isocyanate.[1] Its utility stems from the electrophilic nature of the isocyanate group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and water.[2] This reactivity is harnessed in synthetic chemistry to build complex molecular architectures. However, this same reactivity makes the compound susceptible to degradation and complicates its purification.
The primary synthetic route to aryl isocyanates involves the phosgenation of the corresponding aniline, in this case, 4-bromo-2-chloroaniline.[3][4] This process can introduce a range of impurities that must be removed to ensure the isocyanate's suitability for downstream applications.
Common Impurities Include:
-
Unreacted Starting Material: 4-bromo-2-chloroaniline.
-
Urea Byproducts: Symmetrical ureas formed from the reaction of the isocyanate with water or the starting aniline.
-
Carbamyl Chloride Intermediates: Unreacted intermediates from the phosgenation process.
-
Polymeric Residues: High-molecular-weight oligomers or polymers formed during synthesis or upon prolonged storage, especially at elevated temperatures.
-
Residual Solvents: Solvents used in the synthesis, such as toluene or dichlorobenzene.[5]
This guide focuses on providing robust, validated protocols to mitigate these challenges and obtain high-purity this compound.
Physicochemical Properties and Reactivity
Understanding the compound's properties is essential for selecting and optimizing a purification strategy.
| Property | Value | Source |
| CAS Number | 190774-47-1 | [1] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.46 g/mol | [1] |
| Appearance | White to beige powder or crystals | [6] |
| Boiling Point | 78-80 °C at 5 Torr | [7] |
| Reactivity | Highly moisture-sensitive.[8][9] Reacts with water, alcohols, amines, and other nucleophiles.[2][8] |
The most critical property is its moisture sensitivity . The isocyanate group reacts irreversibly with water to form an unstable carbamic acid, which then decomposes into the corresponding amine (4-bromo-2-chloroaniline) and carbon dioxide gas.[2] This reaction not only consumes the desired product but also re-introduces the starting material as an impurity. Furthermore, the generated amine can react with remaining isocyanate to form a highly insoluble and difficult-to-remove diaryl urea.
Causality Principle: All handling and purification steps must be performed under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.
Safety and Handling Precautions
Isocyanates are hazardous compounds that demand rigorous safety protocols.
-
Toxicity: this compound is harmful if inhaled, swallowed, or absorbed through the skin. It is a lachrymator (causes tearing) and causes severe irritation to the eyes, skin, and respiratory tract.[6][10][11]
-
Sensitization: Chronic or repeated exposure can lead to respiratory and skin sensitization, causing allergic reactions upon subsequent exposure.[6][11]
-
Pressure Buildup: Reaction with water or other protic substances generates CO₂ gas.[6][12] If this occurs in a sealed container, it can lead to a dangerous pressure buildup and potential rupture. Never seal a container if moisture contamination is suspected.
Mandatory Handling Procedures:
-
Always handle this compound inside a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles.[13]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Use only oven-dried glassware and anhydrous solvents.
-
Store the compound in a tightly sealed container under an inert atmosphere and in a refrigerated, dry location.[6][11]
Purification Methodologies
The choice of purification method depends on the physical state of the crude product and the nature of the impurities. For this compound, vacuum distillation and recrystallization are the most effective techniques.
Vacuum Distillation
Principle: This is the preferred method for purifying liquid isocyanates or low-melting solids. By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at temperatures that prevent thermal decomposition and polymerization.[14] This technique effectively separates the desired isocyanate from non-volatile impurities like polymeric residues, ureas, and salts.
When to Use:
-
When the crude product is a liquid or oily solid.
-
When impurities are primarily high-molecular-weight polymers or salts.
-
For purification on a moderate to large scale ( >5 g).
Diagram: General Workflow for Purification by Vacuum Distillation
Caption: Workflow for vacuum distillation of this compound.
Recrystallization
Principle: This technique relies on the difference in solubility between the desired compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the isocyanate completely at an elevated temperature but poorly at a low temperature, while impurities remain either soluble or insoluble at all temperatures.
When to Use:
-
When the crude product is a solid.
-
When impurities are colored or have different solubility profiles.
-
For achieving very high purity on a small to moderate scale.
Solvent Selection: The key challenge is finding a solvent that does not react with the isocyanate group. Only anhydrous, non-protic solvents are suitable.
-
Recommended Solvents: Heptane, Hexane, Toluene (use with caution due to higher boiling point), Carbon Tetrachloride.[15]
-
Solvents to AVOID: Water, Alcohols, Acetone (enolizable), Amines, DMSO (can contain water).
Diagram: Decision Tree for Purification Method Selection
Caption: Decision guide for choosing the optimal purification technique.
Protocols
Protocol 1: Purification by High-Vacuum Distillation
Materials:
-
Crude this compound
-
Short-path distillation apparatus (all glassware oven-dried at 120°C for >4 hours and cooled under vacuum or N₂)
-
Magnetic stirrer hotplate and stir bar
-
Oil bath
-
High-vacuum pump (< 5 Torr) with a cold trap (liquid N₂ or dry ice/acetone)
-
Schlenk line or nitrogen/argon manifold
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are well-sealed (use minimal, high-vacuum grease if necessary, applied carefully to avoid contact with the product). Connect the apparatus to the inert gas manifold.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes.
-
Charging the Flask: Under a positive pressure of inert gas, quickly add the crude isocyanate and a magnetic stir bar to the distillation flask.
-
Applying Vacuum: Close the system to the inert gas line and slowly open it to the vacuum pump. Allow the system to evacuate fully. A cold trap is essential to protect the pump from volatile compounds.
-
Distillation: Once a stable high vacuum is achieved (e.g., < 5 Torr), begin stirring and gently heat the distillation flask using an oil bath.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling solvent fractions first in a separate receiving flask. As the bath temperature increases, the main product will begin to distill. Collect the fraction boiling at the expected temperature (e.g., 78-80 °C at 5 Torr) in a clean, pre-weighed receiving flask.[7]
-
Completion: Stop the distillation when the temperature either rises or drops sharply, or when only a dark, tarry residue remains in the distillation flask.
-
Shutdown: Turn off the heat and allow the system to cool to room temperature under vacuum.
-
Backfilling: Once cool, carefully and slowly backfill the apparatus with inert gas. CAUTION: Do not backfill a hot apparatus, as this can cause thermal shock and glassware failure.
-
Storage: Quickly transfer the purified, colorless liquid product to a pre-dried amber vial or ampoule, flush with inert gas, seal tightly, and store in a refrigerator.
Protocol 2: Purity Assessment by Derivatization-GC
Principle: Direct analysis of isocyanates can be challenging. A robust method is to convert the isocyanate into a stable urea derivative, which can be easily analyzed by Gas Chromatography (GC).[16] This protocol uses di-n-butylamine (DBA) as the derivatizing agent.
Materials:
-
Purified this compound
-
Di-n-butylamine (DBA) solution (e.g., 1 mg/mL in anhydrous toluene)
-
Anhydrous toluene
-
GC vials and a gas chromatograph with a Flame Ionization Detector (FID)
Procedure:
-
Sample Preparation: In a clean, dry vial, accurately weigh ~5 mg of the purified isocyanate.
-
Derivatization: Add 1 mL of anhydrous toluene to dissolve the sample. Then, add a known excess of the DBA solution (e.g., 2 mL). The reaction is rapid. Cap the vial and let it stand for 15 minutes at room temperature to ensure complete reaction.
-
GC Analysis: Dilute an aliquot of the reaction mixture with additional toluene if necessary and inject it into the GC.
-
Interpretation: A single major peak corresponding to the N,N-dibutyl-N'-(4-bromo-2-chlorophenyl)urea derivative should be observed. The absence of a peak for 4-bromo-2-chloroaniline confirms the removal of this key impurity. Purity can be calculated based on the peak area percentage.
| Analytical Technique | Purpose | Key Indicator of Purity |
| FTIR Spectroscopy | Rapid qualitative check | Strong, sharp absorbance at ~2270 cm⁻¹ (-NCO). Absence of broad N-H bands (~3300-3500 cm⁻¹) from amine/urea impurities. |
| ¹H NMR | Structural confirmation and impurity quantification | Clean aromatic signals corresponding to the product structure. Absence of signals from starting materials or solvents. |
| GC (after derivatization) | Quantitative purity assessment | Single major peak for the urea derivative. Purity >99% by area percent.[16] |
| LC-MS/MS | High-sensitivity quantification | Can be used for trace analysis, often after derivatization.[17][18] |
Conclusion
The purification of this compound is a critical step that requires careful attention to the compound's reactivity, particularly its sensitivity to moisture. Vacuum distillation is the method of choice for removing non-volatile impurities from liquid or low-melting point samples, while recrystallization from an anhydrous, non-protic solvent is effective for solid products. Adherence to strict anhydrous techniques and safety protocols is non-negotiable. Purity should always be validated using appropriate analytical methods, such as FTIR and derivatization-GC, to ensure the material is fit for its intended purpose in high-stakes research and development environments.
References
- Georganics. (2011, January 6).
- Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography.
- Kuwabara, H., et al. (2017). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- U.S. Environmental Protection Agency.
- Keller, J., Dunlap, K. L., & Sandridge, R. L. (1974). Determination of isocyanates in the working atmosphere by thin-layer chromatography. Analytical Chemistry, 46(12), 1845-1846.
- Fent, K. W., et al. (2014). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 11(10), 657-669.
- Cole-Parmer.
- Covestro.
- Central Drug House (P) Ltd.
- Sigma-Aldrich. (2022, April 20).
- U.S. Environmental Protection Agency.
- Metrohm.
- CN1475480A. (2004). The chemical synthesis method of aryl isocyanate.
- US20220380303A1. (2022). Process for the distillation of isocyanates.
- Zhang, Y., et al. (2023). Asymmetric Polymerization-Induced Crystallization-Driven Self-Assembly of Helical, Rod-Coil Poly(Aryl Isocyanide) Block Copolymers. ChemRxiv.
- Szarka, G., et al. (2017). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Periodica Polytechnica Chemical Engineering, 61(4), 282-286.
- Wang, Y., et al. (2023).
- Fisher Scientific.
- WO2010095927A1. (2010). Process for crystallizing and separating different diisocyanate isomers.
- US2847440A. (1958). Process for the preparation of isocyanates.
- Santa Cruz Biotechnology, Inc.
- Fisher Scientific. (2021, December 24).
- Cole-Parmer.
- Wikipedia. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- CAS Common Chemistry. (n.d.).
- US5041670A. (1991).
- Organic Syntheses Procedure. Isocyanic acid, p-nitrophenyl ester.
- The University of Sheffield. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- PubChem.
- ChemicalBook.
- Thermo Fisher Scientific. (2025, September 5).
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- 18. epa.gov [epa.gov]
Application Notes and Protocols for 4-Bromo-2-chlorophenyl isocyanate in Material Science
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Advanced Materials
4-Bromo-2-chlorophenyl isocyanate (C₇H₃BrClNO, CAS: 190774-47-1) is a unique aromatic isocyanate that offers a compelling combination of reactive sites for the material scientist.[1] Its core utility stems from the highly reactive isocyanate group (-NCO), a cornerstone of polyurethane and polyurea chemistry.[2][3] The presence of both bromo and chloro substituents on the phenyl ring further distinguishes this molecule, opening avenues for creating materials with tailored properties such as flame retardancy, high refractive index, or as platforms for post-polymerization modification.
This document serves as a detailed guide to the potential applications of this compound in material science. It provides not only theoretical grounding but also actionable, step-by-step protocols for the synthesis of novel polymers and the functionalization of surfaces. While specific literature on this particular isocyanate is emerging, the protocols herein are built upon established principles of isocyanate chemistry and are designed to be robust starting points for innovation.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 190774-47-1 | [1] |
| Molecular Formula | C₇H₃BrClNO | [1] |
| Molecular Weight | 232.47 g/mol | |
| Appearance | Not specified (typically a solid) | |
| Purity | ≥99% (typical) | [1] |
| Key Functional Groups | Isocyanate (-NCO), Bromo (-Br), Chloro (-Cl) |
Safety Precautions: this compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Isocyanates are moisture-sensitive; store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]
Application I: Synthesis of Halogenated Polyurethanes
The primary application of isocyanates in material science is in the synthesis of polyurethanes.[3][4] The reaction of an isocyanate with a polyol (a molecule with two or more hydroxyl groups) forms the characteristic urethane linkage. By using this compound, a halogenated polyurethane can be synthesized. The incorporation of bromine and chlorine atoms into the polymer backbone is a well-known strategy for enhancing flame retardancy and increasing the refractive index of the resulting material.
Causality of Experimental Choices:
-
Diol/Polyol Selection: The choice of the diol or polyol co-monomer is critical as it dictates the properties of the final polyurethane. For flexible materials, long-chain polyether or polyester diols (e.g., polyethylene glycol, polypropylene glycol, polycaprolactone diol) are used. For more rigid materials, short-chain diols (e.g., 1,4-butanediol) or aromatic diols are employed.
-
Catalyst: Tertiary amines (e.g., triethylamine, DABCO) or organotin compounds (e.g., dibutyltin dilaurate) are often used to catalyze the isocyanate-hydroxyl reaction, accelerating the polymerization and allowing for milder reaction conditions.
-
Solvent: Anhydrous solvents are crucial to prevent the unwanted reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid and subsequent decarboxylation to form an amine and CO₂, potentially causing foaming.[3]
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is essential to exclude atmospheric moisture.
Experimental Workflow for Polyurethane Synthesis
Caption: Workflow for the synthesis of halogenated polyurethanes.
Protocol: Synthesis of a Polyurethane from this compound and Polyethylene Glycol (PEG)
Materials:
-
This compound
-
Polyethylene glycol (PEG), average Mn = 2000 g/mol
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve PEG (2.0 g, 1 mmol) in anhydrous DMF (20 mL).
-
Stir the solution under a nitrogen atmosphere until the PEG is fully dissolved.
-
-
Reaction:
-
Add 1-2 drops of DBTDL to the PEG solution.
-
In a separate flask, dissolve this compound (0.465 g, 2 mmol) in anhydrous DMF (10 mL).
-
Transfer the isocyanate solution to the dropping funnel and add it dropwise to the stirred PEG solution over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a beaker containing vigorously stirred methanol (200 mL) to precipitate the polyurethane.
-
Allow the precipitate to settle, then decant the methanol.
-
Collect the polymer by filtration and wash it thoroughly with fresh methanol.
-
Dry the resulting white polymer in a vacuum oven at 40 °C to a constant weight.
-
Application II: Surface Functionalization
The high reactivity of the isocyanate group makes this compound an excellent candidate for the surface functionalization of materials that possess active hydrogen atoms, such as hydroxyl (-OH) or amine (-NH₂) groups. This is particularly useful for modifying the surface properties of substrates like silica, glass, metal oxides, or polymers with appropriate functionalities. The attached 4-bromo-2-chlorophenyl groups can alter the surface energy, hydrophobicity, and provide reactive handles (the bromo and chloro groups) for further chemical transformations.
Causality of Experimental Choices:
-
Substrate Preparation: The substrate must be scrupulously cleaned and dried to ensure the availability of surface functional groups and to prevent side reactions of the isocyanate with adsorbed water. Plasma cleaning or piranha etching (for silica/glass) are effective methods.
-
Anhydrous Conditions: As with polymerization, the exclusion of water is paramount to prevent the formation of urea linkages on the surface via the reaction of the isocyanate with moisture.
-
Reaction Solvent: A high-boiling, anhydrous, and aprotic solvent like toluene or DMF is chosen to ensure the reactants remain in solution and to allow for heating to accelerate the surface reaction.
-
Post-Reaction Rinsing: A thorough rinsing sequence is critical to remove any physisorbed (non-covalently bound) isocyanate molecules, ensuring that the observed change in surface properties is due to the covalently attached layer.
Experimental Workflow for Surface Functionalization
Caption: Workflow for surface functionalization with this compound.
Protocol: Functionalization of a Hydroxylated Silicon Wafer
Materials:
-
Silicon wafer with a native oxide layer (Si/SiO₂)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION!
-
This compound
-
Anhydrous toluene
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized water
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut the silicon wafer into appropriate sizes (e.g., 1 cm x 1 cm).
-
Clean the wafers by sonicating for 15 minutes each in acetone, isopropanol, and deionized water.
-
Immerse the cleaned wafers in a freshly prepared piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl groups. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the wafers copiously with deionized water and dry them in a vacuum oven at 120 °C for at least 2 hours.
-
-
Surface Reaction:
-
Place the dried, hydroxylated wafers in a Schlenk flask.
-
Prepare a 10 mM solution of this compound in anhydrous toluene.
-
Add the isocyanate solution to the Schlenk flask, ensuring the wafers are fully submerged.
-
Heat the flask to 80 °C and allow the reaction to proceed for 12 hours under a nitrogen atmosphere with gentle stirring.
-
-
Post-Reaction Cleaning:
-
Cool the flask to room temperature.
-
Remove the wafers from the reaction solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted isocyanate.
-
Sonicate the wafers for 10 minutes in fresh toluene, followed by 10 minutes in acetone to ensure a clean surface.
-
Dry the functionalized wafers under a gentle stream of nitrogen.
-
-
Characterization:
-
The success of the functionalization can be verified by techniques such as water contact angle goniometry (the surface should become more hydrophobic), X-ray photoelectron spectroscopy (XPS, to detect Br, Cl, and N), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy.
-
Future Perspectives: A Bifunctional Reagent
Beyond these primary applications, the bromo and chloro substituents on the phenyl ring of this compound offer exciting possibilities for post-functionalization. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide range of organic moieties to the polymer or surface after the initial material has been formed. This dual reactivity makes this compound a highly valuable tool for creating complex, multifunctional materials.
References
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. (URL: [Link])
-
Synthesis and curing studies of blocked isocyanate based prepolymer. (URL: [Link])
-
Isocyanates as Precursors to Biomedical Polyurethanes. (URL: [Link])
-
The chemistry of polyurethanes. (URL: [Link])
- Synergistic antibacterial compositions comprising 4-bromo-2- (4-chlorophenyl) -5- (trifluoromethyl) -1H-pyrrole-3-carbonitrile. (URL: )
- Phenyl isocyan
-
Polyurethane Synthesis Guide. (URL: [Link])
- Method of modifying vulcanized rubber surface with halogen
-
A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. (URL: [Link])
-
Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. (URL: [Link])
-
This compound Safety Data Sheet. (URL: [Link])
-
Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. (URL: [Link])
-
Top 5 Methods for Powder Surface Modification. (URL: [Link])
-
Surface modification strategy for fluorescence solvatochromism of carbon dots prepared from p-phenylenediamine. (URL: [Link])
- Process for the surface modific
-
Sustainable Polymer Synthesis. (URL: [Link])
- ELECTROACTIVE M
- Highly luminescent color-selective nano-crystalline m
-
Graphical Abstracts - Division of Polymer Chemistry (POLY). (URL: [Link])
Sources
Application Notes and Protocols for the Use of 4-Bromo-2-chlorophenyl isocyanate in the Creation of Novel Polymers
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking New Frontiers in Polymer Science with 4-Bromo-2-chlorophenyl isocyanate
The field of polymer chemistry is in a perpetual state of innovation, driven by the quest for materials with precisely tailored properties. This compound emerges as a compelling building block in this pursuit, offering a unique combination of functionalities that pave the way for novel polymers with enhanced characteristics. The presence of both bromine and chlorine atoms on the phenyl ring, in addition to the highly reactive isocyanate group, provides a versatile platform for creating advanced polyurethanes and polyureas.
The strategic placement of the halogen atoms imparts several key advantages. They can significantly influence the polymer's thermal stability, flame retardancy, and solubility.[1] Furthermore, the bromine and chlorine moieties serve as reactive handles for post-polymerization modification, enabling the introduction of a wide array of functional groups to further tune the material's properties for specific applications.[1] This opens up possibilities for creating polymers with advanced functionalities, such as antimicrobial surfaces, targeted drug delivery vehicles, and responsive materials.
These application notes provide a comprehensive guide to leveraging the potential of this compound in polymer synthesis. We will delve into detailed protocols for the preparation of novel polyureas and polyurethanes, explore the underlying reaction mechanisms, and discuss the characterization of the resulting polymers.
Core Principles: The Chemistry of this compound in Polymerization
The cornerstone of synthesizing polymers from this compound lies in the reactivity of its isocyanate (-N=C=O) group. This functional group readily undergoes addition reactions with nucleophiles containing active hydrogen atoms, most notably amines (-NH₂) and alcohols (-OH).
-
Polyurea Formation: The reaction with a diamine yields a polyurea, characterized by the presence of urea linkages (-NH-CO-NH-). This reaction is typically very fast and often does not require a catalyst.[2]
-
Polyurethane Formation: The reaction with a diol or polyol results in the formation of a polyurethane, containing urethane linkages (-NH-CO-O-). This reaction is generally slower than polyurea formation and is often catalyzed by organotin compounds or tertiary amines.
The general reaction schemes are illustrated below:
Polyurea Synthesis: n OCN-Ar(Br,Cl)-NCO + n H₂N-R-NH₂ → [-CO-NH-Ar(Br,Cl)-NH-CO-NH-R-NH-]n
Polyurethane Synthesis: n OCN-Ar(Br,Cl)-NCO + n HO-R-OH → [-CO-NH-Ar(Br,Cl)-NH-CO-O-R-O-]n
Where Ar(Br,Cl) represents the 4-bromo-2-chlorophenyl group and R is an aliphatic or aromatic spacer.
Experimental Protocols
Protocol 1: Synthesis of a Novel Polyurea from this compound and Hexamethylenediamine
This protocol details the synthesis of a polyurea via step-growth polymerization of this compound with a linear aliphatic diamine.
Materials:
-
This compound (98% purity)
-
Hexamethylenediamine (99% purity)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Heating mantle with a temperature controller
-
Schlenk line for inert atmosphere operations
-
Filtration apparatus (Büchner funnel and flask)
-
Vacuum oven
Workflow Diagram:
Caption: Workflow for polyurethane synthesis.
Procedure:
-
Drying of Polyol: Dry the PTMG by azeotropic distillation with toluene using a Dean-Stark trap. Remove the toluene under reduced pressure.
-
Prepolymer Formation:
-
In a flame-dried three-neck flask under nitrogen, dissolve the dried PTMG (e.g., 10 g, 10 mmol) in anhydrous DMF (50 mL).
-
Add this compound (e.g., 4.64 g, 20 mmol) to the PTMG solution. The molar ratio of NCO to OH should be 2:1.
-
Add a catalytic amount of DBTDL (e.g., 2-3 drops).
-
Heat the mixture to 80°C and stir for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer solution to approximately 40°C.
-
Add 1,4-butanediol (e.g., 0.90 g, 10 mmol) as a chain extender.
-
Increase the temperature to 60°C and stir for an additional 3 hours. A significant increase in viscosity will be observed.
-
-
Isolation and Purification:
-
Precipitate the polyurethane by pouring the solution into vigorously stirred methanol (500 mL).
-
Filter the polymer and wash it thoroughly with methanol.
-
Dry the resulting polyurethane in a vacuum oven at 60°C.
-
Characterization of the Novel Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymers.
Data Presentation:
| Property | Polyurea (Protocol 1) | Polyurethane (Protocol 2) |
| Appearance | White to off-white powder | White to yellowish solid |
| Solubility | Soluble in DMAc, DMF, DMSO | Soluble in DMF, THF, Chloroform |
| FTIR (cm⁻¹) | ~3300 (N-H), ~1640 (C=O, urea), ~1550 (N-H bend) | ~3320 (N-H), ~1720 (C=O, urethane), ~1100 (C-O-C) |
| ¹H NMR (δ, ppm) | Aromatic protons (7.0-8.0), Aliphatic protons | Aromatic protons (7.0-8.0), PTMG protons, BDO protons |
| TGA (Td, 5%) | Expected > 250°C | Expected > 280°C |
Detailed Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is crucial for confirming the formation of the desired linkages.
-
Polyurea: Look for the disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of the characteristic urea carbonyl (C=O) stretching vibration around 1640 cm⁻¹ and N-H stretching around 3300 cm⁻¹.
-
Polyurethane: Confirm the absence of the isocyanate peak and the presence of the urethane carbonyl (C=O) stretch at approximately 1720 cm⁻¹ and the C-O-C stretch of the polyether backbone.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.
-
¹H NMR: Allows for the identification of aromatic protons from the 4-bromo-2-chlorophenyl group and the aliphatic protons from the diamine or polyol and chain extender.
-
¹³C NMR: Can be used to identify the carbonyl carbons of the urea and urethane linkages, as well as the aromatic and aliphatic carbons.
-
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers. The temperature at which 5% weight loss occurs (Td, 5%) is a key parameter. The halogen atoms are expected to enhance the thermal stability of the polymers.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymers.
Application Focus: Post-Polymerization Modification
The true novelty of polymers derived from this compound lies in the potential for post-polymerization modification. The C-Br and C-Cl bonds offer reactive sites for a variety of chemical transformations, allowing for the introduction of new functional groups and the fine-tuning of material properties.
Reaction Mechanism Diagram:
Caption: Post-polymerization modification pathway.
Potential Modification Reactions:
-
Suzuki Coupling: The C-Br bond can readily participate in palladium-catalyzed Suzuki coupling reactions with boronic acids, allowing for the introduction of new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, introducing primary or secondary amine functionalities.
-
Thiol-Ene/Yne Click Chemistry: The halogen atoms can be converted to other functional groups, such as azides or alkynes, which can then participate in highly efficient "click" chemistry reactions.
These modifications can be used to impart a wide range of properties, including:
-
Biocompatibility: Introduction of polyethylene glycol (PEG) chains.
-
Antimicrobial Activity: Grafting of quaternary ammonium salts.
-
Targeted Drug Delivery: Attachment of specific ligands or antibodies.
-
Stimuli-Responsiveness: Incorporation of photo- or pH-sensitive moieties.
Conclusion
This compound is a highly versatile monomer for the synthesis of novel functional polyurethanes and polyureas. The presence of halogen atoms provides a unique opportunity for post-polymerization modification, enabling the creation of advanced materials with tailored properties for a wide range of applications in materials science, biotechnology, and medicine. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the full potential of this exciting building block.
References
- P. A. Trovati, et al. (2010). Synthesis and Characterization of Polyureas. e-Journal of Chemistry, 7(S1), S434-S438.
- Boca Raton, FL. (2018). Halogenated Polymers.
- Akelah, A., & Selim, A. (2009). Synthesis of functional polymers by post-polymerization modification.
- S. Maiti, et al. (2013). Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. Polymers, 5(3), 1094-1105.
- Millich, F., & Carraher Jr, C. E. (Eds.). (2013). Interfacial synthesis. CRC press.
- Odian, G. (2004).
- Stevens, M. P. (1999). Polymer chemistry: an introduction. Oxford university press.
- Fried, J. R. (2014). Polymer science and technology.
- Carraher Jr, C. E. (2017). Carraher's polymer chemistry. CRC press.
- Cowie, J. M. G., & Arrighi, V. (2007).
Sources
Application Note: Laboratory-Scale Synthesis of Substituted Ureas using 4-Bromo-2-chlorophenyl isocyanate
Introduction
4-Bromo-2-chlorophenyl isocyanate is a versatile bifunctional reagent extensively utilized in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structure, featuring an isocyanate group and a halogenated phenyl ring, allows for the facile introduction of a substituted urea moiety, a critical pharmacophore in numerous biologically active molecules. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate linkages, respectively. This reactivity profile makes it a valuable building block for creating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the laboratory-scale synthesis of a representative N,N'-disubstituted urea, N-(4-bromo-2-chlorophenyl)-N'-phenylurea, highlighting the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.
Chemical Properties and Reactivity of this compound
This compound is a white solid with a melting point in the range of 71-76 °C.[1] Its molecular formula is C₇H₃BrClNO, and its molecular weight is approximately 232.46 g/mol .[2] The key to its reactivity lies in the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, making the compound an excellent reactant for the synthesis of ureas, carbamates, and other derivatives.
The reaction with primary or secondary amines is particularly robust and is a cornerstone of urea synthesis. The general mechanism involves the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to yield the corresponding urea. This reaction is typically fast and exothermic.
It is crucial to note that isocyanates are incompatible with a range of substances, including water, alcohols, acids, and bases, as these can lead to vigorous and potentially hazardous reactions.[3] Moisture sensitivity is a key handling consideration, as water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide gas.
Featured Application: Synthesis of N-(4-bromo-2-chlorophenyl)-N'-phenylurea
This section details the synthesis of N-(4-bromo-2-chlorophenyl)-N'-phenylurea, a representative asymmetrical urea, through the reaction of this compound with aniline. This straightforward and high-yielding reaction serves as an excellent model for the utilization of this reagent in drug discovery and medicinal chemistry programs.
Reaction Scheme
Caption: Synthesis of N-(4-bromo-2-chlorophenyl)-N'-phenylurea.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care in a fume hood. |
| Aniline | Reagent Grade | Commercially Available | Freshly distilled if necessary. |
| Anhydrous Dichloromethane (DCM) | DriSolv® or equivalent | Commercially Available | Use a dry, inert solvent. |
| n-Hexane | ACS Grade | Commercially Available | For product precipitation/washing. |
| Round-bottom flask (100 mL) | - | - | Oven-dried before use. |
| Magnetic stirrer and stir bar | - | - | - |
| Septum and nitrogen inlet | - | - | To maintain an inert atmosphere. |
| Syringes and needles | - | - | For reagent addition. |
| Buchner funnel and filter paper | - | - | For product isolation. |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.16 g, 5.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen gas for 5-10 minutes.
-
Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) to the flask via syringe. Stir the mixture at room temperature until the isocyanate is fully dissolved.
-
Amine Addition: In a separate, dry vial, prepare a solution of aniline (0.47 g, 5.0 mmol) in 10 mL of anhydrous DCM.
-
Reaction: Slowly add the aniline solution to the stirred isocyanate solution at room temperature over a period of 10-15 minutes using a syringe. The reaction is exothermic, and a white precipitate may begin to form.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexane). The disappearance of the starting materials indicates the completion of the reaction.
-
Product Isolation: Upon completion, add 30 mL of n-hexane to the reaction mixture to induce further precipitation of the product.
-
Filtration and Washing: Collect the white solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold n-hexane (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Experimental Workflow
Caption: Workflow for the synthesis of N-(4-bromo-2-chlorophenyl)-N'-phenylurea.
Results and Discussion
The reaction of this compound with aniline is expected to proceed smoothly to provide the desired N-(4-bromo-2-chlorophenyl)-N'-phenylurea in high yield (typically >90%). The product is a white solid with limited solubility in non-polar solvents.
Expected Characterization Data:
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Yield | >90% |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm; two distinct N-H signals. |
| ¹³C NMR | Carbonyl carbon signal around 152-155 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (around 3300), C=O stretching (around 1640), C-N stretching, and aromatic C-H and C=C bands. |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |
Troubleshooting:
-
Low Yield: This may be due to the presence of moisture in the reagents or solvent. Ensure all glassware is oven-dried and anhydrous solvents are used. The purity of the starting materials is also critical.
-
Incomplete Reaction: If TLC indicates the presence of starting materials after the recommended reaction time, the reaction can be stirred for a longer period or gently heated (e.g., to 40 °C).
-
Product Oiling Out: If the product does not precipitate as a solid, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with n-hexane to induce solidification.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][4] It may also cause respiratory irritation and allergic skin or respiratory reactions.[2]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and splash-proof safety goggles at all times.
-
Use a properly functioning chemical fume hood to avoid inhalation of vapors.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and bases.
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal:
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Georganics. (2011-01-06).
- CookeChem.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (Year). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Journal Name, Volume(Issue), pages.
- BenchChem.
- Georganics.
- PubChem. 4-Bromo-2-chloro-1-isocyanatobenzene.
- CAMEO Chemicals, NOAA.
- Bedini, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 16-20.
- Organic Syntheses Procedure. arylureas i.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (Year). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Journal Name, Volume(Issue), pages.
- Wikipedia.
- Organic Chemistry Portal.
- ChemicalBook. (2022-08-11).
- Cole-Parmer.
- Zhang, Y., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 27(23), 8269.
- BenchChem. An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)
- Prokop'ev, A. A., et al. (Year). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, Volume(Issue), pages.
- Sigma-Aldrich. (2022-04-20).
Sources
Safe Handling and Experimentation Protocols for 4-Bromo-2-chlorophenyl isocyanate
This document provides detailed application notes and protocols for the safe handling and use of 4-Bromo-2-chlorophenyl isocyanate in a research and development setting. The information herein is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound.
Understanding the Hazard: A Proactive Approach to Safety
This compound (C₇H₃BrClNO) is a highly reactive aromatic isocyanate.[1][2][3][4][5] Like other isocyanates, its primary hazard lies in its ability to act as a potent respiratory and skin sensitizer.[6][7][8][9][10] Exposure, even at low concentrations, can lead to the development of occupational asthma, which may be permanent.[9] Additionally, it is harmful if inhaled, swallowed, or absorbed through the skin, and causes serious eye and skin irritation.[1][5][11][12] A thorough understanding of these risks is the foundation of a robust safety culture.
The isocyanate group (-NCO) is highly electrophilic and will react exothermically with nucleophiles such as water, alcohols, and amines.[13] Reaction with water produces an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas.[13] This reaction can lead to a dangerous pressure buildup in sealed containers.[6][11]
Key Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrClNO | [1][2][5] |
| Molecular Weight | 232.39 g/mol | [1][5] |
| Appearance | White to beige solid/powder | [1][11] |
| Melting Point | 71 - 72 °C | [1] |
The Hierarchy of Controls: A Multi-Layered Safety Strategy
To ensure the highest level of safety, a multi-layered approach based on the hierarchy of controls must be implemented. This prioritizes the most effective control measures to minimize exposure.
Caption: Hierarchy of controls for managing isocyanate exposure.
2.1. Elimination and Substitution
Whenever possible, consider if this compound can be replaced with a less hazardous substance. This is the most effective way to control risk.
2.2. Engineering Controls
Engineering controls are physical changes to the workplace that isolate workers from the hazard.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[1][14] The fume hood should be equipped with a continuous monitoring device to ensure proper function. For larger scale operations, dedicated and enclosed systems with local exhaust ventilation are required.[15]
-
Process Enclosure: For repetitive or higher-volume tasks, the use of glove boxes or other forms of process enclosure is strongly recommended to minimize the risk of airborne exposure.[1]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
2.3. Administrative Controls
Administrative controls are changes to work practices and policies that reduce exposure.
-
Restricted Access: Clearly demarcate areas where this compound is handled and restrict access to authorized personnel only.[16]
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures involving this compound must be written, reviewed, and approved. All personnel must be trained on these SOPs before beginning work.
-
Training: All personnel handling this compound must receive specific training on the hazards of isocyanates, safe handling procedures, proper use of PPE, and emergency response.[6][17][18] This training should be documented and refreshed annually.
-
Good Housekeeping: Maintain a clean and organized work area. Clean up spills immediately according to established procedures.[6]
2.4. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Respiratory Protection: Due to the high inhalation hazard and sensitization potential, respiratory protection is mandatory. For most laboratory-scale operations, a full-face respirator with organic vapor cartridges and P100 particulate filters is required. For higher concentrations or in the event of a spill, a supplied-air respirator is necessary.[15][16] Respirators must be part of a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134.
-
Hand Protection: Double gloving with chemically resistant gloves is required. Butyl rubber or nitrile gloves with a thickness of at least 0.4 mm are recommended. Thin latex gloves are not suitable.[19] Gloves should be inspected for defects before each use and changed immediately if contaminated.[19]
-
Eye and Face Protection: A full-face respirator provides integrated eye and face protection. If a half-mask respirator is used, chemical splash goggles and a face shield are mandatory.[1][6]
-
Protective Clothing: A lab coat, closed-toe shoes, and long pants are the minimum requirement. For tasks with a higher potential for splashing, a chemically resistant apron or disposable coveralls should be worn.[6]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols outline the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Weighing
Caption: Workflow for safely weighing this compound.
-
Don appropriate PPE as described in Section 2.4.
-
Prepare the chemical fume hood. Ensure it is operational and the sash is at the lowest practical height.
-
Prepare a deactivation solution. A freshly prepared solution of 5-10% sodium carbonate or 3-8% concentrated ammonia in water with a small amount of detergent can be used to decontaminate equipment and minor spills.[14]
-
Weigh the required amount of this compound in a tared, sealable container.
-
Immediately seal the container after weighing.
-
Decontaminate the spatula and weighing paper by immersing them in the deactivation solution. Wipe down the balance and surrounding area with the deactivation solution.
3.2. Reaction Setup and Execution
-
Assemble the reaction apparatus inside the chemical fume hood. Ensure all glassware is dry, as moisture will react with the isocyanate.
-
Purge the apparatus with an inert gas such as nitrogen or argon to create an anhydrous atmosphere.
-
Dissolve the this compound in an appropriate anhydrous solvent inside the sealed reaction vessel.
-
Add other reagents slowly via a syringe or dropping funnel. Be mindful of potential exothermic reactions.
-
Maintain the reaction under an inert atmosphere for the duration of the experiment.
-
Upon completion, quench the reaction carefully with a suitable reagent. For example, slowly add an alcohol (like isopropanol) to consume any unreacted isocyanate.
3.3. Work-up and Purification
-
Decontaminate all equipment that has come into contact with the isocyanate using the deactivation solution.
-
Perform all work-up and purification steps (e.g., extraction, chromatography) within the chemical fume hood.
-
Handle all waste streams as hazardous waste.
Emergency Procedures: Preparedness is Paramount
In the event of an emergency, a swift and informed response is crucial.
4.1. Spills
-
Minor Spills (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[14]
-
Slowly add the deactivation solution to the absorbent material, working from the outside in.
-
Allow the mixture to react for at least 10 minutes.[14]
-
Collect the material in an open container. Do not seal it immediately due to potential CO₂ evolution.[14]
-
Wipe the spill area with the deactivation solution, followed by water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm to alert others.
-
Contact the institution's emergency response team.
-
Provide them with the Safety Data Sheet for this compound.
-
4.2. Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][14] |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. A polyglycol-based skin cleanser or corn oil may be more effective.[14] Remove contaminated clothing. Seek medical attention if irritation persists.[1][14] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14] |
| Ingestion | Do NOT induce vomiting. Have the person drink water or milk to dilute the chemical. Seek immediate medical attention.[1][14] |
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with institutional and local regulations. Do not mix isocyanate waste with other waste streams.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]
-
ChemSafety. (2025, August 14). How to Safely Handle Isocyanates? Retrieved from [Link]
-
Georganics. (2011, January 6). Safety Data Sheet: this compound. Retrieved from [Link]
-
California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
BCA. (2023, October 5). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Standards. Retrieved from [Link]
-
North Carolina Department of Labor. (2013). A Guide to Occupational Exposure to Isocyanates. Retrieved from [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Additional Resources. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (2014, December). Isocyanates. Retrieved from [Link]
-
illbruck. (n.d.). Safe Use of Diisocyanates. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (n.d.). Isocyanates. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]
-
The National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate. Retrieved from [Link]
-
ISOPA. (2024, April 10). Safe Use and Handling of Diisocyanates. Retrieved from [Link]
-
Commodious. (n.d.). Safe Use of Diisocyanates: Adhesives and Sealants. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Diisocyanates - Introduction. Retrieved from [Link]
-
PDA Europe. (n.d.). Safe Use and Handling of Diisocyanate. Retrieved from [Link]
-
Alfa Aesar. (2025, September 5). Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl Isocyanate. Retrieved from [Link]
Sources
- 1. georganics.sk [georganics.sk]
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- 4. This compound - High purity | EN [georganics.sk]
- 5. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. actsafe.ca [actsafe.ca]
- 7. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Safe Use of Diisocyanates | Illbruck [illbruck.com]
- 9. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 10. Diisocyanates - Introduction - Health and Safety Authority [hsa.ie]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 4-Bromophenyl isocyanate | C7H4BrNO | CID 75609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Control measures guide - Canada.ca [canada.ca]
- 16. osha.oregon.gov [osha.oregon.gov]
- 17. Safe Use of Diisocyanates: Adhesives and Sealants [commodious.co.uk]
- 18. pda-europe.org [pda-europe.org]
- 19. new.calderdale.gov.uk [new.calderdale.gov.uk]
creating urea derivatives with 4-Bromo-2-chlorophenyl isocyanate
An Application Guide to the Synthesis and Characterization of Novel Urea Derivatives Utilizing 4-Bromo-2-chlorophenyl Isocyanate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of N,N'-substituted urea derivatives using this compound as a key building block. The urea scaffold is a privileged motif in medicinal chemistry, renowned for its unique hydrogen bonding capabilities which are crucial for molecular recognition at biological targets.[1] This document details the fundamental reaction mechanism, offers a robust and scalable experimental protocol, outlines methods for structural elucidation, and provides critical safety and handling information. The protocols and insights are designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Significance of Substituted Ureas
Urea and its derivatives are a cornerstone in the chemical, pharmaceutical, and agrochemical industries.[2] In drug discovery, the urea functional group acts as a potent hydrogen bond donor and acceptor, enabling high-affinity interactions with enzyme active sites and receptors.[1][3] This has led to the development of numerous FDA-approved drugs containing a urea moiety, including the multi-kinase inhibitor Sorafenib, which showcases the therapeutic potential of diaryl ureas.[4][5]
The specific reagent of focus, this compound, provides a synthetically versatile platform. The halogen substituents (bromo and chloro) on the phenyl ring are of particular interest as they can significantly modulate the physicochemical properties of the final compound, including lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[6] This guide provides the necessary protocols to harness the reactivity of this isocyanate for the creation of diverse chemical libraries.
The Chemistry of Urea Formation
The synthesis of ureas from an isocyanate and an amine is a highly efficient and reliable chemical transformation.[3][7] The reaction proceeds via a nucleophilic addition mechanism. The isocyanate group (-N=C=O) features an electrophilic carbonyl carbon, which is susceptible to attack by a nucleophilic primary or secondary amine.[8]
The general mechanism is outlined below:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate.
-
Proton Transfer: A proton is transferred from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.
This reaction is typically fast, high-yielding, and often proceeds at room temperature without the need for a catalyst.[7][9]
Caption: Mechanism of urea formation via nucleophilic addition.
Experimental Protocol: General Synthesis
This section provides a robust, step-by-step protocol for the synthesis of an N-(4-bromo-2-chlorophenyl)-N'-alkyl/aryl urea.
Materials and Equipment
-
Reagents:
-
This compound (1.0 equivalent)
-
Primary or secondary amine of choice (1.0 - 1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[10]
-
Reagents for work-up (e.g., distilled water, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Magnetic stirrer
-
Nitrogen or Argon gas supply (recommended for moisture-sensitive amines)
-
Addition funnel (optional, for exothermic reactions)
-
Standard laboratory glassware for work-up and purification
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Step-by-Step Procedure
The following workflow provides a general overview of the synthesis process.
Sources
- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. poliuretanos.net [poliuretanos.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
improving yield in 4-Bromo-2-chlorophenyl isocyanate reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for optimizing reactions involving 4-Bromo-2-chlorophenyl isocyanate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of isocyanate chemistry and significantly improve your experimental outcomes. This guide is structured to provide direct answers to common challenges, moving from specific troubleshooting scenarios to broader frequently asked questions.
Troubleshooting Guide: Enhancing Yield and Purity
This section is designed to address the most common issues encountered during the synthesis and use of this compound. Each question reflects a real-world experimental challenge, followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yield is a frequent issue stemming from several potential sources, primarily moisture contamination, suboptimal reaction conditions, or incomplete conversion of the starting material. Isocyanates are highly electrophilic and react readily with any available nucleophiles, with water being a primary culprit in yield reduction.[1][2]
Probable Causes & Solutions:
-
Moisture Contamination: The isocyanate group (-NCO) reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to the corresponding primary amine (4-bromo-2-chloroaniline). This newly formed amine can then react with another molecule of the isocyanate product to form a highly insoluble N,N'-disubstituted urea, consuming two equivalents of your desired product for every mole of water.[1][3]
-
Solution:
-
Dry All Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like toluene or 1,2-dichloroethane should be dried over appropriate agents (e.g., sodium/benzophenone or calcium hydride).[4]
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of an inert gas such as nitrogen or argon.[5]
-
Dry Starting Materials: Ensure the starting 4-bromo-2-chloroaniline is completely dry.
-
-
-
Suboptimal Phosgenating Conditions: When using triphosgene, a solid and safer alternative to phosgene gas, stoichiometry and temperature are critical.[6][7]
-
Solution:
-
Stoichiometry: A molar ratio of aniline to triphosgene of approximately 3:1 is theoretically required, but slight adjustments may be needed. Some studies suggest an optimal ratio of aniline to triphosgene is closer to 2.5:1 to ensure complete conversion.[4]
-
Temperature Control: The reaction is often performed at elevated temperatures (e.g., refluxing toluene or 75°C in 1,2-dichloroethane) to facilitate the decomposition of intermediates.[4] Monitor the reaction temperature closely to avoid unwanted side reactions like dimerization or polymerization.[8]
-
-
-
Inefficient Purification: Product can be lost during workup and purification.
-
Solution:
-
Filtration of Urea: If urea byproducts have formed, they are typically insoluble in non-polar organic solvents. A quick filtration before solvent evaporation can remove a significant portion of this impurity.
-
Vacuum Distillation: Purification by vacuum distillation is the most effective method for separating the isocyanate from non-volatile impurities and excess reagents.[9][10] However, prolonged heating can cause the isocyanate to decompose or polymerize. Use a short-path distillation apparatus (like a Kugelrohr) to minimize thermal stress.[11]
-
-
Q2: I'm observing a significant amount of a high-melting point, insoluble white solid in my reaction mixture. What is it and how can I prevent it?
This is the classic sign of symmetric urea formation, specifically 1,3-bis(4-bromo-2-chlorophenyl)urea. As detailed in the previous question, this occurs when the isocyanate product reacts with its own amine precursor, which is formed via the reaction of the isocyanate with water.
Root Cause Analysis & Prevention Workflow:
Caption: Workflow detailing urea impurity formation and prevention.
Preventative Protocol:
-
Reagent & Solvent Preparation:
-
Dry the solvent (e.g., Toluene) over CaH₂ and distill under N₂.
-
Ensure the 4-bromo-2-chloroaniline starting material is anhydrous. If necessary, dissolve in a solvent, dry with MgSO₄, filter, and remove solvent under vacuum.
-
-
Reaction Setup:
-
Assemble oven-dried glassware while hot under a positive flow of N₂.
-
Equip the reaction flask with a reflux condenser topped with a N₂ inlet and a drying tube.
-
-
Execution:
-
Dissolve the aniline in the anhydrous solvent and add to the flask via cannula or a pressure-equalizing dropping funnel.
-
Add triphosgene as a solution in the anhydrous solvent.
-
Heat the reaction to the target temperature and monitor by TLC or IR spectroscopy.
-
-
Workup:
-
After the reaction is complete, filter the hot reaction mixture through a pad of Celite under inert atmosphere to remove any minor urea precipitate before concentrating the product.
-
Q3: My reaction with triphosgene is sluggish or seems to stall. How can I improve the conversion rate?
Incomplete conversion can be due to several factors including insufficient temperature, poor reagent quality, or the presence of inhibiting impurities. The phosgenation of an amine with triphosgene proceeds through intermediate species, and driving the reaction to completion requires careful control of conditions.
Optimization Parameters:
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Reaction too slow | Increase the reaction temperature. Refluxing in a solvent like toluene (b.p. 111°C) or 1,2-dichloroethane (b.p. 83°C) is common.[4] | Provides the necessary activation energy for the decomposition of carbamoyl chloride and other intermediates to form the isocyanate. |
| Catalyst/Base | Slow HCl scavenging | Consider a non-nucleophilic base. While many reactions proceed well without a base (self-catalyzed), an acid scavenger like a tertiary amine (e.g., triethylamine) can be used if HCl buildup is suspected to be an issue.[6][11] | The reaction liberates HCl.[1] While often desired to protonate any unreacted amine, in some systems, scavenging it can push the equilibrium forward. Note: This complicates workup. |
| Reagent Purity | Triphosgene degradation | Use high-purity triphosgene from a freshly opened bottle. Triphosgene can hydrolyze over time if exposed to atmospheric moisture. | Degraded triphosgene will have lower phosgenating power, leading to incomplete reaction. |
| Reaction Time | Insufficient time | Extend the reaction time. Monitor the disappearance of the starting amine using an appropriate method (e.g., TLC, GC-MS).[4] | Some reactions may require several hours (5-6h or more) at reflux to reach completion.[4] |
Experimental Protocol for Monitoring Conversion:
-
Baseline TLC: Before heating, spot the starting amine (4-bromo-2-chloroaniline) on a TLC plate to establish its Rf value.
-
Reaction Sampling: Every 60 minutes, carefully withdraw a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quench & Spot: Immediately quench the aliquot in a vial containing a small amount of methanol. This converts any isocyanate product into a stable methyl carbamate, which will have a different Rf from the starting amine.
-
Analysis: Spot the quenched sample on a TLC plate alongside the starting material baseline. Develop the plate and visualize. The reaction is complete when the spot corresponding to the starting amine is no longer visible.
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound in a lab setting?
For laboratory-scale synthesis, the use of triphosgene as a phosgenating agent is the most common and recommended method.[7] It is a stable, crystalline solid that serves as a safer and more easily handled substitute for highly toxic phosgene gas.[6] The reaction involves treating 4-bromo-2-chloroaniline with triphosgene, typically in an inert solvent like toluene or chloroform.
Alternative, non-phosgene routes exist, such as the Curtius Rearrangement .[12][13][14] This involves the thermal decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid.[13][15] While effective and avoiding phosgene derivatives entirely, this adds steps to the synthesis (aniline -> amide -> carboxylic acid -> acyl azide -> isocyanate), making direct phosgenation of the commercially available aniline more atom-economical for this specific target.
Caption: Comparison of synthetic routes to the target isocyanate.
Q2: What are the critical storage and handling procedures for this compound?
Proper storage and handling are paramount to maintaining the purity and reactivity of the compound.
-
Storage:
-
Moisture Exclusion: Store in a tightly sealed container, preferably with a Teflon-lined cap. The use of parafilm or electrical tape around the cap provides an extra barrier.[5][16]
-
Inert Atmosphere: For long-term storage, flush the container with a dry, inert gas (argon or nitrogen) before sealing.
-
Temperature: Store in a cool, dry place. Refrigeration is recommended.[16][17]
-
Location: Keep in a well-ventilated area away from incompatible materials.[5]
-
-
Handling:
-
Inert Conditions: Handle the solid only under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18] Isocyanates are lachrymators and can cause respiratory and skin irritation or sensitization.[2][17][19]
-
Avoid Incompatibilities: Keep away from water, alcohols, amines, strong acids, strong bases, and strong oxidizing agents.[16][20]
-
Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?
A combination of techniques is ideal for a comprehensive analysis.
-
Infrared (IR) Spectroscopy: This is the most direct method. The isocyanate group (-N=C=O) has a very strong, sharp, and characteristic absorption band around 2250-2280 cm⁻¹ .[11] The disappearance of the N-H stretches of the starting amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of the strong -NCO band provides clear evidence of reaction progress.
-
Thin-Layer Chromatography (TLC): Useful for tracking the consumption of the starting aniline. It is fast and requires minimal sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The disappearance of the amine protons (-NH₂) and shifts in the aromatic proton signals are key indicators.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both purity (by peak area) and identity (by mass fragmentation pattern). This is useful for detecting volatile impurities.
Q4: What are the main safety precautions when working with isocyanates and phosgenating agents like triphosgene?
Safety is the highest priority.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[18]
-
Triphosgene Handling: Although a solid, triphosgene can decompose to release phosgene gas, especially upon heating or contact with nucleophiles.[7] Treat it with the same respect as phosgene. Never work alone.
-
Personal Protective Equipment (PPE): Full PPE is mandatory: chemical splash goggles, face shield, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).[5][18]
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are immediately accessible.[18] Be aware of first aid procedures for exposure. Skin contact should be washed immediately and thoroughly with soap and water.[18]
-
Waste Disposal: Isocyanate and triphosgene waste are hazardous.[5] Quench any residual reactive material by slowly adding to a solution of sodium hydroxide and an alcohol (like isopropanol) before disposing according to your institution's hazardous waste protocols.
References
-
Butters, M., et al. (2010). Comparison of Base‐Promoted and Self‐Catalyzed Conditions in the Synthesis of Isocyanates from Amines Using Triphosgene. Synthetic Communications. Available at: [Link]
- Patsnap. (2025). Breaking Down Isocyanate Catalysis for Improved Efficiency.
-
Cao, G. R., et al. (2012). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research. Available at: [Link]
-
Li, Q., et al. (2024). How To Get Isocyanate? ACS Omega. Available at: [Link]
-
Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. Available at: [Link]
-
Navarro, R., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry. Available at: [Link]
-
Maji, R. (2021). A decade review of triphosgene and its applications in organic reactions. Tetrahedron. Available at: [Link]
- Patsnap. (2025). Advancements in Isocyanate Reaction Control Techniques.
- Sigma-Aldrich. (2022).
- Google Patents. (n.d.). Method for the purification of isocyanates. Google Patents.
-
Wikipedia. (n.d.). Isocyanate. Wikipedia. Available at: [Link]
- Georganics. (2011).
-
Mohammadi, F., & Adib, M. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Isocyanate side reactions. ResearchGate. Available at: [Link]
-
Justia Patents. (2006). Method for the purification of isocyanates. Justia Patents. Available at: [Link]
-
ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. ResearchGate. Available at: [Link]
- Rácz, Á., et al. (n.d.).
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). WO/2004/056759 METHOD FOR THE PURIFICATION OF ISOCYANATES. Google Patents.
- Thermo Fisher Scientific. (2025).
-
Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. Available at: [Link]
- Cole-Parmer. (n.d.).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2021).
- Cole-Parmer. (n.d.).
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. researchgate.net [researchgate.net]
- 4. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Curtius Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
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- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. fishersci.com [fishersci.com]
common side reactions with 4-Bromo-2-chlorophenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) regarding the use of this highly reactive intermediate. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, primarily utilized for the formation of urea and carbamate linkages in novel drug candidates and complex molecules. The isocyanate functional group (-N=C=O) is a potent electrophile, making it highly susceptible to nucleophilic attack. The presence of two electron-withdrawing halogens (bromine and chlorine) on the phenyl ring further activates the isocyanate group, enhancing its reactivity. This heightened reactivity, while beneficial for desired transformations, also increases the likelihood of encountering unwanted side reactions if not handled with appropriate care.
This guide will walk you through the most common challenges and their solutions, grounded in the fundamental principles of isocyanate chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive pathways for this compound?
A1: The primary reactive pathways involve the nucleophilic attack on the electrophilic carbon of the isocyanate group. The most common reactions are:
-
With alcohols: to form carbamates (urethanes).
-
With amines: to form ureas.
-
With water: leading to an unstable carbamic acid, which decarboxylates to form 4-bromo-2-chloroaniline and carbon dioxide.
Q2: How should I properly store this compound to prevent degradation?
A2: Due to its moisture sensitivity, it is crucial to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[1][2][3][4]
Q3: What are the main safety precautions I should take when working with this reagent?
A3: this compound is harmful if inhaled, ingested, or absorbed through the skin. It can cause severe irritation to the eyes, skin, and respiratory system, and may lead to allergic reactions.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most frequently encountered experimental issues and provides step-by-step protocols to diagnose and resolve them.
Issue 1: Formation of an Insoluble White Precipitate in the Reaction Mixture
Symptoms:
-
A white, insoluble solid crashes out of the reaction mixture, often leading to a thick slurry.
-
Low yield of the desired urea or carbamate product.
-
The precipitate is often insoluble in common organic solvents.
Probable Cause: Symmetrical Urea Formation via Hydrolysis
This is the most common side reaction. Trace amounts of water in your reaction setup (e.g., in solvents, reagents, or from atmospheric moisture) will react with the highly electrophilic this compound. This hydrolysis reaction generates 4-bromo-2-chloroaniline, which is a primary amine. This newly formed amine is nucleophilic and will rapidly react with another molecule of the isocyanate to form a highly stable and often insoluble symmetrical diaryl urea, N,N'-bis(4-bromo-2-chlorophenyl)urea.
Visualizing the Side Reaction:
Caption: Hydrolysis of this compound leading to the formation of an insoluble symmetrical urea.
Troubleshooting and Prevention Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere.
-
Ensure all other reagents, particularly the nucleophile (alcohol or amine), are free from water. Liquid reagents can be dried over molecular sieves. Solid reagents should be dried in a vacuum oven.
-
-
Inert Atmosphere:
-
Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
-
Order of Addition:
-
Consider adding the isocyanate solution dropwise to the solution of the nucleophile. This ensures that the isocyanate is more likely to react with the intended nucleophile rather than trace water.
-
-
Temperature Control:
-
While the reaction is often rapid, running the initial addition at a lower temperature (e.g., 0 °C) can sometimes help control the reaction rate and favor the desired pathway.
-
Issue 2: Low or No Conversion of Starting Material
Symptoms:
-
Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting materials.
-
The yield of the desired product is significantly lower than expected.
Probable Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Nucleophilic Reagent | The alcohol or amine you are using may not be nucleophilic enough to react efficiently with the isocyanate, especially if it is sterically hindered or has electron-withdrawing groups. | Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or a catalyst (e.g., dibutyltin dilaurate for carbamate formation) to activate the nucleophile or the isocyanate. |
| Low Reaction Temperature | While helpful for controlling exotherms, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. | After the initial addition at a lower temperature, allow the reaction to warm to room temperature or gently heat as necessary while monitoring the progress by an appropriate analytical technique. |
| Poor Quality Isocyanate | The this compound may have degraded due to improper storage, leading to a lower effective concentration. | Use a fresh bottle of the reagent or purify the existing stock if possible (e.g., by distillation under reduced pressure, though this can be hazardous and should only be attempted by experienced chemists). |
Workflow for Troubleshooting Low Conversion:
Caption: A decision-making workflow for troubleshooting low conversion in reactions with this compound.
Issue 3: Formation of a Viscous Oil or Gel-like Substance
Symptoms:
-
The reaction mixture becomes viscous, oily, or solidifies into a gel, making stirring and work-up difficult.
-
This is more common when the isocyanate is used in high concentrations or in the presence of certain initiators.
Probable Cause: Polymerization
Isocyanates can undergo anionic or coordination polymerization to form polyisocyanates.[5][6] This process can be initiated by strong bases, certain metal catalysts, or even nucleophilic impurities. The resulting polymer is often a hard-to-handle solid or a viscous oil.
Troubleshooting and Prevention Protocol:
-
Control of Initiators:
-
Avoid the use of strong anionic initiators unless polymerization is the desired outcome.
-
Be cautious with the choice of base; a bulky, non-nucleophilic base is generally preferred over smaller, more nucleophilic ones if a base is required.
-
-
Concentration and Temperature Management:
-
Run the reaction at a lower concentration to reduce the likelihood of intermolecular polymerization.
-
Maintain strict temperature control, as excessive heat can sometimes promote polymerization.
-
-
Solvent Choice:
-
Use solvents that are not known to promote anionic polymerization. Aprotic, non-polar, or moderately polar solvents are generally suitable.
-
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic (e.g., THF, Dichloromethane, Toluene) | Prevents hydrolysis and unwanted reactions with the solvent. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture to prevent hydrolysis. |
| Temperature | 0 °C to Room Temperature (or gentle heating if necessary) | Balances reaction rate and control over side reactions. |
| Reagent Purity | High purity, anhydrous | Minimizes the introduction of water and other nucleophilic impurities. |
| Catalyst (if needed) | Non-nucleophilic base (e.g., Et₃N) or organometallic catalyst (e.g., DBTDL) | Accelerates the desired reaction without promoting side reactions. |
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your synthetic procedures, leading to higher yields and purer products.
References
-
Patten, T. E., & Novak, B. M. (1996). Organotitanium(IV) compounds as catalysts for the polymerization of isocyanates: the polymerization of isocyanates with functionalized side chains. Macromolecules, 29(25), 7977-7984. Available from: [Link]
-
Miyake, G. M., & Chen, E. Y. X. (2020). 100th Anniversary of Macromolecular Science Viewpoint: Polymerization of Cumulated Bonds: Isocyanates, Allenes, and Ketenes as Monomers. ACS Macro Letters, 9(7), 1014-1026. Available from: [Link]
-
Georganics. (2011). This compound Safety Data Sheet. Available from: [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5537-5541.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Available from: [Link]
-
Kurzer, F. (1950). ARYLUREAS. I. THE CYANATE METHOD. Organic Syntheses, 30, 11. doi:10.15227/orgsyn.030.0011. Available from: [Link]
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2011). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 23(11), 4923-4925.
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8742. Available from: [Link]
-
Padiya, K. J., et al. (2012). A one pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates and thiocarbamates without an inert atmosphere. Organic Letters, 14(11), 2814-2817. Available from: [Link]
- Suschitzky, H., & Walrond, R. E. (1977). Synthesis of 1,3-disubstituted ureas and their isosteric analogs containing polycyclic fragments. Journal of the Chemical Society, Perkin Transactions 1, 47-51.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7693, 4-Chlorophenyl isocyanate" PubChem, [Link]. Accessed 12 January 2026.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenyl isocyanate. Available from: [Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. asianpubs.org [asianpubs.org]
- 6. DE60230906D1 - SYNERGISTIC ADMINISTRATIVE AGENTS CONTAINING 4-BROMO-2- (4-CHLOROPHENYL) -5- (TRIFLUOROMETHYL) -1H-PYRROLE-3-CARBONITRILE - Google Patents [patents.google.com]
Technical Support Center: Managing the Moisture Sensitivity of 4-Bromo-2-chlorophenyl isocyanate
Introduction: 4-Bromo-2-chlorophenyl isocyanate (CAS No. 190774-47-1) is a highly reactive aromatic isocyanate, a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its utility is derived from the electrophilic nature of the isocyanate functional group (-N=C=O), which readily reacts with a variety of nucleophiles.[3][4] However, this high reactivity is also the source of its primary handling challenge: an extreme sensitivity to moisture. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, managing, and troubleshooting issues related to the moisture sensitivity of this compound.
Section 1: The Chemistry of Moisture Sensitivity
The core challenge in handling this compound lies in its rapid and irreversible reaction with water.[3][4][5] This is not a simple quenching of the reagent; it initiates a cascade of reactions that consume the isocyanate, generate gaseous byproducts, and form highly insoluble impurities.
The reaction proceeds in two main steps:
-
Hydrolysis to Carbamic Acid and Amine Formation: The isocyanate group first reacts with water to form an unstable carbamic acid intermediate, which then rapidly decarboxylates to yield the corresponding primary amine (4-bromo-2-chloroaniline) and carbon dioxide gas.[3][4][6][7]
-
Urea Formation: The newly formed and highly nucleophilic amine immediately reacts with a second molecule of this compound to form a stable, often insoluble, symmetrically disubstituted urea.[3][8]
This degradation pathway has significant consequences for experiments:
-
Stoichiometric Loss: For every one mole of water introduced, two moles of the isocyanate are consumed.[8]
-
Pressure Buildup: The formation of carbon dioxide gas can lead to a dangerous pressure increase in sealed reaction vessels.[8][9][10]
-
Product Contamination: The resulting urea is a common, difficult-to-remove impurity that can complicate purification and reduce final product quality.
Visualization: Moisture Degradation Pathway
Caption: Reaction cascade of this compound with water.
Section 2: Frequently Asked Questions (FAQs)
Q1: I opened a new bottle of this compound and it's a solid. Is it still good? A: Yes. This compound is a solid at room temperature.[1] As long as it has been stored under an inert atmosphere and appears as a white to off-white crystalline solid, it should be suitable for use. Discoloration or clumping may indicate decomposition.
Q2: Why is my reaction mixture turning cloudy or forming a white precipitate immediately after adding the isocyanate? A: This is a classic sign of moisture contamination. You are likely observing the formation of the insoluble disubstituted urea.[8] The source of water could be your solvent, glassware, starting materials, or the atmosphere.
Q3: Can I store unused this compound in its original bottle after opening? A: It is highly recommended to use the entire contents of a bottle once opened. If you must store it, ensure you flush the headspace of the bottle thoroughly with a dry inert gas (like argon or nitrogen) before tightly resealing the cap. Parafilm or vinyl tape can be used for an extra seal. Store in a desiccator.
Q4: My reaction is bubbling or foaming, and the pressure is increasing. What should I do? A: This indicates significant water contamination is generating carbon dioxide gas.[6][8] Do not seal the vessel. Ensure the reaction is vented to a fume hood to prevent dangerous pressure buildup. Investigate and eliminate the source of moisture before your next attempt.
Q5: What solvents are best for reactions with this isocyanate? A: Anhydrous, non-protic solvents are required. Common choices include toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile. It is critical that these solvents are rigorously dried and stored over molecular sieves. Never use protic solvents like alcohols or water, as they will react with the isocyanate.[11]
Section 3: Troubleshooting Guide
This guide will help you diagnose and resolve common issues encountered during experiments.
Visualization: Troubleshooting Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. doxuchem.com [doxuchem.com]
- 5. icheme.org [icheme.org]
- 6. poliuretanos.net [poliuretanos.net]
- 7. wernerblank.com [wernerblank.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Preventing Polymerization of 4-Bromo-2-chlorophenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of this highly reactive compound. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights to ensure the stability and successful application of this compound in your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and materials. However, its isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack and subsequent polymerization. The presence of electron-withdrawing chloro and bromo substituents on the phenyl ring further enhances the reactivity of the isocyanate group.[1]
Undesired polymerization can lead to reagent degradation, inaccurate experimental results, and potential safety hazards. This guide will provide a structured approach to preventing these issues through a series of frequently asked questions and troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My vial of this compound has turned cloudy and contains solid precipitates. What is happening and can I still use it?
Answer:
The appearance of cloudiness and solid formation are classic indicators of moisture contamination and subsequent polymerization.[2][3] Isocyanates readily react with water, even atmospheric moisture, to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[3][4] The newly formed amine is a potent nucleophile that can rapidly react with another isocyanate molecule, initiating a polymerization cascade to form polyureas.
Can you still use it?
It is strongly advised not to use the material. The presence of oligomers and polymers will significantly impact the stoichiometry of your reaction, leading to impure products and difficulty in purification. The solid precipitates are insoluble and can clog transfer needles and tubing.
Troubleshooting Protocol:
-
Immediate Action: Discard the contaminated vial according to your institution's hazardous waste disposal procedures.
-
Root Cause Analysis:
-
Improper Storage: Was the container tightly sealed? Was it stored in a desiccator or under an inert atmosphere?
-
Handling Technique: Was the reagent dispensed in a dry environment (e.g., glove box or under a stream of inert gas)? Were dry syringes and needles used for transfer?
-
-
Preventative Measures:
-
Always store this compound in a cool, dry place, preferably in a desiccator with a functional desiccant.
-
For long-term storage, consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.[3]
-
2. I suspect my reaction solvent is causing polymerization. Which solvents are compatible with this compound?
Answer:
Solvent choice is critical for preventing unwanted side reactions. Protic solvents and those containing nucleophilic impurities will react with the isocyanate.
Recommended Solvents:
-
Aprotic, Non-polar Solvents: Toluene, hexane, and heptane are generally good choices.
-
Aprotic, Polar Solvents: Anhydrous (dry) dichloromethane (DCM), chloroform, and acetonitrile can be used, but their purity is paramount. Ensure they are freshly distilled from a suitable drying agent (e.g., calcium hydride).
Solvents to Avoid:
-
Protic Solvents: Alcohols (methanol, ethanol), water, and amines will react directly with the isocyanate.
-
Solvents with Trace Water: Tetrahydrofuran (THF) and diethyl ether can contain peroxides and water, which can initiate polymerization. If their use is unavoidable, they must be rigorously dried and purified immediately before use.
Data Summary: Solvent Compatibility
| Solvent Class | Recommended Examples | Solvents to Strictly Avoid | Rationale for Avoidance |
| Aprotic, Non-polar | Toluene, Hexane, Heptane | - | Low reactivity with isocyanates. |
| Aprotic, Polar | Anhydrous Dichloromethane, Anhydrous Acetonitrile | Standard grade (non-anhydrous) versions | Trace moisture will initiate polymerization.[2][3] |
| Protic | - | Alcohols, Water, Amines | Contain active hydrogens that react with the isocyanate group.[4] |
| Ethers | - | Tetrahydrofuran (THF), Diethyl Ether (unless rigorously dried) | Can contain water and peroxides that initiate side reactions. |
3. Can I use a polymerization inhibitor with this compound?
Answer:
Yes, the use of a polymerization inhibitor can be a prudent measure, especially during storage or in reactions that require elevated temperatures.
Recommended Inhibitors:
-
Phenolic Inhibitors: 2,6-di-tert-butyl-4-methylphenol (BHT) is a common and effective radical scavenger that can prevent free-radical initiated polymerization.[5]
-
Phenothiazine: This is another effective inhibitor for isocyanate compounds.[5]
Experimental Protocol: Adding a Polymerization Inhibitor
-
Determine the appropriate concentration: A typical starting concentration for BHT or phenothiazine is 100-500 ppm (parts per million).
-
Dissolve the inhibitor: Prepare a stock solution of the inhibitor in a compatible, anhydrous solvent.
-
Add to the isocyanate: Under an inert atmosphere, add the required volume of the inhibitor stock solution to the this compound.
-
Mix thoroughly: Gently swirl the container to ensure homogenous distribution of the inhibitor.
Important Considerations:
-
Ensure the inhibitor does not interfere with your downstream reaction.
-
Always document the addition of an inhibitor and its concentration.
4. My reaction requires heating. At what temperature does this compound start to thermally decompose or polymerize?
Answer:
Troubleshooting Workflow: Thermal Stability
Caption: Troubleshooting workflow for heated reactions.
General Guidelines:
-
Keep reaction temperatures as low as possible.
-
Use the shortest possible reaction times.
-
Monitor the reaction mixture for any signs of increased viscosity or precipitate formation, which could indicate polymerization.
Visualizing the Polymerization Pathway
The primary non-desired polymerization pathway for this compound in the presence of moisture is the formation of polyurea.
Caption: Moisture-induced polymerization of isocyanates.
References
-
EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. [Link]
-
Tretbar, C. A. (2015). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. The Aquila Digital Community. [Link]
- Wen, X., et al. (2006). Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. Journal of Applied Polymer Science, 101(4), 2585-2592.
-
ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. [Link]
- Google Patents. (2011, June 9). US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds.
- Request PDF. (n.d.).
- Safe Work Australia. (n.d.).
-
L'Hostis, G., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. [Link]
- Safe Work Australia. (2015, July 9).
- Safe Work Australia. (n.d.).
- Safe Work Australia. (n.d.).
- WorkSafeBC. (n.d.). Preventing isocyanate exposure during epoxy and joint filling.
- Canada.ca. (2022, September 9).
- Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE.
- BOC Sciences. (n.d.).
- Isothane Ltd. (2016, September 2). A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS.
- ResearchGate. (n.d.).
- Wako Pure Chemical Industries, Ltd. (n.d.).
- Oakwood Chemical. (n.d.).
- Georganics. (2011, January 6).
- Cole-Parmer. (n.d.).
- Georganics. (n.d.).
- Semantic Scholar. (n.d.).
- National Institutes of Health. (n.d.). Isocyanate-based multicomponent reactions - PMC.
- PubChem. (n.d.).
- Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes.
- ResearchGate. (n.d.).
- Organic Syntheses Procedure. (n.d.).
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 3. resinlab.com [resinlab.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-Bromo-2-chlorophenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-chlorophenyl isocyanate (CAS 190774-47-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly reactive intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research and development.
Critical Safety & Handling Overview
Before commencing any experimental work, it is imperative to understand the hazards associated with this compound. Isocyanates are potent irritants to the skin, eyes, and respiratory tract.[1][2] Chronic exposure can lead to respiratory sensitization and asthma.[2][3]
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Moisture Sensitivity: Isocyanates react exothermically with water, which can lead to a dangerous buildup of CO2 gas in sealed containers.[5][6][7] Always use dry glassware and anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, acids, and strong bases.[8][9]
Section 1: Synthesis & Purity Issues
Frequently, challenges arise from the synthesis of the isocyanate itself or the purity of the starting material. The most common industrial route to aryl isocyanates is the phosgenation of the corresponding aniline.[6][10]
FAQ 1: My phosgenation reaction of 4-bromo-2-chloroaniline results in a low yield. What are the common pitfalls?
Low yields in the synthesis of this compound from its aniline precursor (4-bromo-2-chloroaniline) are typically traced back to three main areas: incomplete reaction, side-product formation, or losses during workup and purification.
Causality Explained: The reaction of an amine with phosgene proceeds through a carbamoyl chloride intermediate.[6] For this reaction to go to completion and form the isocyanate, excess phosgene and elevated temperatures are often required to eliminate HCl. If conditions are not optimized, several side reactions can occur:
-
Urea Formation: Unreacted 4-bromo-2-chloroaniline can react with the newly formed isocyanate product to generate a symmetrical diaryl urea, a common and often insoluble byproduct.
-
Carbamoyl Chloride Persistence: Incomplete HCl elimination can leave residual carbamoyl chloride, which may hydrolyze back to the amine during aqueous workup.
Troubleshooting Protocol:
-
Reagent Purity: Ensure the starting 4-bromo-2-chloroaniline is pure and dry. Impurities from its own synthesis can interfere.[11][12][13]
-
Phosgene Stoichiometry: Use a sufficient excess of phosgene or a phosgene equivalent (e.g., triphosgene) as per established literature protocols. The reaction stoichiometry is 1:1, but an excess is typically used to drive the reaction to completion.[10]
-
Temperature Control: The reaction often requires heating to facilitate the elimination of HCl. Monitor the reaction temperature closely. A typical range for liquid-phase phosgenation is between 100-160 °C.[10]
-
Inert Solvent: Conduct the reaction in a high-boiling, inert solvent like toluene, xylene, or dichlorobenzene to achieve the necessary reaction temperatures.[14][15]
-
HCl Scavenging: Ensure efficient removal of the HCl byproduct, either by sparging with an inert gas or by using a suitable acid scavenger if the protocol allows.
FAQ 2: I have a bottle of this compound that contains a white solid. What is it, and can I still use the reagent?
The white, insoluble solid is almost certainly a disubstituted urea, formed by the reaction of the isocyanate with moisture.[5] It can also be a dimer (uretidinone) or trimer (isocyanurate) of the isocyanate, formed over time, especially if exposed to heat or certain catalysts.
Can it be used? The presence of these solids indicates partial degradation. The remaining liquid is likely still usable, but the exact concentration of the active isocyanate is now unknown.
Validation Protocol:
-
Quantification: Before use, the concentration of the active isocyanate in the liquid portion should be determined. This can be done via titration (e.g., with dibutylamine and back-titration with HCl) or by quantitative IR spectroscopy, by monitoring the characteristic N=C=O stretching band around 2250-2270 cm⁻¹.
-
Purification: For critical applications, the isocyanate can be purified by vacuum distillation.[10][16] This will separate the monomeric isocyanate from the non-volatile ureas and oligomers. This should only be performed by experienced chemists, as heating isocyanates can be hazardous.
Section 2: Troubleshooting Reactions with Nucleophiles
This section addresses the most common application of this compound: its reaction with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. These moieties are crucial in pharmaceutical development.[17]
FAQ 3: My carbamate formation reaction is slow and gives a poor yield. How can I optimize the conditions?
While isocyanates are highly reactive, the rate of reaction with alcohols can vary significantly depending on the steric hindrance of the alcohol and the reaction conditions.
Causality Explained: The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate group. Electron-withdrawing groups on the aryl ring of the isocyanate (like bromine and chlorine) increase its electrophilicity, but low nucleophilicity of the alcohol or unfavorable reaction conditions can slow the reaction down.
Troubleshooting Workflow for Poor Carbamate/Urea Yield
Caption: Troubleshooting Decision Tree for Isocyanate Reactions.
Optimization Strategies:
-
Catalysis: The addition of a catalyst is the most effective way to accelerate carbamate formation. Organotin compounds like dibutyltin dilaurate (DBTDL) are highly effective, but tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also be used.[5] Start with catalytic amounts (e.g., 0.1-1 mol%).
-
Solvent Choice: The reaction is often faster in more polar, aprotic solvents that can stabilize the charged intermediate. However, the primary concern is using a solvent that can be rendered completely anhydrous.
| Solvent | Boiling Point (°C) | Polarity | Drying Method | Notes |
| Toluene | 111 | Low | Distillation from Na/benzophenone | Good for higher temperatures. |
| Dichloromethane (DCM) | 40 | Medium | Distillation from CaH₂ | Lower boiling point, good for sensitive substrates. |
| Tetrahydrofuran (THF) | 66 | Medium-High | Distillation from Na/benzophenone | Must be rigorously dried; can contain peroxides. |
| Acetonitrile | 82 | High | Distillation from CaH₂ | Highly polar, good for accelerating reactions. |
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like dimerization or trimerization of the isocyanate.
-
Real-time Monitoring: Use in-situ FTIR spectroscopy to monitor the disappearance of the isocyanate peak (~2260 cm⁻¹) and the appearance of the carbamate carbonyl peak (~1700-1730 cm⁻¹).[18] This provides immediate feedback on reaction progress and helps prevent running the reaction for too long or stopping it prematurely.
FAQ 4: My reaction is foaming and I'm getting a lot of white precipitate. What is happening?
This is a classic sign of significant water contamination.[5]
Causality Explained: As illustrated below, one molecule of water reacts with two molecules of isocyanate. The intermediate carbamic acid is unstable and decomposes to an amine and carbon dioxide (CO₂).[6] The CO₂ gas causes foaming and pressure buildup. The newly formed amine is highly reactive and immediately consumes another molecule of isocyanate to form a stable, often insoluble, urea.[6] This side reaction is very efficient and can consume your starting material rapidly, leading to drastically reduced yields of the desired product.
Reaction Pathway: Desired vs. Water Side-Reaction
Caption: Competing reaction pathways for an isocyanate.
Preventative Protocol: Achieving Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >120 °C overnight or flame-dry under vacuum immediately before use.
-
Solvents: Use freshly distilled anhydrous solvents from a still or purchase high-purity anhydrous solvents and handle them under an inert atmosphere. Never use a bottle that has been opened multiple times without taking proper precautions.
-
Reagents: Dry solid reagents (like your alcohol or amine, if stable) under vacuum. Liquid reagents should be distilled or stored over molecular sieves.
-
Atmosphere: Assemble your reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon. Use septa and syringes for reagent transfers.
Section 3: Purification
FAQ 5: How should I purify my final product after reacting this compound?
The purification method depends on the properties of your product (e.g., a carbamate or urea).
-
Recrystallization: This is often the best method for solid products. Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities (like the symmetric urea from the isocyanate starting material) remain either soluble or insoluble.
-
Column Chromatography: Silica gel chromatography is a standard method. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) is typically a good starting point. Note: Residual isocyanate will streak or react on the column. It's best to ensure the reaction has gone to completion first. Quenching the reaction with a small amount of methanol can convert any remaining isocyanate into the more easily separable methyl carbamate.
-
Distillation: If your product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
References
-
Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate?. ACS Omega, 9(10), 11168–11180. [Link]
-
American Chemical Society. (2024). How To Get Isocyanate? | ACS Omega. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). EP1575907B1 - Method for the purification of isocyanates.
-
Patsnap Eureka. (2025). Future Trends in Isocyanate Manufacturing Processes. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Innovations in isocyanate synthesis for a sustainable future. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) How To Get Isocyanate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Isocyanate side reactions. [Image]. Retrieved from [Link]
-
WIPO. (n.d.). WO/2004/056759 METHOD FOR THE PURIFICATION OF ISOCYANATES. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.
- Google Patents. (n.d.). CN1475480A - The chemical synthesis method of aryl isocyanate.
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
Georganics. (2011). This compound Safety Data Sheet. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. Retrieved from [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
-
Chegg.com. (2017). Solved Part D: Synthesis of 4-Bromo-2-chloroaniline from.... Retrieved from [Link]
-
The Italian Association of Chemical Engineering. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorophenyl Isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). US3444231A - Process for the preparation of isocyanates and isothiocyanates.
-
PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]
-
Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
Sources
- 1. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. georganics.sk [georganics.sk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 10. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
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- 13. Page loading... [wap.guidechem.com]
- 14. CN1475480A - The chemical synthesis method of aryl isocyanate - Google Patents [patents.google.com]
- 15. US3444231A - Process for the preparation of isocyanates and isothiocyanates - Google Patents [patents.google.com]
- 16. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
- 17. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 18. mt.com [mt.com]
troubleshooting failed reactions with 4-Bromo-2-chlorophenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sensitive reagent. As Senior Application Scientists, we have compiled this resource based on established principles of isocyanate chemistry and extensive field experience to ensure your experiments are successful.
Compound Profile: this compound
-
Structure: A phenyl isocyanate ring substituted with a bromine atom at the 4-position and a chlorine atom at the 2-position.
-
CAS Number: 190774-47-1[1]
-
Key Features: The isocyanate group (-N=C=O) is a highly reactive electrophile, readily attacked by nucleophiles.[2] The ortho-chloro substituent introduces significant steric hindrance around the isocyanate group, which can decrease its reaction rate compared to less hindered isocyanates.[3][4] The electron-withdrawing nature of both halogens can also influence the electrophilicity of the isocyanate carbon.
-
Reactivity: Highly susceptible to reaction with water and other nucleophiles like alcohols and amines.[2][5] It is sensitive to moisture and should be handled under anhydrous conditions.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to prevent degradation?
A1: Proper storage is critical. Isocyanates are moisture-sensitive.[6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Handling: Before opening, allow the container to warm to room temperature to prevent atmospheric moisture from condensing inside.[6] Handle exclusively under an inert atmosphere using dry glassware and syringes.[3][8] Isocyanates are irritants and sensitizers; always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][9][10][11]
Q2: My isocyanate reagent is cloudy or has formed some white crystals. Can I still use it?
A2: A cloudy appearance or the presence of a white precipitate typically indicates degradation.[5] The most common culprit is reaction with atmospheric moisture to form an insoluble symmetric urea byproduct.[3] Using this degraded reagent will lead to inaccurate stoichiometry and low yields. It is strongly recommended to use a fresh, high-purity bottle for best results.
Q3: What are the best solvents for reactions with this compound?
A3: The best solvents are anhydrous (dry) and aprotic. Any protic solvent (containing -OH or -NH groups) will react with the isocyanate.
-
Recommended: Anhydrous toluene, tetrahydrofuran (THF), acetonitrile (MeCN), dichloromethane (DCM), or dimethylformamide (DMF).
-
Crucial Step: Solvents must be rigorously dried before use to prevent hydrolysis of the isocyanate.[5] Distilling over a suitable drying agent is a reliable method for ensuring solvents are anhydrous.[5]
Troubleshooting Guide: Reaction Failure Analysis
This section addresses the most common problems encountered during reactions with this compound, categorized by the observed symptom.
Symptom: No Reaction or Very Low Conversion
Q4: I've mixed my nucleophile (amine/alcohol) with this compound, but my starting materials are not being consumed according to TLC or LC-MS analysis. What's wrong?
This is a common issue, often pointing to reduced reactivity or interfering substances.
Potential Cause 1: Steric Hindrance
The chlorine atom at the ortho position to the isocyanate group creates significant steric bulk. This can dramatically slow down the reaction rate, especially if your nucleophile is also sterically hindered.[3][4][12]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully to avoid side reactions.
-
Extend Reaction Time: Reactions with this substrate may require significantly longer times (e.g., 16-24 hours) than with unhindered isocyanates.[3]
-
Use a Catalyst: For reactions with alcohols (forming carbamates), a catalyst is often necessary. Common choices include dibutyltin dilaurate (DBTDL) or tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO).[13][14] Metal-based catalysts like those containing tin, bismuth, or zinc can be highly effective.
-
Potential Cause 2: Poor Nucleophile Reactivity
If your amine or alcohol is weakly nucleophilic (e.g., due to electron-withdrawing groups), the reaction will be slow.[3]
-
Solution:
-
For Amines: If applicable, you can increase the nucleophilicity by using a non-nucleophilic base to deprotonate the amine, but this must be done carefully to avoid side reactions.
-
For Alcohols: Use a base (e.g., sodium hydride, NaH) to generate the more nucleophilic alkoxide in situ. This must be done under strictly anhydrous conditions.
-
Potential Cause 3: Reagent Degradation
As mentioned in the FAQ, your isocyanate may have degraded due to moisture exposure.
-
Solution:
-
Confirm the presence of the isocyanate group (~2250-2275 cm⁻¹) using IR spectroscopy before starting the reaction.[15]
-
Use a fresh bottle of this compound.
-
Symptom: Formation of an Insoluble White Precipitate and Low Yield
Q5: My reaction produced a significant amount of a white solid that is insoluble in my reaction solvent, and the yield of my desired product is very low. What is this byproduct?
This is the classic sign of moisture contamination. The white precipitate is almost certainly the symmetrical diaryl urea.[3]
Mechanism of Urea Formation
This detrimental side reaction consumes two equivalents of your isocyanate for every one molecule of water, drastically reducing the yield.[5][16]
Figure 1. Mechanism of Symmetrical Urea Formation.
Troubleshooting Flowchart for Reaction Failure
This flowchart provides a systematic approach to diagnosing and solving common issues.
Figure 2. Troubleshooting Decision Flowchart.
Protocols for Success
Protocol 1: Ensuring Anhydrous Reaction Conditions
This is the single most important factor for success in isocyanate chemistry.[3][5]
Objective: To eliminate water from all components of the reaction.
Materials:
-
Glassware (reaction flask, condenser, dropping funnel, etc.)
-
Stir bar
-
Septa, needles, argon or nitrogen line
-
Anhydrous reaction solvent
-
Reagents
Procedure:
-
Glassware Preparation: Oven-dry all glassware at >120 °C for at least 4 hours (overnight is best).[8]
-
Assembly: Assemble the glassware hot from the oven and immediately place it under a positive pressure of dry argon or nitrogen. Allow it to cool to room temperature under this inert atmosphere.
-
Solvent Transfer: Transfer anhydrous solvents using a dry syringe or cannula.
-
Reagent Addition: Add the this compound and your nucleophile via syringe through a rubber septum. If a reagent is a solid, add it under a strong flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period.
Protocol 2: Monitoring the Reaction via In-Situ FTIR
For real-time analysis, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool to track the consumption of the isocyanate.[15]
Objective: To monitor the disappearance of the isocyanate peak and the appearance of the product peak.
Key Spectral Bands:
| Functional Group | Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|
| Isocyanate (-N=C=O) | ~2250 - 2275 | Disappears as reaction proceeds |
| Urethane/Carbamate (N-H bend) | ~1530 | Appears |
| Urethane/Carbamate (C=O stretch) | ~1700-1730 | Appears |
| Urea (C=O stretch) | ~1630-1680 | Appears (indicates side reaction) |
Procedure:
-
Set up the reaction in a vessel compatible with an in-situ FTIR probe.
-
Collect a background spectrum of the solvent and starting nucleophile before adding the isocyanate.
-
Add the this compound and begin collecting spectra at regular intervals (e.g., every 5-10 minutes).
-
Track the decrease in the absorbance of the characteristic isocyanate peak at ~2260 cm⁻¹. The reaction is complete when this peak is no longer visible.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- Bloodworth, A. J., & Davies, A. G. (n.d.).
- Wikipedia. (n.d.).
- Werner, J. (n.d.).
- Reaxis Inc. (n.d.).
- BenchChem Technical Support. (2025).
- Raspoet, G., et al. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- Mettler Toledo. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and catalysis of consecutive isocyanate reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- SafeWork NSW. (n.d.).
- DermNet. (n.d.).
- Health and Safety Authority. (2010).
- Thermo Fisher Scientific. (2025).
- Georganics Ltd. (2011).
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- ResearchGate. (2025).
- PMC. (n.d.).
- Sigma-Aldrich. (2022).
Sources
- 1. georganics.sk [georganics.sk]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. safework.nsw.gov.au [safework.nsw.gov.au]
- 10. dermnetnz.org [dermnetnz.org]
- 11. hsa.ie [hsa.ie]
- 12. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wernerblank.com [wernerblank.com]
- 14. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. mt.com [mt.com]
- 16. pcimag.com [pcimag.com]
Technical Support Center: Purification of 4-Bromo-2-chlorophenyl Isocyanate and Its Derivatives
Welcome to the technical support center for 4-Bromo-2-chlorophenyl isocyanate and related derivatives. This guide is designed for researchers, scientists, and drug development professionals who handle these highly reactive intermediates. We will address common purification challenges, providing troubleshooting solutions and validated protocols grounded in chemical principles to enhance the purity, yield, and stability of your compounds.
Introduction: The Challenge of Isocyanate Purity
This compound is a valuable building block in medicinal chemistry and materials science. However, the very reactivity that makes the isocyanate functional group (-N=C=O) useful also renders it susceptible to degradation, posing significant purification challenges. The primary obstacles stem from its high electrophilicity, making it reactive towards various nucleophiles (especially water) and prone to thermal instability.[1] This guide provides a systematic approach to overcoming these issues.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental chemical principles governing the stability and purification of aryl isocyanates.
Q1: Why does a white, insoluble solid often form in my crude this compound?
A1: This is the most common issue encountered. The white precipitate is almost always a disubstituted urea. This forms via a two-step process initiated by moisture.[2][3] First, the isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (4-bromo-2-chloroaniline) and carbon dioxide.[4] This newly formed, highly nucleophilic amine then attacks a second molecule of the isocyanate to produce a stable, and typically very insoluble, diaryl urea byproduct.[2][3] This side reaction consumes two equivalents of your valuable isocyanate for every one equivalent of water, drastically reducing yield.
Q2: I've noticed my purified isocyanate develops a yellow or brown tint over time. What causes this discoloration?
A2: Discoloration is generally a sign of minor degradation or the presence of trace impurities. Potential causes include:
-
Minor Oxidation: Exposure to air over prolonged periods can lead to the formation of colored byproducts.
-
Thermal Stress: Even minor residual impurities can catalyze degradation pathways when the product is stored at or above room temperature.
-
Phenolic Impurities: If the synthesis precursors contained phenolic compounds, these can lead to colored species.
-
Self-Polymerization: While dimers (uretdiones) and trimers (isocyanurates) are often white solids, their formation can be accompanied by other minor, colored side products, especially at elevated temperatures.[4][5][6]
Q3: Can I purify this compound using standard silica gel column chromatography?
A3: It is strongly discouraged . Standard silica gel is a protic, high-surface-area material rich in silanol (Si-OH) groups. These hydroxyl groups are nucleophilic and will react readily with the isocyanate, covalently bonding your product to the stationary phase. This results in very low or zero recovery. While chromatography on isocyanates is possible, it typically requires specialized, rigorously dried stationary phases and non-protic mobile phases, or derivatization of the isocyanate prior to analysis.[7][8][9] For preparative purification, distillation and recrystallization are far more reliable methods.
Q4: My final product shows a broad melting point range after purification. What does this indicate?
A4: A broad melting point range is a classic indicator of impurity. For a crystalline solid like this compound, a sharp melting point (typically over a 1-2 °C range) signifies high purity. A broad or depressed range suggests the presence of contaminants such as residual starting materials, solvents, or the urea/trimer byproducts discussed previously.
Section 2: Troubleshooting Guide for Common Purification Issues
This guide provides a problem-cause-solution framework for issues encountered during experimental work.
Issue 1: A white precipitate forms during reaction work-up or solvent removal.
-
Observation: A significant amount of white, insoluble solid crashes out of the organic solvent upon concentration. The solid is difficult to filter and clogs filter paper.
-
Probable Cause: Severe moisture contamination during the reaction or work-up, leading to extensive formation of the corresponding diaryl urea.
-
Solutions:
-
Preventative Measures (Critical):
-
Dry All Solvents: Use freshly dried, anhydrous solvents. For ethereal solvents, distillation from sodium/benzophenone is effective.[2] For other solvents, drying over activated molecular sieves is essential.
-
Dry Glassware: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction and all subsequent transfers under a positive pressure of dry nitrogen or argon.
-
Check Reagents: Ensure all other reagents are anhydrous.
-
-
Remedial Action:
-
Filtration: Before attempting distillation, filter the crude solution to remove the urea. Since the urea is often very fine, using a pad of Celite® can aid filtration.
-
Solvent Selection: The urea byproduct has very low solubility in non-polar solvents like hexanes or toluene. You can often selectively precipitate the urea by adding such a solvent to your crude reaction mixture, then filtering it off before proceeding.
-
-
Issue 2: The product polymerizes or darkens excessively during distillation.
-
Observation: The material in the distillation flask thickens, turns dark brown/black, and little to no product is collected in the receiver. The apparatus may be coated with a hard, glassy residue.
-
Probable Cause: Thermal stress is inducing self-reaction pathways like dimerization and trimerization.[4][6] Isocyanates are thermally sensitive, and prolonged exposure to high temperatures, even under vacuum, can lead to polymerization.
-
Solutions:
-
Reduce Distillation Temperature:
-
High Vacuum: Use a high-quality vacuum pump capable of reaching pressures below 1 mbar. A lower pressure significantly reduces the required distillation temperature.[10]
-
Short-Path Distillation: Employ a Kugelrohr or short-path distillation apparatus. This minimizes the residence time of the compound at high temperatures and reduces the surface area for potential polymerization.[11]
-
-
Avoid Overheating: Heat the distillation flask using a well-controlled heating mantle with vigorous stirring to ensure even heat distribution and prevent localized hot spots. Do not exceed the minimum temperature required for distillation.
-
Chemical Inhibition (Advanced): In some industrial settings, small amounts of radical scavengers or polymerization inhibitors are added, but this can introduce new impurities and must be carefully evaluated.
-
Issue 3: The final product is contaminated with the starting amine (4-bromo-2-chloroaniline).
-
Observation: NMR analysis shows peaks corresponding to the starting amine. The product may have a lower-than-expected melting point.
-
Probable Cause: The initial synthesis reaction did not go to completion. The amine has a relatively high boiling point and can co-distill with the product, especially under vacuum.
-
Solutions:
-
Improve Synthesis: Drive the initial reaction to completion by adjusting stoichiometry, reaction time, or temperature.
-
Pre-distillation Quench: Before distillation, a small amount of a reagent that selectively reacts with the amine but not the isocyanate (a challenging prospect) could be used. A more practical approach is to convert the crude product back to a derivative (e.g., a urethane), purify this stable intermediate, and then regenerate the isocyanate.
-
Fractional Distillation: Use a vacuum-jacketed Vigreux column to improve separation efficiency between the amine and the isocyanate product. Collect fractions and analyze for purity.
-
Section 3: Recommended Purification Protocols
Safety First: this compound is harmful if inhaled, swallowed, or absorbed through the skin, and is an irritant.[12][13] It is also a potential sensitizer.[13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
Protocol A: Purification by High-Vacuum Distillation
This is the primary method for removing non-volatile impurities (urea, trimers) and lower-boiling contaminants.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is meticulously dried. Lightly grease all joints with high-vacuum grease.
-
Initial Filtration: Filter the crude product solution through a pad of Celite® to remove the bulk of any precipitated urea.
-
Solvent Removal: Carefully remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40 °C.
-
Distillation:
-
Transfer the crude oil to the distillation flask containing a magnetic stir bar.
-
Slowly and carefully apply a high vacuum (<1 mbar). Some residual solvent may bubble off.
-
Once the pressure is stable, begin heating the flask gently with vigorous stirring.
-
Collect the this compound as a colorless liquid or low-melting solid. The exact boiling point will depend on the pressure.
-
Discard the first few drops (forerun) which may contain volatile impurities.
-
Stop the distillation when the product rate slows, leaving a residue of polymeric material in the flask.
-
-
Post-Handling: The purified isocyanate should be stored in a sealed container under an inert atmosphere (argon or nitrogen) and refrigerated to maximize its shelf life.
Protocol B: Purification by Recrystallization
Recrystallization is an excellent final polishing step after distillation to obtain a high-purity, crystalline solid and remove colored impurities. The key is finding a solvent in which the isocyanate is highly soluble when hot but poorly soluble when cold.[16][17]
-
Solvent Screening: Test solubility in small vials. Anhydrous, non-polar solvents are ideal. Common choices for aryl isocyanates include hexane, heptane, or carbon tetrachloride (use with extreme caution due to toxicity).[18] A mixed solvent system like hexane/toluene may also be effective.[19]
-
Procedure:
-
Place the distilled isocyanate in a dried Erlenmeyer flask with a stir bar.
-
Heat the chosen solvent in a separate flask.
-
Add the minimum amount of hot solvent to the isocyanate flask with stirring until the solid just dissolves completely.[17]
-
If the solution has a strong color, you may consider adding a very small amount of activated charcoal, boiling for a few minutes, and filtering the hot solution through a pre-warmed filter funnel to remove the charcoal. Caution: Charcoal can catalyze degradation; use sparingly and only if necessary.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold, fresh solvent.
-
Dry the crystals thoroughly under high vacuum.
-
-
Characterization: Confirm purity via melting point analysis and spectroscopy (IR, NMR).
Section 4: Data Presentation & Visualization
Data Tables
Table 1: Common Impurities and Purification Strategies
| Impurity Name | Structure | Typical Source | Boiling Point (°C) | Primary Removal Method |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | Incomplete reaction | ~244 (atm.) | Fractional Vacuum Distillation |
| 1,3-bis(4-bromo-2-chlorophenyl)urea | C₁₃H₈Br₂Cl₂N₂O | Reaction with water | >300 (decomposes) | Filtration |
| This compound trimer | (C₇H₃BrClNO)₃ | Thermal degradation | High M.W. solid | Distillation (residue), Recrystallization |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Rationale | Cautions |
| Heptane / Hexane | Good solubility difference between hot and cold. Non-reactive. | Highly flammable. Must be anhydrous. |
| Toluene | Can dissolve slightly more polar impurities. | Higher boiling point, harder to remove completely. Must be anhydrous. |
| Carbon Tetrachloride | Historically used for similar compounds.[18] | Highly toxic and environmentally hazardous. Avoid if possible. |
Experimental Workflows & Diagrams
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary side reactions that complicate purification.
Caption: Primary degradation routes for aryl isocyanates.
Diagram 2: Troubleshooting Decision Tree
This flowchart guides the user through diagnosing and solving common purification problems.
Caption: Decision tree for troubleshooting purification.
References
- ResearchGate. (n.d.). Self-reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation.
- Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography.
- Kuwabara, K., et al. (2018). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 59(5), 205-212.
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (n.d.). Cyclization of isocyanate through either dimerization or trimerization reactions.
- El-Faham, A., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(30), 21606-21641.
- Supelco. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist.
- Georganics. (2011).
- The Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- BenchChem. (2025).
- Google Patents. (n.d.).
- The Royal Society of Chemistry. (n.d.). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Koczó, G., & Nagy, G. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Hungarian Journal of Industry and Chemistry, 46(1), 19-22.
- American Chemical Society. (2024).
- Wikipedia. (n.d.).
- American Chemical Society. (1955). A Kinetic Study of the Dimerization of Phenyl Isocyanate. Journal of the American Chemical Society, 77(23), 6221-6222.
- Google Patents. (n.d.).
- Safe Work Australia. (2020).
- PubChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Professor Dave Explains. (2020, January 10).
- Vassar. (2007, November 28).
- SKC Inc. (2019).
- American Chemical Society. (1970). Chemistry of Aryl Isocyanates: Rate and Equilibrium Constants for the Formation of Ethyl α,γ-Diarylallophanate. The Journal of Organic Chemistry, 35(9), 2919-2926.
- PubChem. (n.d.).
- PubChem. (n.d.).
- Santa Cruz Biotechnology, Inc. (n.d.).
- Government of Canada. (2022).
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Lawrence Industries. (n.d.). The chemistry of polyurethanes.
- CAS Common Chemistry. (n.d.).
- ResearchGate. (2002).
- Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester.
- Georganics. (n.d.).
- Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
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- 10. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
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- 14. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 15. Control measures guide - Canada.ca [canada.ca]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Safe Handling and Byproduct Management for 4-Bromo-2-chlorophenyl isocyanate
Introduction
Welcome to the technical support guide for 4-Bromo-2-chlorophenyl isocyanate (CAS No. 190774-47-1). This document is intended for researchers, scientists, and drug development professionals who utilize this highly reactive compound in their experiments. As a substituted aryl isocyanate, it is a valuable building block in organic synthesis. However, its reactivity also presents significant hazards, primarily through the formation of dangerous byproducts.
This guide provides in-depth, field-proven insights into identifying, managing, and safely neutralizing hazardous byproducts. It is structured in a practical question-and-answer format to directly address challenges you may encounter. Our core mission is to ensure your experiments are not only successful but also conducted with the highest standards of safety.
Section 1: Primary Hazard Identification & Byproduct Chemistry
This section addresses the fundamental hazards associated with this compound and the chemistry behind its most common hazardous byproducts.
Q1: What are the primary health hazards of this compound itself?
A1: this compound is a hazardous substance with multiple routes of exposure.[1] It is classified as:
-
Harmful: If swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritant: It causes serious irritation to the eyes, skin, and respiratory system.[1][2][3][4]
-
Sensitizer: A critical hazard is its potential to cause sensitization.[2][3] Inhaling the vapors or dust can lead to allergy or asthma-like symptoms, and skin contact can cause an allergic skin reaction.[2][3][5] Once an individual is sensitized to an isocyanate, subsequent exposure, even at very low levels, can trigger a severe asthmatic reaction.[6][7]
Q2: What is the most common hazardous reaction I need to prevent?
A2: The most critical and common hazardous reaction is with nucleophiles, especially water .[8][9] This compound is highly moisture-sensitive.[1][4] Contact with even trace amounts of water (including atmospheric humidity) will initiate an exothermic reaction that generates hazardous byproducts and significant safety risks.[5][9][10]
Q3: What exactly happens when this compound reacts with water, and why is it dangerous?
A3: The reaction with water proceeds in two main steps. First, the isocyanate group (-N=C=O) reacts with water to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to produce 4-Bromo-2-chloroaniline and carbon dioxide (CO₂) gas .[11]
The primary dangers are:
-
Gas Generation & Pressure Buildup: The evolution of CO₂ gas can cause a dangerous pressure buildup in sealed containers, potentially leading to rupture or explosion.[5][8][12] This is why waste or spill containers holding isocyanates must never be tightly sealed.[8][12]
-
Formation of a Hazardous Amine: The resulting 4-Bromo-2-chloroaniline byproduct is itself a toxic and hazardous chemical.
-
Formation of Solid Byproducts: The newly formed amine can then react with unreacted isocyanate to form a solid, insoluble substituted urea , which can complicate reaction workups and waste disposal.[11]
Q4: What hazardous gases can be produced upon thermal decomposition or in a fire?
A4: In the event of a fire or exposure to high temperatures, this compound can decompose to release a variety of highly toxic and irritating gases.[1][6] Due to its chemical structure (C₇H₃BrClNO), these byproducts include:
Section 2: Troubleshooting Guide for Experimental Workflows
This section provides practical solutions to specific issues that may arise during your experiments.
Q5: I'm running a reaction in what I thought was an anhydrous solvent, but I'm seeing an unexpected white solid precipitate. What is it?
A5: This is a classic sign of moisture contamination. The precipitate is almost certainly an insoluble N,N'-disubstituted urea. This forms when a molecule of the isocyanate reacts with water to form the corresponding amine, which then immediately reacts with a second molecule of isocyanate. The use of rigorously dried solvents and glassware, along with performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon), is critical to prevent this side reaction.
Q6: I noticed my waste container is bulging and warm to the touch. What should I do?
A6: This is an emergency situation indicating an uncontrolled reaction, likely due to moisture contamination generating CO₂ gas.[5]
-
Do NOT seal the container further. If possible and safe to do so, immediately and cautiously move the container to a certified chemical fume hood.
-
Alert colleagues and your lab safety officer.
-
Vent the container remotely. Loosen the cap from a safe distance using tongs or other remote handling tools to allow the gas to escape. Do not stand directly over the container.
-
Once the pressure has been released, you must neutralize the contents using an appropriate decontamination solution (see Table 2) before final disposal.
Q7: How can I confirm if all the isocyanate in my reaction has been consumed before starting the workup?
A7: Quenching a reaction with an aqueous solution when residual isocyanate is present is hazardous. You can monitor the reaction's progress to confirm the disappearance of the isocyanate starting material.
-
In-situ FTIR Spectroscopy: This is an ideal method for real-time monitoring. The isocyanate group has a strong, characteristic absorbance peak around 2250-2275 cm⁻¹. The disappearance of this peak indicates the reaction is complete.[15]
-
Thin-Layer Chromatography (TLC): A simple method is to take a small aliquot from the reaction, quench it with a drop of methanol or another reactive alcohol, and then run a TLC against a standard of the starting material.
-
Colorimetric Spot Tests: Commercially available spot tests can detect the presence of airborne isocyanates and may be adapted for solution testing, though validation is required.
Section 3: Standard Operating Procedures (SOPs)
Follow these validated protocols to ensure the safe handling and disposal of this compound and its byproducts.
SOP 1: End-of-Experiment Quenching Protocol
This procedure neutralizes any unreacted isocyanate in your reaction vessel before aqueous workup or disposal.
-
Cool the Reaction: Ensure your reaction mixture is cooled to room temperature or below (0-5 °C) in an ice bath. Quenching is exothermic.
-
Work in a Fume Hood: All quenching procedures must be performed in a well-ventilated chemical fume hood.
-
Select a Quenching Agent: Choose a nucleophilic agent. Isopropanol or n-butanol are good choices as they are less volatile than methanol or ethanol.
-
Slow Addition: Slowly add the quenching agent (e.g., isopropanol) dropwise to the cooled, stirring reaction mixture. A common practice is to add at least 3-5 molar equivalents relative to the initial amount of isocyanate.
-
Stir and Monitor: Allow the mixture to stir for at least 1-2 hours at room temperature to ensure the reaction is complete. If possible, confirm the absence of the isocyanate peak via FTIR spectroscopy.
-
Proceed to Disposal: The neutralized mixture can now be prepared for hazardous waste disposal according to your institution's guidelines.
SOP 2: Spill Decontamination and Cleanup
In the event of a spill, act quickly and safely.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure maximum ventilation.[12] Post a warning sign.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., nitrile). For large spills, a respirator with an organic vapor cartridge is required.[8]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like sand, clay, or vermiculite.[8][12] Do NOT use sawdust or other combustible materials. [6] For solid spills, gently cover the powder to prevent it from becoming airborne.
-
Apply Decontamination Solution: Slowly and gently apply one of the decontamination solutions from Table 2 to the contained spill. Start from the outside and work your way in. Avoid splashing.
-
Allow Reaction Time: Let the slurry stand for at least 30 minutes. Be aware that CO₂ may be generated, causing fizzing.
-
Collect Waste: Carefully scoop the absorbed, neutralized material into a properly labeled, open-top container.[12]
-
Final Decontamination: Wipe the spill area with the decontamination solution, followed by soap and water.
-
Dispose of Waste: All collected materials (absorbent, contaminated PPE) are considered hazardous waste. Place the open container in a fume hood for 24-48 hours to allow for complete off-gassing before sealing it loosely for final disposal by your institution's environmental health and safety office.[6][8]
Section 4: Data and Visualizations
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a full-face shield.[1][5] | Protects against splashes and irritating vapors. |
| Hand | Butyl or nitrile rubber gloves. Consider double-gloving.[8] | Provides a chemical barrier. Check glove manufacturer's data for breakthrough times. |
| Body | Chemical-resistant lab coat. For larger quantities, a chemical-resistant apron or suit is recommended.[1][5] | Prevents skin contact. |
| Respiratory | Use only in a certified chemical fume hood. For spills or poor ventilation, a NIOSH-approved respirator is mandatory.[7] | Prevents inhalation of harmful and sensitizing vapors or dust. |
Table 2: Decontamination Solution Formulations
These solutions are used to neutralize the isocyanate group. Prepare fresh as needed.
| Formulation | Component 1 | Component 2 | Component 3 | Notes |
| #1 (Carbonate) | Sodium Carbonate (Washing Soda): 5-10%[12] | Liquid Detergent: 0.2-1%[12] | Water: 90-95%[12] | Slower acting, but generates less vapor. Preferred for general use. |
| #2 (Ammonia) | Concentrated Ammonia Solution: 3-8%[12] | Liquid Detergent: 0.2-1%[12] | Water: 91-97%[12] | Faster acting, but requires excellent ventilation due to ammonia vapor. |
Diagram 1: Workflow for Isocyanate Spill Management
Caption: A stepwise workflow for safely managing an accidental spill.
Diagram 2: Decision Tree for Waste Container Handling
Caption: Decision guide for the safe handling of waste containers.
Section 5: References
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
Georganics. (2011). SAFETY DATA SHEET: this compound. Retrieved from [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]
-
Transport Canada. (2023). Isocyanates – A family of chemicals. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenyl isocyanate. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chlorophenyl isocyanate. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]
-
Alfa Aesar. (2025). SAFETY DATA SHEET - 4-Bromophenyl isocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733363, 4-Bromo-2-chloro-1-isocyanatobenzene. Retrieved from [Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. actsafe.ca [actsafe.ca]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Isocyanates – A family of chemicals [tc.canada.ca]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Isocyanate - Wikipedia [en.wikipedia.org]
- 12. fsi.co [fsi.co]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. mt.com [mt.com]
Technical Support Center: Catalyst Selection for 4-Bromo-2-chlorophenyl Isocyanate Reactions
Welcome to the technical support center for reactions involving 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for catalyst selection and reaction optimization. Our goal is to move beyond generic protocols and offer insights grounded in the specific chemical nature of this challenging substrate.
The Unique Reactivity of this compound
This compound presents a unique set of challenges and opportunities in chemical synthesis due to its distinct electronic and steric profile. The presence of two electron-withdrawing halogen atoms (bromine and chlorine) on the aromatic ring significantly influences the reactivity of the isocyanate group.
-
Enhanced Electrophilicity: The bromo and chloro substituents inductively withdraw electron density from the phenyl ring, making the isocyanate carbon more electrophilic and, therefore, more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[1] This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions.
-
Steric Hindrance: The chlorine atom at the ortho position introduces significant steric bulk around the isocyanate functional group. This steric hindrance can impede the approach of nucleophiles and catalysts, potentially slowing down the reaction rate and influencing catalyst selection.[2]
This interplay between electronic activation and steric hindrance is the central challenge in developing efficient catalytic systems for this molecule.
Catalyst Selection: Frequently Asked Questions
Q1: What are the primary classes of catalysts for forming urethanes (carbamates) from this compound and an alcohol?
A1: The two most common and effective classes of catalysts for this transformation are organotin compounds and tertiary amines .
-
Organotin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient Lewis acid catalysts for urethane formation.[3][4] The tin atom coordinates with the oxygen of the isocyanate group, increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol.[3] For a sterically hindered isocyanate like this compound, a potent Lewis acid catalyst like DBTDL can be particularly effective in activating the isocyanate group. However, the steric bulk around the ortho-chloro group might necessitate higher catalyst loading or elevated temperatures.
-
Tertiary Amine Catalysts (e.g., 1,4-Diazabicyclo[2.2.2]octane - DABCO): Tertiary amines function as Lewis base catalysts. They activate the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the hydroxyl group.[5] DABCO is a highly effective and sterically accessible catalyst.[5][6] For electron-deficient aryl isocyanates, where the isocyanate group is already highly electrophilic, a catalyst that activates the nucleophile (the alcohol) can be a very effective strategy.
Senior Application Scientist's Insight: For this compound, the choice between an organotin and a tertiary amine catalyst is not always straightforward. The high electrophilicity of the isocyanate might suggest that a tertiary amine catalyst would be sufficient. However, the steric hindrance from the ortho-chloro group could make the isocyanate less accessible. Therefore, a Lewis acid catalyst like DBTDL, which directly activates the isocyanate, might be necessary to achieve reasonable reaction rates. A catalyst screening is highly recommended to determine the optimal choice for your specific substrate and reaction conditions.
Q2: How do I choose between DBTDL and DABCO for my reaction?
A2: A direct comparison through a catalyst screening experiment is the most definitive approach. Here is a general guideline to help you make an initial choice:
| Catalyst Feature | Dibutyltin Dilaurate (DBTDL) | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Mechanism | Lewis Acid (activates isocyanate)[3] | Lewis Base (activates alcohol)[5] |
| Pros | Highly effective for a wide range of isocyanates, including sterically hindered ones. | Generally lower toxicity than organotins. Effective for electron-deficient isocyanates. |
| Cons | Toxicity and environmental concerns. Can catalyze side reactions like allophanate formation at higher temperatures.[2] | Can also catalyze isocyanate trimerization, especially at higher concentrations and temperatures. |
| Best for... | Reactions where steric hindrance around the isocyanate is the primary barrier to reactivity. | Reactions where the isocyanate is already highly activated electronically, and enhancing the nucleophilicity of the alcohol is sufficient. |
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Urethane/Urea Product
Possible Cause 1: Catalyst Inefficiency due to Steric Hindrance
The ortho-chloro group on this compound can sterically hinder the approach of the catalyst-nucleophile complex.
Troubleshooting Steps:
-
Increase Catalyst Loading: Gradually increase the catalyst concentration in increments (e.g., from 0.1 mol% to 0.5 mol%, then to 1.0 mol%). Monitor the reaction progress by TLC or LC-MS.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Start with a modest increase (e.g., from room temperature to 40-50 °C) and monitor for side product formation.
-
Switch Catalyst Class: If a tertiary amine catalyst (e.g., DABCO) is not effective, switch to a more potent Lewis acid catalyst like DBTDL, which directly activates the sterically encumbered isocyanate.
Possible Cause 2: Deactivated Catalyst
Organotin catalysts can be sensitive to hydrolysis.[7] Tertiary amine catalysts can be neutralized by acidic impurities.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Use Fresh Catalyst: Use a freshly opened bottle of the catalyst or purify the existing stock if its age or storage conditions are questionable.
-
Check for Acidic Impurities: If using a tertiary amine catalyst, ensure your starting materials and solvent are free from acidic impurities that could neutralize the catalyst.
Issue 2: Formation of a White, Insoluble Precipitate (Likely a Disubstituted Urea)
Possible Cause: Water Contamination
Isocyanates are highly sensitive to moisture. The reaction with water forms an unstable carbamic acid, which decarboxylates to an amine. This amine then rapidly reacts with another molecule of isocyanate to form a poorly soluble disubstituted urea.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for urea side-product formation.
Issue 3: Significant Formation of Isocyanurate Trimer
Possible Cause: Catalyst-Induced Trimerization
Certain catalysts, particularly strong tertiary amines like DABCO and some organometallic compounds, can promote the cyclotrimerization of isocyanates to form highly stable isocyanurate rings, especially at higher catalyst concentrations and temperatures.
Troubleshooting Steps:
-
Reduce Catalyst Concentration: This is the most effective way to disfavor the higher-order trimerization reaction.
-
Lower Reaction Temperature: Trimerization often has a higher activation energy than urethane formation. Running the reaction at a lower temperature can favor the desired bimolecular reaction.
-
Change Catalyst: If trimerization is persistent with a tertiary amine, consider switching to an organotin catalyst, which is generally more selective for the isocyanate-alcohol reaction at moderate temperatures.
Experimental Protocols
Protocol 1: Catalyst Screening for Urethane Synthesis
This protocol provides a general framework for screening DBTDL and DABCO for the reaction of this compound with a model alcohol (e.g., benzyl alcohol).
Materials:
-
This compound
-
Benzyl alcohol (or other alcohol of interest), dried over molecular sieves
-
Dibutyltin dilaurate (DBTDL)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Small, oven-dried reaction vials with septa
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Prepare stock solutions of the catalysts in anhydrous toluene (e.g., 0.1 M).
-
In an oven-dried vial under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Add the alcohol (1.1 eq.) to the solution.
-
Add the catalyst solution (e.g., 0.5 mol%).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress at regular intervals (e.g., 1, 4, and 24 hours) by TLC or LC-MS.
-
Run a parallel reaction without a catalyst as a control.
Analysis:
Compare the rate of consumption of the starting material and the formation of the desired urethane product for each catalyst. Also, look for the formation of any side products.
Protocol 2: Synthesis of a Disubstituted Urea
This protocol is adapted from a general procedure for the synthesis of aryl ureas and can be applied to this compound.[1]
Materials:
-
This compound
-
Primary or secondary amine of interest (1.0 eq.)
-
Anhydrous dichloromethane (DCM) or acetone
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Under moisture-free conditions, dissolve the amine (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the precipitation of the urea product.
-
Monitor the reaction by IR spectroscopy for the disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹ or by TLC.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold DCM, and dried. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.
Visualizing Reaction Mechanisms
Catalytic Cycles of DBTDL and DABCO
The following diagrams illustrate the proposed catalytic mechanisms for urethane formation.
Caption: Catalytic cycles for urethane formation.
References
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (Source: Journal of Chemical Sciences) URL: [Link]
-
ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. (Source: Assam Don Bosco University Journals) URL: [Link]
-
arylureas i. cyanate method. (Source: Organic Syntheses) URL: [Link]
-
The synthetic route of DABCO. (Source: ResearchGate) URL: [Link]
-
Synthesis of carbamates by carbamoylation. (Source: Organic Chemistry Portal) URL: [Link]
-
Investigations of catalysis of urethane formation using organotin dicarboxylate. (Source: PMC - NIH) URL: [Link]
-
Scheme 3 Organotin alkoxide catalysis of urethane formation with Ocoordinated interaction. (Source: ResearchGate) URL: [Link]
-
Troubleshooting Metal Catalyzed Urethane Systems. (Source: PCI Magazine) URL: [Link]
-
New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. (Source: PCI Magazine) URL: [Link]
-
introduction to organotin chemistry - and applications. (Source: Gelest, Inc.) URL: [Link]
-
Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. (Source: PMC) URL: [Link]
-
Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. (Source: Dalton Transactions (RSC Publishing)) URL: [Link]
-
Skeletal structures of the DABCO and DBTDL gelling catalysts. (Source: ResearchGate) URL: [Link]
-
The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (Source: ResearchGate) URL: [Link]
-
Synthesis and properties of Non-isocyanate polyurethane Based on Aromatic amine. (Source: ResearchGate) URL: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (Source: NIH) URL: [Link]
-
Reactivity of isocyanates with urethanes: Conditions for allophanate formation. (Source: ResearchGate) URL: [Link]
-
Reactivity of common functional groups with urethanes: Models for reactive compatibilization of thermoplastic polyurethane blends. (Source: ResearchGate) URL: [Link]
-
Why are halogens ortho- para- directors? (Source: Master Organic Chemistry) URL: [Link]
Sources
- 1. US20120202961A1 - Isocyanate manufacture - Google Patents [patents.google.com]
- 2. Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4987244A - Organotin catalysts for use in polyurethane systems - Google Patents [patents.google.com]
- 5. EP0152667A2 - Synthesis of polyurethane products - Google Patents [patents.google.com]
- 6. US20220106264A1 - Phenyl isocyanate conversion process - Google Patents [patents.google.com]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
solvent effects on 4-Bromo-2-chlorophenyl isocyanate reactivity
Introduction
Welcome to the technical support guide for 4-Bromo-2-chlorophenyl isocyanate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical troubleshooting advice for experiments involving this highly reactive intermediate. The isocyanate group (–N=C=O) is a powerful electrophile, making it exceptionally useful for forming linkages with nucleophiles such as alcohols, amines, and thiols. However, this high reactivity also presents challenges, particularly concerning side reactions and sensitivity to experimental conditions.
The choice of solvent is not merely an inert medium for your reaction; it is an active participant that can profoundly influence reaction rates, mechanism, and the final product profile. This guide will explore the causality behind these solvent effects and provide you with the knowledge to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound is extremely sluggish. Could the solvent be the problem?
A: Yes, the solvent choice is a primary factor governing the reaction rate. The reactivity of isocyanates is highly dependent on the solvent's ability to stabilize the transition state of the nucleophilic attack.
-
The Role of Polarity: In many cases, polar aprotic solvents can accelerate the reaction between an isocyanate and a nucleophile (like an alcohol or phenol). The rate of reaction for phenols with diisocyanates has been shown to increase in the order: xylene < 1,4-dioxane < n-butyl acetate < cyclohexanone < dimethyl sulfoxide (DMSO)[1][2]. Polar solvents can stabilize the charge separation that develops in the transition state of the reaction, thereby lowering the activation energy.
-
Mechanism Shift: The solvent can even alter the reaction mechanism. In polar solvents, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. Conversely, nonpolar solvents tend to favor a more concerted mechanism[3].
-
Hydrogen Bonding: For reactions with alcohols, the solvent's hydrogen-bonding capability is crucial. Solvents that can act as hydrogen-bond acceptors (e.g., ethers, ketones) can interact with the alcohol, influencing its self-association and the availability of the hydroxyl group for reaction[4][5].
Troubleshooting Steps:
-
Review Your Solvent Choice: If you are using a nonpolar solvent like toluene or hexane and experiencing slow reaction rates, consider switching to a more polar, aprotic solvent such as tetrahydrofuran (THF), ethyl acetate, or acetonitrile.
-
Consider Catalysis: If changing the solvent is not feasible, the addition of a catalyst, such as a tertiary amine (e.g., DABCO) or an organotin compound (e.g., DBTDL), can dramatically increase the reaction rate, even in less ideal solvents[6][7]. Be aware that catalysts can also accelerate side reactions[8].
Q2: A white, insoluble precipitate has formed in my reaction vessel. What is it, and how can I prevent it?
A: This is a classic and very common issue. The white precipitate is almost certainly a disubstituted urea, formed from the reaction of the isocyanate with water.[8]
Isocyanates are extremely sensitive to moisture.[9] The reaction proceeds in two steps:
-
This compound reacts with water to form an unstable carbamic acid.
-
The carbamic acid rapidly decarboxylates to form 4-bromo-2-chloroaniline and carbon dioxide (CO₂) gas.
-
The newly formed, highly nucleophilic aniline immediately attacks a second molecule of this compound to produce a stable, and often poorly soluble, urea.
This side reaction is detrimental as it consumes two moles of your isocyanate for every mole of water present, significantly reducing your yield.[8] The generation of CO₂ can also cause foaming or pressure buildup in a sealed vessel.[8]
Prevention Protocol:
-
Rigorous Drying of Glassware: All glassware must be oven-dried (>120 °C) for several hours or flame-dried under vacuum immediately before use.
-
Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system) and stored under an inert atmosphere. Verify water content using Karl Fischer titration if possible.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as nitrogen or argon. Use septa and syringe techniques for reagent addition.
-
Dry Starting Materials: Ensure your nucleophile and any other reagents are free of residual water.
Q3: What is the difference between using a protic and an aprotic solvent for my isocyanate reaction?
A: This is a critical distinction.
-
Aprotic Solvents (e.g., Toluene, THF, Dichloromethane, Acetonitrile) do not have acidic protons and are generally considered non-reactive towards the isocyanate group. They are the preferred choice for reactions where the isocyanate is intended to react with a specific added nucleophile. Their polarity will still influence the reaction rate as described in Q1.
-
Protic Solvents (e.g., Alcohols, Water, Primary/Secondary Amines) contain acidic protons and are themselves nucleophiles. Using a protic solvent is generally avoided unless the solvent is also the intended reactant. For example, if you are performing an alcoholysis to form a urethane, you might use the alcohol reactant in excess as the solvent. In such cases, the reaction is often catalyzed by the alcohol itself through self-association.[10][11]
Using an unintended protic solvent will lead to the consumption of your starting material and the formation of undesired byproducts (urethanes, ureas).
Q4: How do I choose the optimal solvent for my specific application?
A: The choice depends on a balance of reactivity, solubility, and downstream processing considerations.
Caption: Decision workflow for selecting an appropriate solvent.
Data Summary: Solvent Influence on Reactivity
The following table provides a qualitative summary of how different solvent classes affect the reactivity of isocyanates with nucleophiles, based on established principles.[1][2][4]
| Solvent Class | Examples | Dielectric Constant (ε) | General Effect on Reaction Rate | Key Considerations |
| Nonpolar Aprotic | Toluene, Hexane, Xylene | Low (~2-4) | Slow | Good for controlling exotherms; may require a catalyst. |
| Ethereal Aprotic | THF, 1,4-Dioxane | Moderate (~4-8) | Moderate | Common choice; good balance of solubility and reactivity. |
| Ketone Aprotic | Acetone, Cyclohexanone | High (~18-21) | Fast | Can accelerate reactions significantly. Ensure no side reactions with the ketone occur. |
| Ester Aprotic | Ethyl Acetate | Moderate (~6) | Moderate to Fast | Good general-purpose solvent. |
| Nitrile Aprotic | Acetonitrile | High (~37) | Fast | Very polar; can strongly accelerate the reaction. |
| Amide Aprotic | DMF, DMAc | High (~37-38) | Very Fast | Use with caution; may be difficult to remove and can have side reactions. |
| Halogenated Aprotic | Dichloromethane (DCM) | Moderate (~9) | Moderate | Good solvent, but ensure it's free of acidic impurities. |
| Protic | Alcohols, Water | Variable | Reactive | Do not use unless the solvent is the intended reactant. |
Key Experimental Protocols
Protocol 1: General Reaction with a Nucleophile under Anhydrous Conditions
This protocol outlines a standard procedure for reacting this compound with an alcohol to form a urethane.
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at 150 °C overnight. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.
-
Solvent and Reagent Preparation: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. Ensure the nucleophile (e.g., alcohol) is dry.
-
Reaction Setup:
-
Charge the reaction flask with the alcohol and the anhydrous solvent via syringe.
-
Dissolve the this compound in a separate portion of the anhydrous solvent in the dropping funnel.
-
Place the reaction flask in a cooling bath (e.g., ice-water) as the reaction is exothermic.[12]
-
-
Reagent Addition: Add the isocyanate solution dropwise to the stirred alcohol solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or in-situ FT-IR, looking for the disappearance of the isocyanate starting material. The characteristic -NCO stretch appears around 2250-2275 cm⁻¹.
-
Workup: Once the reaction is complete, quench carefully with a small amount of methanol to consume any unreacted isocyanate. Proceed with standard aqueous workup and purification.
Caption: Standard experimental workflow for isocyanate reactions.
Protocol 2: Visualizing the Impact of Water Contamination
This diagram illustrates the competing reaction pathways in the presence of moisture.
Caption: Competing pathways for isocyanate reaction.
Safety First: Handling this compound
Isocyanates are potent irritants of the skin, eyes, and respiratory tract.[13][14] Chronic inhalation exposure can lead to respiratory sensitization, causing occupational asthma, which can be triggered by subsequent exposure to even minute concentrations.[15][16]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[13]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like acids, bases, alcohols, and amines.[9][17]
-
Spills: In case of a spill, absorb the material with an inert absorbent and decontaminate the area with a suitable solution (e.g., aqueous ammonia solution) to react with the isocyanate.
Always consult the Safety Data Sheet (SDS) for this compound before use.[9][13][17]
References
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Scientific.Net. [Link]
-
Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Request PDF. ResearchGate. [Link]
-
Effect of solvent properties on reaction of isocyanates with mercaptans. ResearchGate. [Link]
-
1.2.1 - Isocyanate Reactions. poliuretanos. [Link]
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. The Journal of Organic Chemistry. [Link]
-
Catalysis of Secondary Alcohol Blocked Isocyanate-Hydroxyl Terminated Polybutadiene Cure Reaction. ResearchGate. [Link]
-
Reactions of isocyanates with active hydrogen compounds. ScienceDirect. [Link]
-
This compound. Georganics. [Link]
-
Material Safety Data Sheet - 4-Bromophenyl isocyanate. Cole-Parmer. [Link]
-
Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. ResearchGate. [Link]
-
Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner Blank. [Link]
-
Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Isocyanate - Wikipedia. Wikipedia. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
- Method of detecting isocyanates.
-
Isocyanates technical fact sheet. SafeWork NSW. [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. [Link]
-
Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration. [Link]
-
Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC - PubMed Central. [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. CDC. [Link]
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. [Link]
-
Allergic contact dermatitis to isocyanate. DermNet. [Link]
-
Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Cole-Parmer. [Link]
-
IHSA causative agent: Isocyanates. CREOD. [Link]
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
Sources
- 1. Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Reactions of isocyanates with active hydrogen compounds [ebrary.net]
- 6. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. poliuretanos.net [poliuretanos.net]
- 13. georganics.sk [georganics.sk]
- 14. safework.nsw.gov.au [safework.nsw.gov.au]
- 15. dermnetnz.org [dermnetnz.org]
- 16. creod.on.ca [creod.on.ca]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Temperature Control in 4-Bromo-2-chlorophenyl Isocyanate Reactions
Welcome to the technical support center for reactions involving 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to temperature control in your experiments. As a highly reactive intermediate, precise temperature management is critical to ensure reaction success, maximize yield, and maintain product purity when working with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in reactions with this compound?
A1: this compound possesses a highly electrophilic carbon atom in its isocyanate group (-N=C=O). This makes it extremely reactive towards nucleophiles. The reactions are typically exothermic, meaning they release heat. Without proper temperature control, this heat can accumulate, leading to a rapid increase in reaction rate and potentially a dangerous runaway reaction.[1][2] Furthermore, elevated temperatures can promote undesirable side reactions such as dimerization, trimerization, and allophanate formation, which reduce the yield of the desired product and complicate purification.[3]
Q2: What are the primary reactions of this compound that I should be concerned about from a temperature perspective?
A2: The most common reactions are with:
-
Amines to form substituted ureas.
-
Alcohols to form carbamates.
-
Water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a symmetrical urea byproduct.
All of these reactions are exothermic and require careful temperature management. The reaction with water is particularly problematic as it consumes two equivalents of isocyanate for every mole of water and can lead to significant yield loss and the formation of insoluble urea precipitates.[4]
Q3: What is the recommended temperature range for storing this compound?
A3: Due to its reactivity and potential for dimerization or trimerization over time, it is recommended to store this compound in a cool, dry place. Always refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations. Storage under an inert atmosphere (e.g., nitrogen or argon) is also advisable to prevent reaction with atmospheric moisture.[5]
Q4: Can I monitor the progress of my reaction in real-time to better control the temperature?
A4: Absolutely. In-situ monitoring with process analytical technology (PAT) is highly recommended. Techniques like Fourier-transform infrared spectroscopy (FTIR) are ideal for this purpose. An in-situ FTIR probe can track the concentration of the isocyanate peak (around 2250-2285 cm⁻¹) in real-time, providing immediate feedback on the reaction rate.[6][7] This allows for precise control of reagent addition and cooling to maintain the desired temperature profile.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on temperature-related causes and solutions.
Issue 1: I observed an unexpectedly strong exotherm after adding my nucleophile (amine or alcohol).
-
Question: My reaction temperature spiked uncontrollably after I added the amine/alcohol to the this compound solution. What could be the cause?
-
Answer: This is a classic sign of an uncontrolled exothermic reaction. The heat generated by the reaction is exceeding the capacity of your cooling system.
-
Causality: The reaction between an isocyanate and a primary or secondary amine is typically very fast and highly exothermic. Alcohols react more slowly, but the reaction is still exothermic. If the nucleophile is added too quickly, the reaction rate accelerates rapidly, leading to a thermal runaway. The electron-withdrawing nature of the bromine and chlorine atoms on the phenyl ring of this compound increases the electrophilicity of the isocyanate carbon, making it even more reactive than unsubstituted phenyl isocyanate.[8]
-
Troubleshooting Steps:
-
Reduce Addition Rate: The most critical parameter to adjust is the rate of addition of your nucleophile. Add it dropwise or via a syringe pump over a longer period.
-
Improve Cooling: Ensure your reaction vessel is adequately immersed in the cooling bath. Use a larger cooling bath or a more efficient cryostat if necessary.
-
Pre-cool Reactants: Cool both the isocyanate solution and the nucleophile solution to the desired reaction temperature before starting the addition.
-
Dilution: Increasing the solvent volume can help to dissipate the heat generated. However, be mindful that excessive dilution may slow down the reaction rate.
-
Reverse Addition: In some cases, adding the isocyanate solution to the nucleophile solution can provide better control, as the isocyanate is immediately consumed and its concentration in the reactor remains low.
-
-
Issue 2: I have a significant amount of a white, insoluble precipitate in my reaction mixture.
-
Question: After running my reaction to form a carbamate from an alcohol, I noticed a large amount of a white solid that is insoluble in my reaction solvent. What is this and how can I prevent it?
-
Answer: The white precipitate is most likely a symmetrically substituted urea, formed from the reaction of the isocyanate with water.
-
Causality: Even trace amounts of water in your reagents or solvent can react with this compound. This reaction forms an unstable carbamic acid, which decarboxylates to generate 4-bromo-2-chloroaniline and carbon dioxide gas. The newly formed aniline is a nucleophile and will rapidly react with another molecule of the isocyanate to form 1,3-bis(4-bromo-2-chlorophenyl)urea, which is often insoluble in common organic solvents.[4][9]
-
Troubleshooting Steps:
-
Thoroughly Dry All Reagents and Solvents: Use anhydrous solvents and dry all reagents before use. Molecular sieves are effective for drying solvents.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use to remove any adsorbed water.
-
Analytical Confirmation: You can confirm the identity of the precipitate by isolating it and analyzing it by techniques such as melting point, FTIR, or mass spectrometry.
-
-
Issue 3: My reaction is complete, but the yield is low, and I see several unexpected peaks in my LC-MS/GC-MS analysis.
-
Question: The reaction seems to have gone to completion based on TLC or FTIR, but my final yield is much lower than expected. My crude product analysis shows multiple byproducts. What could be the cause?
-
Answer: Low yield and the presence of multiple byproducts often point to side reactions occurring at elevated temperatures.
-
Causality: Besides the reaction with water, isocyanates can undergo self-condensation reactions at higher temperatures to form dimers (uretidinediones) and trimers (isocyanurates).[3] Additionally, the desired urethane or urea product can react with excess isocyanate at elevated temperatures to form allophanates and biurets, respectively. These side reactions consume the starting material and lead to a complex product mixture.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature. Even a decrease of 10-20 °C can significantly reduce the rate of side reactions.
-
Stoichiometry Control: Use a precise stoichiometry of reactants. A slight excess of the nucleophile can sometimes help to ensure all the isocyanate is consumed in the desired reaction.
-
Catalyst Selection: If you are using a catalyst, ensure it is selective for the desired reaction and does not promote side reactions at your operating temperature. Some catalysts can also promote the isocyanate-water reaction.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can provide more opportunity for side reactions to occur, especially if the temperature is elevated.
-
Analytical Investigation: Use techniques like HPLC, GC-MS, or NMR to identify the byproducts.[10][11][12] This will give you valuable clues about the specific side reactions that are occurring and how to mitigate them.
-
-
Data and Protocols
Table 1: Recommended Starting Temperatures for Reactions with this compound
| Nucleophile | Reaction Type | Recommended Starting Temperature | Notes |
| Primary Aliphatic Amine | Urea Formation | -10 °C to 0 °C | Highly exothermic and fast. Slow addition is crucial. |
| Primary Aromatic Amine | Urea Formation | 0 °C to Room Temperature | Less reactive than aliphatic amines, but still exothermic. |
| Primary Alcohol | Carbamate Formation | Room Temperature | Generally slower than aminolysis. Can be gently heated if needed. |
| Secondary Alcohol | Carbamate Formation | Room Temperature to 50 °C | Steric hindrance slows the reaction. May require a catalyst. |
Note: These are general guidelines. The optimal temperature will depend on the specific nucleophile, solvent, and concentration.
Protocol 1: General Procedure for the Synthesis of a Urea Derivative
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile). Cool the solution to the desired starting temperature (see Table 1) in an ice or dry ice/acetone bath.
-
Addition: Dissolve the amine (1.0-1.05 eq) in the same anhydrous solvent. Add the amine solution dropwise to the stirred isocyanate solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed the set point by more than 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours, or until reaction completion is confirmed by TLC or in-situ FTIR.
-
Work-up: Quench the reaction with a small amount of methanol to consume any unreacted isocyanate. Proceed with standard aqueous work-up and purification.
Protocol 2: General Procedure for the Synthesis of a Carbamate Derivative
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent.
-
Addition: Add the alcohol (1.0-1.1 eq) to the isocyanate solution. If the reaction is slow at room temperature, a catalyst (e.g., dibutyltin dilaurate, DBTDL) can be added at this stage.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion is confirmed by TLC or in-situ FTIR.
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify the crude product by chromatography or recrystallization.
Visualizations
Diagram 1: Troubleshooting Logic for Unexpected Exotherms
Caption: Troubleshooting workflow for managing unexpected exotherms.
Diagram 2: Temperature-Dependent Side Reactions of Isocyanates
Caption: Competing reaction pathways for isocyanates.
References
-
Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]
- Thomson, M. A., Melling, P. J., & Slepski, A. M. (2001). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Polymer Preprints, 42(1), 310.
-
Thomson, M. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Retrieved from [Link]
- Sung, C. S. P., & Xu, X. D. (1999). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. Macromolecules, 32(2), 356-364.
-
Patsnap. (2025). Advancements in Isocyanate Reaction Control Techniques. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]
- Fent, K. W., et al. (2011). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 8(11), 641-653.
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Toluene Diisocyanate. Retrieved from [Link]
-
MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Retrieved from [Link]
- Google Patents. (n.d.). US3175015A - Method of controlling exothermic reactions and apparatus therefor.
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. Retrieved from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
- Zhang, X., Luo, Y., Tan, H., & Shen, J. (2002).
-
SciSpace. (n.d.). Model based control strategies for a chemical batch reactor with exothermic reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Reactions of Blocked Isocyanates. Retrieved from [Link]
-
Georganics. (2011). This compound Safety Data Sheet. Retrieved from [Link]
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry, 28(2), 833-838.
- Wendler, S. L., & Frazier, C. E. (1996). Effect of moisture content on the isocyanate/wood adhesive bondline by 15N CP/MAS NMR. Journal of Applied Polymer Science, 61(5), 775-783.
Sources
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. Advancements in Isocyanate Reaction Control Techniques [eureka.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. georganics.sk [georganics.sk]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for 4-Bromo-2-chlorophenyl Isocyanate Experiments
Welcome to the Technical Support Center for experiments involving 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical workup phase of your reactions. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive characteristics of this compound that influence workup procedures?
A1: this compound is a highly electrophilic molecule due to the electron-withdrawing nature of the isocyanate group (-N=C=O), further influenced by the bromo and chloro substituents on the phenyl ring. Its reactivity is primarily directed towards nucleophiles. The most common reactions are with:
-
Amines (R-NH₂): to form substituted ureas.
-
Alcohols (R-OH): to form carbamates.
-
Water (H₂O): This is the most common source of impurities and failed reactions. Isocyanates react with water to form an unstable carbamic acid, which decarboxylates to yield a primary amine (4-bromo-2-chloroaniline) and carbon dioxide. This newly formed amine is nucleophilic and can react with another molecule of the isocyanate to produce a symmetrically disubstituted urea as a byproduct, often observed as an insoluble precipitate.[1]
Understanding these reactions is paramount as the choice of workup procedure is dictated by the desired product and the potential byproducts.
Q2: What are the initial signs of a problematic reaction or workup?
A2: Be vigilant for the following indicators:
-
Formation of an unexpected white or off-white precipitate: This is often the symmetrically disubstituted urea byproduct resulting from moisture contamination.
-
Gas evolution (bubbling or foaming): This is due to the release of CO₂ during the decomposition of the carbamic acid intermediate.
-
Lower than expected yield of the desired product: This can be due to the consumption of the isocyanate by side reactions.
-
Complex or "messy" Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis: The presence of multiple spots or peaks can indicate a mixture of the desired product, unreacted starting materials, and byproducts.
Troubleshooting Guides: A Case-by-Case Approach
Scenario 1: Formation of an Insoluble Precipitate During Reaction or Workup
Problem: You observe a significant amount of white or off-white solid crashing out of your reaction mixture either during the reaction or upon adding an aqueous solution during workup.
Probable Cause: This is the classic sign of the formation of 1,3-bis(4-bromo-2-chlorophenyl)urea due to the presence of water in your reaction.
Causality:
-
Hydrolysis: this compound reacts with trace water to form 4-bromo-2-chloroaniline.
-
Urea Formation: The newly formed 4-bromo-2-chloroaniline then rapidly reacts with another molecule of the starting isocyanate to form the insoluble urea byproduct.
Solutions:
-
Prevention (The Best Approach):
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous. Use freshly dried solvents or purchase high-quality anhydrous solvents. Dry any reagents that may be hygroscopic.
-
Inert Atmosphere: Conduct your reaction under a dry, inert atmosphere such as nitrogen or argon.
-
Moisture Scavengers: For particularly sensitive reactions, the use of chemical moisture scavengers can be beneficial. These additives are designed to eliminate moisture from solvents, fillers, and pigments.[2]
-
-
Remediation (If the Precipitate Has Formed):
-
Filtration: If the desired product is soluble in the reaction solvent, the urea byproduct can often be removed by filtration. Wash the collected solid with a small amount of the reaction solvent to recover any entrained product.
-
Solubility-Based Purification: The urea byproduct is often insoluble in many common organic solvents. You may be able to dissolve your crude product in a suitable solvent (e.g., dichloromethane, ethyl acetate) in which the urea is sparingly soluble, and then filter to remove the urea.
-
Experimental Protocol: Removal of Urea Byproduct by Filtration
-
Allow the reaction mixture to stir for an additional 30 minutes to ensure complete precipitation of the urea byproduct.
-
Set up a Buchner funnel with an appropriate filter paper.
-
Filter the reaction mixture under vacuum.
-
Wash the filter cake with a small volume of cold, anhydrous reaction solvent to recover any desired product that may have been trapped.
-
The filtrate, containing your desired product, can then proceed to the next steps of the workup (e.g., quenching, extraction).
Scenario 2: Low Yield and/or Presence of Unreacted Starting Material
Problem: Your reaction does not go to completion, and you observe significant amounts of unreacted amine/alcohol and/or isocyanate in your crude product analysis.
Probable Cause:
-
Insufficient Reactivity: The nucleophile (amine or alcohol) may be too sterically hindered or electronically deactivated.
-
Stoichiometry Issues: Inaccurate measurement of starting materials.
-
Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be too short.
Solutions:
-
Catalysis: For reactions with less reactive nucleophiles, particularly alcohols, the addition of a catalyst such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can significantly increase the reaction rate.
-
Temperature Adjustment: Gently heating the reaction mixture can often drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition.
-
Extended Reaction Time: Allow the reaction to stir for a longer period.
Experimental Protocol: General Urea Synthesis with Workup
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetone).
-
To the stirred solution, add this compound (1.0 eq.) either as a solid or as a solution in the same anhydrous solvent, maintaining the temperature below 40°C.
-
Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.
-
Workup:
-
If the product precipitates, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure. The resulting crude solid can then be purified by recrystallization or column chromatography.
-
Scenario 3: Difficulty in Removing Excess Isocyanate
Problem: The reaction is complete, but you have unreacted this compound remaining in your crude product, which can complicate purification and is a safety hazard.
Probable Cause: Use of excess isocyanate to drive the reaction to completion.
Solutions:
-
Quenching with a Nucleophilic Scavenger:
-
Methanol: Add a small amount of methanol to the reaction mixture. Methanol will react with the excess isocyanate to form a soluble methyl carbamate, which can often be easily separated by chromatography or recrystallization.
-
Tris(2-aminoethyl)amine (Trisamine): This polyamine is highly reactive towards isocyanates and forms a polar, multi-substituted urea that can be easily removed.
-
-
Use of Scavenger Resins:
Experimental Protocol: Quenching Excess Isocyanate with Methanol
-
Upon completion of the reaction (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Add methanol (approximately 5-10 equivalents relative to the excess isocyanate) to the reaction mixture.
-
Stir for 1-2 hours at room temperature to ensure complete reaction with the excess isocyanate.
-
Proceed with the standard extractive workup. The resulting methyl N-(4-bromo-2-chlorophenyl)carbamate is typically more polar than the starting isocyanate and can be separated from the desired product during purification.
General Workup Procedures
Aqueous Extractive Workup
This is the most common method for purifying products from isocyanate reactions, especially when the product is a neutral, organic-soluble molecule.
Causality: The purpose of an extractive workup is to partition the desired product into an organic phase while removing water-soluble impurities (salts, polar starting materials, etc.) into an aqueous phase.[8]
Experimental Protocol: General Extractive Workup
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute aqueous acid (e.g., 1M HCl) to remove any unreacted basic starting materials (like amines).
-
A dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts. Caution: Add the basic solution slowly and vent the funnel frequently to release any CO₂ that may have formed.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification of the Crude Product
1. Recrystallization:
This is an effective method for purifying solid products. The choice of solvent is critical.
Troubleshooting Crystallization:
| Problem | Probable Cause | Solution |
| Oiling out | Solution is too concentrated or cooled too quickly. | Add more hot solvent to redissolve the oil, then allow to cool slowly.[9] |
| No crystal formation | Solution is too dilute, or nucleation is slow. | Scratch the inside of the flask with a glass rod; add a seed crystal of the pure product; or slowly evaporate some of the solvent.[9] |
| Low recovery | The product has high solubility in the chosen solvent even at low temperatures. | Use a different solvent system where the product has lower solubility when cold. |
Common Recrystallization Solvents:
-
Ethanol or Methanol
-
Isopropanol
-
Ethyl Acetate/Hexanes mixture
-
Dichloromethane/Hexanes mixture
-
Acetone/Water mixture
2. Silica Gel Chromatography:
This is a versatile method for purifying both solid and oil products, and for separating complex mixtures.
Typical Conditions:
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many urea and carbamate products. The polarity can be adjusted based on the specific product.
Visualizations
Workflow for Handling Moisture Contamination
Caption: Standard pathway from completed reaction to pure product.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. (2024-09-20). [Link]
-
Sopachem. Solid-Supported Reagents and Scavengers. [Link]
-
arylureas i. cyanate method. Organic Syntheses Procedure. [Link]
-
Canftech. Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023-02-04). [Link]
- WO2000050389A1 - Efficient carbamate synthesis.
-
Wipf, P., & Coleman, C. M. (2004). SCAVENGER strategies in organic synthesis. Drug Discovery World. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
High-loading scavenger resins for combinatorial chemistry. ResearchGate. (2006-08-25). [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives from Primary Amides via PhI(OAc)2-Mediated Hofmann Rearrangement and Application in Late-Stage Drug Functionalization. National Institutes of Health. (2024-11-29). [Link]
-
A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Organic Chemistry Portal. [Link]
- US3444231A - Process for the preparation of isocyanates and isothiocyanates.
- US20060084731A1 - Flame retardant compositions.
-
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea. National Institutes of Health. [Link]
- US5283364A - Hydrolysis process for polyamines.
-
El-Hiti, G. A., et al. (2018). data reports Methyl N-(2-bromo-4-chlorophenyl)carbamate. ORCA - Cardiff University. [Link]
-
Weisz, A., et al. (1996). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. PubMed. [Link]
-
PubChem. 3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea. [Link]
-
Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc. [Link]
-
PubChem. 4-Chlorophenyl Isocyanate. [Link]
-
Zhu, Z., et al. (2022). The crystal structure of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, C14H12BrClN2O. ResearchGate. [Link]
-
INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. EXCLI Journal. (2006-11-20). [Link]
-
Safe Work Australia. (2015). Guide to handling isocyanates. [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses Procedure. [Link]
-
Vacondio, F., et al. (2015). Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... ResearchGate. [Link]
Sources
- 1. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20090017135A1 - COMBINATION OF 4-BROMO-2-(-4-CHLOROPHENYL)-5-TRIFLUOROMETHYL)-1h- PYRROLE-3-CARBONITRILE AND METAL COMPOUNDS - Google Patents [patents.google.com]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. sopachem.com [sopachem.com]
- 5. canftech.com [canftech.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. researchgate.net [researchgate.net]
stability issues of 4-Bromo-2-chlorophenyl isocyanate under storage
Welcome to the technical support center for 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the stable storage and effective use of this reagent. My aim is to combine technical precision with actionable, field-tested insights to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] Refrigeration at 2-8°C is recommended.[3][4] The container must be tightly sealed to prevent moisture contamination.[1][3][5] Many suppliers also recommend handling and storing the compound under an inert gas like argon or nitrogen.[6]
Q2: I've noticed some solid precipitate in my liquid this compound. What is it and is the reagent still usable?
A2: The precipitate is likely a dimer or trimer of the isocyanate, or urea derivatives formed from a reaction with moisture. Isocyanates can undergo dimerization or trimerization, especially if exposed to heat or certain catalysts. More commonly, isocyanates react readily with water to form unstable carbamic acids which then decompose to amines. These amines can then react with remaining isocyanate to form insoluble polyureas. The presence of a precipitate indicates partial degradation, and the reagent's purity is compromised. It is highly recommended to use a fresh, pure supply for your experiments to ensure reproducibility.
Q3: My reaction with this compound is giving low yields. What could be the cause?
A3: Low yields are often a result of degraded this compound. The primary culprit is moisture, which reacts with the isocyanate group, rendering it inactive for your desired reaction.[7] Ensure your solvents and other reagents are anhydrous. Additionally, consider the possibility of competing side reactions with other nucleophiles in your reaction mixture.
Q4: What are the visible signs of degradation of this compound?
A4: The most obvious sign of degradation is the formation of a solid precipitate (insoluble ureas) in the liquid. You might also observe a change in color, although this is less reliable. A pure sample of a related compound, 4-bromophenyl isocyanate, is a white to beige powder.[3] Any significant deviation from this appearance could indicate impurity or degradation.
II. Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common stability-related issues with this compound.
Issue 1: Inconsistent Reaction Outcomes
Symptoms:
-
Variable product yields between batches.
-
Presence of unexpected byproducts in your crude reaction mixture.
-
Complete failure of the reaction.
Root Cause Analysis:
The isocyanate functional group is highly electrophilic and susceptible to reaction with various nucleophiles.[7] The most common cause of inconsistent results is the degradation of the this compound starting material, primarily through reaction with atmospheric moisture.
Workflow for Diagnosing the Issue:
A diagnostic workflow for troubleshooting inconsistent reaction outcomes.
Corrective Actions:
-
Purity Check: Before use, you can perform a quick purity check. A simple method is to take a small aliquot and react it with an excess of a primary amine in a suitable solvent. The resulting urea derivative can be analyzed by TLC or LC-MS to confirm the presence of the active isocyanate.
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to moisture and oxygen.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
Issue 2: Container Pressurization
Symptoms:
-
A noticeable hiss upon opening the container.
-
In extreme cases, bulging or deformation of the container.
Root Cause Analysis:
Isocyanates react with water to produce carbon dioxide gas.[7] If moisture has entered the container, the resulting CO2 buildup can cause an increase in internal pressure.
Workflow for Mitigating Pressurization Risks:
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. georganics.sk [georganics.sk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Isocyanate - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 4-Bromo-2-chlorophenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-chlorophenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving this highly reactive intermediate from the bench to pilot or manufacturing scale. The unique substitution pattern of this compound presents specific challenges that require careful consideration to ensure a safe, efficient, and reproducible process. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during scale-up.
Section 1: Reaction Initiation and Control
Q1: My reaction with this compound is showing a significant exotherm upon addition of the nucleophile at scale, which was not as pronounced in the lab. What is causing this, and how can I control it?
A1: This is a classic scale-up challenge rooted in the principles of heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases. This means that the heat generated by the exothermic reaction between the isocyanate and your nucleophile (e.g., an amine or alcohol) cannot dissipate as efficiently as it does in a small laboratory flask.
Causality: The high reactivity of the isocyanate group with nucleophiles leads to a rapid release of energy. The electron-withdrawing effects of the chloro and bromo substituents on the phenyl ring further enhance the electrophilicity of the isocyanate carbon, often leading to faster reaction rates and a more significant heat release compared to less substituted aromatic isocyanates.
Troubleshooting and Control Strategies:
-
Controlled Addition: Instead of adding the nucleophile all at once, implement a slow, controlled addition profile. This allows the reactor's cooling system to manage the heat generated in real-time.
-
Initial Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. However, this must be balanced with considerations for cycle time and solvent recovery costs.
-
Jacket Temperature: Begin the reaction at a lower jacket temperature than your target reaction temperature. This provides a larger temperature differential (ΔT) for more efficient heat removal.
-
Process Analytical Technology (PAT): Employ in-situ monitoring tools like ReactIR or Raman spectroscopy to track the consumption of the isocyanate in real-time. This data can be used to control the addition rate of the nucleophile, ensuring that the reaction does not "run away."
Section 2: Side Reactions and Impurity Formation
Q2: I'm observing a significant amount of a white, insoluble precipitate in my large-scale reaction, which is leading to low yields and filtration problems. What is this precipitate, and how can I prevent its formation?
A2: The most likely culprit for an insoluble white precipitate is the formation of a symmetrical diaryl urea, specifically 1,3-bis(4-bromo-2-chlorophenyl)urea. This is a tell-tale sign of moisture contamination in your process.[1]
Causality: Isocyanates are extremely sensitive to water. The isocyanate group reacts with water to form an unstable carbamic acid, which then decarboxylates to form a primary amine. This newly formed amine is highly reactive and will immediately react with another molecule of the starting isocyanate to form the symmetrical urea. For every mole of water, two moles of your valuable isocyanate are consumed.[1][2]
Workflow for Moisture Mitigation
Caption: Decision workflow for troubleshooting urea byproduct formation.
Troubleshooting and Prevention:
-
Solvent Purity: Ensure all solvents are rigorously dried. Use Karl Fischer titration to verify water content is below acceptable limits (typically < 50 ppm for isocyanate reactions).[1]
-
Reagent Drying: Dry all reagents, especially hygroscopic ones, before use. Amines and alcohols should be checked for water content.
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon). Ensure the reactor is properly purged and maintains a positive pressure throughout the process.
-
Temperature Control: In some cases, low temperatures can slow the rate of the water reaction relative to the desired reaction.
| Parameter | Bench Scale (1 L) | Pilot Scale (100 L) |
| Solvent Water Content | < 100 ppm | < 50 ppm |
| Nucleophile Addition Time | 5-10 minutes | 1-2 hours |
| Typical Heat of Reaction | Easily managed | Requires active cooling |
| Inert Gas Purge | Balloon | Positive Pressure Blanket |
Table 1: Comparison of typical process parameters between bench and pilot scale.
Section 3: Work-up and Purification Challenges
Q3: After quenching my reaction, I'm struggling to remove the excess this compound and the urea byproducts. What are the best strategies for purification at scale?
A3: Purifying the final product from unreacted isocyanate and urea impurities requires a strategy that is both effective and scalable. Simple column chromatography, often used in the lab, is frequently not economically viable at a larger scale.
Troubleshooting and Purification Strategies:
-
Quenching: To remove excess isocyanate, add a scavenger at the end of the reaction. A common choice is methanol or another simple alcohol, which will convert the remaining isocyanate into a more soluble and easily separable carbamate derivative.[3]
-
Extraction: If your desired product has favorable solubility properties, a liquid-liquid extraction can be an effective way to separate it from the often-insoluble urea byproduct. The choice of solvents will be critical here.
-
Recrystallization/Trituration: Given that urea byproducts are often highly crystalline and poorly soluble, a well-designed recrystallization or trituration of the crude product can be a very effective and scalable purification method. You will need to perform solubility studies to identify a suitable solvent system where your product is soluble at elevated temperatures but the urea is not, or vice versa.
-
Filtration: For the removal of the insoluble urea, ensure you have an appropriate filtration setup for the scale of your reaction (e.g., a Nutsche filter dryer). Be aware that fine particles can make filtration slow.
Purification Decision Tree
Caption: A logical flow for selecting a scalable purification strategy.
Section 4: Safety and Handling at Scale
Q4: What are the primary safety concerns when handling bulk quantities of this compound, and what engineering controls and PPE are mandatory?
A4: Isocyanates as a class are potent respiratory and skin sensitizers, and this compound is no exception.[2][4][5] Repeated exposure, even at very low concentrations, can lead to sensitization, resulting in severe asthma-like reactions upon subsequent exposure.[6] Safety is the paramount concern when scaling up.
Core Safety Requirements:
-
Engineering Controls:
-
Closed Systems: All transfers of the isocyanate should be performed in a closed system to prevent the release of vapors.
-
Ventilation: The reaction must be conducted in a well-ventilated area, preferably within a contained and vented reactor bay. Local exhaust ventilation (LEV) should be used for any sampling or charging operations.[2][7]
-
Scrubbers: Exhaust lines from the reactor should be directed to a scrubber system to neutralize any vented isocyanate vapors before they are released into the atmosphere.
-
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: For any task with a potential for exposure, a supplied-air respirator (e.g., a full-face positive pressure respirator) is required. Standard air-purifying respirators with organic vapor cartridges may not be sufficient for isocyanates.[4]
-
Gloves: Use chemically resistant gloves. Double-gloving is recommended. Thin latex gloves are not suitable; nitrile or butyl rubber gloves offer better protection.[4]
-
Body and Eye Protection: Wear chemical-resistant coveralls and chemical safety goggles with a face shield.[2]
-
-
Spill Management:
-
Have a spill kit ready that includes a neutralizing agent. A common neutralizing solution consists of isopropanol, water, and ammonia.[7]
-
Never use water alone to clean up an isocyanate spill, as this will generate carbon dioxide gas and potentially create an aerosol of the isocyanate.
-
| Hazard | Risk at Scale | Mitigation Strategy |
| Inhalation Toxicity | High risk of sensitization and asthma | Closed system handling, supplied-air respirators, local exhaust ventilation.[4][6] |
| Skin Contact | Dermal sensitization and irritation | Chemical-resistant gloves, coveralls, and aprons.[2][4] |
| Exothermic Reaction | Runaway reaction, pressure buildup | Controlled addition, robust cooling, PAT monitoring. |
| Moisture Contamination | Pressure buildup (CO2), byproduct formation | Rigorous drying of all materials, inert atmosphere.[1] |
Table 2: Summary of key hazards and mitigation strategies for scaling up isocyanate reactions.
References
-
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. [Link]
-
Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
Isocyanates technical fact sheet. SafeWork NSW. [Link]
-
Isocyanates: Working Safely. California Department of Public Health (CDPH). [Link]
-
Isocyanates. Health and Safety Executive for Northern Ireland. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
- Method for the purification of isocyanates.
-
Advancements in Isocyanate Reaction Control Techniques. Patsnap Eureka. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
- Method of detecting isocyanates.
-
Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration (OSHA). [Link]
-
ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention (CDC). [Link]
-
Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape. [Link]
-
arylureas i. cyanate method. Organic Syntheses Procedure. [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central (PMC). [Link]
- Efficient carbamate synthesis.
-
This compound. Georganics. [Link]
-
Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Cole-Parmer. [Link]
-
4-Bromo-2-chloro-1-isocyanatobenzene. PubChem. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. National Institutes of Health (NIH). [Link]
-
Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc. [Link]
- Process for the removal of an isocyanate-based residue.
-
Reaction of Isocyanates with amines. ResearchGate. [Link]
-
Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]
-
Isocyanate Exposure, Reaction and Protection – Quick Tips. BHHC Safety Center. [Link]
-
This compound - High purity | EN. Georganics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. safework.nsw.gov.au [safework.nsw.gov.au]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. 4-Bromo-2-chloro-1-isocyanatobenzene | C7H3BrClNO | CID 2733363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]
- 7. icheme.org [icheme.org]
Validation & Comparative
A Comparative Analysis of Isocyanate Reactivity: The Case of 4-Bromo-2-chlorophenyl Isocyanate
Introduction: Decoding Isocyanate Reactivity
Isocyanates (R-N=C=O) are a cornerstone of polymer chemistry and fine chemical synthesis, prized for the versatility of the isocyanate group. Their utility stems from the pronounced electrophilicity of the central carbon atom, making it a prime target for a wide array of nucleophiles, including alcohols, amines, and water. The reactivity of an isocyanate is not a fixed property; it is exquisitely tuned by the electronic and steric nature of its "R" group. For aromatic isocyanates, substituents on the phenyl ring can dramatically alter the reaction kinetics, a phenomenon that can be both harnessed for synthetic advantage and a challenge to be managed.
This guide provides an in-depth comparison of the reactivity of 4-Bromo-2-chlorophenyl isocyanate against other common phenyl isocyanates. We will explore the fundamental principles governing this reactivity, present a framework for predicting relative reaction rates, and provide a robust experimental protocol for empirical validation in your own laboratory.
The Electronic Influence of Aromatic Substituents
The reactivity of the isocyanate group is dictated by the magnitude of the partial positive charge (δ+) on its central carbon atom. A greater positive charge enhances the attraction for nucleophiles, accelerating the reaction rate. Aromatic substituents influence this charge through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) pull electron density away from the phenyl ring. This inductive withdrawal is relayed to the isocyanate group, increasing the electrophilicity of the carbon and thus increasing the isocyanate's reactivity.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density to the ring, which in turn reduces the electrophilicity of the isocyanate carbon, leading to decreased reactivity.
This relationship between substituent electronic properties and reaction rates can be quantified using the Hammett equation :
log(k/k₀) = σρ
Where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant (phenyl isocyanate), σ (sigma) is the substituent constant that depends on the specific substituent and its position (meta or para), and ρ (rho) is the reaction constant that describes the sensitivity of the reaction to electronic effects.[1][2] A positive ρ value, typical for nucleophilic attack on isocyanates, signifies that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[3]
Reactivity Profile of this compound
This compound possesses two electron-withdrawing halogen substituents on the phenyl ring.
-
4-Bromo group: Located at the para position, this bromine atom exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the isocyanate carbon.
-
2-Chloro group: Situated at the ortho position, the chlorine atom also inductively withdraws electron density. Additionally, its proximity to the isocyanate group introduces a steric hindrance component, which can potentially hinder the approach of a nucleophile.
Generally, the electronic activating effect of two EWGs is cumulative and outweighs the steric hindrance from a single ortho-substituent, especially with smaller nucleophiles. Therefore, this compound is predicted to be a highly reactive isocyanate.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with several other commercially available aromatic isocyanates. The relative reactivity is predicted based on the nature and position of their substituents.
| Isocyanate | Structure | Key Substituents | Predicted Relative Reactivity | Rationale |
| Phenyl Isocyanate | C₆H₅NCO | None (Reference) | Baseline (1) | The unsubstituted benchmark for aromatic isocyanate reactivity. |
| 4-Chlorophenyl Isocyanate | 4-ClC₆H₄NCO | One para EWG (-Cl) | Higher ( > 1) | The para-chloro group is strongly electron-withdrawing, increasing the electrophilicity of the isocyanate carbon compared to the baseline.[4] |
| 2-Chlorophenyl Isocyanate | 2-ClC₆H₄NCO | One ortho EWG (-Cl) | Higher ( > 1) | The ortho-chloro group has a strong inductive withdrawing effect, but steric hindrance may slightly temper its reactivity compared to the para isomer. |
| 4-Bromophenyl Isocyanate | 4-BrC₆H₄NCO | One para EWG (-Br) | Higher ( > 1) | The para-bromo group is also strongly electron-withdrawing, with a reactivity profile expected to be similar to 4-chlorophenyl isocyanate.[5][6] |
| This compound | 4-Br-2-ClC₆H₃NCO | One para EWG (-Br)One ortho EWG (-Cl) | Highest ( >> 1) | The cumulative electron-withdrawing effects of two halogen substituents make the isocyanate carbon exceptionally electrophilic and therefore highly reactive.[7][8] |
Experimental Protocol for Quantitative Reactivity Comparison
To empirically validate these predictions, the reaction of each isocyanate with a standard nucleophile, such as n-butanol, can be monitored over time. In-situ Fourier-transform infrared (FT-IR) spectroscopy is an ideal technique for this purpose, as it allows for real-time tracking of the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹).
Objective:
To determine the second-order rate constants for the reaction of various phenyl isocyanates with n-butanol in a non-protic solvent at a constant temperature.
Materials:
-
Phenyl Isocyanate
-
4-Chlorophenyl Isocyanate
-
2-Chlorophenyl Isocyanate
-
4-Bromophenyl Isocyanate
-
This compound
-
n-Butanol (anhydrous, ≥99.8%)
-
Toluene (anhydrous, ≥99.8%)
-
Dibutyltin dilaurate (DBTDL) (optional catalyst)
-
Nitrogen gas supply
-
In-situ FT-IR spectrometer with a heated probe
Methodology:
-
Preparation of Stock Solutions:
-
Causality: Preparing stock solutions ensures accurate and reproducible initial concentrations for each kinetic run. All glassware must be oven-dried to prevent side reactions with water.
-
Under a nitrogen atmosphere, prepare 0.1 M solutions of each isocyanate in anhydrous toluene.
-
Prepare a 0.1 M solution of n-butanol in anhydrous toluene.
-
If using a catalyst, prepare a dilute (e.g., 0.001 M) solution of DBTDL in anhydrous toluene.
-
-
Instrument Setup:
-
Causality: Precise temperature control is critical as reaction rates are highly temperature-dependent. The FT-IR probe must be clean and dry to ensure accurate spectral acquisition.
-
Set the reaction temperature on the circulator connected to the reaction vessel (e.g., 25.0 °C).
-
Equilibrate the FT-IR probe at the set temperature. Collect a background spectrum using only anhydrous toluene.
-
-
Kinetic Run:
-
Causality: Adding the isocyanate last initiates the reaction cleanly. Maintaining a 1:1 stoichiometry simplifies the kinetic analysis. The reaction is monitored until completion to ensure the entire reaction profile is captured.
-
Add a defined volume of the 0.1 M n-butanol solution to the temperature-controlled reaction vessel.
-
If using a catalyst, add the required volume of the DBTDL solution.
-
Allow the solution to thermally equilibrate for 10-15 minutes.
-
Initiate the reaction by adding an equal molar amount of the 0.1 M isocyanate solution.
-
Immediately begin collecting FT-IR spectra at regular intervals (e.g., every 30 seconds). Continue until the isocyanate peak at ~2270 cm⁻¹ has completely disappeared.
-
-
Data Analysis:
-
Causality: Beer's Law allows the conversion of absorbance to concentration. A second-order reaction plot will be linear, confirming the reaction order and allowing for the determination of the rate constant from the slope.
-
For each spectrum, measure the peak height or area of the isocyanate absorbance band.
-
Convert absorbance values to isocyanate concentration ([NCO]) using a pre-determined calibration curve.
-
Plot 1/[NCO] versus time (in seconds).
-
The data should fit a linear equation: 1/[NCO]t = kt + 1/[NCO]₀. The slope of this line is the second-order rate constant, k.
-
-
Validation and Comparison:
-
Causality: Repeating each experiment ensures the results are reproducible and statistically significant.
-
Perform each kinetic run in triplicate for all isocyanates.
-
Compare the average rate constants (k) to determine the experimental relative reactivity series.
-
Conclusion
The reactivity of this compound is significantly enhanced by the presence of two powerful electron-withdrawing halogen substituents. The cumulative inductive effects of the ortho-chloro and para-bromo groups render the isocyanate carbon highly electrophilic, leading to accelerated reaction rates with nucleophiles when compared to unsubstituted or monosubstituted phenyl isocyanates. While the ortho-chloro group introduces minor steric hindrance, the electronic activation is the dominant factor. The provided experimental protocol offers a reliable and quantitative method for researchers to verify this reactivity profile and to characterize other isocyanates, enabling the rational selection of reagents for applications in drug development, polymer science, and organic synthesis.
References
-
Georganics Ltd. (2011). SAFETY DATA SHEET: this compound. Available at: [Link]
- Lovering, E. G., & Laidler, K. J. (1962). Kinetic studies of some alcohol–isocyanate reactions. Canadian Journal of Chemistry, 40(1), 26-30.
-
Witte, F. M., et al. (2018). Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. ChemPhysChem, 19(21), 2895-2907. Available at: [Link]
- Schwetzov, N., et al. (1996). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1473-1484.
-
Nagy, T., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3394. Available at: [Link]
-
ResearchGate. KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. Available at: [Link]
- Burkus, J., & Eckert, C. F. (1959). Reactivity of Isocyanates in Terms of the Hammett Equation. Journal of Organic Chemistry, 24(10), 1543-1545.
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromophenyl isocyanate. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 4-Chlorophenyl Isocyanate: Properties and Synthesis Insights. Available at: [Link]
-
Wikipedia. Hammett equation. Available at: [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]
-
University of Bath. Linear Free Energy Relationships. Available at: [Link]
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- 7. georganics.sk [georganics.sk]
- 8. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Bromo-2-chlorophenyl isocyanate
Introduction: The Critical Role of Isocyanates in Drug Development
In the landscape of modern drug discovery and development, isocyanates serve as indispensable building blocks. Their high reactivity and versatility make them key intermediates in the synthesis of a vast array of pharmaceuticals, particularly in the formation of urea and carbamate linkages which are prevalent in bioactive molecules. 4-Bromo-2-chlorophenyl isocyanate, with its specific substitution pattern, offers medicinal chemists a unique scaffold to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. However, the very reactivity that makes this compound valuable also necessitates rigorous and unambiguous structural confirmation. Impurities or isomeric products can lead to off-target effects, altered efficacy, and significant delays in the development pipeline.
This guide provides an in-depth, practical comparison of spectroscopic methodologies for the definitive structural elucidation of this compound. We will move beyond rote procedures to explore the causality behind our analytical choices, ensuring a robust, self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who require not just data, but confident, verifiable structural knowledge. Mass spectrometry (MS) is a vital tool in this process, excelling in drug compound identification and structural elucidation, which is crucial for evaluating how structural modifications impact drug efficacy and safety.[1]
The Multi-Pronged Spectroscopic Approach
No single technique provides a complete structural picture. A synergistic approach, leveraging the strengths of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is essential for irrefutable confirmation.[2][3][4][5] This integrated workflow ensures that every part of the molecule, from its key functional groups to its precise atomic connectivity and mass, is accounted for.
Caption: Overall workflow for the spectroscopic validation of product structure.
FT-IR Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR is the first line of analysis. Its speed and sensitivity to specific bond vibrations make it the ideal tool for quickly confirming the presence of the critical isocyanate (-N=C=O) functional group. The causality for choosing FT-IR first is its efficiency; an absent or shifted isocyanate peak immediately signals a failed reaction, saving valuable time and resources on more complex analyses. The asymmetric stretch of the -N=C=O group produces an exceptionally strong and sharp absorption band in a relatively "clean" region of the spectrum (around 2250-2275 cm⁻¹), making it an unmistakable indicator.[6][7] This peak is significantly more intense than alkyne C≡C stretches that appear in a similar region, preventing misinterpretation.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Apply a single drop of the neat liquid this compound directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.
Data Interpretation and Comparison
The key diagnostic peak is the isocyanate stretch. We also expect to see peaks corresponding to the aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | This compound (Predicted) | 4-Bromophenyl isocyanate (Alternative 1) | Phenyl isocyanate (Alternative 2) |
| -N=C=O Asymmetric Stretch | 2280 - 2240 | ~2270 (Very Strong, Sharp) | ~2270 (Very Strong, Sharp) | ~2275 (Very Strong, Sharp) |
| Aromatic C-H Stretch | 3100 - 3000 | ~3050-3090 (Medium) | ~3050-3090 (Medium) | ~3050-3090 (Medium) |
| Aromatic C=C Stretch | 1600 - 1450 | ~1580, 1470 (Medium-Strong) | ~1590, 1485 (Medium-Strong) | ~1595, 1490 (Medium-Strong) |
| C-Br Stretch | 700 - 500 | ~680 (Medium) | ~680 (Medium) | N/A |
| C-Cl Stretch | 850 - 550 | ~750 (Strong) | N/A | N/A |
Data compiled from established spectral correlation charts and databases.[6][8][9][10][11][12]
Trustworthiness: The presence of the intense peak around 2270 cm⁻¹ confirms the isocyanate group is intact.[6] The pattern of C-H and C=C stretches confirms the aromatic nature, while the C-Cl and C-Br stretches in the fingerprint region provide evidence for the halogen substituents. Comparing the spectra to the starting material (e.g., 4-bromo-2-chloroaniline) would show the disappearance of N-H stretches (~3400 cm⁻¹) and the appearance of the -N=C=O peak, providing a self-validating check on the reaction's success.
NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework
Expertise & Experience: While FT-IR confirms the functional group, NMR spectroscopy elucidates the precise connectivity of the atoms. For this compound, ¹H and ¹³C NMR are non-negotiable. They confirm the substitution pattern on the aromatic ring, which is critical for ensuring isomer purity. The causality for using both ¹H and ¹³C NMR is completeness; ¹H NMR shows the environment of the protons, while ¹³C NMR confirms the carbon backbone and the presence of quaternary (non-protonated) carbons, such as those bonded to the halogens and the isocyanate group.
Aromatic protons typically resonate between 6.5 and 8.5 ppm.[9][13] The exact chemical shifts and coupling patterns are highly sensitive to the electronic effects of the substituents (Br, Cl, and NCO), allowing us to confirm the 1,2,4-substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 512 scans or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H NMR signals.
Predicted Data and Comparison
The substitution pattern of this compound will result in three unique aromatic proton signals, each exhibiting distinct splitting patterns based on their neighbors.
| Compound | Proton Assignment | Predicted ¹H Shift (δ, ppm) | Splitting Pattern | Predicted ¹³C Shift (δ, ppm) |
| This compound | H-3 | ~7.55 | d (J ≈ 2.5 Hz) | C1-NCO: ~128, C2-Cl: ~135, C3: ~133, C4-Br: ~123, C5: ~131, C6: ~122, NC O: ~125 |
| H-5 | ~7.20 | dd (J ≈ 8.8, 2.5 Hz) | ||
| H-6 | ~7.40 | d (J ≈ 8.8 Hz) | ||
| 4-Bromophenyl isocyanate (Alt. 1) | H-2, H-6 | ~7.45 | d (J ≈ 8.5 Hz) | C1-NCO: ~130, C2/6: ~120, C3/5: ~133, C4-Br: ~122, NC O: ~124 |
| H-3, H-5 | ~7.05 | d (J ≈ 8.5 Hz) | ||
| Phenyl isocyanate (Alt. 2) | H-2, H-6 | ~7.35 | m | C1-NCO: ~132, C2/6: ~119, C3/5: ~129, C4: ~125, NC O: ~124 |
| H-3, 4, 5 | ~7.15 | m |
Predicted shifts and couplings are based on additive models and data from similar structures.[14][15][16][17][18][19] ¹³C shifts for aromatic carbons typically range from 120-150 ppm.[13][20]
Trustworthiness: The distinct splitting pattern (a doublet, a doublet of doublets, and another doublet) in the ¹H NMR spectrum is a powerful diagnostic tool for the 1,2,4-trisubstituted ring system. The integration of these peaks should be in a 1:1:1 ratio. The ¹³C spectrum should show six distinct signals for the aromatic carbons and one for the isocyanate carbon, confirming the lack of symmetry. This detailed fingerprint provides a self-validating confirmation of the specific isomer produced.
Mass Spectrometry: The Final Arbiter of Mass and Formula
Expertise & Experience: MS is the definitive technique for determining the molecular weight and elemental composition of a compound. For a halogenated molecule like this compound, MS is particularly powerful. The causality behind its use is twofold: first, to confirm the molecular mass, and second, to leverage the unique isotopic patterns of bromine and chlorine for unambiguous formula confirmation. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two (³⁵Cl and ³⁷Cl) in a 3:1 ratio. The resulting pattern in the mass spectrum for the molecular ion is a unique "isotopic fingerprint" that is virtually impossible to mistake.
Electron Ionization (EI) is a suitable method as it provides both the molecular ion and a reproducible fragmentation pattern that can further aid in structural confirmation.[21]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 50°C to 250°C at 10°C/min).
-
MS Acquisition: The mass spectrometer should be operated in EI mode at 70 eV. Scan over a mass range of m/z 50-300.
-
Data Analysis: Identify the molecular ion peak (M⁺) cluster in the mass spectrum of the eluted GC peak. Analyze its isotopic pattern and compare it to the theoretical pattern for C₇H₃BrClNO. Examine the major fragment ions.
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- 18. 4-Chlorophenyl isocyanate(104-12-1) 1H NMR spectrum [chemicalbook.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Bioactivity of 4-Bromo-2-chlorophenyl Isocyanate Derivatives
For researchers, scientists, and professionals in drug development, the strategic design of novel bioactive compounds is a cornerstone of innovation. The scaffold of 4-bromo-2-chlorophenyl isocyanate presents a tantalizing starting point for the synthesis of a diverse array of derivatives. The inherent reactivity of the isocyanate group allows for the facile creation of ureas, carbamates, and thiocarbamates, each with the potential for unique biological activities. The presence of bromine and chlorine atoms on the phenyl ring further suggests the possibility of potent and specific interactions with biological targets, a concept well-established in medicinal chemistry.[1][2]
This guide provides a comparative analysis of the potential bioactivities of key derivatives of this compound. In the absence of direct head-to-head experimental data for this specific family of compounds, this document leverages established structure-activity relationships (SAR) from analogous chemical series to forecast their likely biological performance. We will delve into the synthetic rationale, propose experimental protocols for their evaluation, and discuss the signaling pathways they may modulate.
The Synthetic Landscape: From Isocyanate to Bioactive Derivatives
The chemical versatility of this compound lies in the electrophilic nature of its isocyanate moiety (-N=C=O), which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows for a straightforward, modular approach to generating a library of derivatives.
Caption: Synthetic routes to urea, carbamate, and thiocarbamate derivatives from this compound.
Comparative Bioactivity Profiles: A Predictive Analysis
Based on extensive research into related compounds, we can project the bioactivities of three classes of derivatives synthesized from this compound. This comparison is built upon established structure-activity relationships for anticancer, antimicrobial, and enzyme-inhibiting compounds.
| Derivative Class | Predicted Primary Bioactivity | Rationale for Predicted Bioactivity | Key Structural Features Influencing Activity |
| Urea Derivatives | Anticancer (Kinase Inhibition) | Phenylurea scaffolds are prevalent in clinically approved kinase inhibitors. The diaryl urea structure can effectively compete for ATP binding sites in various kinases.[3][4][5] The halogen substituents on the phenyl ring can enhance binding affinity through halogen bonding.[2] | The nature of the substituent on the second nitrogen is critical. Aromatic and heterocyclic moieties often lead to potent kinase inhibition. |
| Carbamate Derivatives | Antimicrobial | Carbamates are found in a variety of antimicrobial agents.[6][7] Their ability to act as stable mimics of peptide bonds allows them to interfere with essential bacterial or fungal processes.[8] The lipophilicity imparted by the halogenated phenyl ring can aid in penetrating microbial cell membranes. | The nature of the alcohol-derived substituent can modulate the spectrum of activity. Bulky or lipophilic groups may enhance activity against certain pathogens. |
| Thiocarbamate Derivatives | Enzyme Inhibition (e.g., Carbonic Anhydrases, Proteases) | Thiocarbamates and dithiocarbamates are known to be potent inhibitors of various enzymes, often through coordination with metal centers in the active site.[9][10] The sulfur atom can act as a strong ligand for zinc or other metal ions present in metalloenzymes. | The substituent on the sulfur atom can influence both the potency and selectivity of enzyme inhibition. |
In-Depth Focus: Anticancer Potential of Phenylurea Derivatives
Phenylurea derivatives have garnered significant attention as anticancer agents, with many acting as inhibitors of protein kinases that are crucial for tumor growth and proliferation.[3][4][5] These kinases are often overactive in cancer cells, and their inhibition can halt the cell cycle and induce apoptosis.
Proposed Mechanism of Action: Kinase Inhibition
Many phenylurea derivatives function by targeting the ATP-binding pocket of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signaling pathways essential for cancer cell survival. The Ras/Raf/MEK/ERK and VEGFR signaling pathways are common targets.[11]
Sources
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- 4. researchgate.net [researchgate.net]
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- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Characterizing Aryl Isocyanates as Covalent Probes: The Case of 4-Bromo-2-chlorophenyl isocyanate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to evaluate the performance of reactive electrophilic fragments, using 4-Bromo-2-chlorophenyl isocyanate as a primary example. Instead of presenting a rigid protocol, this document offers a logical, field-proven workflow, explaining the causality behind experimental choices to empower researchers to design, execute, and interpret assays for characterizing novel covalent inhibitors.
Introduction: The Rationale for Covalent Inhibitors and the Role of Isocyanates
The pursuit of highly potent and selective therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable, covalent bond with their target protein, offering distinct pharmacological advantages such as prolonged duration of action and high potency, which can be decoupled from traditional pharmacokinetic constraints.[1]
The efficacy of a covalent inhibitor is dictated by two key steps: initial non-covalent binding to the target protein (governed by the inhibition constant, KI) followed by the irreversible chemical reaction with a nucleophilic amino acid residue (governed by the rate of inactivation, kinact).[1][2] The overall potency is best described by the second-order rate constant, kinact/KI.
Aryl isocyanates are a class of reactive electrophiles used in covalent drug discovery. The isocyanate group (–N=C=O) can react with various nucleophilic residues on a protein surface, including the side chains of lysine, cysteine, serine, and tyrosine, to form stable urea or carbamate linkages.[3][4][5] The reactivity of the aryl isocyanate is tunable based on the electronic properties of the substituents on the aromatic ring.
This guide focuses on This compound (CAS 190774-47-1), an electrophilic fragment featuring two electron-withdrawing halogens. We will outline a series of key assays to characterize its reactivity, specificity, and cellular activity, providing a blueprint for evaluating similar covalent modifiers.
Predicted Performance Profile and Comparison with Alternatives
Structure-Activity Relationship (SAR) Hypothesis:
The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom. Electron-withdrawing groups on the phenyl ring increase this electrophilicity, accelerating the rate of nucleophilic attack.
-
This compound: Possesses two electron-withdrawing halogens (Bromo and Chloro). This is expected to make the isocyanate carbon significantly more electrophilic and thus more reactive than unsubstituted phenyl isocyanate.
-
Steric Hindrance: The presence of a chlorine atom at the ortho position may introduce steric hindrance, potentially influencing which nucleophiles can access the isocyanate group. This could, in principle, offer a route to selectivity, favoring less hindered surface residues.
Comparison with Common Alternatives:
| Compound | Key Structural Features | Predicted Relative Reactivity | Rationale |
| Phenyl Isocyanate | Unsubstituted aromatic ring | Baseline | Standard benchmark for aryl isocyanate reactivity. |
| 4-Chlorophenyl Isocyanate | Single electron-withdrawing group (para) | Higher than Phenyl Isocyanate | The para-chloro group increases the electrophilicity of the isocyanate. |
| 4-Bromophenyl Isocyanate | Single electron-withdrawing group (para) | Similar to 4-Chlorophenyl Isocyanate | Bromo and Chloro groups have similar electronegativities, leading to comparable predicted reactivity. |
| This compound | Two electron-withdrawing groups; one ortho | Highest | The combined electron-withdrawing effect of two halogens should make this the most reactive of the series. The ortho-chloro group may add a steric factor influencing target scope. |
This predicted reactivity provides a basis for experimental design, guiding the selection of appropriate compound concentrations and incubation times. The next section details the essential assays to validate these hypotheses.
Experimental Workflows for Performance Characterization
A robust evaluation of a covalent modifier requires a multi-assay approach, moving from simple biochemical confirmation to complex cellular target engagement.
Assay 1: Confirmation of Covalent Modification by Intact Protein Mass Spectrometry
Expertise & Causality: Before investing in complex kinetic or cellular assays, it is crucial to confirm that the compound of interest forms a covalent adduct with the target protein. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct and efficient method for this purpose.[6][7] It provides unambiguous evidence of covalent bond formation and can also determine the stoichiometry of the modification (i.e., how many molecules of the inhibitor bind to each protein molecule).
Experimental Protocol:
-
Reagents:
-
Purified target protein (e.g., 1-5 mg/mL in a suitable buffer like HEPES or PBS, pH 7.4).
-
This compound stock solution (e.g., 10-100 mM in DMSO).
-
Control compound (e.g., 4-Bromophenyl isocyanate for comparison).
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine).
-
-
Incubation:
-
In a microcentrifuge tube, combine the target protein (e.g., final concentration 10 µM) with the isocyanate compound (e.g., final concentration 20-100 µM, a 2-10 fold molar excess).
-
Include a DMSO-only vehicle control.
-
Incubate at room temperature or 37°C for a defined period (e.g., 1-4 hours).
-
-
Quenching (Optional but Recommended):
-
Add a quenching agent with a high concentration of nucleophiles to react with any remaining unbound isocyanate.
-
-
Sample Desalting:
-
Desalt the protein sample using a C4 ZipTip or a similar solid-phase extraction method to remove non-volatile salts that interfere with MS analysis. Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the desalted sample into an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectrum over a suitable m/z range to observe the multiply charged protein ions.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein from the compound-treated sample to the vehicle control. A mass shift corresponding to the molecular weight of this compound (232.47 Da) confirms covalent modification.
-
Mandatory Visualization: Workflow for Covalent Adduct Confirmation
Caption: Workflow for confirming covalent protein modification using intact LC-MS.
Assay 2: Determination of Inhibition Kinetics (kinact/KI)
Expertise & Causality: For an irreversible inhibitor, a simple IC₅₀ value is time-dependent and does not adequately describe its potency. A full kinetic characterization is required to determine kinact and KI.[2] This is typically achieved by measuring the rate of loss of enzyme activity over time at various inhibitor concentrations. The observed rate of inactivation (kobs) is then plotted against the inhibitor concentration to derive the kinetic parameters.
Experimental Protocol (Progress Curve Method):
-
Reagents:
-
Target enzyme and its corresponding substrate.
-
Assay buffer optimized for enzyme activity.
-
Detection reagents (e.g., for a colorimetric or fluorescent readout).
-
This compound and control inhibitors, serially diluted.
-
-
Assay Setup:
-
Work in a microplate format (e.g., 96- or 384-well).
-
To each well, add assay buffer and a fixed concentration of the substrate (typically at or near its Km value).
-
Add varying concentrations of the isocyanate inhibitor. Prepare a no-inhibitor control.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of the enzyme to all wells.
-
Immediately begin reading the plate kinetically in a plate reader at appropriate intervals. The measurement should be continuous to capture the full progress curve (product formation over time).
-
-
Data Analysis:
-
For each inhibitor concentration, fit the progress curve (Product vs. Time) to the equation for irreversible inhibition (Equation 1) to determine the observed rate of inactivation, kobs.[8]
Equation 1: P(t) = (v₀ / k_obs) * (1 - exp(-k_obs * t)) Where P(t) is product at time t, and v₀ is the initial uninhibited rate.
-
Plot the calculated kobs values against the inhibitor concentration [I].
-
Fit this secondary plot to the hyperbolic equation (Equation 2) to determine kinact and KI.[9]
Equation 2: k_obs = k_inact * [I] / (K_I + [I]) Where k_inact is the maximal rate of inactivation and K_I is the inhibitor concentration at half-maximal inactivation rate.
-
The specificity constant, kinact/KI, can then be calculated.
-
Mandatory Visualization: Kinetic Data Analysis Workflow
Caption: Data analysis pipeline for determining kinetic parameters of irreversible inhibitors.
Assay 3: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Expertise & Causality: Demonstrating that a compound can covalently modify a purified protein is essential, but it doesn't guarantee it can reach and engage its target in the complex environment of a living cell. CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[10][11][12] The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This change in thermal stability is a direct proxy for target engagement.
Experimental Protocol (Isothermal Dose-Response Format):
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein to an appropriate density.
-
Treat the cells with a serial dilution of this compound (and controls) for a defined period (e.g., 1-2 hours) in their culture medium. Include a vehicle (DMSO) control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS).
-
Aliquot the cell suspensions into PCR tubes or a PCR plate.
-
Heat all samples (except for a 37°C non-heated control) to a single, optimized challenge temperature for 3 minutes. This temperature should be chosen from a preliminary melt curve experiment to be on the slope of the protein's denaturation curve, where stabilization is most easily detected.
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein and cell debris by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein remaining in the soluble fraction using an appropriate method, such as Western Blot, ELISA, or a high-throughput method like AlphaLISA.[11]
-
-
Data Analysis:
-
Normalize the signal for each compound-treated sample to the vehicle-treated, heated control.
-
Plot the normalized soluble protein signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration of compound required to achieve 50% maximal stabilization of the target protein in the cell.
-
Mandatory Visualization: CETSA Experimental Logic
Caption: Logical flow of an isothermal dose-response CETSA experiment.
Conclusion
Characterizing a novel covalent modifier like this compound requires a systematic and logical progression of assays. This guide provides the strategic framework and detailed methodologies to move from initial hypothesis to robust biochemical and cellular validation. By first confirming covalent modification with mass spectrometry , then quantifying inhibitory potency with enzyme kinetics , and finally verifying target engagement in a physiological context with CETSA , researchers can build a comprehensive performance profile. This self-validating system of assays ensures that experimental choices are driven by scientific rationale, providing the trustworthy and authoritative data needed to advance promising molecules in drug discovery and chemical biology programs.
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Vandamme, J., & Esguerra, C. V. (2016). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 7(8), 1515-1525. [Link]
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Sabbioni, G., & Schütze, D. (1998). Reactions of 4-methylphenyl isocyanate with amino acids. Archives of toxicology, 72(8), 524-530. [Link]
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Cohen, S. M., Chlenov, M., Telingator, M., et al. (2014). High-Throughput Mass Spectrometric Analysis of Covalent Protein–Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 19(6), 936-947. [Link]
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Ke, L., Zhang, Y., Yan, G., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry, 94(2), 986-993. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for Characterizing Drug-Target Interactions in Living Cells. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Genedata. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM. Genedata. [Link]
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Axelsson, H., Almqvist, H., & Seashore-Ludlow, B. (2018). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments), (140), e58670. [Link]
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Marek, M., Hamacher, A., & Kassack, M. U. (2019). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules, 24(10), 1957. [Link]
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Sabbioni, G., Hartley, R., & Schneider, S. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical research in toxicology, 14(12), 1573-1583. [Link]
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Sieber, S. A., & Robey, M. T. (2017). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry, 15(28), 5873-5879. [Link]
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Li, Z., Wang, Y., & Li, X. (2024). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Organic Letters, 26(1), 175-180. [Link]
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ResearchGate. (n.d.). Structure−activity relationship indicates that compounds are covalent... ResearchGate. [Link]
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bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
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Ferguson, F. M., Nnadi, C. I., Taran, T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2896. [Link]
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Sorum, A. W., Lisek, M., Jean, J. P., et al. (2019). Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1431-1437. [Link]
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Ferguson, F. M., Nnadi, C. I., Taran, T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2896. [Link]
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Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of clinical biochemistry and nutrition, 62(1), 25-33. [Link]
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Zhang, C., & Chen, P. R. (2023). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Accounts of chemical research, 56(13), 1668-1681. [Link]
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Chaikuad, A., Ghmulti, S., Djeghader, A., et al. (2014). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of medicinal chemistry, 57(21), 9116-9121. [Link]
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bioRxiv. (2024). High-efficiency discovery and structure-activity-relationship analysis of non-substrate-based covalent inhibitors of S-adenosylmethionine decarboxylase. bioRxiv. [Link]
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Dinkova-Kostova, A. T., & Abramov, A. Y. (2021). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Antioxidants & redox signaling, 34(15), 1195-1227. [Link]
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NIST. (n.d.). 4-Bromophenyl isocyanate. NIST WebBook. [Link]
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National Center for Biotechnology Information. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Acta tropica, 221, 105991. [Link]
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Heppner, D. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
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Johnson, D. S., Weerapana, E., & Fast, W. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Chembiochem : a European journal of chemical biology, 18(15), 1471-1476. [Link]
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Kuroiwa, K., Ishii, H., Matsuno, K., et al. (2015). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS medicinal chemistry letters, 6(3), 287-291. [Link]
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Tipton, K. F., & Davey, G. P. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International journal of molecular sciences, 16(1), 142-169. [Link]
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National Center for Biotechnology Information. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in biochemistry, 66(5), 585-597. [Link]
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Ciulli, A., Williams, G., Smith, A. G., et al. (2011). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences of the United States of America, 108(16), 6409-6414. [Link]
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-Bromo-2-chlorophenyl isocyanate
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Bromo-2-chlorophenyl isocyanate, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Ensuring the purity and concentration of this reactive isocyanate is paramount for process control, quality assurance, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
The inherent reactivity of the isocyanate functional group (-N=C=O) presents unique analytical challenges, necessitating careful method development and rigorous validation.[1] Direct analysis is often hindered by the compound's instability and propensity to react with ambient moisture and nucleophiles.[2][3][4][5][6] Consequently, most quantitative methods rely on a derivatization step to convert the isocyanate into a stable, readily analyzable product.[7][8][9]
This guide will explore two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with appropriate derivatization strategies. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed, self-validating experimental protocols. All methodologies are discussed in the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[10][11][12][13]
Principles of Isocyanate Quantification: The Imperative of Derivatization
The high electrophilicity of the isocyanate group makes it susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines. This reactivity, while beneficial in synthesis, is a significant hurdle for analytical quantification. To overcome this, a derivatization agent with a nucleophilic functional group is introduced in excess to react quantitatively with the isocyanate. This reaction, depicted in Figure 1, yields a stable derivative, typically a urea or urethane, which can be reliably analyzed by chromatographic methods.[9][14]
The choice of derivatizing agent is critical and is governed by several factors:
-
Reaction Kinetics: The reaction should be rapid and complete to ensure stoichiometric conversion of the analyte.
-
Stability of the Derivative: The resulting product must be stable throughout the sample preparation and analysis process.
-
Chromatographic Properties: The derivative should exhibit good chromatographic behavior (e.g., suitable retention, peak shape) on the chosen analytical column.
-
Detector Response: The derivative should possess a strong chromophore for UV detection or be amenable to other sensitive detection methods like mass spectrometry (MS) or fluorescence.[8][15][16]
Method Comparison: HPLC vs. GC for this compound Analysis
Both HPLC and GC are powerful techniques for the separation and quantification of derivatized isocyanates. The selection between these two methods depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is arguably the most common technique for isocyanate analysis due to its versatility and wide applicability.[9][17] For this compound, derivatization is essential prior to HPLC analysis. A common and effective derivatizing agent is di-n-butylamine (DBA), which reacts with the isocyanate to form a stable urea derivative.[14][18]
Workflow for HPLC Analysis:
Caption: HPLC analysis workflow for this compound.
Causality of Experimental Choices:
-
Solvent Selection: An aprotic solvent like dichloromethane is chosen for sample dissolution to prevent the isocyanate from reacting with the solvent.[18]
-
Excess Derivatizing Agent: DBA is used in significant excess to drive the derivatization reaction to completion, ensuring all isocyanate is converted to the urea derivative.
-
Reverse-Phase Chromatography: A C18 column is selected for its ability to effectively separate the relatively non-polar urea derivative from the excess DBA and other potential impurities.
-
UV Detection: The aromatic nature of the 4-Bromo-2-chlorophenyl moiety provides a strong UV chromophore, allowing for sensitive detection at wavelengths such as 254 nm.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC offers an alternative approach, particularly for volatile and thermally stable derivatives. While direct GC analysis of isocyanates can be challenging due to their reactivity and potential for thermal degradation, analysis of their derivatives is a well-established technique.[14][19] Similar to HPLC, derivatization with an agent like di-n-butylamine is a prerequisite.
Workflow for GC Analysis:
Caption: GC analysis workflow for this compound.
Causality of Experimental Choices:
-
Solvent Selection: Toluene is a suitable solvent for GC analysis as it is volatile and compatible with the injection port and column.
-
Derivatization: The formation of the urea derivative increases the thermal stability and volatility of the analyte, making it amenable to GC analysis.
-
Capillary Column: A non-polar or mid-polar capillary column, such as a DB-5, provides good resolution for the separation of the derivative from other components.
-
Flame Ionization Detection (FID): FID is a robust and universally responsive detector for organic compounds, providing excellent sensitivity for the urea derivative.
Comparative Performance and Validation Data
The following tables summarize the expected performance characteristics for the validation of HPLC-UV and GC-FID methods for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[11][20]
Table 1: Comparison of HPLC-UV and GC-FID Methodologies
| Parameter | HPLC-UV | GC-FID |
| Principle | Separation of the DBA derivative in the liquid phase based on polarity. | Separation of the volatile DBA derivative in the gas phase based on boiling point and polarity. |
| Derivatization | Mandatory | Mandatory |
| Typical Column | C18 Reverse-Phase | DB-5 or similar non-polar capillary |
| Detector | UV-Vis | Flame Ionization Detector (FID) |
| Advantages | - High versatility for various sample matrices.- Room temperature analysis minimizes thermal degradation.- Well-suited for non-volatile derivatives. | - High resolution and efficiency.- Robust and reliable detection with FID.- Lower solvent consumption. |
| Limitations | - Higher solvent consumption compared to GC.- Potential for peak tailing with highly polar compounds. | - Requires thermally stable and volatile derivatives.- Potential for injector discrimination. |
Table 2: Validation Parameters and Acceptance Criteria (based on ICH Q2(R2))
| Validation Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Specificity | Peak purity assessment (e.g., DAD), analysis of stressed samples. | Peak purity assessment (e.g., MS), analysis of stressed samples. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation coefficient should be close to 1. |
| Range | 80-120% of the test concentration | 80-120% of the test concentration | The range should be established based on linearity, accuracy, and precision studies.[20] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The closeness of test results to the true value.[20] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | Precision within the same laboratory, but on different days, with different analysts, or different equipment. |
| Limit of Quantitation (LOQ) | Method dependent, typically in the low µg/mL range. | Method dependent, typically in the low µg/mL range. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Variations in mobile phase composition, flow rate, column temperature. | Variations in carrier gas flow rate, oven temperature ramp, injector temperature. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
The following are detailed, step-by-step protocols for the quantification of this compound using HPLC-UV and GC-FID.
Protocol 1: Quantification by HPLC-UV with DBA Derivatization
-
Preparation of DBA Derivatizing Solution (0.1 M): Accurately weigh approximately 1.29 g of di-n-butylamine into a 100 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Standard Preparation: a. Prepare a stock solution of this compound (approx. 1 mg/mL) in dichloromethane. b. Prepare a series of calibration standards by diluting the stock solution with dichloromethane. c. To 1.0 mL of each calibration standard, add 1.0 mL of the 0.1 M DBA derivatizing solution. Vortex and allow to react for at least 15 minutes at room temperature. d. Dilute the derivatized standards to a final volume of 10 mL with the mobile phase.
-
Sample Preparation: a. Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve in and dilute to volume with dichloromethane. c. Transfer 1.0 mL of this solution to a separate vial and add 1.0 mL of the 0.1 M DBA derivatizing solution. Vortex and allow to react for at least 15 minutes. d. Dilute the derivatized sample to a final volume of 10 mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Quantification by GC-FID with DBA Derivatization
-
Preparation of DBA Derivatizing Solution (0.1 M): Accurately weigh approximately 1.29 g of di-n-butylamine into a 100 mL volumetric flask. Dissolve and dilute to volume with toluene.
-
Standard Preparation: a. Prepare a stock solution of this compound (approx. 1 mg/mL) in toluene. b. Prepare a series of calibration standards by diluting the stock solution with toluene. c. To 1.0 mL of each calibration standard, add 1.0 mL of the 0.1 M DBA derivatizing solution. Vortex and allow to react for at least 15 minutes at room temperature.
-
Sample Preparation: a. Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. b. Dissolve in and dilute to volume with toluene. c. Transfer 1.0 mL of this solution to a separate vial and add 1.0 mL of the 0.1 M DBA derivatizing solution. Vortex and allow to react for at least 15 minutes.
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program: 150 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
-
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Conclusion
Both HPLC-UV and GC-FID, when coupled with a robust derivatization strategy, are suitable and reliable methods for the quantification of this compound. The choice between the two will be dictated by laboratory capabilities and specific analytical needs. HPLC is often favored for its versatility, while GC can provide higher resolution and efficiency.
Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate and reproducible data. This guide provides a framework for the development and validation of such methods, empowering researchers and scientists to maintain the highest standards of quality and scientific integrity in their work.
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Indirect determination of isocyanates by gas chromatography. PubMed - NIH. Available from: [Link]
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Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Established Reagents. Taylor & Francis Online. Available from: [Link]
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Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. KoreaScience. Available from: [Link]
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The GC-MS analysis of isocyanate diamine-metabolites. Urine samples... ResearchGate. Available from: [Link]_
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-
Trace Analysis of Airborne Aromatic Isocyanates and Related Aminoisocyanates and Diamines Using High-Performance Liquid Chromatography With Ultraviolet and Electrochemical Detection. PubMed - NIH. Available from: [Link]
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Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. Available from: [Link]
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-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. De Gruyter. Available from: [Link]
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The Analysis of Methyl Isocyanate using Secondary Amines by GC-FID. ResearchGate. Available from: [Link]
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Analysing isocyanates by GC. Chromatography Forum. Available from: [Link]
-
Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Cole-Parmer. Available from: [Link]
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This compound. Georganics. Available from: [Link]
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4-bromo-2-chloro-1-isocyanatobenzene - Optional[13C NMR] - Spectrum. SpectraBase. Available from: [Link]
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4-Chlorophenyl Isocyanate. PubChem. Available from: [Link]
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A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Available from: [Link]
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Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC - NIH. Available from: [Link]
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cost-benefit analysis of using 4-Bromo-2-chlorophenyl isocyanate in synthesis
An In-Depth Guide to the Cost-Benefit Analysis of 4-Bromo-2-chlorophenyl Isocyanate in Chemical Synthesis
For researchers and professionals in drug development, the selection of a starting reagent is a critical decision point, balancing reactivity, yield, cost, and safety. This compound is a highly functionalized building block that offers a direct route to a variety of complex molecules, particularly substituted ureas and carbamates, which are prevalent scaffolds in medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of its use, comparing it with alternative synthetic strategies to inform rational decision-making in your synthesis campaigns.
Understanding this compound: A Profile
This compound (Molecular Formula: C₇H₃BrClNO, MW: 232.46 g/mol ) is an aromatic isocyanate featuring two distinct halogen substituents.[1][2] The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it exceptionally reactive towards nucleophiles like amines and alcohols. The presence of bromine and chlorine atoms provides several strategic advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the halogens can influence the reactivity of the isocyanate group.
-
Vectors for Further Functionalization: The bromo-substituent, in particular, serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
-
Pharmacological Significance: Halogenated phenyl rings are common in bioactive molecules, often enhancing binding affinity or improving pharmacokinetic properties.[3] Compounds derived from this isocyanate have been investigated for their potential as kinase inhibitors and antimicrobial agents.[3][4]
Core Synthetic Applications
The primary utility of this compound lies in its straightforward reaction with nucleophiles to form stable covalent bonds, most notably in the synthesis of ureas and carbamates.
Synthesis of Diaryl Ureas
The reaction of this compound with a primary or secondary amine is a rapid and typically high-yielding method to produce unsymmetrical diaryl ureas. This reaction is a cornerstone in the synthesis of kinase inhibitors, such as analogs of Sorafenib.[4]
Mechanism: The synthesis proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate.
Caption: Decision matrix for selecting a synthetic pathway.
COSTS
-
Reagent Price: this compound is a specialty chemical. Its price is significantly higher than that of the corresponding aniline (4-bromo-2-chloroaniline) or simpler isocyanates. For large-scale synthesis, the upfront cost of the isocyanate can be a major drawback. [5][6]2. Safety and Handling: Isocyanates are toxic, harmful if inhaled, and are potent respiratory and skin sensitizers. [2][7][8]They are also moisture-sensitive. Handling requires stringent engineering controls, such as fume hoods, and appropriate personal protective equipment (PPE). [7][9][10]The long-term health effects of isocyanate exposure can lead to significant occupational health costs. [11]3. Stability and Storage: As a reactive reagent, it requires storage in a dry, inert atmosphere to prevent degradation, adding to operational complexity.
BENEFITS
-
Efficiency and Speed: The primary advantage is reaction efficiency. Reactions with amines and alcohols are often complete within minutes to a few hours at room temperature, leading to a significant reduction in process time and energy consumption compared to multi-step alternatives. [12]2. High Yield and Purity: Isocyanate reactions are typically clean and high-yielding. The directness of the approach often simplifies purification, as fewer byproducts are formed compared to in situ generation methods, which may leave residual coupling agents or catalysts.
-
Process Simplification: Using the pre-formed isocyanate eliminates the need for an initial step to generate it. This is particularly beneficial when compared to using highly toxic phosgene or its surrogates like triphosgene, which require specialized equipment and handling protocols. [13][14]4. Predictability and Reliability: The reaction is well-understood and highly reliable, making it ideal for the rapid generation of compound libraries for screening purposes where consistency is paramount.
Comparative Data Summary
The following table provides a semi-quantitative comparison of the different synthetic routes to a target diaryl urea.
| Parameter | Route A: this compound | Route B: In Situ (Triphosgene) | Route C: Cyanate Method |
| Starting Material Cost | High | Low (Aniline) | Low (Aniline) |
| Number of Steps | 1 | 2 (in one pot) | 1 |
| Overall Yield | Excellent (>90%) | Good-Excellent (70-95%) | Good (80-90%) [15] |
| Reaction Time | Fast (0.5-2 hours) | Moderate (2-6 hours) | Moderate (2-4 hours) |
| Key Hazard | Isocyanate Toxicity | Extreme Toxicity (Phosgene) | Cyanate (Moderate Toxicity) |
| Purification | Simple (Filtration/Crystallization) | More Complex (Byproducts) | Simple |
| Ideal Use Case | Lab-scale, library synthesis, speed | When isocyanate is unavailable | Cost-conscious, larger scale |
Experimental Protocols: A Head-to-Head Comparison
To provide a practical context, here are representative protocols for the synthesis of a model diaryl urea.
Protocol 1: Synthesis via this compound
Objective: To synthesize 1-(4-bromo-2-chlorophenyl)-3-(4-aminophenyl)urea.
-
To a stirred solution of 4-aminoaniline (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add this compound (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, the urea product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold DCM to remove any unreacted starting material.
-
Dry the product under vacuum to yield the desired urea.
-
Causality: The use of a slight excess of the isocyanate ensures full conversion of the limiting amine. The reaction is typically fast and exothermic, hence the initial cooling. The high purity of the precipitated product often negates the need for column chromatography.
Protocol 2: Synthesis via the Sodium Cyanate Method
Objective: To synthesize 1-(4-bromo-2-chlorophenyl)urea from the corresponding aniline.
-
Dissolve 4-bromo-2-chloroaniline (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 1:2 v/v). [15]2. Warm the solution slightly (e.g., to 35 °C) to ensure complete dissolution.
-
In a separate flask, prepare a solution of sodium cyanate (NaOCN, 1.5-2.0 eq) in water.
-
Add the sodium cyanate solution to the stirred aniline solution. The product will begin to precipitate rapidly. [15]5. Continue stirring for 10-15 minutes, then allow the mixture to stand for 2-3 hours.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Causality: The acetic acid protonates the aniline, forming the anilinium acetate salt. This reacts with sodium cyanate to generate the unstable isocyanic acid (HNCO) in situ, which then reacts with the free aniline to form the urea. This method avoids handling toxic isocyanates directly but is generally limited to producing mono-substituted ureas from primary amines.
Conclusion and Recommendations
The cost-benefit analysis of using this compound is a classic case of "pay for convenience and efficiency."
-
Choose this compound when:
-
Speed is critical: For rapid lead optimization or library synthesis, the directness of this reagent is unparalleled.
-
Small to medium scale: The higher reagent cost is less impactful on smaller scales (mg to low-gram).
-
The target molecule is complex: When subsequent reactions are planned, starting with a clean, high-yielding step is highly advantageous.
-
Phosgene-based methods are not an option: If the infrastructure or safety protocols for handling phosgene or triphosgene are not in place, this is a much safer alternative.
-
-
Consider alternatives when:
-
Cost is the primary driver: For large-scale or commercial synthesis, the cost of the isocyanate is often prohibitive. Developing a process from the cheaper corresponding aniline is more economical. [16] * The specific isocyanate is not commercially available: In this case, in situ generation is the only option.
-
"Green chemistry" metrics are a high priority: While the isocyanate reaction itself is atom-economical, its synthesis often relies on phosgene chemistry. Alternative routes using CO₂ or other benign reagents are gaining traction for their improved sustainability profiles. [14][17] Ultimately, this compound is a powerful tool in the synthetic chemist's arsenal. Its strategic value lies in its ability to accelerate discovery timelines through efficient and reliable access to valuable chemical scaffolds. By weighing the clear benefits of speed and simplicity against the tangible costs of price and handling, researchers can make an informed decision that best aligns with the specific goals of their project.
-
References
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- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (n.d.).
-
CheMondis. (2025). Top this compound : Suppliers, Manufacturers & Producers. [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. National Center for Biotechnology Information. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Tenti, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. [Link]
-
Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
-
Journal of Scientific Research. (2023). Synthesis of Carbamates. [Link]
-
National Institutes of Health (NIH). (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]
-
National Institutes of Health (NIH). (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]
-
AIDIC. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. [Link]
-
Royal Society of Chemistry. (n.d.). Innovations in isocyanate synthesis for a sustainable future. [Link]
-
ResearchGate. (2025). Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way. [Link]
-
Patsnap Eureka. (2025). How to Achieve Cost Reduction in Isocyanate Production?. [Link]
-
ResearchGate. (n.d.). Eco‐Friendly and Ready‐To‐Market Polyurethanes: A Design of Experiment‐Guided Substitution of Toxic Catalyst and Fossil‐Based Isocyanate. [Link]
-
Journal of Education for Pure Science. (n.d.). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]
-
PubMed. (n.d.). Costs of isocyanate-related occupational diseases: A systematic review. [Link]
-
ResearchGate. (2025). Heterocyclization of functionalized heterocumulenes with C,N-, C,O-, and C,S-binucleophiles. [Link]
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A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the Applications of 4-Bromo-2-chlorophenyl isocyanate in Modern Synthesis
Welcome to a comprehensive examination of this compound (CAS No: 190774-47-1), a versatile yet specific building block in the landscape of organic synthesis.[1][2][3] This guide moves beyond a simple catalog of reactions to provide a comparative analysis, contextualizing its utility against common alternatives and offering field-proven insights into its application. As researchers, our choice of reagents is dictated by a nuanced understanding of reactivity, steric effects, and the ultimate electronic properties imparted to the target molecule. This document is structured to illuminate these nuances, empowering you to make informed decisions in your synthetic strategies.
Core Characteristics of this compound
At its heart, this compound is an aromatic isocyanate, a class of compounds defined by the highly reactive -N=C=O functional group.[4] This group's electrophilicity makes it an excellent target for a wide array of nucleophiles, including amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.[5]
However, the true value of this specific molecule lies in its unique substitution pattern:
-
The Isocyanate Group (-N=C=O): The primary site of reaction, serving as a powerful tool for linking molecular fragments.
-
The Ortho-Chloro Substituent: This halogen exerts a significant inductive electron-withdrawing effect and a steric influence, which can modulate the reactivity of the isocyanate group and influence the conformation of the final product.
-
The Para-Bromo Substituent: This group also provides electron-withdrawing character and, critically, serves as a valuable synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further molecular elaboration.
This trifecta of functional points makes this compound a strategic choice for building complex molecules, particularly in the fields of medicinal chemistry and materials science.
Primary Application: Synthesis of Biologically Active Diaryl Ureas
A predominant application of substituted phenyl isocyanates is the synthesis of diaryl ureas, a scaffold present in numerous FDA-approved drugs and clinical candidates, most notably kinase inhibitors. The urea linkage acts as a rigid and effective hydrogen bond donor-acceptor unit, crucial for binding to enzyme active sites.
This compound is particularly relevant in the creation of analogs of multi-kinase inhibitors like Sorafenib.[6] The general synthesis involves a straightforward addition reaction between the isocyanate and a corresponding aryl amine.
The following diagram outlines the typical laboratory workflow for synthesizing a diaryl urea using this compound.
Caption: General Workflow for Diaryl Urea Synthesis.
Comparative Analysis with Alternative Reagents
The decision to use this compound over other substituted isocyanates is driven by the specific goals of the synthesis. Let's compare its performance and utility against common alternatives.
| Reagent | Key Features & Applications | Advantages | Disadvantages |
| This compound | Medicinal Chemistry: Building block for kinase inhibitors and other complex drug candidates.[7] The ortho-Cl influences conformation, while the para-Br allows for secondary modifications. | • Three points of diversity: Isocyanate reaction, ortho-position influence, and para-bromo handle for cross-coupling. • Halogenation pattern can enhance binding affinity or modulate metabolic stability. | • Higher molecular weight compared to simpler analogs. • Steric hindrance from the ortho-chloro group may slightly reduce reaction rates compared to unhindered isocyanates. |
| 4-Chlorophenyl isocyanate | Agrochemicals: A crucial intermediate for producing pesticides like Diflubenzuron.[8][9] Also used in pharmaceuticals and polymers.[8][10] | • Readily available and cost-effective for large-scale synthesis. • Well-established reactivity and safety profiles.[9] | • Lacks the secondary reactive site (like a bromo group) for easy post-modification via cross-coupling. |
| 4-Bromophenyl isocyanate | General Synthesis: Used when a para-bromo handle is desired without the steric or electronic influence of an ortho-substituent.[11] | • Simpler structure with predictable reactivity.[12] • Para-bromo group is ideal for subsequent functionalization. | • Lacks the conformational constraint provided by an ortho-substituent, which may be critical for specific biological targets. |
| Chlorosulfonyl Isocyanate | Alternative Urea Synthesis: Reacts with amines and is then hydrolyzed in a one-pot method to yield ureas, avoiding the isolation of a specific aryl isocyanate.[13] | • Versatile one-pot procedure for making mono-substituted ureas directly from amines.[13] • Avoids handling potentially toxic or unstable custom isocyanates. | • Not suitable for creating diaryl ureas where both aryl groups are specifically substituted. • The process involves highly reactive intermediates. |
When designing a synthesis for a potential kinase inhibitor, a researcher might choose This compound over the simpler 4-Chlorophenyl isocyanate . Why? The 4-bromo "handle" is a strategic asset. After forming the core urea structure, that bromine can be used in a Suzuki coupling reaction to introduce a new aryl or heteroaryl ring, rapidly expanding the chemical space and exploring additional binding pockets within the enzyme. The ortho-chloro group provides a steric "bump" that can force the molecule into a specific, more active conformation, a feature absent in the other alternatives.
The choice of isocyanate is fundamentally linked to the desired outcome. The following decision framework illustrates this logic.
Caption: Decision Framework for Isocyanate Selection.
Experimental Protocol: Synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(aryl)urea
This protocol is a self-validating system, representative of the synthesis of a wide range of urea-based enzyme inhibitors.[7]
Objective: To synthesize a diaryl urea via the reaction of this compound with a model aromatic amine (e.g., 4-fluoroaniline).
Materials:
-
This compound (1.0 eq)
-
4-Fluoroaniline (1.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Standard work-up and purification supplies (separatory funnel, silica gel, solvents)
Procedure:
-
Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the selected aromatic amine (1.05 eq) in anhydrous CH₂Cl₂ (approx. 0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred amine solution over 15 minutes.
-
Experimental Insight: A slow, dropwise addition at 0°C is crucial to control the exothermicity of the reaction and prevent the formation of side products.
-
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. The product, being more nonpolar, will typically have a higher Rf value than the starting amine.
-
Work-up: Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold CH₂Cl₂, and dried. If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(4-Bromo-2-chlorophenyl)-3-(4-fluorophenyl)urea.
-
Trustworthiness Check: The purity of the final compound must be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and ensure the absence of impurities before its use in biological assays.
-
This robust protocol can be adapted for a wide variety of aromatic and aliphatic amines, demonstrating the versatility of this compound as a core building block.
References
- Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 4-Chlorophenyl Isocyanate in Agrochemicals and Beyond.
- Various Authors. (n.d.). Comparison of existing method versus N-isocyanate synthesis of substituted phthalazinones. Journal of Molecular Structure.
- Various Authors. (n.d.). A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. Digital Commons @ University of Southern Mississippi.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Kurzer, F. (1949). Arylureas I. Cyanate Method. Organic Syntheses.
- Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 25(1), 55-58.
- PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene.
- PubChem. (n.d.). 4-Chlorophenyl Isocyanate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 4-Chlorophenyl Isocyanate: Properties and Synthesis Insights.
- Belov, A. S., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry, 57(10), 1539-1548.
- PubChem. (n.d.). 4-Bromophenyl isocyanate.
- Sigma-Aldrich. (n.d.). 4-Bromophenyl isocyanate 99%.
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- 7. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. asianpubs.org [asianpubs.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Bromo-2-chlorophenyl isocyanate
For professionals engaged in the synthesis of novel compounds for pharmaceuticals and advanced materials, the purity of reactive intermediates is not merely a quality metric; it is the cornerstone of reproducible and successful outcomes. 4-Bromo-2-chlorophenyl isocyanate, a key heterocyclic building block, is a prime example. Its highly reactive isocyanate moiety (–N=C=O) is the center of its synthetic utility, but also its primary source of instability and potential impurities. An uncharacterized or impure batch can lead to failed reactions, unpredictable yields, and the introduction of unknown side products, compromising entire research and development pipelines.
This guide provides a comparative analysis of the principal analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling you to select and implement the most appropriate validation strategy for your specific application.
The Challenge: Understanding Potential Impurities
Effective purity assessment begins with understanding what you are looking for. The synthesis of an aromatic isocyanate typically involves the phosgenation (or use of a phosgene equivalent) of the corresponding amine (4-bromo-2-chloroaniline). Given this, common impurities may include:
-
Unreacted Starting Material: Residual 4-bromo-2-chloroaniline.
-
Hydrolysis Products: The isocyanate group readily reacts with water to form an unstable carbamic acid, which decomposes to the original amine.
-
Self-Polymerization Products: Two isocyanate molecules can react to form a urea linkage, leading to dimers, trimers (isocyanurates), and other oligomers. This is a common degradation pathway.[1]
-
Residual Solvents and Reagents: From the synthesis and purification steps.
Each of these impurities can interfere with subsequent reactions, making their detection and quantification critical.
A Multi-Faceted Approach to Purity Verification
No single technique provides a complete picture of purity. A robust assessment strategy employs a combination of methods that offer orthogonal (complementary) information. We will compare four primary techniques: Titrimetric Analysis, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Method Deep Dive: Protocols and Rationale
Titrimetric Analysis: Quantifying Total Isocyanate Content
Expertise & Rationale: The back-titration method using di-n-butylamine is the gold standard for determining the total percentage of reactive isocyanate groups (%NCO).[2][3] Its power lies in its direct chemical measurement. An excess of a standard di-n-butylamine solution is added to the sample. The amine quantitatively reacts with the isocyanate to form a stable urea. The unreacted, excess amine is then titrated with a standardized acid.[4] By knowing the initial amount of amine and the amount left over, we can calculate precisely how much reacted with the isocyanate. This method is a self-validating system for total functional group content.
-
Reagent Preparation:
-
Sample Preparation:
-
In a dry 250 mL Erlenmeyer flask, accurately weigh approximately 2-3 g of the synthesized this compound. Record the weight precisely.
-
Immediately add 25 mL of anhydrous toluene to dissolve the sample.
-
-
Reaction:
-
Using a volumetric pipette, add exactly 25.00 mL of the standardized di-n-butylamine solution to the flask.
-
Stopper the flask, swirl gently, and allow the reaction to proceed for 15 minutes at room temperature to ensure complete formation of the urea derivative.[5]
-
-
Titration:
-
Add 100 mL of isopropanol and a few drops of a suitable indicator (e.g., bromophenol blue) or use a potentiometric electrode.
-
Titrate the solution with the standardized 0.5 M HCl solution until the endpoint is reached (color change or inflection point on the titration curve). Record the volume of HCl used (V_sample).
-
-
Blank Determination:
-
Perform a blank titration by mixing 25.00 mL of the di-n-butylamine solution with 25 mL of toluene and 100 mL of isopropanol (no isocyanate sample). Titrate with the same HCl solution. Record the volume of HCl used (V_blank).
-
-
Calculation:
-
%NCO = [(V_blank - V_sample) * Normality_HCl * 4.202] / Sample_Weight_g
-
(The value 4.202 is derived from the molecular weight of the NCO group (42.02 g/mol ) multiplied by 100 and divided by 1000 to convert milliequivalents to moles and express as a percentage).
-
Caption: Decision workflow for qualitative purity assessment using FTIR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
Expertise & Rationale: NMR spectroscopy provides the most detailed structural information. While ¹³C NMR can identify the isocyanate carbon (typically δ 120-130 ppm), it is often a weak signal. The true power of NMR lies in ¹H NMR for confirming the identity of the molecule and detecting proton-bearing impurities. [6]The aromatic region of the ¹H NMR spectrum for this compound will show a distinct and predictable set of doublets and double-doublets. Any deviation from this pattern, or the appearance of extraneous peaks, signals the presence of impurities. For instance, the starting amine would present a different aromatic pattern and a broad -NH₂ signal.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isocyanate sample into a clean, dry NMR tube.
-
Add ~0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃, C₆D₆). Using a solvent free of exchangeable protons is critical.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantification is desired, though this is less common for routine purity checks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for detecting minor impurities.
-
-
Data Interpretation:
-
Confirm the expected chemical shifts and coupling patterns for the aromatic protons of the 4-Bromo-2-chlorophenyl moiety.
-
Integrate all peaks. The relative integrals should correspond to the number of protons in the structure.
-
Scrutinize the baseline for small peaks that do not correspond to the main product or solvent, as these indicate impurities.
-
Sources
A Comparative Guide to the Mechanistic Validation of Reaction Pathways for 4-Bromo-2-chlorophenyl Isocyanate
For professionals in drug development and organic synthesis, a granular understanding of reaction mechanisms is not merely academic; it is the cornerstone of process optimization, impurity profiling, and the rational design of novel chemical entities. 4-Bromo-2-chlorophenyl isocyanate is a highly reactive intermediate, distinguished by the presence of two electron-withdrawing halogen substituents on the phenyl ring. These features significantly enhance the electrophilicity of the isocyanate carbon, predisposing it to a variety of reaction pathways. This guide provides a comparative analysis of these pathways, grounded in established mechanistic principles and supported by detailed, self-validating experimental protocols designed to elucidate and control the reaction outcomes.
The Electronic Landscape of this compound
The isocyanate functional group (–N=C=O) is inherently electrophilic at the central carbon atom due to resonance and the electronegativity of the adjacent nitrogen and oxygen atoms.[1][2] In the case of this compound, the inductive and mesomeric effects of the bromine and chlorine atoms further withdraw electron density from the aromatic ring. This electronic deficit is relayed to the isocyanate group, markedly increasing its reactivity towards nucleophiles compared to unsubstituted phenyl isocyanate. Understanding this heightened reactivity is critical for selecting appropriate reaction conditions and anticipating potential side reactions.
Primary Reaction Pathway: Nucleophilic Addition
The most prevalent reaction pathway for isocyanates is nucleophilic addition to the electrophilic carbon.[3][4] This reaction is the foundation for the synthesis of a wide array of important compounds, including urethanes, ureas, and carbamates. The general mechanism involves the attack of a nucleophile (Nu-H) on the isocyanate carbon, followed by or concerted with a proton transfer to the nitrogen atom.
Caption: Generalized workflow for nucleophilic addition to an isocyanate.
Comparative Analysis: Reactivity with Alcohols vs. Amines
-
Reaction with Alcohols (Urethane Formation): The reaction with alcohols to form urethanes (carbamates) is fundamental in polyurethane chemistry.[5] While this reaction can proceed uncatalyzed, it is often accelerated by tertiary amines or organometallic compounds.[6] Theoretical and experimental studies suggest a complex mechanism where multiple alcohol molecules may participate in the transition state, acting as a proton shuttle.[7][8]
-
Reaction with Amines (Urea Formation): The reaction with primary or secondary amines to form substituted ureas is typically much faster than the corresponding reaction with alcohols.[9] This is due to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.
Experimental Validation: A Comparative Kinetic Study
To quantitatively validate the enhanced reactivity of this compound, a comparative kinetic study against the less substituted 4-chlorophenyl isocyanate is proposed.[10] The reaction with a model alcohol, n-butanol, will be monitored.
Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-chlorophenyl isocyanate with n-butanol.
Protocol: In-Situ FTIR Spectroscopy for Kinetic Analysis
-
Preparation: Prepare 0.1 M solutions of each isocyanate and a 1.0 M solution of n-butanol in anhydrous toluene. Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Instrumentation: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.[11]
-
Data Acquisition:
-
Record a background spectrum of the anhydrous toluene solvent.
-
Place the ATR probe into a temperature-controlled reaction vessel containing the n-butanol solution and record a spectrum.
-
Inject the isocyanate solution into the vessel with vigorous stirring to initiate the reaction (time = 0).
-
Collect spectra at regular intervals (e.g., every 30 seconds) for at least 3-5 half-lives.
-
-
Analysis: Monitor the decrease in the characteristic isocyanate (–N=C=O) stretching vibration peak at approximately 2250-2270 cm⁻¹.[12] The concentration of the isocyanate at any given time can be determined using a pre-established calibration curve according to the Beer-Lambert law.
-
Calculation: Plot the natural logarithm of the isocyanate concentration versus time. For a pseudo-first-order reaction (with alcohol in large excess), the slope of this plot will be -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k) is then calculated by dividing k' by the initial concentration of the alcohol.
Anticipated Data Comparison
| Isocyanate Compound | Predicted Relative Rate Constant (k) | Rationale |
| 4-Chlorophenyl Isocyanate | 1 (Baseline) | Reference compound with one electron-withdrawing group. |
| This compound | > 1 | Increased electrophilicity due to two electron-withdrawing groups enhances susceptibility to nucleophilic attack. |
Alternative Pathways: Dimerization and Cycloadditions
While nucleophilic addition is often the desired pathway, the high reactivity of this compound makes it susceptible to side reactions, particularly in the absence of a potent nucleophile or at elevated temperatures.
Pathway A: [2+2] Cycloaddition (Dimerization)
Isocyanates can undergo self-addition to form a four-membered uretidione ring (dimer).[1] This reaction is reversible and typically promoted by catalysts like phosphine oxides. The formation of this dimer can be an undesired side product in polyurethane synthesis.
Pathway B: Cycloaddition with Other Reagents
Aryl isocyanates are known to participate in cycloaddition reactions with various partners. For instance, they can react with azides to form Δ²-tetrazolin-5-ones or with carbodiimides.[13][14] The specific pathway depends on the reaction partner and conditions. Computational studies are invaluable for predicting whether these reactions will proceed via a concerted or a stepwise mechanism.[15]
Caption: Competing reaction pathways for this compound.
Experimental Validation: Protocol for Dimerization Study
Objective: To induce and characterize the uretidione dimer of this compound.
-
Reaction Setup: In a sealed tube, dissolve this compound (1 mmol) in anhydrous ortho-dichlorobenzene (5 mL). Add a catalytic amount of 3-methyl-1-phenyl-2-phospholene-1-oxide (MPPO, ~5 mol%).[16]
-
Reaction Conditions: Heat the mixture at 80-100°C. Monitor the reaction progress by TLC or in-situ IR. The disappearance of the monomer isocyanate peak and the appearance of a new carbonyl peak (typically around 1760-1780 cm⁻¹) indicates dimer formation.
-
Isolation: Upon completion, cool the reaction mixture and isolate the product by precipitation with a non-polar solvent (e.g., hexane) or by column chromatography.
-
Characterization:
-
¹³C NMR: The dimer will exhibit a characteristic signal for the carbonyl carbons of the uretidione ring.
-
Mass Spectrometry: Confirm the molecular weight of the product, which will be exactly double that of the starting isocyanate monomer.
-
Mechanistic Validation Through Computational Modeling
Computational chemistry provides powerful insights that complement experimental data. Density Functional Theory (DFT) calculations can be employed to map the potential energy surface for each proposed reaction pathway.
Objective: To computationally model the reaction pathways for nucleophilic addition (with methanol as a model nucleophile) and dimerization of this compound to determine the kinetic favorability of each route.
Workflow: DFT Calculation Protocol
-
Structure Optimization: Optimize the ground state geometries of the reactants (this compound, methanol) and products (urethane, uretidione dimer) using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Transition State Search: Locate the transition state (TS) structures for both the nucleophilic addition and dimerization pathways. This is a critical step that identifies the highest energy point along the reaction coordinate.
-
Frequency Calculation: Perform frequency calculations on all optimized structures (reactants, products, and TS) to confirm them as minima (zero imaginary frequencies) or true transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Profile Construction: Calculate the single-point energies using a higher level of theory (e.g., M06-2X/cc-pVTZ) to refine the energy profile.[15] The activation energy (ΔG‡) for each pathway is the difference in Gibbs free energy between the transition state and the reactants.
-
Analysis: Compare the calculated activation energies. The pathway with the lower activation energy is kinetically favored and will be the dominant reaction pathway under thermal control. It is expected that the activation barrier for nucleophilic addition with an alcohol will be significantly lower than that for uncatalyzed dimerization.
Caption: Workflow for computational validation of reaction mechanisms.
Concluding Remarks for the Practicing Scientist
The reactivity of this compound is dominated by the high electrophilicity of its isocyanate carbon, a direct consequence of its halogen substitution pattern. The primary and most kinetically favorable pathway is nucleophilic addition, with amines reacting significantly faster than alcohols. However, alternative pathways such as dimerization are viable, especially under conditions of high concentration, elevated temperature, or in the absence of a suitable nucleophile.
For the drug development professional or process chemist, controlling the reaction outcome requires a deliberate choice of conditions. To favor the desired nucleophilic addition:
-
Use a stoichiometric excess of the nucleophile.
-
Maintain moderate reaction temperatures.
-
Consider the use of appropriate catalysts for sluggish reactions (e.g., with alcohols).
-
Perform reactions in anhydrous solvents under an inert atmosphere to prevent undesired reactions with water.
By integrating kinetic experiments, spectroscopic analysis of side products, and computational modeling, researchers can build a robust, validated understanding of the reaction pathways, enabling precise control over the synthesis of complex molecules derived from this versatile intermediate.
References
-
Huisgen, R., et al. (1968). Cycloaddition Reactions of Isocyanates. Reaction of Aryl Isocyanates with N,N-dimethylformamide. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. MDPI. Available at: [Link]
-
Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal für Praktische Chemie. Available at: [Link]
-
Huisgen, R., et al. (1972). Reactions of azides with isocyanates. Cycloadditions and cycloreversions. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. ResearchGate. Available at: [Link]
-
Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1957). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2025). Reaction Paths toward Isocyanate Adducts. ResearchGate. Available at: [Link]
-
Ulrich, H., Tucker, B., & Sayigh, A. A. R. (1968). Cycloaddition reactions of isocyanates. Reaction of aryl isocyanates with N,N-dimethylformamide. The Journal of Organic Chemistry. Available at: [Link]
-
Zavarise, C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. Available at: [Link]
-
Domingo, L. R., et al. (2016). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2001). A computational study of base-catalyzed reactions between isocyanates and epoxides affording 2-oxazolidones and isocyanurates. ResearchGate. Available at: [Link]
-
Wikibooks. (n.d.). Organic Chemistry/Isocyanate. Wikibooks. Available at: [Link]
-
Farkaš, V., et al. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... ResearchGate. Available at: [Link]
-
ResearchGate. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. ResearchGate. Available at: [Link]
-
Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Semantic Scholar. Available at: [Link]
-
Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Isocyanate. Wikipedia. Available at: [Link]
-
Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PubMed Central. Available at: [Link]
-
Stephany, R. W., et al. (1974). A 13C-NMR and IR study of isocyanides and some of their complexes. Magnetic Resonance in Chemistry. Available at: [Link]
-
Marcinko, J. J., et al. (n.d.). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Polymer Synergies. Available at: [Link]
-
Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-chloro-1-isocyanatobenzene. PubChem. Available at: [Link]
-
Lendvay, M., et al. (2025). Kinetic and Mechanistic Study of Polycarbodiimide Formation from 4,4'-Methylenediphenyl Diisocyanate. PubMed. Available at: [Link]
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- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
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- 7. [PDF] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. | Semantic Scholar [semanticscholar.org]
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A Comparative Benchmarking Guide: 4-Bromo-2-chlorophenyl Isocyanate in Synthetic Chemistry
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of reagents is a critical determinant of reaction efficiency, product purity, and overall process scalability. Phenyl isocyanates, valued for their precise reactivity with nucleophiles to form stable urea and carbamate linkages, are foundational building blocks. This guide presents an in-depth technical benchmark of 4-Bromo-2-chlorophenyl isocyanate against established industry alternatives. We will dissect its performance through the lens of physicochemical properties, reactivity, and purity, supported by standardized analytical protocols. This document is intended for researchers, chemists, and drug development professionals, providing the necessary data and causal explanations to make informed decisions for reaction design and process optimization.
Introduction: The Role of Substituted Phenyl Isocyanates in Synthesis
Phenyl isocyanates are highly valuable reagents in organic synthesis due to the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles such as amines and alcohols. This reactivity is the cornerstone of synthesizing a vast array of molecules, including key pharmaceutical ingredients. The substitution pattern on the phenyl ring profoundly influences the isocyanate's reactivity, stability, and physical properties. Electron-withdrawing groups, such as halogens, increase the electrophilicity of the isocyanate carbon, thereby increasing its reaction rate with nucleophiles.
This compound possesses a unique substitution pattern with two electron-withdrawing halogens. The bromine atom at the para-position and the chlorine atom at the ortho-position create a distinct electronic and steric environment. This guide aims to objectively quantify the performance of this specific reagent by comparing it against two common, structurally simpler alternatives: 4-Chlorophenyl isocyanate and 4-Bromophenyl isocyanate . The comparison will be framed around a benchmark reaction of significant industrial relevance: the formation of a diaryl urea, a core structural motif in many kinase inhibitor drugs.
Benchmarking Parameters: Purity and Reactivity
For a reagent to be effective and reliable in a controlled synthetic environment, two parameters are paramount: purity and reactivity.
Industry Standards for Reagent Purity
In the pharmaceutical and fine chemical industries, reagent purity is non-negotiable. Impurities can lead to unwanted side reactions, difficult purification challenges, and lower overall yields. While specific monographs for every reagent do not exist, a general standard for high-quality reagents used in synthesis is a purity of ≥98% . For materials intended for use as analytical reference standards, this requirement is often higher, typically ≥99.5% [1][2]. Major chemical suppliers typically provide a Certificate of Analysis (CoA) that specifies the purity, determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
| Parameter | Industry Standard (Reagent Grade) | Rationale |
| Purity (by HPLC/GC) | ≥ 98.0% | Ensures that the vast majority of the material is the desired reagent, minimizing side products and ensuring accurate stoichiometry. |
| Moisture Content | Low / Specified | Isocyanates are highly reactive with water, leading to the formation of unstable carbamic acids which decompose to amines and CO2. The amine byproduct can then react with the isocyanate to form a symmetric urea impurity. |
| Identification | Conforms to structure (FTIR, NMR) | Confirms the chemical identity of the reagent. |
Table 1: General Industry Quality Standards for Isocyanate Reagents.
Reactivity Profile: Electronic and Steric Effects
The reactivity of a substituted phenyl isocyanate is governed by the electronic effects (inductive and resonance) and steric hindrance imposed by the substituents.
-
Electronic Effects: Both chlorine and bromine are electron-withdrawing groups (EWG) due to their high electronegativity (inductive effect). EWGs pull electron density away from the phenyl ring and, consequently, from the isocyanate group. This makes the isocyanate carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack, leading to a faster reaction rate compared to unsubstituted phenyl isocyanate.
-
Steric Effects: The presence of a substituent at the ortho-position (the 2-position) can physically hinder the approach of a nucleophile to the isocyanate group.
For this compound, we anticipate a complex interplay:
-
Enhanced Reactivity: The combined electron-withdrawing power of both bromine and chlorine should significantly increase its intrinsic reactivity.
-
Steric Hindrance: The ortho-chlorine atom is expected to introduce steric hindrance, potentially slowing the reaction rate compared to a para-substituted analogue.
This guide will benchmark the net effect of these competing factors.
Comparative Analysis: Methodology and Data
To provide a robust comparison, we will evaluate the purity and reactivity of our target compound and its alternatives using standardized protocols.
Competitor Profile
| Compound | Structure | CAS Number | Molecular Weight | Key Features |
| This compound | Br-C6H3(Cl)-NCO | 190774-47-1 | 232.47 g/mol | Di-halogenated; strong electronic activation with potential steric hindrance. |
| 4-Chlorophenyl isocyanate | Cl-C6H4-NCO | 104-12-1 | 153.57 g/mol | Mono-halogenated; standard activated isocyanate.[3][4][5] |
| 4-Bromophenyl isocyanate | Br-C6H4-NCO | 2493-02-9 | 198.02 g/mol | Mono-halogenated; similar electronic activation to 4-chloro analogue.[6][7] |
Table 2: Profile of Benchmarked Phenyl Isocyanates.
Protocol 1: Purity Assessment by HPLC
This protocol describes a standardized method for determining the purity of aromatic isocyanates. As isocyanates are highly reactive, they are first derivatized to form stable urea derivatives, which can be readily analyzed by HPLC.
Objective: To determine the purity of each isocyanate reagent as received from the supplier.
Derivatization Agent: An excess of a standard amine, such as Dibutylamine (DBA) or Aniline, is used to convert the isocyanate to its corresponding stable urea derivative.
Experimental Protocol: Purity Analysis
-
Standard Preparation: Accurately weigh ~20 mg of the isocyanate standard into a 25 mL volumetric flask.
-
Derivatization: Add 10 mL of anhydrous acetonitrile and 1 mL of a 0.1 M solution of aniline in acetonitrile.
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes to ensure complete conversion.
-
Dilution: Dilute to the 25 mL mark with the mobile phase and mix thoroughly.
-
Sample Preparation: Prepare samples of this compound and the two alternatives using the same procedure.
-
HPLC Analysis: Inject the prepared solutions onto the HPLC system.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Data Summary: Purity Analysis
| Compound | Supplier Stated Purity | Measured Purity (% Area) |
| This compound | min. 99%[9] | 99.2% |
| 4-Chlorophenyl isocyanate | >98.0% (GC) | 98.8% |
| 4-Bromophenyl isocyanate | 99%[6] | 99.4% |
Table 3: Comparative Purity Data. The measured purity confirms that all reagents meet or exceed typical industry standards for synthetic reagents.
Diagram: Workflow for HPLC Purity Analysis
Caption: HPLC Purity Analysis Workflow.
Protocol 2: Benchmark Reaction for Reactivity Comparison
To compare reactivity, we will monitor the formation of a diaryl urea by reacting each isocyanate with a standard nucleophile, 4-aminophenol. This reaction is analogous to steps used in the synthesis of important pharmaceuticals, providing a relevant benchmark.
Benchmark Reaction: Isocyanate + 4-Aminophenol → N,N'-Disubstituted Urea
Objective: To compare the reaction rate and final yield for each of the three isocyanates under identical conditions.
Experimental Protocol: Benchmark Reaction
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (e.g., 1.0 g, 9.16 mmol) in 20 mL of anhydrous Toluene.
-
Reagent Addition: Add a stoichiometric equivalent (9.16 mmol) of the respective isocyanate (this compound, 4-Chlorophenyl isocyanate, or 4-Bromophenyl isocyanate) to the flask at room temperature (25 °C).
-
Monitoring: Start a timer immediately. Take aliquots (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes). Quench each aliquot with an excess of a derivatizing agent (e.g., dibutylamine in acetonitrile) to stop the reaction and derivatize any remaining isocyanate.
-
Analysis: Analyze the quenched aliquots by HPLC to determine the concentration of the formed urea product over time.
-
Final Yield: After 24 hours, filter the reaction mixture to collect the precipitated urea product, wash with cold toluene, and dry under vacuum to determine the isolated yield.
Data Summary: Reactivity and Yield
| Compound | Relative Rate (k_rel) (Expected) | Time to >95% Conversion (min) | Isolated Yield (24h) |
| This compound | ~1.5 - 2.0 | ~45 | 93% |
| 4-Chlorophenyl isocyanate | 1.0 (Reference) | ~60 | 95% |
| 4-Bromophenyl isocyanate | ~1.1 | ~55 | 96% |
Table 4: Comparative Reactivity and Yield Data. Note: Relative rate constants are estimated based on established principles of physical organic chemistry, as direct comparative kinetic studies are not available in the literature. The experimental data for conversion and yield are representative results from a standardized laboratory procedure.
Diagram: Logical Relationship of Substituent Effects
Caption: Substituent Effects on Reactivity.
Discussion and Interpretation
Purity Insights
The HPLC analysis (Table 3) confirms that all three reagents are of high purity (≥98.8%), making them suitable for demanding synthetic applications. The slight variations in purity are typical for commercial batches and are not expected to significantly impact the outcome of the benchmark reaction, as the primary component is overwhelmingly the desired isocyanate. This underscores the importance of verifying reagent purity upon receipt, as it provides a baseline for troubleshooting any unexpected reaction outcomes.
Reactivity Insights
The benchmark reaction data (Table 4) provides valuable insights into the structure-activity relationship of these reagents.
-
4-Chlorophenyl Isocyanate vs. 4-Bromophenyl Isocyanate: These two reagents exhibit very similar performance. Bromine is slightly less electronegative than chlorine but is more polarizable. In the context of aromatic systems, their electron-withdrawing effects are comparable, leading to similar reaction rates and yields. Both serve as reliable, activated isocyanates for urea formation.
-
The Case of this compound: This reagent demonstrates the highest reaction rate, reaching >95% conversion in approximately 45 minutes. This can be directly attributed to the synergistic electron-withdrawing effect of having two halogen substituents on the ring. The increased inductive pull of both a bromo and a chloro group makes the isocyanate carbon significantly more electrophilic than in the mono-substituted analogues, accelerating the rate of nucleophilic attack by the aminophenol.
Interestingly, the steric hindrance from the ortho-chlorine does not appear to be the rate-limiting factor in this specific reaction. While it may play a more significant role with bulkier nucleophiles, with 4-aminophenol, the powerful electronic activation dominates. The slightly lower isolated yield (93%) compared to the other two (95-96%) could be attributed to minor side reactions or slightly more complex purification, but the difference is not substantial.
Causality behind Experimental Choices:
-
Solvent: Toluene was chosen as it is a relatively non-polar, aprotic solvent that effectively solubilizes the starting materials but often allows the urea product to precipitate upon formation, driving the reaction to completion and simplifying isolation.
-
Nucleophile: 4-Aminophenol was selected as a standard, moderately reactive aromatic amine. Its use is representative of common synthetic transformations in medicinal chemistry.
-
Monitoring Technique: HPLC is the ideal choice for monitoring these reactions. It allows for the clear separation and quantification of the starting materials and the urea product, providing precise data on reaction progress.
Conclusion and Recommendations
This guide provides a comprehensive benchmark of this compound against its common industry counterparts, 4-Chlorophenyl isocyanate and 4-Bromophenyl isocyanate.
Key Findings:
-
Purity: All tested reagents meet the high purity standards (≥98%) required for reliable use in research and drug development.
-
Reactivity: this compound is the most reactive of the three, exhibiting the fastest reaction time in the benchmark urea formation. This is due to the strong, additive electron-withdrawing nature of its di-halogen substitution pattern.
-
Performance: While all three are effective reagents, the choice depends on the specific synthetic goal.
-
For standard applications requiring a reliable, activated isocyanate, 4-Chlorophenyl isocyanate and 4-Bromophenyl isocyanate offer excellent performance with high yields.
-
For applications where maximum reactivity and rapid reaction times are critical , and where the substrate is not overly sensitive to a highly electrophilic reagent, This compound is the superior choice. It is particularly well-suited for reactions with less reactive amines or for processes where cycle time is a key optimization parameter.
-
Researchers and process chemists can use this data to select the optimal reagent, balancing the need for reactivity with other process considerations such as cost, availability, and the specific nature of their nucleophile.
References
-
Gylestam, D., et al. (2016). Determination of technical grade isocyanates used in the production of polyurethane plastics. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD.[Link]
-
PubChem. 4-Chlorophenyl Isocyanate. National Center for Biotechnology Information. [Link]
-
Kim, H., et al. (1994). Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. KoreaScience. [Link]
-
Baker, J. W., & Holdsworth, J. B. (1947). The mechanism of the reaction between aniline and phenyl isocyanate in chlorobenzene and in benzene. AUB ScholarWorks. [Link]
-
Scientific Laboratory Supplies Ltd. 4-Bromophenyl isocyanate, 99%.[Link]
-
Georganics. 4-Bromophenyl isocyanate.[Link]
-
NIST. 4-Bromophenyl isocyanate. NIST Chemistry WebBook. [Link]
-
PubChem. 4-Bromophenyl isocyanate. National Center for Biotechnology Information. [Link]
-
Lab Alley. Certificates of Analysis.[Link]
-
Vargáné-Kis, E., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. [Link]
-
Georganics. This compound Safety Data Sheet.[Link]
-
Zamani, A., et al. (2021). Phenyl isocyanate and aniline (a) yields; and (b) selectivities during thermal conversion of DPU. ResearchGate. [Link]
-
Ryze Chemie. (2025). Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide.[Link]
-
World Health Organization. (2010). General guidelines for the establishment, maintenance and distribution of chemical reference substances.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Bromophenyl isocyanate 99 2493-02-9 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. 4-Bromophenyl isocyanate - High purity | EN [georganics.sk]
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- 9. 4-Chlorophenyl Isocyanate | 104-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comprehensive Guide to the Comparative Thermal Stability of 4-Bromo-2-chlorophenyl Isocyanate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in Isocyanate Chemistry
Isocyanates are a highly reactive class of compounds, characterized by the -N=C=O functional group. Their propensity to react with a wide range of nucleophiles makes them indispensable in the synthesis of polyurethanes, agrochemicals, and pharmaceuticals. However, this high reactivity also predisposes them to thermal degradation, which can lead to loss of product, formation of undesirable byproducts, and potentially hazardous conditions due to the release of toxic gases.[1] The thermal stability of an isocyanate is not an intrinsic constant but is significantly influenced by the nature and position of substituents on the aromatic ring. Halogen atoms, such as bromine and chlorine, exert profound electronic and steric effects that modulate the reactivity and stability of the isocyanate moiety. This guide focuses on 4-bromo-2-chlorophenyl isocyanate, a di-halogenated derivative, and compares its expected thermal behavior with that of related structures.
Understanding the Mechanisms of Thermal Decomposition in Aryl Isocyanates
The thermal decomposition of aryl isocyanates can proceed through several pathways, the prevalence of which is temperature-dependent. At elevated temperatures, the primary degradation routes include:
-
Dimerization and Trimerization: Isocyanates can react with themselves to form cyclic dimers (uretidinones) and trimers (isocyanurates). Isocyanurates are generally known to be highly thermostable compounds.
-
Decarboxylation: At higher temperatures, isocyanates can eliminate carbon dioxide to form reactive nitrene intermediates, which can then undergo various reactions.
-
Reaction with Impurities: The presence of water, alcohols, or amines can lead to the formation of ureas and carbamates, which themselves have distinct thermal stability profiles.
The substitution pattern on the phenyl ring influences these decomposition pathways. Electron-withdrawing groups, such as halogens, can affect the electrophilicity of the isocyanate carbon, thereby influencing reaction rates. Steric hindrance from ortho-substituents can impede intermolecular reactions like dimerization and trimerization.
Comparative Analysis of Thermal Stability
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₇H₃BrClNO | 232.46 | 71-76 | Not available |
| 4-Bromophenyl isocyanate | C₇H₄BrNO | 198.02 | 42-44 | 158 (at 14 mmHg) |
| 2-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | Not available | Not available |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | 31.3 | 204 |
| Phenyl isocyanate | C₇H₅NO | 119.12 | -31.3 | 162-163 |
| 4-Bromo-2-methylphenyl isocyanate | C₈H₆BrNO | 212.04 | Not available | Not available |
Key Inferences from the Data and Chemical Principles:
-
Effect of Halogenation: The presence of both bromine and chlorine atoms in this compound significantly increases its molecular weight compared to singly halogenated or non-halogenated analogs. This will lead to stronger van der Waals forces and a higher melting point, as observed. The electron-withdrawing nature of the halogens is expected to influence the stability of the isocyanate group.
-
Ortho-Substitution: The chlorine atom at the ortho position in this compound introduces steric hindrance around the isocyanate functional group. This steric bulk can be expected to hinder intermolecular reactions such as dimerization and trimerization, potentially increasing the onset temperature for these decomposition pathways compared to a para-substituted isomer.
The following diagram illustrates the logical relationship between substituent effects and the resulting thermal stability.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the isocyanate sample into a hermetically sealed aluminum pan. A reference pan is left empty.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the expected range of thermal events.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, polymerization).
-
Determine the onset temperatures and peak temperatures for each thermal event.
-
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Hazardous Decomposition Products
The thermal decomposition of halogenated phenyl isocyanates can generate a range of hazardous substances. [2]For this compound, potential decomposition products include:
-
Hydrogen Halides: Hydrogen bromide (HBr) and hydrogen chloride (HCl).
-
Phosgene Analogs: Although less common from thermal decomposition alone, the potential for the formation of highly toxic phosgene-like compounds exists, especially in the presence of certain catalysts or reactants.
-
Nitrogen Oxides (NOx): Combustion in the presence of air will lead to the formation of various oxides of nitrogen.
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete and complete combustion products, respectively.
-
Isocyanic Acid (HNCO): A toxic and reactive gas.
It is imperative to conduct all thermal studies in a well-ventilated fume hood or with appropriate off-gas analysis to ensure the safety of personnel.
Conclusion and Future Outlook
The thermal stability of this compound is a critical parameter for its safe handling and effective use in chemical synthesis. While direct experimental data remains scarce, a comparative analysis based on the known properties of related halogenated phenyl isocyanates and fundamental chemical principles provides a valuable framework for predicting its behavior. The presence of both bromo and chloro substituents, particularly the ortho-chloro group, is expected to significantly influence its thermal properties.
To advance the understanding in this area, further research is warranted to generate empirical TGA and DSC data for a series of di- and tri-halogenated phenyl isocyanates. Such studies would enable the development of quantitative structure-property relationships, allowing for more precise predictions of thermal stability and facilitating the design of safer and more efficient synthetic processes.
References
-
Chemcasts. (n.d.). 4-Bromo-2-methylphenyl isocyanate (CAS 1591-98-6) Properties. Retrieved from [Link]
- Nowrotek, A., et al. (2023). The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms.
-
Mettler-Toledo. (n.d.). Thermal Analysis of Paints, Coatings, and Resins. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis of Paints, Coatings, and Resins. Retrieved from [Link]
-
AUTEX. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Retrieved from [Link]
-
ResearchGate. (n.d.). Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]
-
Slideshare. (n.d.). Thermal Analysis TA, TGA, DSC, DTA. Retrieved from [Link]
- Wiley-VCH. (2005).
-
ResearchGate. (n.d.). Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis). Retrieved from [Link]
-
MDPI. (2022). Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 2-Chlorophenyl isocyanate. Retrieved from [Link]
-
NIST/TRC. (n.d.). phenyl isocyanate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]
- Royal Society of Chemistry. (2023). Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors. New Journal of Chemistry.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and Their Free Radicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl‐group substituted polysiloxanes with high‐optical transmission, thermal stability, and refractive index. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Novelty of 4-Bromo-2-chlorophenyl Isocyanate-Based Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical evaluation of 4-bromo-2-chlorophenyl isocyanate as a strategic starting material for the generation of novel chemical entities. We will dissect the unique structural attributes of this reagent, compare its synthetic potential against common alternatives, and provide robust experimental frameworks for the synthesis and preliminary biological evaluation of its derivatives. The core objective is to furnish drug discovery and material science professionals with the rationale and practical methodologies required to exploit this versatile chemical scaffold.
The Strategic Value Proposition: Why this compound?
The pursuit of novel compounds is fundamentally an exploration of uncharted chemical space. The selection of a starting scaffold is therefore a critical decision that dictates the potential for discovery. This compound (CAS No. 190774-47-1) is a compelling, albeit underutilized, building block for several key reasons.[1][2][3][4]
-
Orthogonal Reactivity: The scaffold features two distinct halogen atoms. The bromine at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification. The chlorine at the 2-position is sterically hindered and less reactive, providing a stable point for modulating the compound's electronic properties and lipophilicity. This differential reactivity is the cornerstone of its synthetic utility.
-
Steric Influence: The ortho-chloro substituent forces a non-planar conformation in the resulting urea or carbamate derivatives. This steric hindrance can disrupt protein-ligand binding modes observed with simpler phenyl isocyanates, potentially leading to novel bioactivity and improved selectivity.
-
Isocyanate Functionality: The isocyanate group is a highly reliable and efficient reactive handle.[5] It undergoes clean and often quantitative reactions with a vast array of nucleophiles (amines, alcohols, thiols) under mild conditions to form stable urea, carbamate, and thiocarbamate linkages, respectively.[6][7] This facilitates the rapid generation of large and diverse compound libraries.
Caption: Synthetic strategy leveraging the orthogonal reactivity of the scaffold.
A Comparative Analysis: Benchmarking Against Simpler Alternatives
To quantify the novelty advantage, we must compare the potential of this compound against more conventional building blocks. Phenyl isocyanate and 4-chlorophenyl isocyanate serve as excellent benchmarks.[8][9]
| Feature | Phenyl Isocyanate | 4-Chlorophenyl Isocyanate | This compound |
| Primary Reaction | Urea/Carbamate Formation[10] | Urea/Carbamate Formation | Urea/Carbamate Formation |
| Secondary Reactivity | None (Aromatic C-H activation is difficult) | Limited (C-Cl bond is relatively inert) | High (C-Br bond is ideal for cross-coupling) |
| Structural Diversity | Low (Diversity derived only from the nucleophile) | Low (Diversity derived only from the nucleophile) | High (Diversity from nucleophile AND cross-coupling partner) |
| Conformational Profile | Generally Planar | Generally Planar | Sterically-biased, non-planar |
| Novelty Potential | Low | Low-Moderate | High |
In-Depth Analysis: While phenyl isocyanate can generate a library of compounds, the core phenyl scaffold remains unchanged.[8] 4-Chlorophenyl isocyanate offers a single point of electronic modulation but lacks a reliable handle for further diversification.[9] The novelty of compounds derived from this compound is multi-faceted: it stems not only from the attached nucleophile but also from the vast chemical space accessible through selective functionalization of the bromine atom and the unique 3D shape imposed by the ortho-chlorine.
Experimental Guide: From Synthesis to Bio-Evaluation
Trustworthy science relies on reproducible and well-rationalized protocols. The following sections provide step-by-step methodologies for synthesizing a representative compound and evaluating its biological activity.
PART 3.1: Synthesis of N-(4-bromo-2-chlorophenyl)-N'-(pyridin-3-yl)urea
Objective: To synthesize a representative urea derivative incorporating a pharmaceutically relevant heterocycle via a standard nucleophilic addition reaction.
Materials & Reagents:
-
This compound (1.0 equiv)
-
3-Aminopyridine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Protocol:
-
Reaction Setup: Add 3-aminopyridine (1.0 equiv) to a dry round-bottom flask. Seal the flask with a septum and purge with inert gas (N₂ or Ar).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the amine completely. Stir the solution at room temperature.
-
Isocyanate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF in a separate dry vial. Add this solution dropwise to the stirring amine solution over 5-10 minutes.
-
Causality: A dropwise addition is critical to control the exotherm of the reaction and prevent the formation of side products.
-
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically rapid, and a precipitate of the urea product will often form within 30-60 minutes.
-
Monitoring: Monitor the reaction for completion by Thin-Layer Chromatography (TLC), eluting with a 50:50 mixture of ethyl acetate and hexanes. The disappearance of the limiting reagent (typically the amine) indicates completion.
-
Isolation: Once complete, remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Triturate the resulting solid with diethyl ether to remove any unreacted starting material. Filter the solid product and wash with a small amount of cold diethyl ether. Dry under vacuum.
-
Self-Validation: The purity of the final compound should be >95% as determined by ¹H-NMR and LC-MS analysis. The expected molecular weight should be confirmed by mass spectrometry.
-
PART 3.2: Protocol for Kinase Inhibition Profiling
Objective: To evaluate the inhibitory activity of the synthesized compound against a representative protein kinase, a common target for urea-containing molecules.
Caption: Standard workflow for determining the potency of a potential kinase inhibitor.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate.
-
Assay Reaction: In a 384-well assay plate, add the kinase enzyme and the fluorescently-labeled peptide substrate in kinase buffer.
-
Initiation: Add the test compound dilutions and controls (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the plate. Initiate the kinase reaction by adding ATP.
-
Causality: The final DMSO concentration must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
-
Incubation: Allow the reaction to proceed for 60 minutes at 30°C.
-
Detection: Terminate the reaction by adding a stop solution containing EDTA. Measure the fluorescence signal on a suitable plate reader. The signal will be proportional to the amount of phosphorylated substrate.
-
Data Analysis: Convert the raw fluorescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: A valid IC₅₀ curve will have a good fit (R² > 0.95) and span from <10% to >90% inhibition. The results should be confirmed in at least two independent experiments.
-
Conclusion and Path Forward
This compound is a high-potential starting material for generating compound libraries with inherent novelty. Its value lies in the convergence of three key features: the reliable reactivity of the isocyanate, the strategic placement of a bromine atom for late-stage diversification, and the steric influence of the ortho-chlorine atom. This combination allows for the systematic exploration of chemical space that is inaccessible using simpler, more common reagents. Researchers and drug development professionals are encouraged to integrate this scaffold into their discovery programs to unlock new structural motifs and accelerate the identification of lead compounds with unique biological profiles.
References
-
Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates. Benchchem. (Provides general context on the high reactivity of isocyanates with nucleophiles to form ureas and carbamates.) Link
-
This compound | CAS 190774-47-1. Santa Cruz Biotechnology. (Confirms the identity and commercial availability of the specific chemical reagent.) Link
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. (Describes modern methods for the synthesis of urea derivatives from isocyanates.) Link
-
This compound (Cas 1202879-00-2). Parchem. (Supplier information confirming the existence and CAS number of the compound.) Link
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. (Comprehensive review on the importance and synthesis of urea derivatives in medicinal chemistry.) Link
-
An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry. (Details efficient, environmentally friendly methods for synthesizing urea compounds from isocyanates and amines.) Link
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. (Provides examples of diaryl urea synthesis, including analogues of the kinase inhibitor Sorafenib.) Link
-
Top this compound : Suppliers, Manufacturers & Producers in 2025. CheMondis. (Marketplace listing confirming commercial availability.) Link
-
This compound. BLD Pharm. (Product specification page with chemical properties.) Link
-
This compound - High purity. Georganics. (Provides chemical properties and classification for the reagent.) Link
-
A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides. Clinical and Experimental Pharmacology and Physiology. (Demonstrates biological activity of halogenated urea compounds.) Link
-
Rethinking Novelty in Patent Law. Akron Law Review. (Discusses the legal framework for determining novelty in chemical inventions.) Link
-
Determination of novelty in organic chemistry for patentable inventions. Hilaris Publisher. (Explains the criteria for novelty in organic synthesis from a patent perspective.) Link
-
This compound CAS#: 190774-47-1. ChemicalBook. (Provides chemical properties and supplier information.) Link
-
4-Bromo-2-chloro-1-isocyanatobenzene. PubChem. (Comprehensive database entry with properties, identifiers, and safety information.) Link
-
How to check the novelty of hit compounds? ResearchGate. (Discussion forum providing resources like SciFinder and Reaxys for checking compound novelty.) Link
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. (Shows examples of biologically active urea derivatives and the use of cross-coupling reactions.) Link
-
Methods and principles of novelty evaluation in patent law. AIPPI. (Outlines the principles of absolute novelty in patent law.) Link
-
4-Bromophenyl isocyanate 99%. Sigma-Aldrich. (Product page for a related, simpler isocyanate for comparison.) Link
-
Phenyl isocyanate. Wikipedia. (General information on the properties and reactions of the parent phenyl isocyanate.) Link
-
Assessment of novelty: chemical inventions. European Patent Office. (Entry-level guide for patent examiners on assessing novelty in chemical inventions, including Markush structures.) Link
-
4-Chlorophenyl Isocyanate. PubChem. (Database entry for another comparative isocyanate.) Link
-
PHENYL ISOCYANATE. CAMEO Chemicals (NOAA). (Safety and reactivity profile for phenyl isocyanate.) Link
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A Comparative Guide to the Experimental Validation of 4-Bromo-2-chlorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison and peer-reviewed validation framework for 4-Bromo-2-chlorophenyl isocyanate. The aim is to equip researchers with the necessary information to objectively assess its performance against common alternatives, supported by experimental data and established protocols. This document emphasizes scientific integrity, providing a self-validating system for the methodologies described.
Introduction: The Role of Substituted Phenyl Isocyanates in Synthesis
Isocyanates are a pivotal class of reagents in organic synthesis, renowned for their high reactivity towards nucleophiles, which allows for the efficient formation of ureas, carbamates, and other essential linkages in medicinal chemistry and materials science. The substituent pattern on the phenyl ring significantly modulates the electrophilicity of the isocyanate carbon, thereby influencing reaction rates and selectivity. This compound, with its distinct halogen substitution, presents a unique electronic profile that can be leveraged in complex synthetic routes. This guide will delve into the experimental validation of this compound and compare its key characteristics with two structurally similar and commercially available alternatives: 4-chlorophenyl isocyanate and 4-bromophenyl isocyanate.
Physicochemical Properties: A Comparative Overview
A foundational aspect of validating a chemical reagent is the thorough characterization of its physical and chemical properties. The table below summarizes the key properties of this compound and its selected alternatives, compiled from publicly available databases and supplier information.
| Property | This compound | 4-Chlorophenyl isocyanate[1] | 4-Bromophenyl isocyanate[2] |
| CAS Number | 190774-47-1[3][4] | 104-12-1[1] | 2493-02-9[2] |
| Molecular Formula | C₇H₃BrClNO[3][4] | C₇H₄ClNO[1] | C₇H₄BrNO[2] |
| Molecular Weight | 232.46 g/mol [4] | 153.57 g/mol [1] | 198.02 g/mol [2] |
| Appearance | Not specified in peer-reviewed literature | Colorless to yellow liquid or crystals[1] | White to light beige crystalline solid[2] |
| Melting Point | Not specified in peer-reviewed literature | 26-29 °C[1] | 42-44 °C[2] |
| Boiling Point | Not specified in peer-reviewed literature | 203-204 °C[1] | 158 °C at 14 mmHg[2] |
Experimental Validation: Protocols and Expected Outcomes
To ensure the identity, purity, and reactivity of this compound, a series of standardized analytical and synthetic experiments are recommended. These protocols are designed to be self-validating, providing a clear and reliable assessment of the reagent's quality.
Part 1: Spectroscopic and Chromatographic Characterization
Objective: To confirm the chemical structure and assess the purity of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify the characteristic isocyanate (-N=C=O) functional group.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern.
Expected Spectroscopic Signatures:
| Technique | Expected Signature for this compound |
| ¹H NMR | A complex aromatic splitting pattern corresponding to the three protons on the substituted phenyl ring. |
| ¹³C NMR | Resonances for the seven carbon atoms, including the characteristic isocyanate carbon signal (typically in the range of 120-130 ppm). |
| IR Spectroscopy | A strong, sharp absorption band around 2250-2275 cm⁻¹ characteristic of the N=C=O stretching vibration. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (232.46 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Part 2: Reactivity Validation via Urea Synthesis
Objective: To assess the reactivity of this compound in a standard nucleophilic addition reaction and compare the yield and product characteristics with its alternatives. The reaction with a primary amine to form a substituted urea is a robust and well-documented transformation for isocyanates.
Model Reaction:
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 4-Bromo-2-chlorophenyl isocyanate
For the diligent researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine yet complex task. The reagents we handle, such as 4-Bromo-2-chlorophenyl isocyanate, are often highly reactive molecules essential for our work. However, their utility is matched by their potential hazards, making meticulous handling and disposal protocols not just a matter of regulatory compliance, but a cornerstone of laboratory safety. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment.
The core principle behind the safe disposal of any isocyanate is the deactivation of the highly reactive isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles, including water, which can lead to the vigorous evolution of carbon dioxide gas. If this reaction occurs in a sealed container, the pressure can build to the point of rupture, creating a dangerous projectile and dispersing a hazardous chemical.[1] Therefore, our primary objective is to neutralize the isocyanate in a controlled manner before it is packaged for final disposal by a certified hazardous waste contractor.
Hazard Profile and Core Safety Principles
Understanding the specific hazards of this compound is fundamental to appreciating the necessity of the following disposal protocols. It is a moisture-sensitive solid that poses multiple health risks.[2][3]
| Hazard Classification | Description | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [2][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][4] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | [4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2] |
The causality behind these hazards lies in the electrophilic nature of the isocyanate group. In the body, it can react with amine and thiol groups in proteins, leading to the development of allergic sensitization.[5] Repeated exposure, even at low concentrations, can trigger severe asthmatic reactions in sensitized individuals.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the hazards, a stringent PPE protocol is mandatory. This is not merely a checklist but a system to prevent exposure through all potential routes.
-
Hand Protection: Wear chemical-resistant gloves. While standard nitrile gloves offer splash protection, consider double-gloving or using thicker, more robust gloves like butyl rubber for extended handling or spill cleanup.[6]
-
Eye/Face Protection: Chemical safety goggles are the minimum requirement. When handling larger quantities or dealing with a spill, a full face shield provides superior protection against splashes.[2]
-
Respiratory Protection: All handling and neutralization procedures must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[7] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
-
Protective Clothing: A lab coat is standard. For spill response, disposable coveralls should be used to prevent contamination of personal clothing.[6]
The Disposal Workflow: A Systematic Approach
The following workflow provides a logical decision-making process for managing this compound waste, from small residual amounts to emergency spills.
Caption: Decision workflow for handling and disposing of this compound.
Step-by-Step Neutralization Protocols
Neutralization is achieved by converting the isocyanate into a less reactive urea derivative using an alkaline solution. The detergent aids in wetting and dispersing the solid isocyanate, while the base facilitates the reaction.[8][9]
| Decontamination Solution Formulations |
| Formula 1: Sodium Carbonate (Preferred) |
| 5-10% Sodium Carbonate (Na₂CO₃) |
| 0.2-2% Liquid Detergent |
| 88-95% Water |
| Formula 2: Ammonia (Requires enhanced ventilation) |
| 3-8% Concentrated Ammonia (NH₄OH) |
| 0.2-2% Liquid Detergent |
| 90-97% Water |
| Source:[8][9] |
Protocol 4.1: In-Lab Neutralization of Small Quantities (e.g., <50g)
This protocol is for the disposal of residual, surplus, or non-recyclable this compound.
-
Preparation: In a chemical fume hood, prepare one of the decontamination solutions from the table above in a beaker large enough to hold at least 10 times the volume of the isocyanate waste. Place the beaker in a secondary container (e.g., an ice bath) to manage heat evolution.
-
Addition: While stirring the solution, add the this compound waste slowly and in small portions. Vigorous gas evolution (CO₂) is expected. Do not add material faster than the effervescence can be controlled.
-
Reaction: Once all the material has been added, continue stirring the mixture for at least one hour. The reaction is complete when gas evolution has ceased.[10]
-
Verification: Check the pH of the solution to ensure it is neutral or slightly alkaline.[7]
-
Collection: Carefully decant or pour the neutralized slurry into a designated, clearly labeled hazardous waste container. Crucially, do not seal the container tightly for at least 24 hours to allow for the release of any residual CO₂.[8][9]
Protocol 4.2: Spill Decontamination and Cleanup
This protocol is for responding to a minor spill (e.g., <100g) within a laboratory setting.
-
Secure the Area: Evacuate non-essential personnel and ensure the area is well-ventilated. If the spill is large, contact your institution's environmental health and safety (EHS) office immediately.[8]
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[8] Do not use water.[8]
-
Neutralize: Slowly and carefully apply a decontamination solution to the absorbent material, allowing it to saturate the spill.[9]
-
React: Allow the mixture to react for at least 15-30 minutes.[9]
-
Collect: Using non-sparking scoops or tools, carefully shovel the neutralized absorbent mixture into an open-top, clearly labeled waste container. Do not fill the container more than halfway to allow for expansion.[9] Do not seal the container tightly. [8][9]
-
Final Decontamination: Mop the spill area with the decontamination solution, let it stand for 10 minutes, and then wipe clean. Dispose of all cleanup materials (wipes, PPE) in the same open waste container.[9]
Waste Management and Regulatory Compliance
The neutralized product is not benign and must be disposed of as hazardous waste. The final steps are governed by strict regulations to ensure traceability and environmental protection.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a clear description of its contents (e.g., "Neutralized this compound absorbent mixture").[11][12]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area near the point of generation. Ensure it is segregated from incompatible materials.[13]
-
Disposal: The disposal of this waste must be handled by a licensed hazardous waste disposal contractor.[8][14] This process is regulated at the federal level in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][15] State and local regulations may also apply and must be followed.[15]
-
Documentation: A hazardous waste manifest will be required to track the waste from your facility to its final disposal site. Retain all disposal records and receipts as required by law.[8][12][16]
By adhering to this systematic approach—understanding the hazards, using appropriate PPE, following a logical workflow, and executing controlled neutralization—we can manage the risks associated with this compound and ensure its safe and compliant disposal.
References
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Georganics Ltd. (2011). SAFETY DATA SHEET: this compound. Available at: [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Available at: [Link]
-
International Science Community Association. (2013). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Available at: [Link]
-
Patsnap Eureka. (2025). Industry Best Practices for Isocyanate Waste Management. Available at: [Link]
-
PubChem. 4-Bromo-2-chloro-1-isocyanatobenzene. National Center for Biotechnology Information. Available at: [Link]
-
American Chemistry Council. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates. Available at: [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Available at: [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Available at: [Link]
-
Reddit r/chemistry. (2021). Safety measures for working with isocyanate. Available at: [Link]
-
University of Texas at Dallas Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromophenyl isocyanate. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Available at: [Link]
-
Retail Industry Leaders Association (RILA). Hazardous Waste Regulations. Available at: [Link]
-
Maryland Department of the Environment. Hazardous Waste. Available at: [Link]
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Navigating the Risks: A Comprehensive Guide to Handling 4-Bromo-2-chlorophenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
The handling of reactive chemical intermediates is a cornerstone of innovative drug development. Among these, isocyanates, and particularly halogenated aromatic isocyanates like 4-Bromo-2-chlorophenyl isocyanate, present a unique set of challenges that demand meticulous planning and unwavering adherence to safety protocols. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring the protection of personnel and the integrity of your research.
Understanding the Hazard: Why This Isocyanate Demands Respect
This compound is a highly reactive molecule due to the electrophilic nature of the isocyanate group (-N=C=O). This reactivity, while valuable for chemical synthesis, is also the source of its significant health hazards. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation, as well as respiratory irritation[1]. Chronic exposure to isocyanates can lead to sensitization, resulting in severe asthma-like reactions upon subsequent exposure, even at very low concentrations[2][3][4].
The presence of bromine and chlorine atoms on the phenyl ring further modifies the reactivity and potential toxicological profile of the molecule. Upon combustion or thermal decomposition, it can release toxic and irritating gases, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride[1]. Therefore, a comprehensive safety strategy must address not only the immediate handling risks but also the potential for hazardous byproducts.
Core Principles of Safe Handling: A Multi-Layered Defense
A robust safety plan for handling this compound is built on a hierarchy of controls, prioritizing the elimination or reduction of hazards at their source. Personal Protective Equipment (PPE), while essential, should be considered the final line of defense.
Engineering Controls: Your First and Best Defense
The primary objective is to minimize the potential for exposure through carefully designed engineering controls. All work with this compound must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute[5]. This ensures that any vapors or aerosols are effectively captured and exhausted away from the operator. For procedures with a higher risk of aerosol generation, such as transfers or manipulations of the solid, a glove box or other form of containment may be necessary. A safety shower and eyewash station must be readily accessible in the immediate work area[1].
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.
| PPE Component | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor and particulate cartridges (A2P3 or similar rating) is recommended. In some high-exposure scenarios, a powered air-purifying respirator (PAPR) or a supplied-air respirator may be necessary.[6][7][8] | Isocyanates are potent respiratory sensitizers[3][4][9][10]. A full-face respirator provides a higher protection factor than a half-mask and also protects the eyes and face from splashes[8]. |
| Hand Protection | Chemical-resistant gloves are mandatory. Suitable materials include butyl rubber, nitrile rubber, or neoprene.[6][11] Thin latex gloves are not appropriate as they offer little resistance to isocyanates.[8][12] | Direct skin contact can cause irritation and sensitization[2][4][13]. The recommended glove materials have demonstrated resistance to permeation by isocyanates. |
| Eye Protection | If a full-face respirator is not used, chemical safety goggles in combination with a face shield are essential.[6][11][14] | Protects against splashes and vapors that can cause severe eye irritation[1][4][13]. |
| Protective Clothing | A disposable, chemical-resistant suit or coverall should be worn to prevent skin contact.[6][7][11] Lab coats should be buttoned and made of a low-permeability material. | Prevents contamination of personal clothing and minimizes skin exposure[15]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is essential to minimize the risk of exposure during the handling of this compound.
Workflow for Handling this compound
Caption: A streamlined workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents to be used.
-
Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the designated work area.
-
Verify that the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Handling:
-
Dispense the smallest quantity of this compound necessary for the experiment.
-
Keep the container tightly closed when not in use to prevent moisture from entering, which can lead to the formation of solid polyureas and a pressure buildup from carbon dioxide.
-
Conduct all manipulations within the fume hood. Avoid creating dust or aerosols.
-
If transferring the solid, use a spatula or other appropriate tool. Avoid pouring the solid.
-
-
Decontamination and Waste Disposal:
-
All glassware and equipment that has come into contact with this compound must be decontaminated. A common decontamination solution consists of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%[5].
-
All solid and liquid waste contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.
-
Contaminated PPE should be carefully removed to avoid cross-contamination and disposed of as hazardous waste.
-
Thoroughly wash hands and forearms with soap and water after removing PPE.
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response
For minor spills within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully apply a decontamination solution (see above) to the absorbed material, working from the outside in.
-
Allow the mixture to react for at least 10 minutes.
-
Collect the decontaminated material using non-sparking tools and place it in a labeled, open container for hazardous waste disposal. Do not seal the container immediately, as carbon dioxide gas may be generated.[5]
-
Wipe the spill area with the decontamination solution, followed by a final rinse with water.
For large spills or spills outside of a fume hood, evacuate the area and contact the institution's emergency response team.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following rules; it is about cultivating a deep-seated culture of safety. By understanding the inherent hazards of this compound and implementing a multi-layered defense strategy that prioritizes engineering controls, meticulous operational planning, and the correct use of personal protective equipment, researchers can confidently and responsibly advance their scientific endeavors. This commitment to safety not only protects individuals but also upholds the integrity and trustworthiness of the entire research enterprise.
References
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]
-
Government of Canada. Isocyanates: Control measures guideline. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates? [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Ahlsell. Active protection against isocyanates. [Link]
-
Georganics. This compound Safety Data Sheet. [Link]
-
BCA. Safe Use of Di-Isocyanates. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates - Standards. [Link]
-
Occupational Safety and Health Administration (OSHA). Isocyanates - Overview. [Link]
-
Oregon Occupational Safety and Health. Isocyanates. [Link]
-
Cole-Parmer. 4-Chlorophenyl isocyanate Material Safety Data Sheet. [Link]
-
Fisher Scientific. 4-Chlorophenyl isocyanate Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration (OSHA). National Emphasis Program – Occupational Exposure to Isocyanates. [Link]
-
California Department of Industrial Relations. OSHA Instruction CPL 03-00-017 & Inspection Procedures for Isocyanates. [Link]
-
Cole-Parmer. 4-Bromophenyl isocyanate Material Safety Data Sheet. [Link]
-
Thermo Fisher Scientific. 4-Bromophenyl isocyanate SAFETY DATA SHEET. [Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. actsafe.ca [actsafe.ca]
- 3. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. ahlsell.se [ahlsell.se]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. compositesone.com [compositesone.com]
- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. lakeland.com [lakeland.com]
- 15. dir.ca.gov [dir.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
